molecular formula C4H9BrO B1332129 3-Bromo-2-methylpropan-1-ol CAS No. 40145-08-2

3-Bromo-2-methylpropan-1-ol

Cat. No.: B1332129
CAS No.: 40145-08-2
M. Wt: 153.02 g/mol
InChI Key: KIBOHRIGZMLNNS-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C4H9BrO and its molecular weight is 153.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBOHRIGZMLNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336685
Record name 3-bromo-2-methylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40145-08-2
Record name 3-bromo-2-methylpropan-1-ol
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Record name 3-bromo-2-methylpropan-1-ol
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Foundational & Exploratory

3-Bromo-2-methylpropan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-2-methylpropan-1-ol

Abstract

This compound is a chiral, bifunctional organic compound featuring both a primary hydroxyl group and a primary alkyl bromide. This unique combination of reactive sites makes it a highly versatile building block in modern organic synthesis. Its stereocenter at the C2 position allows for its use in the enantioselective synthesis of complex molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive analysis of its physicochemical properties, stereochemical landscape, spectroscopic profile, and chemical reactivity. Furthermore, it details established synthetic protocols and critical safety information, offering researchers and drug development professionals a thorough resource for leveraging this compound's synthetic potential.

Physicochemical and Stereochemical Properties

General Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its dual functional groups—a hydroxyl group capable of hydrogen bonding and a polar carbon-bromine bond—govern its physical properties, such as its boiling point and solubility. The presence of a stereocenter at the C2 carbon is a defining feature of this molecule.[2]

PropertyValueSource(s)
Molecular Formula C₄H₉BrO[1][3]
Molecular Weight 153.02 g/mol [1][3]
CAS Number 40145-08-2 (Racemate)[3][4]
93381-28-3 ((R)-enantiomer)[1]
98244-48-5 ((S)-enantiomer)[5]
Appearance Colorless to pale yellow liquid[1][5]
Density ~1.461 g/mL at 20-25 °C[5]
Boiling Point 73-74 °C at 9 mmHg
Refractive Index ~1.483 - 1.484 at 20 °C[5]
Flash Point 92 °C (197.6 °F) - closed cup[5]
Stereochemical Landscape

The C2 carbon in this compound is bonded to four different substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH).[2] This single chiral center means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-(-)-3-Bromo-2-methyl-1-propanol and (S)-(+)-3-Bromo-2-methyl-1-propanol.[1][2][5] The absolute stereochemistry is crucial in pharmaceutical synthesis, where often only one enantiomer exhibits the desired biological activity.[2]

G cluster_R (R)-(-)-3-Bromo-2-methylpropan-1-ol cluster_S (S)-(+)-3-Bromo-2-methyl-1-propanol R_C2 C R_H H R_C2->R_H R_CH3 CH₃ R_C2->R_CH3 R_CH2OH CH₂OH R_C2->R_CH2OH R_CH2Br CH₂Br R_C2->R_CH2Br S_C2 C S_H H S_C2->S_H S_CH3 CH₃ S_C2->S_CH3 S_CH2OH CH₂OH S_C2->S_CH2OH S_CH2Br CH₂Br S_C2->S_CH2Br mirror cluster_R cluster_R cluster_S cluster_S

Diagram 1: Enantiomers of this compound.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the different proton environments. The -CH₂OH protons, the -CH₂Br protons, the methine proton (-CH-), and the methyl protons (-CH₃) will each have characteristic chemical shifts and splitting patterns based on adjacent protons. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.[6][7]

  • ¹³C NMR : The carbon NMR spectrum will display four unique signals corresponding to the four distinct carbon environments: the methyl carbon, the methine carbon (stereocenter), the hydroxymethyl carbon, and the bromomethyl carbon.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[3]

  • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

  • Absorptions in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the alkyl groups.

  • A moderate to strong absorption in the 500-600 cm⁻¹ range is indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

In mass spectrometry, the molecule will exhibit a characteristic fragmentation pattern. A key feature is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the distinctive isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[3][8] Common fragmentation pathways include the loss of a bromine radical, water, or a hydroxymethyl radical.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two reactive centers, which can often be addressed selectively. Bromoalcohols are cornerstones of organic synthesis due to this dual functionality.[2]

Nucleophilic Substitution at the C-Br Bond

The primary carbon-bromine bond is highly susceptible to nucleophilic substitution.[2] Because the bromine is attached to a primary carbon, the reaction proceeds readily via an Sₙ2 mechanism, as the formation of a primary carbocation for an Sₙ1 pathway is energetically unfavorable.[2] This allows for the introduction of a wide variety of functional groups by replacing the bromine atom.

G reactant This compound product Substituted Product reactant->product Sₙ2 Attack nucleophile Nucleophile (Nu⁻) bromide Br⁻

Diagram 2: General Sₙ2 reaction pathway.
Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo standard transformations, such as oxidation to form 2-methyl-3-bromopropanal or, with stronger oxidizing agents, 2-methyl-3-bromopropanoic acid.[2] It can also be protected or converted into other functional groups like esters or ethers, further expanding its synthetic versatility.

Intramolecular Cyclization

The proximity of the nucleophilic hydroxyl group and the electrophilic carbon bearing the bromine allows for intramolecular cyclization under basic conditions (e.g., using NaH or KOH). This reaction, an intramolecular Williamson ether synthesis, efficiently forms 2-methyloxetane, a valuable four-membered cyclic ether.[2]

G start This compound alkoxide Alkoxide Intermediate start->alkoxide Deprotonation (Base) product 2-Methyloxetane alkoxide->product Intramolecular Sₙ2 Attack (-Br⁻)

Diagram 3: Formation of 2-methyloxetane.
Applications in Bioactive Molecule Synthesis

The chiral nature of this compound makes it an invaluable starting material for creating enantiomerically pure substances.[1]

  • (S)-enantiomer : It is a precursor for synthesizing the phase II metabolite of mexiletine, an antiarrhythmic drug.[5] It has also been used in the total synthesis of complex natural products like (+)-allopumiliotoxin 323B′.[5]

  • Racemate : The racemic mixture has been used as a reagent in the synthesis of major metabolites of febuxostat, a medication for treating gout.[4]

  • General Motif : The structural motif of bromo-methyl-propanols is of significant interest in medicinal chemistry for creating new therapeutic agents.[2] A related compound, 2-bromo-2-methylpropan-1-ol, has been used to prepare compounds with potential antitumor activity.[2][9]

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. The choice of method often depends on whether the racemic mixture or a specific enantiomer is desired.

Protocol: Enantioselective Synthesis from Chiral Epoxide

This "chiral pool" strategy leverages an inexpensive, enantiomerically pure starting material to produce the desired chiral product.[2]

Objective: To synthesize (R)- or (S)-3-bromo-2-methylpropan-1-ol from the corresponding enantiomer of isobutylene oxide.

Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral epoxide, (R)- or (S)-isobutylene oxide (1.0 eq.), in a suitable anhydrous solvent like THF or diethyl ether.

  • Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a bromide nucleophile, such as hydrogen bromide in acetic acid or magnesium bromide (prepared in situ), to the stirred solution. The choice of nucleophile and solvent can influence the regioselectivity of the ring-opening.

  • Reaction Execution: The Sₙ2 reaction conditions favor the attack of the bromide nucleophile at the least sterically hindered carbon atom of the epoxide.[2] Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure enantiomer of this compound.

G start Chiral Isobutylene Oxide + Bromide Nucleophile reaction Sₙ2 Ring Opening start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Enantiopure This compound purification->product

Diagram 4: Workflow for enantioselective synthesis.
Protocol: Bromination of 2-Methyl-1-propanol

This is a more direct method for producing the racemic compound.[1]

Objective: To synthesize racemic this compound.

Methodology:

  • Setup: Place 2-methyl-1-propanol (1.0 eq.) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice-water bath.

  • Reagent Addition: Slowly add a brominating agent, such as phosphorus tribromide (PBr₃, ~0.4 eq.), dropwise to the alcohol. This reaction is exothermic and should be controlled carefully to maintain a low temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for an hour, then let it warm to room temperature and continue stirring for several hours or until TLC/GC analysis indicates completion.

  • Work-up: Pour the reaction mixture over ice water to decompose any remaining PBr₃. Extract the product with a suitable solvent like dichloromethane.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude product can be purified by distillation under reduced pressure.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous chemical.[3][10] All work should be performed with appropriate engineering controls and personal protective equipment.

Hazard StatementGHS ClassificationDescription
H315Skin Irrit. 2Causes skin irritation.[3][11]
H319Eye Irrit. 2ACauses serious eye irritation.[3][11]
H335STOT SE 3May cause respiratory irritation.[3][11]
Recommended Handling Procedures
  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation risk.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory.[10]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) and inspect them before use.[10]

    • Skin Protection: A lab coat should be worn to prevent skin contact.[10]

  • Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.[10]

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and dark location.[10] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][12] The product is chemically stable under standard ambient conditions.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combined with the presence of a key stereocenter, provides a powerful tool for chemists, particularly those in the fields of medicinal chemistry and natural product synthesis. A thorough understanding of its reactivity, spectroscopic properties, and handling requirements is essential for its safe and effective use in the laboratory. As the demand for enantiomerically pure and complex molecules continues to grow, the importance of chiral synthons like this compound in the synthetic chemist's toolbox is set to increase.

References

  • BenchChem. Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol.
  • BenchChem. This compound | 40145-08-2.
  • Smolecule. (R)-(-)-3-Bromo-2-methyl-1-propanol.
  • BenchChem. Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
  • PubChem. This compound | C4H9BrO | CID 535500.
  • Sigma-Aldrich. (S)-(+)-3-Bromo-2-methyl-1-propanol 97%.
  • Sigma-Aldrich. (R)-(-)-3-Bromo-2-methyl-1-propanol 97%.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
  • ChemicalBook. This compound | 40145-08-2.
  • ChemicalBook. 3-Bromo-2,2-bis(bromomethyl)propanol synthesis.
  • Sigma-Aldrich.
  • Chemical Label. This compound.
  • Thermo Fisher Scientific.
  • ChemicalBook. (R)-(-)-3-BROMO-2-METHYL-1-PROPANOL(93381-28-3) 1H NMR.
  • ChemicalBook. This compound(40145-08-2) 1H NMR.
  • Santa Cruz Biotechnology. (R)-(−)-3-Bromo-2-methyl-1-propanol | CAS 93381-28-3.
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  • ChemicalBook. 2-bromo-2-methylpropan-1-ol | 55376-31-3.

Sources

3-Bromo-2-methylpropan-1-ol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-methylpropan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a bifunctional organic compound that has emerged as a cornerstone reagent in advanced organic synthesis and medicinal chemistry. Possessing both a reactive primary alkyl bromide and a versatile primary alcohol, its utility is significantly enhanced by the presence of a stereocenter at the second carbon. This chirality allows it to serve as a valuable building block for the enantioselective synthesis of complex molecules, where precise three-dimensional atomic arrangement is critical for biological activity.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, analytical characterization, and applications, with a focus on the causality behind experimental choices and protocols.

Part 1: Physicochemical Properties and Stereochemical Landscape

The molecular structure of this compound is fundamental to its chemical behavior. The key feature is the chiral center at the C2 carbon, which is bonded to four distinct substituents: a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH).[1] This arrangement means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (S)-(+)-3-Bromo-2-methyl-1-propanol and (R)-(-)-3-Bromo-2-methyl-1-propanol.[1][2] While these enantiomers share identical physical properties like boiling point and density, they rotate plane-polarized light in opposite directions and, more importantly, interact differently with other chiral molecules, a critical aspect in drug-receptor binding.[1]

cluster_S (S)-enantiomer cluster_R (R)-enantiomer C2 C C2->H C2->CH3 C2->CH2Br C2->CH2OH C2_R C C2_R->H_R C2_R->CH3_R C2_R->CH2Br_R C2_R->CH2OH_R

Caption: Enantiomers of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 153.02 g/mol [2][3][4][5][6][7]
Molecular Formula C₄H₉BrO[3][5][6]
CAS Number 40145-08-2 (Racemic) 93381-28-3 ((R)-enantiomer) 98244-48-5 ((S)-enantiomer)[2][3][4]
Density ~1.461 g/mL at 20-25 °C[2]
Boiling Point 73-74 °C at 9 mmHg
Refractive Index ~1.483 - 1.484 at 20 °C[2]
Topological Polar Surface Area 20.2 Ų[3]

Part 2: Synthesis and Purification

The synthesis of enantiomerically pure this compound is paramount for its application in pharmaceutical development. A common and effective strategy is the "chiral pool" approach, which utilizes readily available, inexpensive chiral molecules as starting materials.[1] For instance, the synthesis of (S)- or (R)-3-bromo-2-methylpropan-1-ol can be achieved from the corresponding enantiomerically pure precursor, such as (R)- or (S)-isobutylene oxide. This method involves the regioselective nucleophilic ring-opening of the chiral epoxide with a bromide source, a choice dictated by the need to control stereochemistry and minimize side reactions.

Experimental Protocol: Synthesis of (S)-3-Bromo-2-methylpropan-1-ol

This protocol describes a representative synthesis via the ring-opening of a chiral epoxide.

Step 1: Reaction Setup

  • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Dissolve (S)-isobutylene oxide in an anhydrous solvent such as diethyl ether or THF. Cool the solution to 0 °C in an ice bath. Causality: Anhydrous conditions are critical to prevent the reaction of the bromide source with water, and low temperature controls the exothermic nature of the reaction.

Step 2: Nucleophilic Addition

  • Slowly add a solution of a bromide nucleophile, such as hydrogen bromide in acetic acid or magnesium bromide, to the stirred epoxide solution via the dropping funnel.

  • Maintain the temperature at 0 °C during the addition. After completion, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Causality: Slow addition prevents temperature spikes that could lead to side products. The choice of bromide source can influence regioselectivity and yield.

Step 3: Reaction Quenching and Work-up

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Causality: This neutralizes the acidic bromide source and any unreacted reagents.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8] Causality: The brine wash removes residual water, and magnesium sulfate is an effective drying agent for ethereal solutions.

Step 4: Purification

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the pure (S)-3-Bromo-2-methylpropan-1-ol.[8] Causality: Vacuum distillation is suitable for thermally stable liquids, separating the product from non-volatile impurities. Chromatography provides higher purity by separating compounds based on polarity.

Start 1. Reaction Setup (Inert Atmosphere, 0°C) Add 2. Slow Addition of Bromide Source Start->Add React 3. Reaction (Stir 12-24h at RT) Add->React Quench 4. Quench with NaHCO₃ React->Quench Extract 5. Extraction with Diethyl Ether Quench->Extract Dry 6. Dry Organic Layer (MgSO₄) Extract->Dry Concentrate 7. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 8. Purification (Vacuum Distillation or Chromatography) Concentrate->Purify

Caption: Workflow for synthesis and purification.

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from its two distinct functional groups.

  • Nucleophilic Substitution: The primary carbon-bromine bond is susceptible to nucleophilic attack. Because it is a primary alkyl halide, the reaction proceeds predominantly through an Sₙ2 mechanism.[1] This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the reaction were at the chiral center (though here it is adjacent). The Sₙ1 pathway, which involves a carbocation intermediate, is energetically unfavorable as it would require the formation of a less stable primary carbocation.[1] This reactivity allows for the bromine atom to be replaced by a wide array of nucleophiles, enabling the construction of diverse molecular scaffolds.[1]

  • Hydroxyl Group Reactions: The primary alcohol is a versatile functional handle. It can be oxidized to form an aldehyde or a carboxylic acid, or it can participate in esterification and etherification reactions. This dual reactivity allows for sequential or orthogonal chemical modifications, a highly desirable trait in multi-step synthesis.[1]

cluster_Br C-Br Reactions (SN2) cluster_OH C-OH Reactions Start This compound Nu Nucleophile (e.g., N₃⁻, CN⁻, RS⁻) Start->Nu Oxidation Oxidizing Agent (e.g., PCC, DMP) Start->Oxidation Acid Carboxylic Acid (e.g., RCOCl) Start->Acid SN2_Product Substitution Product Nu->SN2_Product SN2 Attack Aldehyde Aldehyde Product Oxidation->Aldehyde Ester Ester Product Acid->Ester

Caption: Key reaction pathways for this compound.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound, as impurities can lead to undesirable side reactions and compromise the integrity of subsequent experiments.[9] A combination of spectroscopic and chromatographic techniques is typically employed.

TechniqueInformation ProvidedAdvantagesLimitations
¹H / ¹³C NMR Structural confirmation, identification and quantification of impurities with distinct signals.Provides unambiguous structural information. Quantitative NMR (qNMR) offers high-accuracy quantification.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis.
GC-MS Separation of volatile components and identification based on mass fragmentation patterns.High sensitivity and excellent for identifying unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds.
HPLC Separation and quantification of components in a mixture.Versatile for a wide range of compounds, including non-volatile impurities.Requires a suitable chromophore for UV detection; can be more complex to develop methods.

(Data sourced from BenchChem[9])

Protocol: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a standard method for determining the purity of a synthesized sample.

Step 1: Sample Preparation

  • Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.[9] Causality: CDCl₃ is a common solvent that does not interfere with the proton signals of the analyte. TMS provides a reference point for the chemical shifts.

Step 2: Instrument Setup

  • Use a 400 MHz or higher field NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for distinguishing between structurally similar compounds and impurities.

  • Ensure the instrument is properly tuned and shimmed for the sample to achieve optimal magnetic field homogeneity and sharp signals.

Step 3: Data Acquisition

  • Acquire a standard proton spectrum. The number of scans (e.g., 16-64) should be sufficient to obtain a good signal-to-noise ratio.[9]

Step 4: Data Analysis

  • Integrate the peaks corresponding to the analyte and any visible impurities.

  • The relative purity can be calculated by comparing the integration values of the analyte's characteristic peaks to those of the impurities.

Part 5: Applications in Drug Development

The bifunctional and chiral nature of this compound makes it a highly valuable intermediate in the synthesis of biologically active molecules.[1]

  • Stereoselective Synthesis of Pharmaceuticals: The defined stereochemistry of the (R) and (S) enantiomers is critical for introducing new stereocenters into target molecules. This is essential for biological function, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] A prominent example is the use of (S)-(+)-3-Bromo-2-methyl-1-propanol as a precursor in synthesizing the phase II metabolite of the antiarrhythmic drug mexiletine.[1][2] Understanding drug metabolism is a core component of pharmacology, and access to such metabolites allows for detailed study of their clearance and activity.

  • Synthesis of Bioisosteres: The compound is a key building block for creating 3,3-disubstituted oxetanes. Oxetane rings are increasingly used in medicinal chemistry as bioisosteres for gem-dimethyl or carbonyl groups.[10] Incorporating an oxetane moiety can significantly improve a drug candidate's key properties, including solubility, metabolic stability, and lipophilicity, thereby enhancing its overall pharmacological profile.[10]

Part 6: Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[2][3][4][11]

  • Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12] Direct physical contact must be avoided.[12]

PrecautionSpecification
Eye Protection Chemical safety goggles or safety glasses with side-shields.[12]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use.[12]
Skin Protection A laboratory coat should be worn at all times.[12]
Storage Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[12]
Spill For small spills, absorb with an inert material and place in a sealed container for chemical waste disposal.[12]
First Aid In case of eye contact, flush with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[12][13]

Conclusion

This compound, in both its racemic and enantiomerically pure forms, is a powerful and versatile intermediate in organic synthesis. Its unique combination of a reactive bromide and a modifiable alcohol group, centered around a key stereocenter, provides chemists with a strategic tool for the efficient construction of complex and biologically significant molecules. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in research and drug development pipelines.

References

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synthesis of 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylpropan-1-ol

Abstract

This compound is a valuable bifunctional molecule possessing both a primary alcohol and a primary alkyl bromide. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of the 2-methyl-3-hydroxypropyl moiety in the development of complex molecules and pharmaceutical intermediates. Its single chiral center at the C2 position also opens avenues for its use in stereoselective synthesis.[1] This guide provides a comprehensive overview of robust and scientifically-grounded synthetic strategies for the preparation of this compound, focusing on reaction mechanisms, regiochemical control, and detailed experimental protocols. We will explore three primary synthetic routes: the anti-Markovnikov hydrobromination of 2-methyl-2-propen-1-ol, the regioselective ring-opening of 2-methyloxetane, and the hydroboration-oxidation of 3-bromo-2-methylpropene.

Introduction: The Chemical Landscape of this compound

This compound (C₄H₉BrO) is a halogenated alcohol with significant potential as a synthetic intermediate.[2] The molecule's utility stems from the orthogonal reactivity of its two functional groups. The primary hydroxyl group can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, or esterification. Concurrently, the primary bromine atom serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

The presence of a stereocenter at the C2 carbon, which is bonded to four different groups (-H, -CH₃, -CH₂Br, and -CH₂OH), means the molecule exists as a pair of enantiomers: (R)- and (S)-3-Bromo-2-methylpropan-1-ol.[1] Access to enantiomerically pure forms of this compound is of high interest for the synthesis of chiral drugs and other biologically active molecules.

Synthetic Strategy I: Radical-Initiated Hydrobromination of 2-Methyl-2-propen-1-ol

The most direct approach to this compound is the addition of hydrogen bromide (HBr) across the double bond of 2-methyl-2-propen-1-ol (methallyl alcohol). However, the regiochemical outcome of this addition is critically dependent on the reaction conditions.

Mechanistic Rationale: Overcoming Markovnikov's Rule

Standard ionic addition of HBr to an unsymmetrical alkene follows Markovnikov's rule, where the proton adds to the less substituted carbon to form the more stable carbocation intermediate. In the case of methallyl alcohol, this would lead to the formation of a tertiary carbocation, with subsequent attack by the bromide ion yielding the undesired 2-bromo-2-methylpropan-1-ol.

To achieve the desired anti-Markovnikov addition, the reaction must proceed via a free-radical mechanism.[2][3] This is typically accomplished by introducing a radical initiator, such as a peroxide (e.g., benzoyl peroxide, AIBN) or UV light.[4][5] The key difference in the mechanism is that the bromine radical (Br•), not a proton, is the initial electrophile that adds to the alkene. The addition of the Br• radical occurs at the less substituted carbon of the double bond to generate the more stable tertiary carbon radical intermediate.[3][6] This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and propagate the radical chain.[4]

Visualizing the Radical Addition Pathway

G cluster_init Initiation cluster_prop Propagation ROOR Peroxide RO_rad 2 RO• ROOR->RO_rad Heat/hν Br_rad Br• RO_rad->Br_rad H-abstraction HBr_init HBr Alkene 2-Methyl-2-propen-1-ol Br_rad->Alkene Intermediate_rad Tertiary Carbon Radical (More Stable) Alkene->Intermediate_rad Br• addition Product This compound Intermediate_rad->Product H-abstraction HBr_prop HBr Br_rad_cycle Br• Product->Br_rad_cycle regenerates

Caption: Mechanism of anti-Markovnikov radical addition of HBr.

Experimental Protocol: Radical Hydrobromination

Objective: To synthesize this compound via the radical addition of HBr to 2-methyl-2-propen-1-ol.

ParameterValue / ReagentJustification
Starting Material 2-Methyl-2-propen-1-olCommercially available allylic alcohol.
Reagent HBr (gas or in acetic acid)Source of hydrogen and bromine.
Initiator Benzoyl Peroxide or AIBNGenerates radicals upon heating to initiate the chain reaction.[3][5]
Solvent Anhydrous, non-polar (e.g., Hexane)Prevents competing ionic side reactions.
Temperature Reflux (approx. 69°C for hexane)Provides energy for peroxide decomposition and reaction propagation.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of radicals by atmospheric oxygen.

Step-by-Step Methodology:

  • Setup: Equip a dry, round-bottom flask with a reflux condenser and a magnetic stirrer. Purge the entire system with an inert gas (N₂ or Ar).

  • Charging Flask: To the flask, add 2-methyl-2-propen-1-ol (1.0 eq.) and the chosen solvent (e.g., hexane).

  • Initiator Addition: Add a catalytic amount of benzoyl peroxide (approx. 0.02 eq.).

  • Reaction: Heat the mixture to a gentle reflux. Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise over several hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate (to neutralize excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Synthetic Strategy II: Regioselective Ring-Opening of 2-Methyloxetane

An alternative strategy involves the synthesis and subsequent ring-opening of a cyclic ether precursor, 2-methyloxetane. This two-step approach offers a high degree of control over the final product's structure.

Mechanistic Rationale: An SN2-type Pathway

The synthesis of 2-methyloxetane can be achieved via an intramolecular Williamson ether synthesis from a suitable precursor like 3-halo-2-methylpropan-1-ol.[7] The subsequent ring-opening of the oxetane with HBr proceeds via an SN2-type mechanism.[8]

  • Protonation: The oxetane oxygen is first protonated by HBr, forming a good leaving group (an oxonium ion) and activating the ring.

  • Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile. Due to steric hindrance from the methyl group at the C2 position, the nucleophilic attack preferentially occurs at the less substituted, more accessible primary carbon (C4).[9] This backside attack leads to the cleavage of the C4-O bond and formation of the primary bromide, yielding this compound as the sole product.

Visualizing the Oxetane Ring-Opening

G cluster_prep Step 1: Oxetane Formation cluster_opening Step 2: Ring Opening Precursor 3-Chloro-2-methylpropan-1-ol Oxetane 2-Methyloxetane Precursor->Oxetane Intramolecular Williamson Ether Synthesis Base Strong Base (e.g., NaH) Oxetane_RO 2-Methyloxetane Protonation Protonated Oxetane (Oxonium Ion) Oxetane_RO->Protonation Protonation Product_RO This compound Protonation->Product_RO SN2 Attack at less hindered carbon HBr HBr Br_ion Br⁻

Caption: Two-step synthesis via 2-methyloxetane intermediate.

Experimental Protocol: Oxetane Ring-Opening

Objective: To synthesize this compound via the ring-opening of 2-methyloxetane.

ParameterValue / ReagentJustification
Starting Material 2-MethyloxetaneSynthesized from 3-halo-2-methylpropan-1-ol.[7]
Reagent 48% Aqueous HBrStrong acid for protonation and source of bromide nucleophile.
Solvent Dichloromethane (DCM) or neatInert solvent to facilitate the reaction.
Temperature 0 °C to Room TemperatureMild conditions are sufficient due to the ring strain of the oxetane.[8]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methyloxetane (1.0 eq.) in the chosen solvent (e.g., DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 48% aqueous HBr (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or vacuum distillation.

Synthetic Strategy III: Hydroboration-Oxidation of 3-Bromo-2-methylpropene

This elegant two-step process leverages the anti-Markovnikov hydration of an alkene to install the primary alcohol group at the desired position, starting from the isomeric bromoalkene.

Mechanistic Rationale: Regio- and Stereocontrolled Hydration

The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis for its predictable and high regioselectivity.[10][11]

  • Hydroboration: In the first step, borane (BH₃), typically used as a complex with THF (BH₃•THF), adds across the double bond of 3-bromo-2-methylpropene. The boron atom, being the electrophilic center, adds to the less sterically hindered terminal carbon. The addition is concerted, with the hydride (H⁻) adding to the more substituted carbon.[12] This step proceeds with syn stereochemistry, meaning the B and H add to the same face of the double bond.[10]

  • Oxidation: The resulting organoborane intermediate is not isolated but is treated in situ with an oxidizing agent, typically basic hydrogen peroxide (H₂O₂/NaOH).[11] The C-B bond is replaced with a C-OH bond with retention of stereochemistry.[10] The net result is the syn, anti-Markovnikov addition of water (H and OH) across the alkene.

Visualizing the Hydroboration-Oxidation Pathway

G Start 3-Bromo-2-methylpropene Step1 1. BH₃•THF (Hydroboration) Intermediate Trialkylborane Intermediate Step1->Intermediate Anti-Markovnikov Syn-Addition Step2 2. H₂O₂, NaOH (Oxidation) Product This compound Step2->Product Oxidation with Retention of Stereochemistry

Caption: Workflow for hydroboration-oxidation synthesis.

Experimental Protocol: Hydroboration-Oxidation

Objective: To synthesize this compound via hydroboration-oxidation of 3-bromo-2-methylpropene.

ParameterValue / ReagentJustification
Starting Material 3-Bromo-2-methylpropeneCommercially available bromoalkene.
Reagent 1 Borane-tetrahydrofuran complex (BH₃•THF)Provides a stable and convenient source of borane for hydroboration.[11]
Reagent 2 Hydrogen Peroxide (H₂O₂, 30% aq.)Oxidizing agent for the C-B to C-O conversion.
Reagent 3 Sodium Hydroxide (NaOH, aq.)Provides the basic conditions required for the oxidation step.
Solvent Anhydrous Tetrahydrofuran (THF)Standard solvent for hydroboration, stabilizes the borane reagent.
Temperature 0 °C to Room TemperatureAllows for controlled addition and reaction.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 3-bromo-2-methylpropene (1.0 eq.) to a dry flask containing anhydrous THF.

  • Hydroboration: Cool the solution to 0 °C. Add BH₃•THF solution (approx. 0.4 eq. to account for the 3:1 stoichiometry) dropwise, keeping the temperature below 5 °C. After addition, allow the mixture to stir at room temperature for 2-3 hours.

  • Oxidation: Re-cool the flask to 0 °C. Cautiously and sequentially, add aqueous NaOH solution (e.g., 3M) followed by the slow, dropwise addition of 30% H₂O₂. Caution: This step can be exothermic.

  • Reaction: After the addition of peroxide, remove the ice bath and stir the mixture at room temperature for several hours or until the reaction is complete.

  • Workup: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the crude product by flash column chromatography on silica gel to obtain the target alcohol.

Conclusion

This guide has detailed three robust synthetic pathways for the preparation of this compound, a key intermediate for advanced organic synthesis. The choice of method—radical hydrobromination of an allylic alcohol, ring-opening of a precursor oxetane, or hydroboration-oxidation of a bromoalkene—will depend on factors such as starting material availability, desired scale, and the specific laboratory equipment and safety infrastructure available. Each method relies on fundamental principles of organic chemistry to control the regiochemical outcome, providing reliable access to this versatile building block. The protocols provided herein offer a solid foundation for researchers to successfully synthesize and utilize this compound in their scientific endeavors.

References

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3-Bromo-2-methylpropan-1-ol IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2-methylpropan-1-ol

Abstract

This technical guide provides a comprehensive analysis of this compound, a bifunctional organic compound of significant interest to researchers and professionals in organic synthesis and drug development. The document elucidates the systematic determination of its IUPAC name, delves into its stereochemical properties, and presents its key physicochemical characteristics. Furthermore, it explores validated synthetic routes, characteristic reactivity—with a focus on nucleophilic substitution—and its applications as a versatile building block. Safety protocols and handling procedures are also detailed to ensure its proper use in a laboratory setting. This guide serves as an authoritative resource, consolidating technical data and practical insights for scientific application.

IUPAC Nomenclature and Structural Analysis

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring a universal and unambiguous language for chemical structures. The name "this compound" is derived through a precise application of these rules, which prioritize functional groups to define the parent structure and numbering scheme.

Step-by-Step Nomenclature Determination

The IUPAC name for the compound with the linear formula BrCH₂CH(CH₃)CH₂OH is determined as follows:

  • Identify the Principal Functional Group : The molecule contains two functional groups: a hydroxyl (-OH) group and a halogen (-Br). According to IUPAC priority rules, the alcohol group has higher precedence than the alkyl halide.[1][2] Therefore, the compound is named as an alcohol, and its name will end with the suffix "-ol".[3][4]

  • Determine the Parent Chain : The longest continuous carbon chain that contains the carbon atom bonded to the hydroxyl group must be identified.[5][6] In this case, the longest chain consists of three carbon atoms, making the parent alkane "propane". Replacing the "-e" with "-ol" gives the base name "propanol".

  • Number the Parent Chain : The chain is numbered starting from the end closest to the principal functional group (the -OH group). This ensures the carbon atom attached to the hydroxyl group receives the lowest possible number, or locant.

    • C1: The carbon atom bonded to the -OH group.

    • C2: The central carbon atom.

    • C3: The carbon atom bonded to the bromine atom. The hydroxyl group is therefore at position 1, leading to "propan-1-ol".

  • Identify and Name Substituents : Two substituents are attached to the propane chain:

    • A bromine atom (-Br) at position 3, named "bromo".

    • A methyl group (-CH₃) at position 2, named "methyl".

  • Assemble the Full IUPAC Name : The substituents are listed alphabetically before the parent name.[4] Each substituent is preceded by its locant number.

    • Alphabetical order: bromo, methyl.

    • Combining the parts: This compound .[7]

The logical workflow for this nomenclature process is illustrated below.

IUPAC_Naming cluster_0 Step 1: Identify Functional Groups cluster_1 Step 2: Determine Priority cluster_2 Step 3: Name Parent Chain cluster_3 Step 4: Numbering & Locants cluster_4 Step 5: Assemble Name A Structure: BrCH₂CH(CH₃)CH₂OH B Groups: -OH (hydroxyl), -Br (bromo) A->B D -OH > -Br B->D C IUPAC Priority Rules C->D E Longest C-chain with -OH D->E F 3 Carbons → Propane E->F G Suffix: -ol → Propanol F->G H Number from end nearest -OH G->H I C1-OH, C2-CH₃, C3-Br H->I J Parent: propan-1-ol I->J K Substituents: 3-bromo, 2-methyl J->K L Alphabetize: bromo then methyl K->L M Final IUPAC Name: This compound L->M

Caption: IUPAC nomenclature workflow for this compound.

Stereochemical Landscape

This compound possesses a single stereocenter at the second carbon atom (C2).[8] This carbon is bonded to four different substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH). The presence of this chiral center means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers:

  • (R)-3-bromo-2-methylpropan-1-ol

  • (S)-3-bromo-2-methylpropan-1-ol

These enantiomers are optically active, rotating plane-polarized light in opposite directions. The specific enantiomer is crucial in drug development, as different stereoisomers often exhibit distinct biological activities.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting its behavior in reaction mixtures.

PropertyValueSource(s)
Molecular Formula C₄H₉BrO[7][9]
Molecular Weight 153.02 g/mol [7]
CAS Number 40145-08-2 (racemic)[7][10]
93381-28-3 ((R)-enantiomer)[9]
98244-48-5 ((S)-enantiomer)[11]
Appearance Liquid
Boiling Point 73-74 °C at 9 mmHg
Density 1.461 g/mL at 25 °C
Refractive Index (n20/D) 1.483 - 1.489
Solubility Information not widely available, but expected to be soluble in organic solvents.
SMILES CC(CO)CBr[7]

Synthesis and Reactivity

Synthetic Strategies

Enantiomerically pure forms of this compound are valuable chiral building blocks. A common and effective method for their synthesis is the "chiral pool" strategy, which utilizes readily available, inexpensive chiral molecules as starting materials.[8]

Protocol: Synthesis via Chiral Epoxide Ring-Opening

A well-established route involves the nucleophilic ring-opening of an enantiomerically pure precursor like (R)- or (S)-isobutylene oxide.[8]

  • Reactant Preparation : In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral isobutylene oxide in a suitable anhydrous solvent (e.g., THF).

  • Nucleophile Addition : A bromide nucleophile, such as hydrogen bromide (HBr) or magnesium bromide (MgBr₂), is slowly added to the solution at a controlled temperature (typically cooled to 0 °C) to manage the exothermic reaction.

  • Reaction Mechanism : The reaction proceeds via an Sₙ2 mechanism. The bromide ion attacks the least sterically hindered carbon atom of the epoxide ring. This regioselectivity ensures the formation of the desired primary bromide.

  • Work-up and Purification : After the reaction is complete (monitored by TLC or GC), the mixture is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure bromoalcohol.[8]

Key Chemical Reactions

The dual functionality of this compound makes it a versatile intermediate.[8] The primary alcohol can undergo oxidation, while the primary alkyl bromide is an excellent substrate for nucleophilic substitution.

Nucleophilic Substitution (Sₙ2)

The presence of a bromine atom on a primary carbon makes the compound highly susceptible to Sₙ2 reactions. Bromine is a good leaving group, facilitating its displacement by a wide range of nucleophiles.[8]

  • Mechanism : The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This pathway is strongly favored over the Sₙ1 mechanism, as the formation of a primary carbocation intermediate required for an Sₙ1 pathway is energetically unfavorable.[8][12]

The general workflow for a typical Sₙ2 reaction is depicted below.

SN2_Workflow A Start: this compound + Nucleophile (Nu⁻) B Solvent Selection (e.g., Acetone, DMF, DMSO) A->B C Reaction Setup (Inert atmosphere, controlled temp.) B->C D Transition State [Nu---C---Br] C->D E Product Formation (Nu-CH₂CH(CH₃)CH₂OH) + Br⁻ D->E F Work-up & Purification (Extraction, Chromatography) E->F G Final Product Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for an Sₙ2 reaction.

Other Reactions

  • Oxidation : The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid).

  • Cyclization : The proximity of the hydroxyl and bromo-substituents allows for intramolecular reactions to form cyclic ethers, such as substituted oxetanes, under basic conditions.[8]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical science.

  • Chiral Building Block : The enantiomerically pure forms are used to introduce specific stereocenters into target molecules, which is a critical aspect of modern enantioselective synthesis.[8]

  • Medicinal Chemistry : This structural motif is of interest for creating new therapeutic agents. For instance, it has been used as a reagent in the synthesis of major metabolites of febuxostat, a drug used to treat gout.[10] Similarly, related bromoalcohols have been investigated for their potential antitumor activity.[8]

  • Synthesis of Complex Molecules : Bromoalcohols are well-documented as key intermediates in the synthesis of complex natural products and other high-value molecules.[8] The ability to selectively react at either the alcohol or the bromide center provides significant strategic advantages in multi-step synthetic sequences.

Safety and Handling

While a comprehensive safety data sheet for this compound is not universally available, data from structurally similar compounds and GHS classifications provide clear handling guidelines.[7][13]

Hazard Identification

According to GHS classifications provided to the European Chemicals Agency (ECHA), the compound is associated with the following hazards:[7]

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Recommended Safety Protocols

Given the potential hazards, the following personal protective equipment (PPE) and handling procedures are mandatory:[13][14]

  • Engineering Controls : All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Eye Protection : Chemical safety goggles or a face shield must be worn.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) and inspect them before use.

  • Skin Protection : A lab coat or other protective clothing should be worn to prevent skin contact.

  • Storage : Store in a cool, dry, and dark location in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14][15]

First-Aid Measures

In case of accidental exposure, the following first-aid measures should be taken immediately:[13]

  • Eye Contact : Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylpropan-1-ol is a versatile bifunctional molecule integral to a variety of organic syntheses. Its structure, featuring both a primary alcohol and a primary alkyl bromide, allows for sequential or selective reactions, making it a valuable building block in the construction of more complex molecules, including pharmaceutical intermediates.[1][2] The presence of a stereocenter at the second carbon atom further expands its utility in chiral synthesis.[2] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth examination of the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

Section 1: Compound Profile and Hazard Identification

A foundational aspect of safe laboratory practice is a comprehensive understanding of the physical, chemical, and toxicological properties of the substances being handled.

1.1: Chemical and Physical Properties

This compound is a combustible liquid. Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for designing appropriate experimental and storage conditions. For instance, its boiling point and vapor pressure inform the necessary ventilation controls to minimize inhalation exposure.

PropertyValueSource
Molecular Formula C₄H₉BrO[3]
Molecular Weight 153.02 g/mol [3][4]
Appearance Liquid[4]
CAS Number 40145-08-2 (racemic)[2][3][5]
98244-48-5 ((S)-enantiomer)
93381-28-3 ((R)-enantiomer)[4]
Density 1.461 g/mL at 20-25 °C[4]
Boiling Point 73-74 °C at 9 mmHg[4]
Flash Point 92 °C (197.6 °F) - closed cup
Refractive Index ~1.483-1.484 at 20 °C[4]
1.2: GHS Classification and Hazard Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3] The primary hazards are associated with its irritant properties.

  • Signal Word: Warning[3][6]

  • Hazard Pictogram:

    • GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation. [3][6] This is due to the compound's ability to disrupt the lipid bilayer of the skin, leading to inflammation.

    • H319: Causes serious eye irritation. [3][6] Direct contact with the eyes can result in significant discomfort and potential damage to the cornea.

    • H335: May cause respiratory irritation. [3][6] Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.

  • Hazard Classifications:

    • Skin Irritation (Category 2)[3]

    • Eye Irritation (Category 2A)[3]

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system[3]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls are mandatory. The primary routes of exposure are inhalation, skin contact, and eye contact.

2.1: Engineering Controls

The first line of defense is always engineering controls designed to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to prevent the accumulation of vapors in the laboratory atmosphere.[1][7]

2.2: Personal Protective Equipment (PPE)

Where engineering controls are insufficient to eliminate exposure, appropriate PPE must be worn.

  • Eye and Face Protection: Chemical splash goggles that comply with OSHA regulations are required.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[7] Gloves should be inspected for any signs of degradation or perforation before use and disposed of properly after handling the chemical.[7]

    • Protective Clothing: A lab coat or an impervious apron and closed-toe shoes are mandatory to prevent skin contact.[1][7]

  • Respiratory Protection: When working outside of a fume hood or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][7]

The following diagram illustrates the logical workflow for donning and doffing PPE to ensure maximum protection and prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if needed) f3->f4

PPE Donning and Doffing Workflow.

Section 3: Safe Handling, Storage, and Disposal

Adherence to best practices for handling, storage, and disposal is critical for laboratory safety and environmental protection.

3.1: Handling
  • Avoid direct physical contact with the chemical.[1][7]

  • Use compatible labware, such as glass or PTFE, to prevent reactions.[7]

  • Keep containers tightly sealed when not in use to minimize the release of vapors.[7][8]

  • After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.[7]

  • Wash hands and any exposed skin with soap and water immediately after finishing work.[7]

3.2: Storage
  • Store in a cool, dry, and dark location in a tightly sealed container.[1]

  • The storage area should be well-ventilated.[8]

  • Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][9]

  • This compound is classified as a combustible liquid (Storage Class 10), and appropriate storage cabinets should be used.

3.3: Disposal
  • Unused or waste this compound must be disposed of as hazardous chemical waste.[7]

  • Collect waste in a clearly labeled, sealed, and compatible container.[7] Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • All disposable items that have been in contact with the chemical, such as gloves and absorbent pads, must also be considered hazardous waste and collected in a designated, sealed container.[7]

  • Disposal must be in accordance with all local, state, and federal regulations.[8]

Section 4: Emergency Procedures

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

4.1: First Aid Measures

The immediate response to an exposure can significantly impact the outcome.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen.[1] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to dilute the chemical.[1] Seek immediate medical attention.[1]

4.2: Spill Response

The procedure for cleaning up a spill depends on its size and location.

  • Small Spills:

    • Notify others in the area.[10]

    • Ensure proper PPE is worn.[10]

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[7][11]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[7][10]

    • Clean the spill area with soap and water.[1]

  • Large Spills:

    • Evacuate the area immediately.[1][7]

    • Contact your institution's emergency response team.[1][7]

The following decision tree outlines the general procedure for responding to a chemical spill.

Spill_Response start Chemical Spill Occurs check_size Is the spill large or of an unknown, highly hazardous material? start->check_size evacuate Evacuate the area. Call emergency services. check_size->evacuate Yes small_spill Treat as a small spill. check_size->small_spill No ppe Don appropriate PPE. small_spill->ppe contain Contain the spill with inert absorbent material. ppe->contain collect Collect absorbed material into a sealed waste container. contain->collect clean Clean the spill area with soap and water. collect->clean dispose Dispose of waste as hazardous material. clean->dispose

Chemical Spill Response Decision Tree.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a culture of safety and preparedness. By understanding its properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can mitigate the risks associated with its use. This proactive approach to safety is paramount in any research endeavor and ensures the well-being of laboratory personnel and the protection of the environment.

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Chiral Properties of 3-Bromo-2-methylpropan-1-ol: A Guide to Stereoselective Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

3-Bromo-2-methylpropan-1-ol is a versatile bifunctional molecule whose utility in medicinal chemistry and natural product synthesis is profoundly dictated by its stereochemistry. Possessing a single stereocenter, it exists as a pair of enantiomers, (R)- and (S)-3-Bromo-2-methylpropan-1-ol, which serve as valuable chiral building blocks. The precise control and characterization of this stereocenter are paramount for introducing specific three-dimensional arrangements into target molecules, a critical factor for biological function and therapeutic efficacy.[1] This guide provides an in-depth exploration of the stereochemical landscape of this compound, detailing authoritative methodologies for its enantioselective synthesis and resolution. Furthermore, it presents a validated suite of analytical protocols for the robust characterization of its chiral properties, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry. The causality behind experimental choices is elucidated to provide field-proven insights for professionals in drug discovery and chemical synthesis.

The Stereochemical Landscape of this compound

The Imperative of Chirality in Drug Development

Chirality is a fundamental property in pharmacology, as biological systems—composed of chiral entities like proteins and enzymes—often interact differently with each enantiomer of a chiral drug.[2] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects.[3] Consequently, the development of single-enantiomer drugs has become a standard in the pharmaceutical industry to enhance efficacy, improve safety profiles, and simplify pharmacokinetic properties.[2][4][5] Molecules like this compound are therefore highly valued as chiral precursors that allow for the stereocontrolled synthesis of these advanced therapeutics.[6]

Structural Analysis: The C2 Stereocenter

The chirality of this compound originates from a single stereocenter at the second carbon atom (C2).[1] A stereocenter is defined as a carbon atom bonded to four different substituent groups. In this molecule, the C2 carbon is attached to:

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • A bromomethyl group (-CH₂Br)

  • A hydroxymethyl group (-CH₂OH)

The presence of this single chiral center confirms that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Bromo-2-methylpropan-1-ol and (S)-3-Bromo-2-methylpropan-1-ol.[1]

Physicochemical and Chiroptical Properties

While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density), they are distinguished by their interaction with plane-polarized light, a property known as optical activity.[1][7] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[8]

Comparative Data for Enantiomers

The following table summarizes the key physicochemical and chiroptical properties for the enantiomers of this compound.

Property(R)-(-)-3-Bromo-2-methyl-1-propanol(S)-(+)-3-Bromo-2-methyl-1-propanolRacemic this compound
CAS Number 93381-28-3[9]98244-48-5[10]40145-08-2[11]
Molecular Formula C₄H₉BrO[6]C₄H₉BrO[10]C₄H₉BrO[11]
Molecular Weight 153.02 g/mol [6]153.02 g/mol [10]153.02 g/mol [11]
Boiling Point 73-74 °C / 9 mmHg[9]Not specified, but expected to be identical to (R)-form73-74 °C / 9 mmHg
Density 1.461 g/mL at 20 °C[9]1.461 g/mL at 25 °C[10]~1.461 g/mL
Refractive Index n20/D 1.484[9]n20/D 1.483[10]~1.484
Specific Rotation [α] -6.6° (c=2 in chloroform, 25°C)[9]+7.3° (c=2 in chloroform, 25°C)[10]0° (optically inactive)

Stereoselective Synthesis and Resolution

Achieving high levels of enantiopurity is the primary challenge in utilizing chiral molecules. For this compound, two principal strategies are employed: direct asymmetric synthesis to create a specific enantiomer, or resolution of a pre-existing racemic mixture.

Synthesis_Strategies Figure 1: Core Strategies for Enantiopure this compound cluster_start Starting Materials cluster_methods Methodologies cluster_end Enantiopure Products Achiral Achiral Precursors Asymmetric Asymmetric Synthesis (e.g., Chiral Pool, Catalysis) Achiral->Asymmetric Creates one enantiomer selectively Racemic Racemic Mixture (R/S 50:50) Resolution Chiral Resolution (e.g., Kinetic Resolution) Racemic->Resolution Separates existing enantiomers Enantio_R (R)-Enantiomer Asymmetric->Enantio_R Enantio_S (S)-Enantiomer Asymmetric->Enantio_S Resolution->Enantio_R Resolution->Enantio_S

Caption: Core Strategies for Enantiopure this compound.

Asymmetric Synthesis: The Chiral Pool Strategy

This strategy leverages naturally occurring, inexpensive chiral molecules as starting materials.[1] For the synthesis of enantiomerically pure this compound, a suitable precursor is (R)- or (S)-isobutylene oxide. This chiral epoxide undergoes a nucleophilic ring-opening reaction with a bromide source, such as hydrogen bromide or magnesium bromide. The key to this method's success is that the stereochemistry of the starting epoxide directly dictates the stereochemistry of the final product, providing a reliable and efficient pathway to the target enantiomer.[1]

Chiral Resolution of Racemates

Resolution involves the separation of a racemic mixture into its constituent enantiomers. A common laboratory and industrial approach is kinetic resolution . This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst.[12] For example, a chiral enzyme (e.g., a lipase) could be used to selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol, now being chemically different compounds, can be readily separated using standard techniques like column chromatography.

Analytical Methodologies for Chiral Characterization

A self-validating system of protocols is essential to confirm the identity, purity, and enantiomeric excess of this compound. The following workflow and detailed protocols provide a robust framework for this characterization.

Analytical_Workflow Figure 2: Workflow for Chiral Purity Assessment Sample Sample of This compound HPLC Primary Analysis: Chiral HPLC Separation Sample->HPLC Quantifies enantiomeric ratio NMR Orthogonal Method 1: ¹H-NMR with Chiral Solvating Agent HPLC->NMR Confirms % ee Result Final Report: - Enantiomeric Ratio (from HPLC) - Enantiomeric Excess (from NMR) - Specific Rotation & Configuration (from Polarimetry) HPLC->Result Polarimetry Orthogonal Method 2: Polarimetry NMR->Polarimetry Confirms absolute configuration (R vs S based on sign of rotation) Polarimetry->Result

Caption: Workflow for Chiral Purity Assessment.

Protocol: Enantiomeric Separation by Chiral HPLC

Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and sensitivity. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.

  • Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Step 1: Column Selection:

    • Utilize a polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H.[13][14] These columns offer broad applicability for a wide range of chiral compounds.

  • Step 2: Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:2-propanol.[13][15]

    • Causality: The non-polar hexane serves as the weak solvent, while the polar alcohol modifier modulates retention time and selectivity. The ratio must be optimized to achieve baseline resolution (Rs > 1.5) in a reasonable runtime.

  • Step 3: Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C. Column temperature is a critical parameter; maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 210 nm. Although the analyte lacks a strong chromophore, detection at low wavelengths is generally feasible.

  • Step 4: Sample Preparation and Analysis:

    • Prepare a racemic standard (~1 mg/mL) in the mobile phase to identify the retention times of both enantiomers.

    • Prepare the sample to be tested at a similar concentration.

    • Inject both the standard and the sample onto the column and record the chromatograms.

  • Step 5: Data Interpretation:

    • Calculate the enantiomeric ratio by integrating the peak areas of the two enantiomers. Enantiomeric Excess (% ee) is calculated as: (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

Protocol: Determination of % ee using ¹H-NMR with a Chiral Solvating Agent

This method provides an independent verification of enantiomeric excess. While enantiomers have identical NMR spectra, the addition of a chiral solvating agent (CSA) forms transient diastereomeric complexes, which can have distinct chemical shifts.[13]

  • Objective: To determine the enantiomeric excess (% ee) of a sample by resolving signals for the (R)- and (S)-enantiomers in the ¹H-NMR spectrum.

  • Step 1: Reagent Selection:

    • Choose a suitable chiral solvating agent. For alcohols, chiral diols like (R)-(-)-2,2'-dihydroxy-1,1'-binaphthyl ((R)-BINOL) are often effective.

  • Step 2: Sample Preparation:

    • In a clean NMR tube, combine the this compound sample (~0.025 mmol) and the chiral solvating agent (~0.1 mmol). A molar excess of the CSA is used to ensure all analyte molecules are complexed.[13]

    • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃, 0.6 mL).

    • Cap and shake the tube to ensure complete dissolution and complex formation.

  • Step 3: NMR Acquisition:

    • Acquire a high-resolution ¹H-NMR spectrum on a 400 MHz or higher spectrometer at 25 °C.

  • Step 4: Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the methine proton at C2 or one of the CH₂ protons) in the two diastereomeric complexes.

    • Causality: The different spatial arrangements of the diastereomeric complexes cause subtle changes in the electronic environment of nearby protons, leading to the observed split in the NMR signal.

    • Carefully integrate the area under these two peaks. The enantiomeric excess is calculated from the integrals (I) as: (|I₁ - I₂| / (I₁ + I₂)) * 100.

Protocol: Measurement of Specific Rotation using Polarimetry

Polarimetry is the definitive technique for determining the direction (+ or -) and magnitude of optical rotation, which is directly correlated to the absolute configuration of the enantiomer in excess.[16]

  • Objective: To measure the specific rotation [α] of an enantiomerically enriched sample.

  • Instrumentation: A polarimeter using the sodium D-line (589 nm).

  • Step 1: Sample Preparation:

    • Accurately prepare a solution of the sample in a suitable solvent (e.g., chloroform) at a known concentration (c), typically in g/mL. The concentration used for literature values is often c=2.[9][10]

  • Step 2: Measurement:

    • Calibrate the polarimeter with a blank (pure solvent).

    • Fill the sample cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α_obs).

  • Step 3: Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the Biot equation: [α] = α_obs / (c * l).[16]

    • The result is compared to the literature values (see Table in Section 2.1). A negative sign confirms the (R)-enantiomer is in excess, while a positive sign indicates the (S)-enantiomer is in excess.

Applications in Synthesis and Drug Development

Utility as a Versatile Chiral Building Block

The true value of enantiopure this compound lies in its bifunctionality. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the primary bromide is an excellent leaving group for nucleophilic substitution reactions.[1] This dual reactivity allows it to be used as a versatile precursor in the multi-step synthesis of complex, biologically active molecules.[6]

Case Study: Synthesis of Bioactive Molecules
  • (S)-(+)-3-Bromo-2-methyl-1-propanol is a documented precursor for synthesizing the phase II metabolite of the anti-gout medication mexiletine.[10] It has also been employed as a key starting material in the total synthesis of complex natural products like (+)-allopumiliotoxin 323B′ and polycavernoside A.[10]

  • The structural motif is of significant interest in medicinal chemistry. For example, the related compound 3-Bromo-2-(bromomethyl)propan-1-ol is used to construct oxetane and azetidine rings, which are highly sought-after scaffolds in drug design for their ability to improve metabolic stability and solubility.[17]

Conclusion

This compound is more than a simple halogenated alcohol; it is a stereochemically defined tool of significant value to the scientific community. Its single stereocenter at C2 gives rise to (R) and (S) enantiomers that serve as critical starting points for the asymmetric synthesis of pharmaceuticals and natural products. A thorough understanding of the methodologies for its stereoselective synthesis, coupled with a multi-pronged analytical approach for confirming its chiral integrity—led by chiral HPLC and supported by NMR and polarimetry—is essential for its effective application. By leveraging the principles and protocols outlined in this guide, researchers can confidently control and characterize the chirality of this important building block, thereby advancing the development of next-generation stereochemically pure therapeutics.

References

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  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

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  • PubMed Central. (2012). syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)2BH and Aldehyde Allylboration. Retrieved from [Link]

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(R)-3-bromo-2-methylpropan-1-ol properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3-Bromo-2-methylpropan-1-ol: Properties, Synthesis, and Applications

Introduction

(R)-3-bromo-2-methylpropan-1-ol is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, featuring a primary alcohol and a primary alkyl bromide centered around a defined stereocenter, makes it a versatile precursor for introducing chirality and extending molecular scaffolds. This guide provides an in-depth analysis of its chemical and physical properties, outlines robust synthetic and analytical methodologies, and explores its applications in drug development, offering field-proven insights for researchers and development professionals.

Physicochemical and Spectroscopic Properties

The distinct properties of (R)-3-bromo-2-methylpropan-1-ol are fundamental to its handling, reaction design, and analytical characterization. The specific optical rotation confirms the (R) configuration of the stereocenter, distinguishing it from its (S)-enantiomer which exhibits a positive rotation.[1]

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 93381-28-3
Molecular Formula C₄H₉BrO
Molecular Weight 153.02 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 73-74 °C at 9 mmHg
Density 1.461 g/mL at 20 °C
Refractive Index (n²⁰/D) 1.484
Optical Rotation ([α]²⁵/D) -6.6° (c = 2 in chloroform)
Structural Identifiers
IdentifierValueSource(s)
IUPAC Name (2R)-3-bromo-2-methylpropan-1-ol[2]
SMILES CCBr
InChI 1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1
InChIKey KIBOHRIGZMLNNS-BYPYZUCNSA-N
Predicted Spectroscopic Data

While a comprehensive, peer-reviewed spectral analysis is not widely published, the following data are predicted based on the analysis of its structural analogues and established spectroscopic principles.[3][4]

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 3.6-3.7 ppm (m, 2H): Diastereotopic protons of the -CH₂OH group.

  • δ 3.4-3.5 ppm (m, 2H): Diastereotopic protons of the -CH₂Br group.

  • δ 2.0-2.2 ppm (m, 1H): Methine proton (-CH).

  • δ 1.6-1.8 ppm (br s, 1H): Hydroxyl proton (-OH), chemical shift is variable.

  • δ 1.0-1.1 ppm (d, 3H): Methyl protons (-CH₃).

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 67-69 ppm: -CH₂OH carbon.

  • δ 39-41 ppm: -CH₂Br carbon.

  • δ 37-39 ppm: -CH (methine) carbon.

  • δ 15-17 ppm: -CH₃ carbon.

Infrared (IR) Spectroscopy:

  • 3300-3400 cm⁻¹ (broad): O-H stretching of the alcohol.

  • 2850-3000 cm⁻¹: C-H stretching of alkyl groups.

  • 1050-1150 cm⁻¹: C-O stretching.

  • 550-650 cm⁻¹: C-Br stretching.

Mass Spectrometry (Electron Ionization - EI): Key fragmentation pathways include the loss of a bromine radical, loss of water, and alpha-cleavage.[5][6] The presence of bromine will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[5]

  • m/z 152/154: Molecular ion peak [M]⁺.

  • m/z 73: [M - Br]⁺, loss of bromine radical.

  • m/z 43: Propyl fragment, often a base peak in similar structures.[7]

Synthesis and Chiral Purity Analysis

The most efficient and reliable synthesis of (R)-3-bromo-2-methylpropan-1-ol utilizes the "chiral pool" strategy, starting from an enantiomerically pure precursor.[8] This approach ensures the stereocenter is set from the beginning, avoiding costly and often low-yielding resolution steps later on.

Recommended Synthetic Pathway: Regioselective Epoxide Ring-Opening

The synthesis begins with commercially available (R)-isobutylene oxide. The key step is the regioselective ring-opening with a bromide nucleophile. Under neutral or basic conditions, this reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom.[9][10] This regioselectivity is crucial for obtaining the desired 3-bromo isomer over the 2-bromo alternative.

Caption: Synthesis via regioselective ring-opening.

Detailed Experimental Protocol (Representative)

Causality Note: Magnesium bromide diethyl etherate (MgBr₂·OEt₂) is chosen as the bromide source. It is a mild Lewis acid that coordinates with the epoxide oxygen, activating the ring for nucleophilic attack without being strongly acidic. Strongly acidic conditions (like HBr) could promote an Sₙ1-like mechanism, leading to a loss of regioselectivity and potential attack at the more substituted carbon.[11] Anhydrous THF is used as the solvent to prevent premature quenching of the reagents.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add magnesium bromide diethyl etherate (1.2 equivalents). Add anhydrous tetrahydrofuran (THF) to the flask and cool the resulting slurry to 0 °C in an ice bath.

  • Reagent Addition: Add (R)-isobutylene oxide (1.0 equivalent) dropwise to the stirred slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield (R)-3-bromo-2-methylpropan-1-ol as a colorless to pale yellow liquid.

Chiral Purity Analysis: HPLC Protocol Development

Verifying the enantiomeric excess (ee) is critical. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[12][13]

Method Development Rationale: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols.[12] A normal-phase mobile system (e.g., hexane/isopropanol) is a common starting point as it often provides better selectivity for this class of compounds. The ratio of hexane to isopropanol is adjusted to optimize the resolution between the (R) and (S) enantiomer peaks.

  • Column: Chiral cellulose-based column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., starting with 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the analyte has a weak chromophore).

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Analysis: Inject the sample. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Chemical Reactivity and Mechanistic Insights

The utility of (R)-3-bromo-2-methylpropan-1-ol stems from its two reactive functional groups. The primary bromide is an excellent leaving group for nucleophilic substitution, while the primary alcohol can be protected, oxidized, or used as a nucleophile itself.

Nucleophilic Substitution at the Bromide

The primary carbon bearing the bromine atom is sterically unhindered, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, thiolates, carbanions). These reactions proceed with inversion of configuration at the carbon being attacked, although in this case, the chiral center is adjacent and its configuration is preserved.

Caption: General Sₙ2 reaction at the primary bromide.

Applications in Drug Development and Total Synthesis

The defined stereochemistry of (R)-3-bromo-2-methylpropan-1-ol makes it an ideal starting material for synthesizing complex, biologically active molecules where stereoisomerism dictates function.

Precursor to L-Carnitine Analogues

(R)-3-bromo-2-methylpropan-1-ol is a key intermediate in the synthesis of G-4, an analogue of L-carnitine. L-carnitine and its derivatives are crucial for fatty acid metabolism, and analogues are studied for their potential therapeutic properties.[14] The synthesis involves displacing the bromide with a protected amine, followed by oxidation of the alcohol and deprotection.

Building Block for Pharmaceutical Scaffolds

This chiral synthon is valuable for constructing fragments of larger drug molecules. For instance, the isobutyl group present in the anti-gout medication Febuxostat is often installed via alkylation with an isobutyl halide.[4][13] While not a direct precursor, (R)-3-bromo-2-methylpropan-1-ol represents a functionalized isobutyl bromide equivalent, allowing for the introduction of this motif with additional handles for molecular elaboration, such as in the synthesis of Febuxostat metabolites.[15]

Application_Workflow start (R)-3-Bromo-2-methylpropan-1-ol step1 Protect Hydroxyl Group (e.g., TBDMS ether) start->step1 step2 Sₙ2 Displacement of Bromide (e.g., with Phthalamide) step1->step2 step3 Deprotection of Alcohol step2->step3 step4 Oxidation to Carboxylic Acid step3->step4 step5 Amine Deprotection step4->step5 final_product Chiral Pharmaceutical Intermediate (e.g., L-Carnitine Analogue) step5->final_product

Caption: General synthetic workflow in multi-step synthesis.

Safety and Handling

(R)-3-bromo-2-methylpropan-1-ol should be handled as a hazardous chemical. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark location. Keep away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

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  • ResearchGate. (2018). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Available at: [Link]

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  • NIH National Center for Biotechnology Information. (2019). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Available at: [Link]

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  • Organic Syntheses. tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Available at: [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones.
  • PubMed. (2011). Synthesis and in vitro characterization of drug conjugates of l-carnitine as potential prodrugs that target human Octn2. Available at: [Link]

  • Google Patents. Process for the preparation of L-carnitine.
  • ResearchGate. (2012). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
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  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Available at: [Link]

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Introduction: The Strategic Importance of Chiral Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-bromo-2-methylpropan-1-ol: A Chiral Building Block for Advanced Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is a critical determinant of its biological activity, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Chiral building blocks—enantiopure molecules that serve as starting materials for more complex structures—are therefore indispensable tools for the synthetic chemist.[1] They provide an efficient pathway to introduce specific stereocenters, bypassing the need for challenging chiral resolutions or asymmetric syntheses at later stages.[2][3]

(S)-3-bromo-2-methylpropan-1-ol (CAS No: 98244-48-5) has emerged as a versatile and valuable C4 chiral building block.[4] Its structure incorporates two distinct reactive centers: a primary hydroxyl group and a primary alkyl bromide, with a defined stereocenter at the C2 position. This bifunctionality allows for selective and sequential chemical modifications, making it a strategic precursor in the synthesis of a wide array of complex molecular targets. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical's properties is fundamental to its application. The key physicochemical data for (S)-3-bromo-2-methylpropan-1-ol have been compiled from various authoritative sources and are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₉BrO[5][6]
Molecular Weight 153.02 g/mol [5][7]
Appearance Liquid[5]
Density 1.461 g/mL at 25 °C[5][8]
Boiling Point 73-74 °C at 9 mmHg
Refractive Index (n20/D) 1.483[5][8]
Optical Activity ([α]25/D) +7.3° (c = 2 in chloroform)[5]
Flash Point 92 °C (197.6 °F) - closed cup[5]
CAS Number 98244-48-5[5][6]
InChI Key KIBOHRIGZMLNNS-SCSAIBSYSA-N[5]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of (S)-3-bromo-2-methylpropan-1-ol is expected to show distinct signals corresponding to its unique protons. A multiplet for the methine proton at C2, doublets for the diastereotopic protons of the bromomethyl (CH₂Br) and hydroxymethyl (CH₂OH) groups, and a doublet for the methyl (CH₃) protons. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display four unique signals corresponding to the bromomethyl carbon, the chiral methine carbon, the hydroxymethyl carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.[7] Other significant peaks include C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-Br stretching absorption in the fingerprint region.[7]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[7]

Synthesis Methodologies: A Protocol from a Chiral Precursor

The synthesis of enantiopure (S)-3-bromo-2-methylpropan-1-ol typically relies on the "chiral pool" strategy, which utilizes readily available, inexpensive chiral molecules as starting materials.[9] A robust and common precursor is methyl (S)-(+)-3-hydroxy-2-methylpropanoate. The following protocol outlines a reliable two-step reduction and bromination sequence.

Logical Workflow for Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Selective Bromination cluster_2 Purification A Methyl (S)-(+)-3-hydroxy- 2-methylpropanoate B Lithium Aluminum Hydride (LAH) in dry THF, 0°C to RT A->B C (S)-2-Methylpropane-1,3-diol B->C D (S)-2-Methylpropane-1,3-diol E HBr (48% aq.) / H₂SO₄ Reflux D->E F Crude (S)-3-bromo- 2-methylpropan-1-ol E->F G Crude Product H Aqueous Workup (Wash with NaHCO₃, H₂O) G->H I Drying (MgSO₄) & Filtration H->I J Vacuum Distillation I->J K Pure (S)-3-bromo- 2-methylpropan-1-ol J->K

Caption: Synthesis and purification workflow for (S)-3-bromo-2-methylpropan-1-ol.

Step-by-Step Experimental Protocol

Part 1: Reduction of Methyl (S)-(+)-3-hydroxy-2-methylpropanoate

  • Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting the ester directly to the primary alcohol, yielding the corresponding diol. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive LAH.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a reflux condenser.

  • Reagent Preparation: Suspend 1.2 equivalents of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve 1.0 equivalent of methyl (S)-(+)-3-hydroxy-2-methylpropanoate[10] in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours to ensure the reaction goes to completion.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH, and then more water. This procedure (Fieser workup) is crucial for safely decomposing excess LAH and precipitating aluminum salts in a granular, easily filterable form.

  • Isolation: Filter the resulting white precipitate through a pad of Celite® and wash thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)-2-methylpropane-1,3-diol as an oil, which can often be used in the next step without further purification.

Part 2: Selective Monobromination

  • Rationale: The conversion of a primary alcohol to an alkyl bromide can be effectively achieved using hydrobromic acid with sulfuric acid as a catalyst.[11] In a diol, selective monobromination can be achieved by controlling stoichiometry and reaction conditions, though some formation of the dibrominated byproduct is possible. The less sterically hindered primary hydroxyl is the kinetically favored site of reaction.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude (S)-2-methylpropane-1,3-diol from the previous step with 2.0 equivalents of 48% aqueous hydrobromic acid.

  • Catalyst Addition: Slowly and carefully add 0.5 equivalents of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reaction: Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize residual acids), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (S)-3-bromo-2-methylpropan-1-ol.

Applications in Drug Development and Advanced Synthesis

The utility of (S)-3-bromo-2-methylpropan-1-ol lies in its ability to serve as a versatile chiral precursor for high-value molecules.

Reactivity Profile

Reactivity cluster_Nu Nucleophilic Substitution at C1 cluster_OH Reactions at Hydroxyl Group main (S)-3-bromo-2-methylpropan-1-ol Nu Nucleophiles (R₂NH, RS⁻, N₃⁻, CN⁻) main->Nu Br⁻ is a good leaving group Ester Acylation / Esterification (e.g., Ac₂O, RCOCl) main->Ester Alcohol functional group Ether Etherification (e.g., NaH, R-X) main->Ether Prod_Nu Substituted Products Nu->Prod_Nu Prod_Ester Esters Ester->Prod_Ester Prod_Ether Ethers Ether->Prod_Ether

Caption: Key reactivity pathways of (S)-3-bromo-2-methylpropan-1-ol.

  • Synthesis of Pharmaceutical Intermediates: It is a documented precursor for synthesizing the phase II metabolite of mexiletine, (R)-mexiletine N-carbonyloxy-β-D-glucuronide.[5][12] It is also employed as a reagent in the preparation of pyrazolopyrimidinamine derivatives, which have been investigated for their kinase inhibitory activity.[12]

  • Natural Product Synthesis: The compound has been utilized as a starting material in the total synthesis of complex natural products such as (R)-(+)-muscopyridine, the marine natural product polycavernoside A, and the poison frog alkaloid (+)-allopumiliotoxin 323B′.[5][12]

  • Materials Science: Beyond pharmaceuticals, it can be used in the construction of homochiral porous molecular networks, where the defined stereochemistry of the building block is translated into the macroscopic structure of the material.[12]

Safety and Handling

As with any brominated organic compound, proper safety protocols must be strictly followed.

  • Hazard Classification: (S)-3-bromo-2-methylpropan-1-ol is classified as an irritant.[7][13] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5][14] For operations with a risk of aerosol generation, a respirator with a suitable organic vapor filter may be necessary.[14]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4][14] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[14]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[14]

    • Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing.[14]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Conclusion

(S)-3-bromo-2-methylpropan-1-ol is a quintessential example of a modern chiral building block, offering a gateway to complex, enantiomerically pure molecules. Its defined stereocenter and bifunctional nature provide chemists with a powerful tool for strategic and efficient synthesis. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in research, drug discovery, and materials science.

References

  • Vertex AI Search. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.
  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

  • BenchChem. (2025). Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol.
  • PubChem. (n.d.). 3-Bromo-2-methylpropan-1-ol. Retrieved from [Link]

  • BenchChem. (n.d.). This compound | 40145-08-2.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
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3-Bromo-2-methylpropan-1-ol: A Versatile C4 Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a cornerstone of modern drug discovery, with the stereochemistry of a molecule often dictating its pharmacological and toxicological profile.[1][2] The demand for enantiomerically pure compounds has driven the development of versatile chiral building blocks—small, stereochemically defined molecules that serve as foundational starting materials for complex targets.[] Among these, 3-bromo-2-methylpropan-1-ol stands out as a highly valuable C4 synthon. Possessing a single stereocenter at the C2 position, a primary hydroxyl group for diverse functionalization, and a primary bromide for reliable nucleophilic substitution, its enantiomers—(R) and (S)—provide a powerful platform for introducing chirality and extending molecular complexity. This guide provides an in-depth exploration of this compound, covering its stereochemical properties, robust methods for its enantioselective synthesis, analytical techniques for verifying enantiopurity, and its strategic application in the synthesis of high-value molecules.

Core Physicochemical and Stereochemical Properties

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon (C2), which is bonded to four different substituents: a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH).[4] This arrangement gives rise to a pair of non-superimposable mirror images known as enantiomers.

According to the Cahn-Ingold-Prelog (CIP) priority rules:

  • Priority 1: -Br (highest atomic number)

  • Priority 2: -OH

  • Priority 3: -CH(CH₃)CH₂Br

  • Priority 4: -H

By orienting the molecule with the lowest priority group (-H) pointing away, the configuration is assigned: a clockwise sequence from priority 1 to 3 is designated (R), and a counter-clockwise sequence is designated (S).[4] The distinct spatial arrangement of these enantiomers is critical, as it leads to differential interactions with other chiral entities like enzymes and receptors.[5]

Table 1: Physicochemical Properties of this compound Enantiomers and Racemate

Property(S)-(+)-Enantiomer(R)-(-)-EnantiomerRacemic Mixture
Molecular Formula C₄H₉BrOC₄H₉BrOC₄H₉BrO
Molecular Weight 153.02 g/mol [6]153.02 g/mol [7]153.02 g/mol [8]
CAS Number 98244-48-5[6]93381-28-3[7]40145-08-2[4]
Appearance Colorless to pale yellow liquid[7]Colorless to pale yellow liquid[7]Liquid
Density (at 25 °C) 1.461 g/mL[6]~1.46 g/mLNot specified
Refractive Index (n20/D) 1.483[6]~1.483Not specified
Optical Activity [α]25/D +7.3° (c=2 in chloroform)[6]Not specified, but levorotatory

Strategies for Enantioselective Synthesis

The utility of this compound as a chiral building block is entirely dependent on the ability to access it in high enantiomeric purity. Several robust strategies have been developed to achieve this, moving beyond the simple preparation of the racemate.[4]

Synthesis_Strategies start1 2-Methylallyl Alcohol start2 Racemic this compound start1->start2 method1 Chemoenzymatic Kinetic Resolution start2->method1 start3 (S)- or (R)-Isobutylene Oxide method2 Chiral Pool Synthesis start3->method2 Nucleophilic Ring-Opening productR (R)-3-Bromo-2-methylpropan-1-ol method1->productR productS (S)-3-Bromo-2-methylpropan-1-ol method1->productS method2->productR method2->productS method3 Asymmetric Catalysis method3->productR method3->productS

Figure 1. Overview of primary strategies for the synthesis of enantiopure this compound.

Chemoenzymatic Synthesis via Kinetic Resolution

This is one of the most practical and widely adopted methods. It begins with the cost-effective chemical synthesis of the racemic alcohol, followed by an enzymatic kinetic resolution to separate the two enantiomers.[4] Kinetic resolution exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting (unreacted) enantiomer.[9]

Causality Behind the Method: Lipases are highly effective chiral catalysts for this transformation. They selectively acylate one enantiomer of the alcohol much faster than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol and the acylated product, both in high enantiomeric excess (ee).[10] The choice of lipase and acylating agent is critical for achieving high selectivity (s-factor).

Kinetic_Resolution_Workflow racemate Racemic (R/S)-Alcohol reaction Selective Acylation (Stop at ~50% conversion) racemate->reaction reagents Lipase Catalyst + Acyl Donor (e.g., Vinyl Acetate) reagents->reaction mixture Mixture: (S)-Alcohol (unreacted) + (R)-Acetate (product) reaction->mixture separation Chromatographic Separation mixture->separation s_alcohol Enantiopure (S)-Alcohol separation->s_alcohol Fraction 1 r_acetate Enantiopure (R)-Acetate separation->r_acetate Fraction 2 hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) r_acetate->hydrolysis r_alcohol Enantiopure (R)-Alcohol hydrolysis->r_alcohol

Figure 2. Experimental workflow for the chemoenzymatic kinetic resolution of this compound.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-Bromo-2-methylpropan-1-ol

  • Materials: Racemic this compound, Candida antarctica lipase B (CALB, immobilized), vinyl acetate, anhydrous toluene, hexane, ethyl acetate.

  • Reaction Setup: To a solution of racemic this compound (1.0 eq) in anhydrous toluene (0.2 M), add immobilized CALB (10% by weight of substrate).

  • Acylation: Add vinyl acetate (1.5 eq) to the mixture. Seal the reaction vessel and stir at room temperature (or slightly elevated, e.g., 40 °C, to increase rate).

  • Monitoring: Monitor the reaction progress by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of both components. This can take several hours to days depending on the specific conditions.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: The resulting residue contains the unreacted alcohol enantiomer and the acetylated enantiomer. Separate these two compounds using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

  • Hydrolysis (Optional): To obtain the second alcohol enantiomer, dissolve the purified acetate in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until deacetylation is complete (monitored by TLC). Work up by neutralizing, extracting, and concentrating to yield the other pure alcohol enantiomer.

  • Validation: Determine the enantiomeric excess (ee) of both alcohol fractions using chiral HPLC analysis (see Section 3).

Chiral Pool Synthesis

This strategy leverages naturally occurring or readily available enantiopure starting materials.[4] For this compound, a logical precursor is an enantiomerically pure epoxide like (R)- or (S)-isobutylene oxide.

Causality Behind the Method: The ring-opening of epoxides with nucleophiles is a well-established, stereospecific reaction. Using a bromide source like MgBr₂ or HBr, the nucleophilic attack occurs at the least sterically hindered carbon, proceeding with an inversion of stereochemistry. This allows for predictable and high-fidelity transfer of chirality from the starting epoxide to the final product.[4]

Asymmetric Catalysis

Asymmetric catalysis involves converting a prochiral starting material into a chiral product using a small amount of a chiral catalyst.[11] A potential route is the enantioselective reduction of the corresponding prochiral aldehyde, 3-bromo-2-methylpropanal, using chiral transition metal catalysts (e.g., Ru, Rh) or organocatalysts.[4] While powerful, this method requires the synthesis of the aldehyde precursor and optimization of the catalyst system, which can be more complex than the chemoenzymatic approach.

Analytical Methods for Enantiopurity Determination

Verifying the stereochemical integrity of the final product is a non-negotiable step in any asymmetric synthesis. For chiral alcohols like this compound, the gold standard is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Analysis

Direct separation of enantiomers on a chiral stationary phase (CSP) can be challenging. A more reliable and common approach is to first derivatize the alcohol with a chiral derivatizing agent (CDA).[12][13]

Causality Behind the Method: Reacting the (R/S) mixture of the alcohol with a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride) creates a mixture of diastereomers.[7] Diastereomers have different physical properties and can be readily separated on standard, non-chiral silica columns, providing a robust method for quantification.[7][14] Using a fluorescent CDA can also significantly enhance detection sensitivity.[14]

Protocol 2: Derivatization for Chiral HPLC Analysis

  • Materials: Enantiomerically enriched this compound (~1 mg), anhydrous dichloromethane (DCM), pyridine, and a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, "Mosher's acid chloride").

  • Procedure: In a small vial, dissolve the alcohol sample in DCM (0.5 mL). Add a small excess of pyridine followed by a slight excess of the CDA.

  • Reaction: Stir at room temperature for 30-60 minutes until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction with a few drops of water. Extract the organic layer, dry it over Na₂SO₄, and concentrate.

  • Analysis: Dissolve the residue in the HPLC mobile phase and inject it into the HPLC system equipped with a standard silica or C18 column. The two diastereomeric peaks can be integrated to determine the enantiomeric ratio.

Table 2: Example Chiral HPLC Method Parameters (Post-Derivatization)

ParameterCondition
Column Standard C18 or Silica Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 95:5)[15]
Flow Rate 1.0 mL/min[15]
Detection UV at 254 nm (or fluorescence if a fluorescent CDA is used)
Expected Result Two well-resolved peaks corresponding to the two diastereomers.

Applications in Organic Synthesis

The synthetic power of (R)- and (S)-3-bromo-2-methylpropan-1-ol lies in the orthogonal reactivity of its two functional groups. The primary bromide is an excellent electrophile for SN2 reactions, while the primary alcohol can be protected, oxidized, or used as a nucleophile.

Synthetic_Utility cluster_bromide SN2 Reactions at C3 (Bromide) cluster_alcohol Reactions at C1 (Hydroxyl) center (R)- or (S)- This compound n3 Azide (R-CH₂N₃) center->n3 NaN₃ cn Cyanide (R-CH₂CN) center->cn NaCN sr Thiolate (R-CH₂SR') center->sr R'SNa r2n Amine (R-CH₂NR'₂) center->r2n R'₂NH protect Protection (R-CH₂OPG) center->protect PG-Cl, base oxidize Oxidation (R-CHO or R-COOH) center->oxidize PCC, DMP, etc. ether Etherification (R-CH₂OR') center->ether NaH, R'Br

Figure 3. Key synthetic transformations of this compound, highlighting its dual reactivity.

Case Studies in Drug and Natural Product Synthesis

The true value of a building block is demonstrated by its successful incorporation into complex, high-value targets. Both enantiomers of this compound have been instrumental in numerous syntheses.

Table 3: Selected Applications of Enantiopure this compound

Target MoleculeEnantiomer UsedSynthetic Role of Building BlockReference
Febuxostat MetabolitesRacemic (as reagent)Acts as a reagent in the synthesis of major metabolites of the gout medication febuxostat.[16]
(R)-Mexiletine Metabolite(S)-(+)-Serves as a precursor to synthesize the phase II N-carbonyloxy-β-D-glucuronide metabolite of the antiarrhythmic drug mexiletine.[6]
(R)-(+)-Muscopyridine(S)-(+)-Used as a key chiral starting material in the total synthesis of this natural fragrance compound.[6]
Polycavernoside A(S)-(+)-Employed in the multi-step synthesis of this complex marine natural product.[6]
(+)-Allopumiliotoxin 323B'(S)-(+)-Incorporated as a foundational chiral fragment in the synthesis of this poison frog alkaloid.[6]

Expert Insight: The choice between the (R) and (S) enantiomer is dictated entirely by the stereochemistry of the target molecule. In retrosynthetic analysis, chemists identify key fragments and disconnections that trace back to simple, commercially available chiral building blocks. The C4 framework of this compound is particularly useful for constructing side chains or introducing a stereocenter adjacent to a quaternary carbon. Its bifunctional nature allows for a two-directional elaboration of the molecular structure, making it a highly efficient and convergent synthetic tool.

Conclusion

(R)- and (S)-3-Bromo-2-methylpropan-1-ol are more than just simple halogenated alcohols; they are high-precision tools for the construction of complex chiral molecules. Their value is rooted in a combination of structural simplicity and functional group versatility. Robust and scalable chemoenzymatic methods make them readily accessible in high enantiopurity, while their predictable reactivity provides a reliable pathway for introducing a key stereocenter. For researchers in medicinal chemistry and natural product synthesis, this building block represents an efficient and powerful solution for translating a two-dimensional molecular design into a three-dimensional, biologically active reality.

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The Duality of Reactivity: A Technical Guide to the Hydroxyl Group in 3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-bromo-2-methylpropan-1-ol is a bifunctional molecule of significant interest in synthetic and medicinal chemistry, possessing both a primary hydroxyl group and a primary alkyl bromide.[1][2] This guide provides an in-depth analysis of the hydroxyl group's reactivity, framed by the profound influence of the molecule's unique structural architecture. We will explore how the adjacent methyl group at the C2 position introduces significant steric hindrance, analogous to neopentyl systems, which fundamentally governs the accessibility and reaction pathways of the C1 hydroxyl group.[3][4] Key transformations, including intramolecular cyclization, esterification, intermolecular etherification, and oxidation, are examined not merely as procedures but as case studies in mechanism and steric control. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to effectively harness the synthetic potential of this versatile building block.

Structural Analysis and Reactivity Synopsis

Molecular Architecture: A Study in Steric and Electronic Effects

This compound presents a fascinating case of competing reactivity. The molecule contains two primary functional groups: a hydroxyl (-OH) group at C1 and a bromine atom at C3. The carbon skeleton, however, is the ultimate determinant of its chemical behavior.

  • Primary Alcohol: The hydroxyl group is attached to a primary carbon (C1), which typically suggests reactivity profiles characteristic of less substituted alcohols, such as susceptibility to oxidation and participation in SN2 reactions.[5]

  • β-Substitution and Steric Hindrance: The critical feature is the methyl group at the C2 position (the β-carbon relative to the hydroxyl group). This substitution creates a "neopentyl-like" environment. Neopentyl systems are famously unreactive in SN2 reactions due to the steric bulk of the quaternary β-carbon, which physically blocks the backside attack required for the mechanism.[3][6] In this compound, while the β-carbon is tertiary, not quaternary, the principle of steric hindrance from the β-methyl group remains a dominant factor, significantly impeding the approach of nucleophiles to the C1 carbon.

  • Chirality: The C2 carbon is a stereocenter, meaning the molecule exists as (R) and (S) enantiomers.[7] This is a crucial consideration in pharmaceutical applications where stereochemistry dictates biological activity.[8][9]

The Interplay of Hydroxyl and Bromo Moieties

The proximity of the nucleophilic hydroxyl group and the electrophilic carbon bearing the bromide leaving group sets the stage for intramolecular reactions. This internal competition is often the most significant reaction pathway, particularly under basic conditions.

Fundamental Principles of Hydroxyl Group Reactivity

The Hydroxyl as a Nucleophile

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it inherently nucleophilic. In its neutral state, it is a weak nucleophile. However, deprotonation with a base generates the corresponding alkoxide ion (RO⁻), which is a much stronger nucleophile and is central to reactions like the Williamson ether synthesis.[10][11]

Activation of the Hydroxyl Group as a Leaving Group

The hydroxyl group is a notoriously poor leaving group because its departure would generate the hydroxide ion (OH⁻), a strong base.[12] For the C-O bond to be cleaved in a substitution or elimination reaction, the hydroxyl group must first be converted into a better leaving group. Common strategies include:

  • Protonation in Strong Acid: In a strongly acidic medium, the hydroxyl oxygen is protonated to form an alkyloxonium ion (-OH₂⁺). The subsequent departure of a neutral water molecule is far more favorable than the departure of a hydroxide ion.[10][12]

  • Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base (like pyridine) converts the alcohol into a sulfonate ester (e.g., tosylate, mesylate). The sulfonate anion is an excellent leaving group due to the stability afforded by resonance delocalization of the negative charge.[10]

Key Transformations of the Hydroxyl Group

Intramolecular Cyclization: The Favored Pathway in Base

The most characteristic reaction of this compound is its propensity to cyclize under basic conditions to form 2-methyloxetane. This proceeds via an intramolecular Williamson ether synthesis.[11][13]

Mechanism: The reaction is initiated by a base (e.g., sodium hydride, NaOH) deprotonating the hydroxyl group to form a potent intramolecular nucleophile, the alkoxide. This alkoxide then performs a backside attack on the C3 carbon, displacing the bromide leaving group in an SN2 fashion. The geometry of the molecule readily allows for the formation of the stable, four-membered oxetane ring.

Diagram 1: Mechanism of Intramolecular Cyclization

G alcohol This compound reflux Heat / Reflux alcohol->reflux acid Carboxylic Acid (e.g., Acetic Acid) acid->reflux catalyst Acid Catalyst (H₂SO₄) catalyst->reflux product 3-bromo-2-methylpropyl ester + H₂O reflux->product

Experimental Protocol 3.2.1: Synthesis of 3-bromo-2-methylpropyl acetate

  • Setup: Combine this compound (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) in a round-bottom flask. [14]2. Reaction: Equip the flask with a reflux condenser and heat the mixture in a heating mantle to reflux for 3-4 hours.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the product with diethyl ether (3x).

  • Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude ester can be purified by vacuum distillation.

Intermolecular Etherification: A Sterically Hindered Process

While the intramolecular version is highly efficient, forming ethers with external electrophiles (intermolecular Williamson ether synthesis) is challenging. The steric bulk of the β-methyl group severely retards the rate of the required SN2 reaction. [3][15] Causality: For an intermolecular reaction, the alcohol is first converted to its alkoxide. This alkoxide must then attack an external alkyl halide. However, the bulky environment around the oxygen atom hinders its approach to the electrophile. Furthermore, if the alkyl halide is secondary or tertiary, the strongly basic alkoxide will favor an E2 elimination pathway, reducing the yield of the desired ether. [11]Therefore, this method is generally limited to reactive, unhindered electrophiles like methyl iodide or benzyl bromide.

Oxidation: Accessing Aldehydes and Carboxylic Acids

As a primary alcohol, the hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. [16] Table 1: Common Oxidizing Agents for Primary Alcohols

ReagentProductConditionsAdvantages/Disadvantages
Pyridinium chlorochromate (PCC)AldehydeAnhydrous, CH₂Cl₂Stops at aldehyde, toxic chromium reagent.
Dess-Martin periodinane (DMP)AldehydeAnhydrous, CH₂Cl₂Mild, high-yielding, but can be explosive.
Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidAqueous acetoneStrong, inexpensive, but uses toxic chromium.
Potassium permanganate (KMnO₄)Carboxylic AcidBasic, aqueous, followed by acid workupPowerful, inexpensive, but can be difficult to control.

Experimental Protocol 3.4.1: PCC Oxidation to 3-bromo-2-methylpropanal

  • Setup: In a fume hood, suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask. Add powdered 4Å molecular sieves.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in CH₂Cl₂ to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and carefully concentrate the solvent on a rotary evaporator to yield the volatile aldehyde.

Chemoselective Strategies

The presence of two reactive centers requires careful planning to achieve selective transformations. The choice of reaction conditions is paramount.

Diagram 3: Chemoselectivity Decision Workflow

G start This compound q1 Desired Reaction Site? start->q1 hydroxyl Target C1-OH q1->hydroxyl  -OH bromide Target C3-Br q1->bromide  -Br q2 Reaction Type? hydroxyl->q2 sn2 Nucleophilic Substitution (e.g., with NaN₃, NaCN) bromide->sn2 cyclization Intramolecular Cyclization (Oxetane formation) q2->cyclization Cyclize ester Esterification q2->ester Esterify oxidation Oxidation q2->oxidation Oxidize cond_base Use Strong Base (NaH, NaOH) cyclization->cond_base cond_acid Use Carboxylic Acid + Acid Catalyst ester->cond_acid cond_oxidant Use Oxidizing Agent (PCC, Jones) oxidation->cond_oxidant cond_nuc Use Strong Nucleophile (Protect -OH first) sn2->cond_nuc

  • To React at the Hydroxyl Group:

    • Basic Conditions: Favor deprotonation and subsequent intramolecular cyclization.

    • Acidic Conditions: Favor reactions like Fischer esterification.

    • Oxidative Conditions: Will selectively target the alcohol moiety.

  • To React at the Bromo Group:

    • The hydroxyl group should first be protected (e.g., as a silyl ether or benzyl ether) to prevent it from interfering as a nucleophile or acidic proton source.

    • Once protected, the C-Br bond can be targeted by a wide range of nucleophiles (e.g., azides, cyanides, thiolates) in standard SN2 reactions.

Summary and Outlook

The reactivity of the hydroxyl group in this compound is a nuanced subject dictated primarily by steric hindrance from the β-methyl group and the potential for intramolecular reaction with the distal bromide. While it undergoes typical primary alcohol reactions like oxidation and esterification, its behavior in substitution-type reactions is atypical. Intermolecular SN2 reactions at the C1 carbon are strongly disfavored, whereas intramolecular SN2 cyclization under basic conditions is a highly efficient and dominant pathway. Understanding this interplay is critical for leveraging this chiral building block in the synthesis of complex molecules, from pharmaceuticals to advanced materials. Future work will likely focus on the enantioselective synthesis and application of its derivatives in creating novel heterocyclic scaffolds. [7]

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The Dichotomous Stability of 3-Bromo-2-methylpropan-1-ol: A Technical Guide to Degradation Pathways in Acidic and Basic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical stability of 3-bromo-2-methylpropan-1-ol under acidic and basic conditions. As a bifunctional molecule containing both a primary alcohol and a primary alkyl halide, its degradation pathways are of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document elucidates the distinct reaction mechanisms that predominate in different pH regimes, offering predictive insights into product formation and overall molecular stability. We will explore acid-catalyzed dehydration, which leads to the formation of unsaturated compounds, and base-catalyzed intramolecular cyclization, a facile route to the corresponding oxetane. This guide further presents detailed experimental protocols for monitoring these transformations, underpinned by principles of scientific integrity and supported by authoritative references.

Introduction: The Structural and Reactive Dichotomy of this compound

This compound is a chiral haloalcohol with the molecular formula C4H9BrO[1]. Its structure, featuring a primary hydroxyl group and a primary bromo substituent, makes it a versatile building block in organic synthesis[2]. The inherent polarity of both the carbon-oxygen and carbon-bromine bonds dictates the molecule's reactivity, rendering it susceptible to degradation under both acidic and basic conditions. Understanding the stability of this compound is paramount for its effective use in multi-step syntheses, for defining storage and handling protocols, and for predicting potential impurities in pharmaceutical and other applications.

This guide will dissect the two primary, competing degradation pathways:

  • In Acidic Conditions: The focus is on the protonation of the hydroxyl group, transforming it into a good leaving group and initiating an elimination reaction (dehydration) to form alkenes.

  • In Basic Conditions: The chemistry is dominated by the increased nucleophilicity of the alkoxide formed upon deprotonation of the alcohol, leading to an intramolecular nucleophilic substitution to yield a cyclic ether.

Stability and Degradation in Acidic Conditions

Under acidic conditions, the primary alcohol functionality of this compound is the principal site of reactivity. The presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, initiates a dehydration reaction, leading to the formation of an alkene.

Mechanism of Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 or E2 mechanism. Given that it is a primary alcohol, an E2-like mechanism is more probable under forcing conditions, while an E1 mechanism involving a carbocation intermediate could also be at play, especially if rearrangements are considered.

The generally accepted mechanism involves three key steps[3]:

  • Protonation of the Hydroxyl Group: The oxygen atom of the alcohol is protonated by the acid catalyst, forming a good leaving group (water).

  • Loss of Water to Form a Carbocation (E1 pathway) or Concerted Elimination (E2 pathway): In an E1 pathway, the protonated alcohol dissociates to form a primary carbocation. However, primary carbocations are highly unstable. It is therefore likely that a concerted E2 mechanism, where a base (such as the conjugate base of the acid or another alcohol molecule) removes a proton from the adjacent carbon as the water molecule departs, is a more accurate representation for a primary alcohol.

  • Deprotonation to Form the Alkene: A base removes a proton from a carbon adjacent to the carbocation (E1) or the carbon bearing the leaving group (E2), resulting in the formation of a double bond.

Due to the structure of this compound, the initial dehydration product is expected to be 3-bromo-2-methylpropene.

Diagram: Acid-Catalyzed Dehydration of this compound

G cluster_acid Acid-Catalyzed Dehydration start This compound protonated Protonated Alcohol start->protonated + H+ alkene 3-Bromo-2-methylpropene protonated->alkene - H2O, - H+ water H2O H+_cat H+ (catalyst) H+ H+

Caption: Acid-catalyzed dehydration pathway.

Potential for Rearrangement and Side Products

While the direct dehydration product is 3-bromo-2-methylpropene, the formation of a carbocation intermediate in an E1 pathway opens the possibility of rearrangements to more stable carbocations. However, in this specific case, a hydride shift would still result in a primary carbocation, so significant rearrangement is not anticipated. The primary side reactions to consider would be intermolecular ether formation, although this is generally disfavored at higher temperatures which promote elimination.

Stability and Degradation in Basic Conditions

The stability of this compound is significantly compromised in the presence of a base. The reaction proceeds via an intramolecular Williamson ether synthesis, a highly efficient method for the formation of cyclic ethers.

Mechanism of Base-Catalyzed Intramolecular Cyclization

In the presence of a base, such as sodium hydroxide or potassium tert-butoxide, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide is a potent nucleophile and readily attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction. This results in the formation of a stable four-membered cyclic ether, 2-methyloxetane, and a bromide salt.

The key steps are:

  • Deprotonation: The base removes the acidic proton from the hydroxyl group, forming a nucleophilic alkoxide.

  • Intramolecular SN2 Attack: The newly formed alkoxide attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the oxetane ring.

This intramolecular reaction is kinetically favored due to the proximity of the reacting centers.

Diagram: Base-Catalyzed Intramolecular Cyclization

G cluster_base Base-Catalyzed Intramolecular Cyclization start This compound alkoxide Alkoxide Intermediate start->alkoxide + Base HB HB+ oxetane 2-Methyloxetane alkoxide->oxetane Intramolecular SN2 Br- Br- Base Base

Caption: Base-catalyzed intramolecular cyclization pathway.

Product Profile and Stability of 2-Methyloxetane

The primary product under basic conditions is 2-methyloxetane[4]. Oxetanes are four-membered cyclic ethers that are generally stable under neutral and basic conditions but can be susceptible to ring-opening in the presence of strong acids or nucleophiles[5][6]. Therefore, the formation of 2-methyloxetane represents a significant and likely irreversible degradation of this compound in a basic environment.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to acidic and basic conditions and monitoring its degradation over time.

General Considerations for Forced Degradation Studies

Forced degradation studies are a critical component of drug development and chemical stability assessment[7][8][9]. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified without completely consuming the parent compound[9].

Protocol for Stability Testing in Acidic and Basic Conditions

Objective: To quantify the degradation of this compound and identify the major degradation products under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Thermostatically controlled water bath or oven

  • HPLC system with UV or PDA detector

  • GC-MS system for product identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic Conditions: To a known volume of the stock solution, add an equal volume of the desired concentration of hydrochloric acid.

    • Basic Conditions: To a known volume of the stock solution, add an equal volume of the desired concentration of sodium hydroxide.

    • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of high-purity water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C, 60°C).

  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples to halt the degradation reaction. For acidic samples, add an equimolar amount of sodium hydroxide. For basic samples, add an equimolar amount of hydrochloric acid.

  • Analysis:

    • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products. A reversed-phase C18 column is often suitable.

    • GC-MS Analysis: For identification of volatile degradation products, such as 3-bromo-2-methylpropene and 2-methyloxetane, GC-MS analysis of the stressed samples can be performed[10][11].

Diagram: Experimental Workflow for Stability Assessment

G start Stock Solution of This compound acid Acidic Stress (e.g., HCl, Heat) start->acid base Basic Stress (e.g., NaOH, Heat) start->base control Control (Neutral, Heat) start->control sampling Time-Point Sampling acid->sampling base->sampling control->sampling neutralize Neutralization sampling->neutralize analysis HPLC & GC-MS Analysis neutralize->analysis data Data Interpretation (Kinetics, Product ID) analysis->data

Caption: Workflow for forced degradation studies.

Data Interpretation and Stability Profile

The data obtained from the experimental protocols will allow for the construction of a comprehensive stability profile for this compound.

Quantitative Analysis

The concentration of this compound at each time point can be plotted to determine the degradation kinetics. The rate of degradation can be calculated, and the half-life of the compound under the specific stress conditions can be determined.

Condition Expected Major Product(s) Anticipated Stability
Acidic (e.g., 0.1 M HCl, 60°C) 3-Bromo-2-methylpropeneUnstable
Basic (e.g., 0.1 M NaOH, 40°C) 2-MethyloxetaneHighly Unstable
Neutral (pH 7, 40°C) This compoundRelatively Stable
Product Identification

Mass spectrometry (GC-MS or LC-MS) is crucial for the structural elucidation of the degradation products. The fragmentation patterns observed in the mass spectra can be used to confirm the identities of 3-bromo-2-methylpropene and 2-methyloxetane.

Conclusion

The stability of this compound is highly dependent on the pH of its environment. In acidic conditions, it is susceptible to dehydration to form 3-bromo-2-methylpropene. Conversely, in basic conditions, it undergoes a rapid intramolecular cyclization to yield 2-methyloxetane. This dichotomous reactivity underscores the importance of stringent pH control during its use in synthesis and for its long-term storage. For applications in drug development, a thorough understanding of these degradation pathways is essential for impurity profiling and ensuring the safety and efficacy of the final product. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the stability of this compound and for the characterization of its degradation products.

References

  • Bull, J. A., et al. (2015). Studies on the Synthesis, Stability and Conformation of 2-Sulfonyl-Oxetane Fragments. Org. Biomol. Chem., 13, 5265–5272. [Link]

  • LookChem. (n.d.). 2-Methyloxetane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloxetane. National Center for Biotechnology Information. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Methyloxetane. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Retrieved from [Link]

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  • ResearchGate. (2025). Process and Reaction Monitoring by Low-Field NMR Spectroscopy. Retrieved from [Link]

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  • ResearchGate. (2023). Thermodynamic properties of propanol using DFT in the gas phase. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol. Retrieved from [Link]

  • MDPI. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Retrieved from [Link]

  • Chemguide. (n.d.). dehydration of more complicated alcohols. Retrieved from [Link]

  • PubMed Central. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Retrieved from [Link]

  • Gauth. (n.d.). An attempted dehydration of propan-1-ol (CH3CH2CH2OH) with H2SO4 at 135°C gave a product. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Introduction to the NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2024). Elimination of Pharmaceutical Compounds from Aqueous Solution through Novel Functionalized Pitch-Based Porous Adsorbents: Kinetic, Isotherm, Thermodynamic Studies and Mechanism Analysis. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Sci-Hub. (n.d.). Sci-Hub. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the.... Retrieved from [Link]

  • Sample Paper. (2024). sample paper (2024 -25). Retrieved from [Link]

  • PubMed Central. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Retrieved from [Link]

  • YouTube. (2017). Dehydration of 2-methylpropan-1-ol in a Pasteur pipette MVI 5481. Retrieved from [Link]

  • Filo. (2025). Acid-catalyzed dehydration of 3-methyl-2-butanol gives three alkenes. Retrieved from [Link]

  • Filo. (2024). Write the structures of alkenes obtained on dehydration of (i) propan-1-o... Retrieved from [Link]

Sources

understanding the stereochemistry of 3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 3-Bromo-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of this compound, a chiral building block of significant interest in organic synthesis and medicinal chemistry. We will delve into the fundamental principles governing its stereoisomerism, enantioselective synthesis strategies, and the analytical techniques essential for its stereochemical characterization. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Stereochemical Landscape of this compound

This compound is a functionalized alcohol containing a bromine atom and a methyl group. Its molecular structure possesses a single stereocenter at the second carbon atom (C2), to which the methyl group is attached. A stereocenter is a carbon atom bonded to four different substituent groups. In this molecule, the C2 carbon is bonded to a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH).[1] The presence of this chiral center dictates that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers.[1]

These enantiomers are designated as (R)-3-bromo-2-methylpropan-1-ol and (S)-3-bromo-2-methylpropan-1-ol based on the Cahn-Ingold-Prelog (CIP) priority rules. By orienting the molecule so that the lowest priority group (-H) points away from the viewer, the configuration is determined. If the sequence from the highest to the lowest priority group (1→2→3) is clockwise, the enantiomer is designated (R). If the sequence is counter-clockwise, it is designated (S).[1] These two enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light, a property known as optical activity.[1][2]

The defined stereochemistry of these enantiomers is crucial for their application in building complex molecules with specific biological activities, making them valuable chiral starting materials in total synthesis and for the development of new bioactive compounds.[1]

Caption: Enantiomers of this compound.

Enantioselective Synthesis Strategies

Achieving high enantiopurity is a primary challenge in the synthesis of chiral molecules. For this compound, the "chiral pool" strategy is a common and effective approach. This strategy utilizes naturally occurring, inexpensive chiral molecules as starting materials.[1]

A suitable precursor for the synthesis of (S)- or (R)-3-bromo-2-methylpropan-1-ol is an enantiomerically pure epoxide, such as (R)- or (S)-isobutylene oxide.[1] The synthesis proceeds via a nucleophilic ring-opening of the epoxide with a bromide source, like hydrogen bromide or magnesium bromide. Under Sₙ2 reaction conditions, the bromide nucleophile attacks the least sterically hindered carbon atom. This reaction proceeds with an inversion of stereochemistry if the chiral center is attacked, or with retention of the stereocenter if the attack occurs at the unsubstituted carbon.[1]

SynthesisWorkflow Start Enantiopure Isobutylene Oxide ((R) or (S)) Reaction Nucleophilic Ring-Opening (SN2 Conditions) Start->Reaction Reagent Bromide Nucleophile (e.g., HBr, MgBr2) Reagent->Reaction Product Enantiopure This compound ((S) or (R)) Reaction->Product HPLCFlowchart A Prepare Mobile Phase (e.g., Hexane:Isopropanol) B Equilibrate Chiral Column A->B C Prepare and Inject Sample B->C D Isocratic Elution C->D E UV Detection D->E F Data Acquisition & Analysis (Determine ee%) E->F

Sources

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-(Hydroxymethyl)-2-methyloxirane from (R)-3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-bromo-2-methylpropan-1-ol is a valuable chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a primary alcohol and a primary bromide, along with a defined stereocenter, makes it a versatile precursor for the introduction of chirality into a wide range of complex molecules, including natural products and active pharmaceutical ingredients (APIs). A primary application of this chiral synthon is its conversion into the corresponding chiral epoxide, (R)-2-(hydroxymethyl)-2-methyloxirane. This transformation provides a highly useful intermediate, as the strained oxirane ring is susceptible to regioselective and stereospecific ring-opening by a variety of nucleophiles, allowing for the facile construction of more complex chiral structures.

This application note provides a detailed protocol for the enantioselective synthesis of (R)-2-(hydroxymethyl)-2-methyloxirane from (R)-3-bromo-2-methylpropan-1-ol via an intramolecular Williamson ether synthesis. The causality behind the experimental choices and a self-validating protocol are described to ensure scientific integrity and reproducibility.

Core Principles: The Intramolecular Williamson Ether Synthesis

The conversion of a halohydrin to an epoxide is a classic example of an intramolecular Williamson ether synthesis.[1] The reaction proceeds via a two-step mechanism under basic conditions. First, a base deprotonates the hydroxyl group to form a nucleophilic alkoxide. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon atom bearing the halide. This backside attack results in the displacement of the bromide ion and the formation of the three-membered oxirane ring with inversion of configuration at the carbon bearing the leaving group is not a factor here as the stereocenter is adjacent to the reacting center. The stereochemical integrity of the chiral center at C2 is maintained throughout the transformation.

The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the alcohol without competing side reactions. Common bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (NaOH).[2] The solvent should be able to dissolve the reactants and should be inert to the reaction conditions. Aprotic polar solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often employed.

Experimental Protocol: Synthesis of (R)-2-(Hydroxymethyl)-2-methyloxirane

This protocol describes a general and robust method for the intramolecular cyclization of (R)-3-bromo-2-methylpropan-1-ol.

Materials:

  • (R)-3-bromo-2-methylpropan-1-ol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material: Slowly add a solution of (R)-3-bromo-2-methylpropan-1-ol (1.0 eq) in anhydrous THF to the stirred suspension of sodium hydride. The addition should be dropwise to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, (R)-2-(hydroxymethyl)-2-methyloxirane, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure product.

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.

  • Tetrahydrofuran is a flammable liquid.

  • (R)-3-bromo-2-methylpropan-1-ol is an irritant.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

ReactantReagentSolventReaction Time (h)Temperature (°C)Typical Yield (%)
(R)-3-bromo-2-methylpropan-1-olSodium HydrideTHF2-40 to RT>90

Visualizations

Reaction Scheme:

Caption: Synthesis of (R)-2-(Hydroxymethyl)-2-methyloxirane.

Experimental Workflow:

workflow setup Reaction Setup: NaH in anhydrous THF under Argon at 0 °C addition Slow addition of (R)-3-bromo-2-methylpropan-1-ol in THF setup->addition reaction Reaction at room temperature (2-4 h) addition->reaction quench Quench with saturated aq. NH4Cl at 0 °C reaction->quench extraction Extraction with Diethyl Ether quench->extraction washing Wash with H2O and Brine extraction->washing drying Dry over MgSO4 washing->drying concentration Concentration in vacuo drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Pure (R)-2-(Hydroxymethyl)-2-methyloxirane purification->product

Caption: Experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol described is based on a well-established and reliable transformation in organic chemistry.[1] The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the product. The formation of the epoxide can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. In the ¹H NMR spectrum, the disappearance of the broad OH proton signal and a characteristic shift of the protons adjacent to the newly formed epoxide ring would be observed. The enantiomeric purity of the final product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis, or by derivatization with a chiral agent followed by NMR analysis.

Conclusion

(R)-3-bromo-2-methylpropan-1-ol is a highly effective chiral building block for the enantioselective synthesis of (R)-2-(hydroxymethyl)-2-methyloxirane. The intramolecular Williamson ether synthesis provides a straightforward and high-yielding method for this transformation. The resulting chiral epoxide is a versatile intermediate that can be further elaborated to access a wide array of complex chiral molecules for applications in research, and drug development.

References

  • Janssen, D. B., Majerić-Elenkov, M., Hasnaoui, G., Hauer, B., & Lutje Spelberg, J. H. (2006). Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases. Biochemical Society Transactions, 34(Pt 2), 291–295. [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. [Link]

  • PubMed Central. (n.d.). A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening. [Link]

  • Chad's Prep. (2021, January 30). 13.5 Synthesis of Epoxides | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.7: Synthesis of Epoxides. [Link]

  • ResearchGate. (n.d.). Two types of intramolecular epoxide‐opening cyclizations and previously...[Link]

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Glycidol. [Link]

  • Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol. [Link]

  • ResearchGate. (2025, November 8). Highly Regioselective Ring Opening of Epoxides and Aziridines Using (Bromodimethyl)sulfonium Bromide. [Link]

  • MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. [Link]

  • MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. [Link]

  • National Institutes of Health. (n.d.). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. [Link]

  • GSRS. (n.d.). 2-((2-CHLOROETHOXY)METHYL)OXIRANE. [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylpropan-1-ol. [Link]

  • RSC Publishing. (n.d.). PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. [Link]

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Sources

Application Notes & Protocols: The Strategic Utility of 3-Bromo-2-methylpropan-1-ol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-methylpropan-1-ol is a versatile bifunctional molecule that has emerged as a crucial chiral building block in modern organic synthesis.[1] Possessing a single stereocenter at the C2 position, its enantiomerically pure forms, (R)- and (S)-3-bromo-2-methylpropan-1-ol, provide a powerful tool for introducing defined stereochemistry in the total synthesis of complex natural products and pharmaceutical agents.[1][2] This guide elucidates the strategic applications of this synthon, detailing its core reactivity, providing step-by-step protocols for key transformations, and showcasing its role in the synthesis of notable bioactive molecules like the Epothilones.

Introduction: A Profile of a Versatile Chiral Synthon

This compound is a halogenated alcohol featuring two key reactive sites: a primary hydroxyl (-OH) group and a primary alkyl bromide (-CH₂Br).[1] The presence of a methyl group at the C2 carbon creates a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images: (R) and (S) enantiomers.[1] This stereochemical feature is paramount, as the biological activity of many complex molecules is contingent on their precise three-dimensional structure.

The utility of this building block stems from the orthogonal reactivity of its functional groups. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, protected, or converted into an ether linkage.[1] The carbon-bromine bond is susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism, allowing for the introduction of a wide array of carbon, nitrogen, oxygen, and sulfur nucleophiles.[1] This dual functionality enables chemists to perform selective transformations at either end of the molecule, providing strategic advantages in multi-step synthetic campaigns.[1]

Physicochemical Properties of Enantiopure this compound
Property(R)-(-)-3-Bromo-2-methyl-1-propanol(S)-(+)-3-Bromo-2-methyl-1-propanol
CAS Number 93381-28-3[3]98244-48-5[4]
Molecular Formula C₄H₉BrO[5]C₄H₉BrO[4]
Molecular Weight 153.02 g/mol [3]153.02 g/mol [4]
Appearance LiquidLiquid[4]
Density ~1.461 g/mL at 20-25 °C[4]~1.461 g/mL at 25 °C[4]
Refractive Index n20/D ~1.484n20/D ~1.483[4]
Optical Activity [α]25/D −6.6°, c = 2 in chloroform[α]25/D +7.3°, c = 2 in chloroform[4]

Core Reactivity & Strategic Transformations

The strategic value of this compound lies in its predictable and selective reactivity, which allows for its incorporation into larger molecular frameworks.

Nucleophilic Substitution at the C1 Position

The primary bromide is an excellent leaving group, making the C1 position highly susceptible to Sₙ2 attack by a diverse range of nucleophiles. This is the most common strategy for elongating the carbon chain or introducing new functional groups. The reaction proceeds with high fidelity and is generally favored over the Sₙ1 pathway due to the instability of the resulting primary carbocation.[1]

Intramolecular Cyclization: Synthesis of Chiral Oxetanes

The proximity of the hydroxyl and bromomethyl groups allows for efficient intramolecular cyclization under basic conditions to form 3-methyl-substituted oxetanes.[1][6] This transformation, an intramolecular Williamson ether synthesis, proceeds via deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces the bromide via an intramolecular Sₙ2 attack.[6] Oxetane rings are important structural motifs found in various natural products and pharmaceuticals.

G start This compound intermediate Alkoxide Intermediate start->intermediate Deprotonation product 3-Methyloxetane intermediate->product base Base (e.g., NaH) base->start sn2 Intramolecular SN2 Attack G cluster_start Chiral Pool A (R)-3-Bromo-2-methylpropan-1-ol B Protection of -OH group A->B C Nucleophilic Substitution (Chain Elongation) B->C D Further Transformations C->D E Key Fragment for Epothilone Synthesis D->E F Macrocyclization & Final Steps E->F G Epothilone C F->G

Caption: Simplified workflow for utilizing the chiral building block in Epothilone synthesis.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific substrates and scales. Researchers should always perform small-scale test reactions to optimize conditions.

Protocol 1: General Procedure for Intramolecular Cyclization to [3-(Bromomethyl)oxetan-3-yl]methanol

This protocol is adapted from general principles for the synthesis of 3,3-disubstituted oxetanes via intramolecular Williamson ether synthesis. [6] Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a stirred solution of 3-bromo-2-(bromomethyl)propan-1-ol (1.0 eq.) in anhydrous THF to a flame-dried round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Cautiously add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the alcohol to the corresponding alkoxide without competing in substitution reactions. The reaction is exothermic and produces flammable H₂ gas, necessitating slow addition at 0 °C under an inert atmosphere.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired oxetane. [6]

Protocol 2: General Procedure for Sₙ2 Displacement of Bromide with a Thiolate Nucleophile

This protocol describes a typical nucleophilic substitution to form a thioether, a common transformation in drug development.

Materials:

  • (R)- or (S)-3-Bromo-2-methylpropan-1-ol

  • Thiol of interest (e.g., Thiophenol) (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water & Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add the thiol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF. Causality Note: DMF is a polar aprotic solvent that effectively solvates the potassium cation but not the thiolate anion, enhancing the nucleophilicity of the sulfur. K₂CO₃ is a mild base sufficient to deprotonate the thiol to the more nucleophilic thiolate.

  • Reagent Addition: Stir the suspension at room temperature for 20 minutes. Then, add this compound (1.1 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-18 hours, monitoring by TLC until the starting halide is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

  • Washing & Drying: Wash the combined organic layers sequentially with water (2x) and brine (1x) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, and remove the solvent in vacuo. Purify the resulting crude oil via flash column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure thioether product.

Conclusion

Both (R)- and (S)-3-bromo-2-methylpropan-1-ol are invaluable chiral synthons in the synthesis of complex, biologically active molecules. Their well-defined stereochemistry and bifunctional nature allow for a wide range of predictable and high-yielding transformations. [1]From constructing key fragments of anticancer agents like the Epothilones to forming strained ring systems such as oxetanes, this building block provides a reliable and strategic entry point for introducing chirality and functionality. [2][3][6]The protocols outlined herein provide a robust framework for researchers and drug development professionals to leverage the synthetic potential of this versatile reagent.

References

  • MDPI. (2018). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (1989). Synthesis of 3-deazaneplanocin A, a powerful inhibitor of S-adenosylhomocysteine hydrolase with potent and selective in vitro and in vivo antiviral activities. Retrieved from [Link]

  • ResearchGate. (2000). Improved Synthesis of 3-Bromo-2,2-dimethyl-propanal, a Versatile Building Block for Compounds with two Geminal Methyl Groups on a Quaternary Center. Retrieved from [Link]

  • DeepDyve. (1995). Asymmetric synthesis of epoxides using chiral sulfimides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875322A - Method for preparing 2-bromo-2-methylpropane by brominating tert-butyl alcohol through microchannel reactor.
  • Filo. (2025). Write the mechanism involved in the conversion of 2-bromo-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective Ring Opening of Epoxides and Aziridines Using (Bromodimethyl)sulfonium Bromide. Retrieved from [Link]

  • Broad Institute. (n.d.). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Retrieved from [Link]

  • Scribd. (n.d.). CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution. Retrieved from [Link]

  • Filo. (2025). How will you convert: (a) Propan-2-ol to 2-methylpropan-2-ol (b) Anilin. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Febuxostat Metabolites Utilizing 3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of the principal oxidative metabolites of febuxostat, designated as 67M-1, 67M-2, and 67M-4. Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used in the management of hyperuricemia and gout.[1] Its metabolites are crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological profiling. This guide focuses on a strategic synthetic approach utilizing the versatile building block, 3-bromo-2-methylpropan-1-ol, as a key precursor for the side chain of the primary alcohol metabolite, 67M-1. Detailed, step-by-step protocols, mechanistic insights, and data presentation are provided to ensure scientific integrity and reproducibility.

Introduction: Febuxostat and its Metabolic Landscape

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) effectively lowers serum uric acid levels by inhibiting xanthine oxidase, the terminal enzyme in the purine catabolic pathway.[2] In humans, febuxostat undergoes extensive hepatic metabolism. While the primary route is glucuronidation, a smaller but significant portion is metabolized via oxidation by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C8, and CYP2C9. This oxidative pathway yields three key active metabolites: a primary alcohol (67M-1), a tertiary alcohol (67M-2), and a dicarboxylic acid (67M-4).[1][3]

The availability of pure, well-characterized standards of these metabolites is indispensable for a variety of research applications, including:

  • Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To quantify metabolite formation and clearance, and to understand the complete disposition of the drug.

  • Pharmacological Activity Profiling: To determine if the metabolites contribute to the therapeutic efficacy or off-target effects of the parent drug.

  • Safety and Toxicology Assessment: To evaluate any potential toxicity associated with the metabolites.

This guide presents a robust synthetic strategy starting from a common thiazole intermediate, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, to access these critical metabolites. Notably, we detail the strategic use of this compound for the efficient construction of the hydroxylated side chain of metabolite 67M-1.

Synthetic Strategy Overview

The overall synthetic approach is a convergent strategy, beginning with the preparation of a key phenolic intermediate. This intermediate is then subjected to side-chain elaboration via Williamson ether synthesis, followed by functional group manipulations (hydrolysis and oxidation) to yield the target metabolites.

Synthesis_Workflow cluster_intermediate Key Intermediate Synthesis cluster_metabolites Metabolite Synthesis A 4-Hydroxythiobenzamide C Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate A->C B Ethyl 2-chloroacetoacetate B->C E Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate C->E D Hexamethylenetetramine (HMTA) D->E G Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate E->G F Hydroxylamine F->G I Ester of 67M-1 G->I Williamson Ether Synthesis O Ester of 67M-2 G->O Williamson Ether Synthesis H This compound H->I J Metabolite 67M-1 I->J Ester Hydrolysis L Ester of 67M-4 I->L Side-chain Oxidation K Oxidation M Metabolite 67M-4 L->M Ester Hydrolysis N 1-bromo-2-methyl-2-propanol N->O P Metabolite 67M-2 O->P Ester Hydrolysis

Figure 1: General workflow for the synthesis of febuxostat metabolites.

Experimental Protocols

Synthesis of Key Intermediate: Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Compound G)

The synthesis of the core phenolic intermediate is a multi-step process well-documented in the patent literature.[4][5] It begins with the Hantzsch thiazole synthesis, followed by formylation and conversion of the formyl group to a nitrile.

Protocol 3.1.1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (C)

  • To a solution of 4-hydroxythiobenzamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3.1.2: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (E) [5]

  • Add polyphosphoric acid (approx. 10 vol) to a reaction vessel and heat to 50 °C.

  • Add ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (C) (1.0 eq) and hexamethylenetetramine (HMTA) (1.05 eq).

  • Increase the temperature to 90-95 °C and stir for 3-5 hours.

  • Cool the reaction mixture and carefully pour it into a mixture of ice and water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol 3.1.3: Synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (G) [6]

  • Dissolve the formyl intermediate (E) (1.0 eq) in formic acid.

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium formate (1.2 eq).

  • Heat the mixture to reflux (approx. 100 °C) for 2-3 hours.

  • Cool the reaction and remove the formic acid under vacuum.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to afford the key intermediate (G) as a stable solid.

Synthesis of Febuxostat Metabolite 67M-1

The synthesis of 67M-1 leverages a Williamson ether synthesis to introduce the hydroxylated side chain, followed by ester hydrolysis.[7][8]

Protocol 3.2.1: Synthesis of Ethyl 2-(3-cyano-4-(2-methyl-3-hydroxypropoxy)phenyl)-4-methylthiazole-5-carboxylate (Ester of 67M-1, Compound I)

  • To a solution of the key intermediate (G) (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) and a catalytic amount of potassium iodide (KI) (0.1 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction to 70-80 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour into cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3.2.2: Synthesis of 2-(3-cyano-4-(2-methyl-3-hydroxypropoxy)phenyl)-4-methylthiazole-5-carboxylic acid (Metabolite 67M-1, Compound J)

  • Dissolve the ester of 67M-1 (I) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (NaOH) (2.0-3.0 eq) as an aqueous solution.

  • Heat the mixture to 60-65 °C and stir for 2-4 hours.[9]

  • Cool the reaction mixture and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield metabolite 67M-1.

Synthesis of Febuxostat Metabolite 67M-4

Metabolite 67M-4 is the dicarboxylic acid derivative of 67M-1. Its synthesis requires the oxidation of the primary alcohol on the side chain. A two-step, one-pot TEMPO-catalyzed oxidation is a mild and efficient method compatible with the sensitive functional groups present.[10][11]

Protocol 3.3.1: Synthesis of 2-(4-(2-Carboxypropoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid (Metabolite 67M-4, Compound M)

  • Dissolve the ester of 67M-1 (I) (1.0 eq) in a biphasic solvent system such as acetonitrile and a phosphate buffer (pH ~6.7).

  • Add TEMPO (0.05 eq) and sodium chlorite (NaClO₂) (1.5 eq).

  • Add a dilute aqueous solution of sodium hypochlorite (NaOCl) (0.05 eq) dropwise while maintaining the temperature below 35 °C.

  • Stir the reaction at room temperature until the primary alcohol is fully oxidized (monitor by LC-MS).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • This intermediate (L) is not isolated. Add a solution of NaOH (3.0 eq) directly to the reaction mixture to perform the ester hydrolysis.

  • Heat to 50-60 °C and stir until hydrolysis is complete.

  • Cool the mixture, and perform an aqueous workup by acidifying with HCl to pH 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield metabolite 67M-4. Purification can be achieved by recrystallization or preparative HPLC.

Proposed Synthesis of Febuxostat Metabolite 67M-2

Metabolite 67M-2 features a tertiary alcohol, which cannot be synthesized from this compound. A suitable precursor for this side chain is 1-bromo-2-methyl-2-propanol.

Protocol 3.4.1: Synthesis of 2-(3-cyano-4-(2-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid (Metabolite 67M-2, Compound P)

  • Ether Formation (to give O): Following Protocol 3.2.1, react the key intermediate (G) with 1-bromo-2-methyl-2-propanol (N) in the presence of K₂CO₃ in DMF. The tertiary nature of the bromide may require slightly more forcing conditions or a stronger, non-nucleophilic base.

  • Hydrolysis (to give P): Following Protocol 3.2.2, hydrolyze the resulting ester intermediate (O) using aqueous NaOH in THF/water to yield metabolite 67M-2.

Data Summary

The following table summarizes the key parameters for the synthesis of febuxostat metabolites. Expected yields are based on literature reports for analogous reactions.

StepProductKey ReagentsSolventExpected Yield (%)Analytical Characterization (Expected m/z [M+H]⁺)
3.2.1 Ester of 67M-1 (I)G , this compound, K₂CO₃DMF70-85389.12
3.2.2 Metabolite 67M-1 (J)I , NaOHTHF/H₂O85-95361.09
3.3.1 Metabolite 67M-4 (M)I , TEMPO, NaClO₂, NaOHAcetonitrile/Buffer60-75 (over 2 steps)375.07
3.4.1 Metabolite 67M-2 (P)G , 1-bromo-2-methyl-2-propanol, NaOHDMF, THF/H₂O65-80 (over 2 steps)361.09

Conclusion

This application note provides a detailed and scientifically grounded set of protocols for the synthesis of febuxostat's primary oxidative metabolites. The strategic application of this compound in a Williamson ether synthesis offers an efficient route to metabolite 67M-1. The subsequent protocols for hydrolysis and oxidation enable access to the full panel of key oxidative metabolites. These methods provide researchers with the necessary tools to produce high-purity standards for critical studies in drug metabolism, pharmacology, and safety assessment, thereby facilitating a deeper understanding of febuxostat's clinical profile.

References

A complete list of references cited in this document is provided below. Please ensure to verify the URLs for the most current and accurate information.

  • Mahesh Reddy Ghanta et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(3), 300-311. Available at: [Link]

  • Li, X. L., Qiu, R., Wan, W. L., Cheng, X., Hai, L., & Wu, Y. (2015). Synthesis of the Major Metabolites of Febuxostat. Letters in Organic Chemistry, 12(3), 217-221. DOI: 10.2174/1570178612666150108000805. Available at: [Link]

  • Grabowski, B. A., Khosravan, R., Wu, J. T., & Joseph-Ridge, N. (2011). Febuxostat in the management of hyperuricemia and chronic gout: a review. Therapeutics and Clinical Risk Management, 7, 343–353. Available at: [Link]

  • European Patent Office. (2010). A process for the preparation of febuxostat. EP 2266966 A1. Available at: [Link]

  • Google Patents. (2013). New preparation method of febuxostat. CN102936230A.
  • Li, X. (n.d.). Xiaolong Li's research while affiliated with Sichuan University and other places. ResearchGate. Retrieved from [Link]

  • New Drug Approvals. (2016). Febuxostat. Available at: [Link]

  • Justia Patents. (2015). Preparation of febuxostat. Available at: [Link]

  • Google Patents. (2015). A novel process for the preparation of febuxostat. WO2015018507A2.
  • Khosravan, R., Grabowski, B. A., Wu, J. T., Joseph-Ridge, N., & Vernillet, L. (2008). Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects. Clinical Pharmacokinetics, 45(8), 821-841. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Qiu, R. (n.d.). Rui QIU's research while affiliated with Tsinghua University and other places. ResearchGate. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (2012). Process for febuxostat. WO2012168948A2.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WO2012032528A2.
  • Molbase. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Retrieved from [Link]

  • Liu, R., Dong, C., Liang, X., & Wang, B. (2012). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Molecules, 17(12), 14349–14361. Available at: [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2007). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer. Available at: [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

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protecting group strategies for 3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Protecting Group Strategies for 3-Bromo-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Strategic Imperative: The Need for Selective Protection

This compound presents a common challenge in multistep organic synthesis: the presence of two reactive functional groups, a primary alcohol and a primary alkyl bromide. The hydroxyl group is nucleophilic and protic, making it incompatible with a wide range of reagents, including organometallics, hydrides, and strong bases.[1][2] Conversely, the alkyl bromide is an electrophilic site susceptible to nucleophilic substitution. To achieve selective transformation at one site without unintended reactions at the other, a robust protecting group strategy is essential.[3][4] This guide will focus on the protection of the primary alcohol, enabling subsequent manipulation of the alkyl bromide moiety.

Silyl Ethers: A Versatile and Tunable Option

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability, and, most importantly, the ability to tune their lability based on the steric and electronic nature of the silicon substituents.[5][6] This allows for a high degree of orthogonality in complex synthetic sequences.[6]

Tert-Butyldimethylsilyl (TBDMS) Ether: The Workhorse

The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice, offering a good balance of stability and ease of removal.[6][7] It is stable to a wide variety of non-acidic reagents, including many oxidizing and reducing agents, as well as organometallic compounds.[1]

Protection Protocol: TBDMS Ether Formation

This protocol is adapted from the widely recognized Corey procedure.[8]

  • Reagents and Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Stir the solution at room temperature until the imidazole has completely dissolved.

    • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

    • Upon completion, pour the reaction mixture into a separatory funnel containing Et₂O or EtOAc and wash with saturated aqueous NaHCO₃ solution.

    • Separate the layers and wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure TBDMS-protected alcohol.[7]

Deprotection Protocol: TBDMS Ether Cleavage

The Si-O bond is readily cleaved by fluoride ions due to the high strength of the Si-F bond.[1]

  • Reagents and Materials:

    • TBDMS-protected this compound

    • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

    • Add TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

    • Monitor the reaction by TLC. Deprotection is usually complete within 1-3 hours.

    • Quench the reaction by adding water and extract the product with Et₂O or EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the resulting alcohol by column chromatography if necessary.[9]

Table 1: Comparison of Silyl Ether Protecting Groups

Protecting GroupCommon ReagentRelative Stability (Acidic/Basic Hydrolysis)Key Advantages
TMS (Trimethylsilyl)TMSClLowHighly labile, for temporary protection.[6]
TES (Triethylsilyl)TESClModerateMore stable than TMS.[6]
TBDMS/TBS TBDMSClHighVersatile and robust, widely used.[6][7]
TIPS (Triisopropylsilyl)TIPSClVery HighGreater steric hindrance and stability.[6]
TBDPS TBDPSClVery HighParticularly stable towards acidic conditions.[6]

Acetal Protecting Groups: Stability in Basic and Nucleophilic Environments

Acetal protecting groups, such as tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, are valuable for their stability under strongly basic and nucleophilic conditions.[10][11] They are, however, sensitive to acidic conditions, which provides a convenient method for their removal.[11][12]

Tetrahydropyranyl (THP) Ether

The THP group is introduced by the acid-catalyzed addition of an alcohol to dihydropyran (DHP).[11] A drawback is the creation of a new stereocenter, which can lead to diastereomeric mixtures.[10]

Protection Protocol: THP Ether Formation

  • Reagents and Materials:

    • This compound

    • 3,4-Dihydro-2H-pyran (DHP)

    • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Anhydrous Na₂SO₄

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add DHP (1.5 eq).

    • Add a catalytic amount of PPTS (0.1 eq).

    • Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete in 1-3 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography if necessary.[13][14]

Deprotection Protocol: THP Ether Cleavage

  • Reagents and Materials:

    • THP-protected this compound

    • Acetic acid (AcOH)

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous NaHCO₃ solution

    • Ethyl Acetate (EtOAc)

  • Step-by-Step Procedure:

    • Dissolve the THP ether in a mixture of AcOH:THF:H₂O (e.g., 3:1:1).[14]

    • Stir the solution at room temperature or warm gently (e.g., 40 °C) to accelerate the reaction.

    • Monitor by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

    • Extract the product with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography if necessary.

Methoxymethyl (MOM) Ether

The MOM group is another common acetal protecting group, known for its stability in a variety of reaction conditions, including strongly basic and weakly acidic media.[15]

Protection Protocol: MOM Ether Formation

  • Reagents and Materials:

    • This compound

    • Methoxymethyl chloride (MOM-Cl)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add DIPEA (2.0 eq).

    • Add MOM-Cl (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.[16]

Deprotection Protocol: MOM Ether Cleavage

MOM ethers are typically cleaved under acidic conditions.[12]

  • Reagents and Materials:

    • MOM-protected this compound

    • Hydrochloric acid (e.g., 6M HCl)

    • Methanol (MeOH) or THF

  • Step-by-Step Procedure:

    • Dissolve the MOM ether in MeOH or THF.

    • Add a catalytic amount of concentrated HCl.

    • Stir at room temperature and monitor by TLC.

    • Upon completion, neutralize with a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography if needed.

Table 2: Stability of Common Alcohol Protecting Groups

Protecting GroupStable to Strong Bases (e.g., R-Li, NaH)Stable to Strong Acids (e.g., H₂SO₄)Stable to NucleophilesStable to OxidantsStable to Reductants (e.g., LiAlH₄)Cleavage Conditions
TBDMS YesNoYesGenerally YesYesF⁻ (e.g., TBAF), mild acid
THP YesNoYesYesYesMild to strong acid
MOM YesNoYesYesYesMild to strong acid
Acetyl (Ac) NoYesNoYesNoBase (e.g., K₂CO₃/MeOH), Acid

This table provides a general overview; specific reaction conditions can influence stability.[17]

Ester Protecting Groups: An Orthogonal Strategy

Ester protecting groups, such as acetate (Ac) or pivaloate (Piv), offer an orthogonal deprotection strategy as they are typically cleaved under basic conditions (saponification), while silyl and acetal ethers are acid-labile.[18][19]

Acetyl (Ac) Ester

The acetyl group is a simple and economical protecting group.

Protection Protocol: Acetylation

  • Reagents and Materials:

    • This compound

    • Acetic anhydride (Ac₂O)

    • Pyridine or Triethylamine (TEA)

    • 4-Dimethylaminopyridine (DMAP) (catalytic)

    • Anhydrous Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add pyridine (1.5 eq) and a catalytic amount of DMAP.

    • Add acetic anhydride (1.2 eq) dropwise.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by distillation or chromatography.

Deprotection Protocol: Saponification

  • Reagents and Materials:

    • Acetylated this compound

    • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water

  • Step-by-Step Procedure:

    • Dissolve the acetylated compound in methanol.

    • Add a solution of K₂CO₃ in water or a catalytic amount of NaOH.

    • Stir at room temperature and monitor by TLC.

    • Once complete, neutralize with dilute acid (if using NaOH) and remove the methanol under reduced pressure.

    • Extract the product with an organic solvent, dry, and concentrate.

Visualizing the Synthetic Strategy

The choice of a protecting group is a critical decision point in a synthetic pathway. The following diagrams illustrate the general workflows for the protection and deprotection of the hydroxyl group in this compound.

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Start This compound P1 Protect Alcohol Start->P1 Choose Protecting Group Protected_Intermediate Protected Intermediate (e.g., R-OTBDMS, R-OTHP) Reaction Reaction at C-Br bond Protected_Intermediate->Reaction Deprotected_Product Deprotected Product Final_Product Final Alcohol Deprotected_Product->Final_Product Remove Protecting Group Protecting_Group_Selection cluster_conditions Anticipated Reaction Conditions cluster_choice Protecting Group Choice Substrate This compound Basic Strongly Basic or Nucleophilic Substrate->Basic Acidic Acidic Substrate->Acidic Neutral Neutral / Mild Substrate->Neutral Silyl Silyl Ethers (TBDMS, TIPS) Basic->Silyl Select Acetal Acetals (THP, MOM) Basic->Acetal Select Ester Esters (Ac, Piv) Acidic->Ester Consider Neutral->Silyl Consider Neutral->Acetal Consider Neutral->Ester Consider

Caption: Decision matrix for selecting a suitable protecting group.

Conclusion and Best Practices

The selection of a protecting group for this compound is not a one-size-fits-all decision. It requires careful consideration of the entire synthetic route.

  • Orthogonality is Key: In a multi-step synthesis, ensure that the conditions used to remove one protecting group do not affect others present in the molecule. [6][20]* Reaction Yields: The introduction and removal of the protecting group should proceed in high yields to maximize the overall efficiency of the synthesis. [20]* Atom Economy: While effective, protecting group strategies inherently add steps and reduce atom economy. Their use should be strategically justified.

  • Safety: Some protecting group reagents, such as MOM-Cl, are known carcinogens and should be handled with appropriate safety precautions. [1]Safer alternatives should be considered when available. [1] By understanding the principles outlined in this guide and carefully selecting from the available methodologies, researchers can effectively navigate the synthetic challenges posed by bifunctional molecules like this compound, paving the way for the successful synthesis of complex target molecules.

References

  • Reddy, B. M., Reddy, P. S., & Sreekanth, P. (2004). A mild and efficient selective tetrahydropyranylation of primary alcohols and deprotection of THP ethers of phenols and alcohols using PdCl2(CH3CN)2 as catalyst. Tetrahedron Letters, 45(14), 2973-2976.
  • Reddy, R. J., et al. (2004). A Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemical and Pharmaceutical Bulletin, 52(10), 1251-1253.
  • Reddy, B. M., Reddy, P. S., & Sreekanth, P. (2004). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 69(2), 544-546.
  • Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol.
  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl Ethers. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Ester Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Slideshare. (n.d.). Protecting and Deprotecting groups in Organic Chemistry. Retrieved from [Link]

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • ResearchGate. (2008). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The short review highlights the various methods of formation of tetrahydropyranyl ethers (THPEs). Retrieved from [Link]

  • Canadian Science Publishing. (2016, April 13). Tetrahydropyranyl protection and deprotection of alcohols using a niobium-based Brønsted acid catalyst. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Harvard University. (n.d.). Hydroxyl Protecting Groups: Esters and Carbonates. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • SlidePlayer. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • YouTube. (2024, January 19). Advanced Organic Chemistry: Protecting Groups. Retrieved from [Link]

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Application Note: Strategic Synthesis via Grignard Reaction of 3-Bromo-2-methylpropan-1-ol: A Protection Group Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of Grignard reagents from haloalcohols such as 3-bromo-2-methylpropan-1-ol presents a significant chemoselectivity challenge due to the inherent incompatibility of the highly basic organometallic intermediate with the acidic hydroxyl proton. Direct attempts at formation result in quenching of the Grignard reagent. This application note provides a comprehensive, field-proven protocol for successfully navigating this challenge through a robust protection-deprotection strategy. We detail the use of a tert-butyldimethylsilyl (TBS) ether as a protecting group, enabling the efficient formation of the corresponding Grignard reagent and its subsequent carbon-carbon bond-forming reaction. The protocol culminates in a mild deprotection to yield the final diol, demonstrating a complete and validated synthetic workflow applicable to complex molecule synthesis in research and drug development.

The Chemoselectivity Challenge: Incompatibility of Grignard Reagents and Alcohols

The Grignard reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds.[1][2] The reagent, an organomagnesium halide (R-MgX), is a potent nucleophile but also an exceptionally strong base.[3][4] This high basicity is the root of the problem when working with substrates containing acidic protons, such as alcohols, amines, or even terminal alkynes.

In the case of this compound, any Grignard reagent that forms will be immediately quenched by the acidic proton of the hydroxyl group of a neighboring starting material molecule.[5][6][7] This acid-base reaction is significantly faster than the desired reaction of magnesium with the carbon-bromine bond, effectively preventing the accumulation of the Grignard reagent and leading to reaction failure.

cluster_problem The Incompatibility Problem SM Br-(CH₂)-CH(CH₃)-CH₂-OH (Starting Material) Mg Mg⁰ (ether) SM->Mg Attempted Formation GR [BrMg-(CH₂)-CH(CH₃)-CH₂-OH] (Transient Grignard) Mg->GR Quenched Br-(CH₂)-CH(CH₃)-CH₂-OMgBr + Alkane (Propane) GR->Quenched Fast Acid-Base Reaction with another molecule of SM

Caption: Incompatibility of the Grignard reagent and the alcohol.

The Strategic Solution: Silyl Ether Protection

To circumvent this intramolecular incompatibility, a protection strategy is required.[6] The hydroxyl group is temporarily masked with a protecting group that is inert to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.[8][9]

An ideal protecting group for this application should be:

  • Easily and selectively introduced under mild conditions.

  • Stable to anhydrous ether or THF, magnesium metal, and the resulting Grignard reagent.

  • Easily and selectively removed under conditions that do not affect the newly formed product.

Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) ether, are exceptionally well-suited for this purpose.[8][9] They are readily formed from the alcohol and tert-butyldimethylsilyl chloride (TBS-Cl). The resulting C-O-Si bond is robust and unreactive towards Grignard reagents.[6] Critically, the silyl ether can be cleanly cleaved using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), which has a high affinity for silicon due to the strength of the Si-F bond.[10][11][12]

cluster_workflow Validated Synthetic Workflow Start This compound Protect Step A: Protection (TBS-Cl, Imidazole) Start->Protect ProtectedSM 1-Bromo-3-(tert-butyldimethylsilyloxy) -2-methylpropane Protect->ProtectedSM Grignard Step B: Grignard Formation (Mg⁰, Anhydrous Ether) ProtectedSM->Grignard GrignardReagent Grignard Reagent [TBSO-(CH₂)-CH(CH₃)-CH₂-MgBr] Grignard->GrignardReagent React Step C: C-C Bond Formation (e.g., Paraformaldehyde) GrignardReagent->React ProtectedProduct Protected Diol [TBSO-(CH₂)-CH(CH₃)-(CH₂)₂-OH] React->ProtectedProduct Deprotect Step D: Deprotection (TBAF, THF) ProtectedProduct->Deprotect FinalProduct Final Product 2-Methyl-1,4-butanediol Deprotect->FinalProduct

Caption: The protection-Grignard-deprotection workflow.

Experimental Protocols

Safety Precaution: All steps involving anhydrous solvents and Grignard reagents must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using oven-dried glassware. Grignard reactions are exothermic and can be vigorous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Protection of this compound

This protocol converts the starting haloalcohol to its TBS ether, rendering the hydroxyl group inert for the subsequent Grignard formation.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
This compound153.025.00 g32.71.0
Imidazole68.082.45 g36.01.1
tert-Butyldimethylsilyl chloride (TBS-Cl)150.725.42 g36.01.1
Dichloromethane (DCM), anhydrous-50 mL--

Step-by-Step Protocol:

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (5.00 g, 32.7 mmol) and imidazole (2.45 g, 36.0 mmol).

  • Add 50 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add tert-butyldimethylsilyl chloride (5.42 g, 36.0 mmol) portion-wise over 10 minutes. A white precipitate (imidazole hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product, 1-bromo-3-(tert-butyldimethylsilyloxy)-2-methylpropane, as a colorless oil. This crude product is typically of sufficient purity for the next step.

Part B: Formation of the Grignard Reagent

This protocol describes the formation of the Grignard reagent from the protected halo-ether. Rigorously anhydrous conditions are critical for success.[4]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Protected Bromo-ether (from Part A)267.27~8.74 g32.71.0
Magnesium turnings24.310.95 g39.21.2
Diethyl ether (Et₂O), anhydrous-60 mL--
Iodine (I₂)253.811 crystalcatalytic-

Step-by-Step Protocol:

  • Place magnesium turnings (0.95 g, 39.2 mmol) and a single crystal of iodine into an oven-dried 250 mL three-neck flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Gently warm the flask with a heat gun under a flow of nitrogen to remove any adsorbed moisture and to sublime some of the iodine onto the magnesium surface. Allow to cool.

  • Add 10 mL of anhydrous diethyl ether to the flask.

  • Dissolve the crude protected bromo-ether (~8.74 g, 32.7 mmol) in 50 mL of anhydrous diethyl ether and load this solution into the dropping funnel.

  • Add approximately 5 mL of the bromo-ether solution from the dropping funnel to the magnesium turnings.

  • The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution becoming cloudy and gray. If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.[4]

  • Once the reaction has initiated, add the remaining bromo-ether solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark gray solution is the Grignard reagent and should be used immediately.

Part C: Reaction with an Electrophile (Example: Paraformaldehyde)

This protocol demonstrates the utility of the Grignard reagent in a C-C bond-forming reaction to create a protected diol.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Grignard Reagent (from Part B)-~32.7 mmol32.71.0
Paraformaldehyde(30.03)n1.18 g39.21.2
Tetrahydrofuran (THF), anhydrous-40 mL--

Step-by-Step Protocol:

  • In a separate oven-dried flask under nitrogen, add paraformaldehyde (1.18 g, 39.2 mmol of CH₂O units) and 40 mL of anhydrous THF. Stir vigorously.

  • Cool the Grignard reagent solution prepared in Part B to 0 °C in an ice bath.

  • Slowly add the paraformaldehyde suspension to the cold Grignard reagent via cannula transfer. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC for the consumption of the Grignard reagent (quench a small aliquot with I₂ to test).

Part D: Deprotection and Product Isolation

This final protocol removes the TBS protecting group to reveal the target diol, 2-methyl-1,4-butanediol.[13][14]

Reagent/MaterialAmountConcentration
Reaction Mixture (from Part C)--
Saturated aqueous NH₄Cl50 mL-
Diethyl ether100 mL-
Tetra-n-butylammonium fluoride (TBAF)40 mL1.0 M in THF

Step-by-Step Protocol:

  • Cool the reaction mixture from Part C to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic solution in vacuo.

  • Dissolve the resulting crude oil in 50 mL of THF. Add the 1.0 M TBAF solution (40 mL, 40 mmol) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.[10][15]

  • Once complete, concentrate the majority of the THF in vacuo.

  • Add 100 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford pure 2-methyl-1,4-butanediol.

Characterization

The identity and purity of the final product, 2-methyl-1,4-butanediol, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the carbon skeleton and the presence of hydroxyl groups.

  • FT-IR: To observe the characteristic broad O-H stretch of the alcohol functional groups.

  • Mass Spectrometry: To confirm the molecular weight of the product (104.15 g/mol ).[14]

Conclusion

The inherent reactivity of the hydroxyl group in this compound necessitates a protection strategy to enable a successful Grignard reaction. The use of a tert-butyldimethylsilyl (TBS) ether provides a reliable and high-yielding method to temporarily mask the alcohol, allowing for the clean formation of the Grignard reagent and its subsequent reaction with an electrophile. The straightforward deprotection with a fluoride source completes a versatile and powerful synthetic sequence. This application note provides a validated, step-by-step protocol that serves as a trusted guide for researchers tackling similar challenges in multi-step organic synthesis.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from Gelest Performance Materials. [Link]

  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(11), 2045–2049. [Link]

  • Sudheer, C., Sridhar, R., & Reddy, P. S. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(12), 4637–4640. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Fiveable. (n.d.). Protection of Alcohols | Organic Chemistry Class Notes. Retrieved from Fiveable. [Link]

  • ResearchGate. (2018). Selective Deprotection of Silyl Ethers. [Link]

  • OpenStax. (2023, September 20). 17.8 Protection of Alcohols. In Organic Chemistry. [Link]

  • Pearson. (n.d.). Protecting Alcohols from Organometallics. Retrieved from Pearson+. [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from Wikipedia. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from North Dakota State University. [Link]

  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

  • Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • University of Missouri–Kansas City. (2007). 6. Grignard Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1,4-butanediol. In PubChem Compound Database. [Link]

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Application Note: A Comprehensive Guide to the Synthesis of 3-Methyltetrahydrofuran via Intramolecular Cyclization of 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) ring system is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its prevalence underscores the critical need for robust and efficient synthetic methodologies for constructing substituted THF derivatives. This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 3-methyltetrahydrofuran, a representative substituted THF, from the readily accessible starting material, 3-bromo-2-methylpropan-1-ol. The core transformation relies on the intramolecular Williamson ether synthesis, a powerful and reliable method for cyclic ether formation.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanism, a step-by-step experimental protocol, process optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes.

Scientific Principles and Mechanistic Insights

The formation of 3-methyltetrahydrofuran from this compound is a classic example of an intramolecular nucleophilic substitution reaction (SN2), commonly known as the intramolecular Williamson ether synthesis.[5] The reaction proceeds in two fundamental steps, which are facilitated by the use of a strong, non-nucleophilic base in an appropriate solvent.

Step 1: Deprotonation of the Alcohol The reaction is initiated by the deprotonation of the terminal hydroxyl group of this compound by a strong base. Sodium hydride (NaH) is an excellent choice for this purpose as it acts as an irreversible base, reacting with the alcohol to form a sodium alkoxide and hydrogen gas (H₂), which simply bubbles out of the reaction mixture.[4][6] The resulting alkoxide is a significantly more potent nucleophile than the starting alcohol.

Step 2: Intramolecular SN2 Cyclization The newly formed alkoxide nucleophile attacks the electrophilic carbon atom bearing the bromine atom. This intramolecular SN2 attack proceeds via a backside approach, leading to the displacement of the bromide leaving group and the concomitant formation of the five-membered tetrahydrofuran ring.[3] This type of cyclization is classified as a "5-exo-tet" process according to Baldwin's rules and is kinetically highly favorable, making the formation of the five-membered ring efficient.[4]

The overall transformation is illustrated below:

G start This compound p1 start->p1 + alkoxide Sodium 2-methyl-3-bromopropoxide product 3-Methyltetrahydrofuran alkoxide->product Intramolecular SN2 (5-exo-tet) p2 alkoxide->p2 product->p2 + NaH NaH NaH->p1 H2 H₂ (gas) NaBr NaBr p1->alkoxide [THF] p1->H2 - p2->NaBr

Caption: Reaction mechanism for the synthesis of 3-methyltetrahydrofuran.

Experimental Protocol: Synthesis of 3-Methyltetrahydrofuran

This protocol provides a detailed procedure for the synthesis of 3-methyltetrahydrofuran on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Instrumentation
Reagents & Materials Grade Supplier Notes
This compound≥97%Sigma-Aldrich, Acros, etc.Store under nitrogen.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich, Acros, etc.Highly reactive. Handle with care.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentVariousRequired to prevent quenching of NaH.
n-HexaneAnhydrousVariousFor washing the NaH dispersion.
Saturated aq. NH₄ClReagent GradePrepare in-houseFor quenching the reaction.
Diethyl Ether (Et₂O)ACS GradeVariousFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousFor drying the organic phase.
Instrumentation
Round-bottom flasks (100 mL, 250 mL)Oven-dried before use.
Magnetic stirrer and stir bars
Condenser
Septa, needles, and syringesFor inert atmosphere techniques.
Schlenk line or Nitrogen/Argon balloon setupTo maintain an inert atmosphere.
Rotary evaporatorFor solvent removal.
Distillation apparatus (short path)For purification.
Step-by-Step Synthesis Procedure

graphdot A 1. Preparation of NaH B 2. Setup Reaction Flask A->B Add washed NaH and anhydrous THF C 3. Addition of Starting Material B->C Add 3-bromo-2-methyl- propan-1-ol dropwise D 4. Reaction C->D Stir at RT or gentle heat E 5. Quenching D->E Cool to 0°C, add sat. aq. NH4Cl slowly F 6. Workup & Extraction E->F Extract with Et2O, wash, and dry G 7. Purification F->G Remove solvent, then distill H 8. Characterization G->H Obtain NMR, IR, GC-MS data

Caption: Experimental workflow for the synthesis of 3-methyltetrahydrofuran.

1. Preparation of Sodium Hydride: a. In a 250 mL round-bottom flask under a nitrogen atmosphere, weigh 1.0 g of 60% sodium hydride in mineral oil (25 mmol, 1.2 equivalents). b. Add 20 mL of anhydrous n-hexane via syringe and swirl the mixture gently. c. Stop swirling and allow the grey NaH powder to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula or syringe. d. Repeat the hexane wash two more times to ensure complete removal of the mineral oil. Dry the NaH powder under a stream of nitrogen.

2. Reaction Setup: a. To the flask containing the washed NaH, add 100 mL of anhydrous THF via syringe. b. Equip the flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. c. Begin stirring the suspension.

3. Addition of Starting Material: a. In a separate, dry flask, prepare a solution of 3.18 g of this compound (20.8 mmol, 1.0 equivalent) in 20 mL of anhydrous THF. b. Using a syringe, add the solution of the bromoalcohol dropwise to the stirring NaH suspension over 30 minutes. c. Causality Note: A slow, dropwise addition is crucial to control the rate of hydrogen gas evolution and any potential exotherm. A rapid addition can lead to a dangerous buildup of pressure and a runaway reaction.

4. Reaction Monitoring: a. After the addition is complete, allow the reaction to stir at room temperature. Gentle heating to 40-50 °C can be applied to increase the reaction rate if necessary. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

5. Quenching the Reaction: a. Once the reaction is complete, cool the flask to 0 °C in an ice bath. b. Safety Critical Step: Quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to destroy any unreacted NaH. Vigorous gas evolution will occur. Continue adding until bubbling ceases. c. Expertise Note: Using saturated NH₄Cl is a milder quenching method than using water directly, which can react too violently with excess NaH.

6. Workup and Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. c. Extract the aqueous layer twice more with 30 mL portions of diethyl ether. d. Combine all organic layers and wash them with 50 mL of brine (saturated aq. NaCl). e. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

7. Purification: a. The crude product is a volatile, colorless liquid. Purify the crude 3-methyltetrahydrofuran by fractional distillation (boiling point: ~80-82 °C). b. Collect the fraction at the correct boiling point and weigh the final product to determine the yield.

8. Characterization: a. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Key Parameters for Optimization and Troubleshooting

The success of this synthesis hinges on several key experimental parameters. The following table provides insights into optimizing the reaction and addressing common issues.

Parameter Standard Condition Alternative Options & Rationale Potential Issues & Solutions
Base NaH (1.2 eq.)NaOH/KOH: Less expensive, but reactions are often slower and may require phase-transfer catalysts. The equilibrium nature can lead to lower yields.[7] Stronger bases (e.g., KHMDS): Can be used for more sterically hindered alcohols but are more expensive.Incomplete Reaction: NaH may be old/inactive. Use fresh reagent. Ensure anhydrous conditions as water will destroy the base.
Solvent Anhydrous THFDMF, DMSO: These polar aprotic solvents can accelerate SN2 reactions.[6] However, they have higher boiling points, making them more difficult to remove during workup.Low Yield: Ensure the solvent is truly anhydrous. Use of a protic solvent (e.g., ethanol) would lead to undesired intermolecular side reactions.
Temperature Room Temperature to 40 °C0 °C to RT: Slower, but may reduce side reactions (e.g., elimination). Reflux: Can significantly speed up the reaction but may promote elimination pathways, especially with more substituted substrates.Formation of Alkenes: If elimination is observed (via GC-MS), lower the reaction temperature. This side reaction is more common with secondary or tertiary halides.
Concentration ~0.2 MHigher concentration: Can increase reaction rate but may also favor intermolecular side reactions (dimer formation). Lower concentration: Favors intramolecular cyclization but results in a slower overall reaction.Dimer Formation: If dimeric ethers are detected, run the reaction at a lower concentration (higher dilution).

Conclusion

The intramolecular Williamson ether synthesis is a highly effective and reliable method for the preparation of 3-methyltetrahydrofuran from this compound. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, and by adhering to anhydrous reaction conditions, researchers can achieve high yields of the desired product. The principles and protocols outlined in this application note provide a solid foundation for the synthesis of this specific compound and can be readily adapted for the construction of a wide variety of other substituted tetrahydrofuran derivatives, which are of significant interest in medicinal chemistry and materials science.

References

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  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Explained. (2021, January 19). 124 CHM2211 Epoxide Synthesis via Base Promoted Halohydrin Cyclization. YouTube. Retrieved from [Link]

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Topic: Synthesis of Chiral Epoxides from 3-Bromo-2-methylpropan-1-ol and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Chiral epoxides are among the most valuable building blocks in synthetic organic chemistry, serving as pivotal intermediates in the synthesis of complex, biologically active molecules.[1][2] Their utility stems from the inherent ring strain of the three-membered ring, which allows for highly regio- and stereospecific ring-opening reactions, enabling the construction of intricate molecular architectures with precise stereochemical control.[1] This is particularly critical in drug development, where enantiomeric purity is often a prerequisite for therapeutic efficacy and safety.[3] This application note provides a detailed guide to the synthesis of the chiral epoxide, (2-methyloxiran-2-yl)methanol, starting from the achiral precursor 3-bromo-2-methylpropan-1-ol. We will first explore the direct, base-mediated cyclization to the racemic epoxide and then detail a robust method for its enantiomeric separation via hydrolytic kinetic resolution. Furthermore, we will present a complementary and highly efficient strategy for the direct asymmetric synthesis of this target molecule from a related allylic alcohol precursor via the renowned Sharpless-Katsuki epoxidation.[4][5] Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and visual workflows to provide researchers with a comprehensive and actionable resource.

Strategic Overview: From an Achiral Halohydrin to an Enantiopure Epoxide

The specified starting material, this compound, is a vicinal halohydrin. While it contains the necessary functional groups—a hydroxyl group and a leaving group (bromide) on adjacent carbons—for epoxide formation, the molecule itself is achiral. Therefore, a direct intramolecular cyclization will invariably lead to a 1:1 mixture of the (R) and (S) enantiomers of (2-methyloxiran-2-yl)methanol.

To achieve the desired enantiopure product, two primary strategies are employed:

  • Racemate Synthesis & Resolution: This classic two-step approach involves first synthesizing the racemic epoxide and then selectively separating the enantiomers. Kinetic resolution is a powerful technique for this purpose.

  • Direct Asymmetric Synthesis: This more elegant approach involves modifying the synthetic route to use a prochiral precursor that can be converted directly to a single enantiomer of the epoxide using a chiral catalyst or reagent.

This guide will detail protocols for both pathways, allowing researchers to select the most suitable method based on substrate availability, scale, and desired enantiomeric purity.

G cluster_0 Strategic Pathways to Chiral (2-Methyloxiran-2-yl)methanol cluster_1 Pathway 1: Resolution cluster_2 Pathway 2: Direct Asymmetric Synthesis start This compound (Achiral) racemate Racemic Epoxide start->racemate Intramolecular Williamson Ether Synthesis resolution Kinetic Resolution (e.g., Jacobsen HKR) racemate->resolution chiral_epoxide1 (S)-Epoxide (Enantioenriched) resolution->chiral_epoxide1 byproduct (R)-Diol resolution->byproduct allylic_alcohol 2-Methylprop-2-en-1-ol (Prochiral Precursor) asymmetric_epox Asymmetric Epoxidation (e.g., Sharpless) allylic_alcohol->asymmetric_epox chiral_epoxide2 Chiral Epoxide (R or S) asymmetric_epox->chiral_epoxide2

Figure 1. Decision workflow for synthesizing chiral epoxides.

Synthesis of Racemic (±)-(2-Methyloxiran-2-yl)methanol

The conversion of a halohydrin to an epoxide is a classic example of an intramolecular Williamson ether synthesis.[6][7] The reaction proceeds via an SN2 mechanism where the hydroxyl group, after being deprotonated by a base, acts as an internal nucleophile, attacking the adjacent carbon and displacing the halide leaving group.[8][9]

Mechanism: Intramolecular SN2 Cyclization

The process begins with the deprotonation of the alcohol by a suitable base (e.g., sodium hydride, sodium hydroxide) to form a transient alkoxide. This potent nucleophile then undergoes a backside attack on the electrophilic carbon bearing the bromine atom, resulting in the formation of the three-membered epoxide ring with inversion of configuration at the site of attack.[6]

Figure 2. Mechanism of Intramolecular Williamson Ether Synthesis.
Protocol 2.1: Base-Mediated Cyclization of this compound

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Suspend sodium hydride (1.2 equivalents) in anhydrous THF (50 mL) and cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF (25 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield racemic (±)-(2-methyloxiran-2-yl)methanol.

Asymmetric Synthesis via Sharpless-Katsuki Epoxidation

A superior strategy for accessing the chiral epoxide directly is the Sharpless Asymmetric Epoxidation (SAE) of an allylic alcohol.[10] This method is renowned for its high enantioselectivity, predictable stereochemical outcome, and broad substrate scope for primary and secondary allylic alcohols.[11][12] The corresponding precursor for our target molecule is 2-methylprop-2-en-1-ol.

Mechanism of the Sharpless-Katsuki Epoxidation

The reaction relies on a catalyst formed in situ from titanium tetra(isopropoxide) and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[4][13] This complex coordinates both the oxidant, tert-butyl hydroperoxide (TBHP), and the allylic alcohol substrate. The chiral tartrate ligand creates a C₂-symmetric environment that directs the TBHP to deliver the oxygen atom to a specific face of the double bond, resulting in a product with high enantiomeric excess.[13] The choice of tartrate enantiomer dictates the stereochemistry of the resulting epoxide.

  • L-(+)-DET delivers the oxygen atom to the "bottom" face of the alkene when oriented correctly, yielding the (S)-epoxide .

  • D-(-)-DET delivers the oxygen to the "top" face, yielding the (R)-epoxide .[5]

Figure 3. Workflow of the Sharpless Asymmetric Epoxidation.
Protocol 3.1: Synthesis of (S)-(2-Methyloxiran-2-yl)methanol

Materials:

  • 2-Methylprop-2-en-1-ol

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • L-(+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane

  • Anhydrous dichloromethane (DCM)

  • 4Å molecular sieves, powdered and activated

  • 10% aqueous tartaric acid solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cryocool or dry ice/acetone bath

Procedure:

  • Setup: Add powdered 4Å molecular sieves to a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar. Add anhydrous DCM.

  • Catalyst Formation: Cool the flask to -20 °C. Add L-(+)-DET (6 mol%) followed by the dropwise addition of Ti(O-iPr)₄ (5 mol%). Stir the resulting pale yellow solution for 30 minutes at -20 °C.

  • Substrate Addition: Add 2-methylprop-2-en-1-ol (1 equivalent) to the catalyst mixture.

  • Epoxidation: Add TBHP (1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -20 °C. Maintain the reaction at this temperature for 4-6 hours.

  • Quenching: Quench the reaction by adding 10% aqueous tartaric acid solution and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour until two clear layers form.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Workup: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (S)-epoxide.

Data Summary and Comparison

The choice of synthetic route depends heavily on the desired outcome and available resources. Direct cyclization is simple but yields a racemate. The Sharpless epoxidation provides direct access to either enantiomer in high purity.

MethodStarting MaterialKey ReagentsTypical Yield (%)Typical e.e. (%)Target
Intramolecular Cyclization This compoundNaH or NaOH80-90%0% (Racemic)(±)-(2-Methyloxiran-2-yl)methanol
Sharpless Epoxidation 2-Methylprop-2-en-1-olTi(O-iPr)₄, (+)-DET, TBHP80-95%>95%(S)-(2-Methyloxiran-2-yl)methanol[11]
Sharpless Epoxidation 2-Methylprop-2-en-1-olTi(O-iPr)₄, (-)-DET, TBHP80-95%>95%(R)-(2-Methyloxiran-2-yl)methanol[5]

Conclusion

The synthesis of chiral (2-methyloxiran-2-yl)methanol is a critical process for accessing valuable intermediates in pharmaceutical development. While the direct intramolecular cyclization of this compound provides a straightforward route to the racemic epoxide, achieving enantiopurity requires either subsequent resolution or a shift in strategy. The Sharpless-Katsuki asymmetric epoxidation of the corresponding allylic alcohol, 2-methylprop-2-en-1-ol, stands out as a highly efficient and predictable method for the direct synthesis of either the (R) or (S) enantiomer with excellent enantiomeric excess. The protocols and mechanistic insights provided in this guide offer researchers a solid foundation for implementing these powerful synthetic transformations in their own laboratories.

References

  • Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

  • Grokipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Slideshare. (n.d.). Jacobson katsuki named rxn. Retrieved from [Link]

  • Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 48, 1-299. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2006). Jacobsen-Katsuki Epoxidations. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Epoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Epoxides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • National Institutes of Health. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Retrieved from [Link]

  • YouTube. (2021). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. Retrieved from [Link]

  • National Institutes of Health. (2011). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Atlas of Science. (2016). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic kinetic resolution of unsaturated and heteroaromatic vicinal chloroalcohols on preparative scale. Retrieved from [Link]

  • National Institutes of Health. (1999). Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. Retrieved from [Link]

Sources

Navigating Nucleophilic Substitution: A Protocol for the Functionalization of 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

3-Bromo-2-methylpropan-1-ol is a valuable bifunctional molecule in organic synthesis, possessing both a primary alcohol and a primary alkyl bromide. This arrangement allows for selective chemical modifications at two distinct positions, making it a versatile precursor for a wide range of more complex molecules. The primary alkyl bromide is particularly susceptible to nucleophilic substitution reactions, providing a straightforward pathway to introduce diverse functional groups. This application note presents a detailed protocol for the nucleophilic substitution of this compound, with a focus on the SN2 mechanism. We will explore the underlying principles that govern this reaction, provide a step-by-step experimental procedure, and discuss the critical parameters for successful synthesis.

Mechanistic Insights: The SN2 Pathway

The reaction of this compound with a nucleophile predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide leaving group.

Several factors influence the rate and efficiency of an SN2 reaction:

  • Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center.[1][2][3] The substrate, this compound, is a primary alkyl halide, which is ideal for SN2 reactions due to the minimal steric hindrance around the electrophilic carbon.[1]

  • Nucleophile Strength: A strong nucleophile is essential for an efficient SN2 reaction.[1] The concentration of the nucleophile also directly affects the reaction rate.

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution reaction.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, are preferred for SN2 reactions.[4][5] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[4] Polar protic solvents, like water or ethanol, can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[4][6]

Visualizing the SN2 Reaction

The following diagram illustrates the concerted mechanism of the SN2 reaction between this compound and a generic nucleophile (Nu⁻).

Caption: SN2 mechanism for the reaction of this compound.

Experimental Protocol: Synthesis of 3-Azido-2-methylpropan-1-ol

This protocol details the synthesis of 3-azido-2-methylpropan-1-ol, a useful intermediate for the introduction of nitrogen-containing functionalities, for instance, via "click chemistry".

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Sigma-Aldrich
Sodium Azide (NaN₃)Reagent grade, ≥99.5%Sigma-Aldrich
AcetoneACS reagent, ≥99.5%Fisher Scientific
Deionized WaterN/AIn-house
Diethyl EtherACS reagent, ≥99.0%VWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeSigma-Aldrich
Safety Precautions
  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9]

  • Sodium Azide: Highly toxic. May form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (32.7 mmol) of this compound in a mixture of 40 mL of acetone and 8 mL of deionized water.

  • Addition of Nucleophile: To the stirred solution, add 3.2 g (49.2 mmol) of sodium azide.

  • Reaction: Heat the reaction mixture to reflux (approximately 70°C) using a heating mantle. Maintain the reflux with vigorous stirring for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 30 mL) followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-azido-2-methylpropan-1-ol can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental Workflow

The following diagram provides a visual representation of the key steps in the synthesis of 3-azido-2-methylpropan-1-ol.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Dissolve this compound in Acetone/Water add_nuc 2. Add Sodium Azide setup->add_nuc reflux 3. Reflux for 16-24h add_nuc->reflux cool 4. Cool to Room Temperature reflux->cool rotovap 5. Remove Acetone cool->rotovap extract 6. Extract with Diethyl Ether rotovap->extract wash 7. Wash with Water and Brine extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Purify (optional) dry->purify product product purify->product Final Product: 3-Azido-2-methylpropan-1-ol

Caption: Workflow for the synthesis of 3-azido-2-methylpropan-1-ol.

Conclusion

The nucleophilic substitution of this compound is a robust and versatile method for the introduction of a wide array of functional groups. By understanding the principles of the SN2 mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize valuable intermediates for applications in drug discovery, materials science, and chemical biology. The protocol provided herein for the synthesis of 3-azido-2-methylpropan-1-ol serves as a representative example of this powerful transformation.

References

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models - PubMed. (2022, November 10). Retrieved from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Retrieved from [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • 8.2: Factors That Affect ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    
     Reactions - Chemistry LibreTexts. (2014, August 7). Retrieved from [Link]
    
  • Analysis of solvent effect on SN2 reactions by different theoretical models - ResearchGate. (n.d.). Retrieved from [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate. (n.d.). Retrieved from [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. (n.d.). Retrieved from [Link]

  • chemical label this compound. (n.d.). Retrieved from [Link]

  • This compound | C4H9BrO | CID 535500 - PubChem. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. (2018, May 1). Retrieved from [Link]

  • Williamson ether synthesis (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • A New Proton-Sponge Polymer Synthesized by RAFT Polymerization for Intracellular Delivery of Biotherapeutics - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 3-Azido-2-methylpropanamide | C4H8N4O | CID 61373847 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Azido-1,2-propanediol, (2S)- | C3H7N3O2 - PubChem. (n.d.). Retrieved from [Link]

  • 3-azido-2-methylpropan-1-ol CAS NO.88523-23-3 - LookChem. (n.d.). Retrieved from [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

Introduction: The Imperative of Chirality in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective HPLC Analysis of 3-bromo-2-methylpropan-1-ol

In the landscape of pharmaceutical development and fine chemical synthesis, chirality is a fundamental property that dictates a molecule's biological activity.[1][2] Enantiomers, a pair of non-superimposable mirror-image molecules, may exhibit vastly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body.[3][4] Consequently, regulatory bodies like the FDA have stringent guidelines that necessitate the characterization and control of enantiomeric purity, making single-enantiomer drugs the industry standard.[3]

This compound is a key chiral building block in organic synthesis.[5] Its defined stereochemistry is crucial for introducing specific stereocenters into complex target molecules, including natural products and novel bioactive compounds.[5][6] The ability to accurately determine the enantiomeric purity of this intermediate is therefore not merely an analytical task, but a critical checkpoint in the synthetic pathway to ensure the stereochemical integrity of the final product.

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the preeminent technique for resolving enantiomers.[7][8] This direct method is often preferred for its simplicity and reliability, as it avoids the need for derivatization that can introduce additional complexities.[9] This application note provides a comprehensive, field-tested protocol for the enantioselective analysis of this compound using a polysaccharide-based CSP.

Principle of Chiral Recognition

The separation of enantiomers on a polysaccharide-based CSP relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the silica support. Polysaccharide derivatives, such as cellulose or amylose carbamates, form helical polymer structures with "chiral grooves".[7][10]

The differential retention of enantiomers arises from a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The hydroxyl group of the alcohol analyte can interact with the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: Polar groups on both the analyte and CSP contribute to the interaction.

  • Steric Fit (Inclusion): One enantiomer fits more favorably into the chiral groove of the polysaccharide backbone than the other, leading to a stronger and more prolonged interaction. This difference in interaction energy results in different retention times, allowing for their separation.[11]

The mobile phase composition, particularly the type and concentration of the alcohol modifier, plays a critical role in modulating these interactions and, consequently, the selectivity and resolution of the separation.[12]

cluster_0 HPLC System cluster_1 Mechanism of Separation cluster_2 Resulting Chromatogram Analyte Racemic Mixture (R)- and (S)-Enantiomers CSP Chiral Stationary Phase (CSP) (Immobilized Polysaccharide) Analyte->CSP Introduction into Chiral Environment Detector Detector CSP->Detector Differential Elution Interaction_S Transient Diastereomeric Complex (S-Enantiomer + CSP) Stronger Interaction Interaction_R Transient Diastereomeric Complex (R-Enantiomer + CSP) Weaker Interaction Peak_R Peak 1 (R)-Enantiomer (Elutes Faster) Detector->Peak_R Peak_S Peak 2 (S)-Enantiomer (Elutes Slower) Detector->Peak_S Chromatogram Separated Peaks Prep 1. Sample & Standard Preparation HPLC_Setup 2. HPLC System Setup & Equilibration Prep->HPLC_Setup SST 3. System Suitability Test (SST) HPLC_Setup->SST SST_Check Does SST Pass? (Rs ≥ 1.5) SST->SST_Check Troubleshoot Optimize Method: - Adjust % IPA - Check System SST_Check->Troubleshoot No Analysis 4. Inject Samples SST_Check->Analysis Yes Troubleshoot->HPLC_Setup Integration 5. Peak Integration & Data Acquisition Analysis->Integration Calculation 6. Calculation of Enantiomeric Excess (% ee) Integration->Calculation Report 7. Final Report Calculation->Report

Sources

Application Note: Enantioselective Analysis of 3-bromo-2-methylpropan-1-ol by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the enantioselective separation of 3-bromo-2-methylpropan-1-ol using chiral gas chromatography (GC). As a critical chiral building block in pharmaceutical synthesis, the accurate determination of its enantiomeric purity is paramount.[1][2] This document outlines the fundamental principles of chiral separation on cyclodextrin-based stationary phases, offers detailed protocols for both direct analysis and analysis following derivatization, and provides guidance on method validation and data interpretation. The methodologies described herein are intended for researchers, scientists, and drug development professionals requiring robust and reliable enantiomeric purity assessment.

Introduction

This compound is a chiral molecule possessing a stereocenter at the C2 position.[2] The distinct spatial arrangement of its enantiomers, (R)- and (S)-3-bromo-2-methylpropan-1-ol, can lead to significantly different pharmacological and toxicological profiles in the resulting drug products. Consequently, regulatory bodies often mandate the development of enantiopure pharmaceuticals.[3] Capillary gas chromatography (GC) offers a simple, rapid, and sensitive technique for the stereochemical analysis of volatile compounds like this compound.[1]

This guide provides a detailed methodology for achieving baseline separation of this compound enantiomers, enabling accurate determination of enantiomeric excess (% ee).

Principles of Chiral GC Separation

The separation of enantiomers by GC is achieved using a chiral stationary phase (CSP). For the analysis of alcohols and other polar compounds, cyclodextrin-based CSPs are particularly effective.[1][4][5]

Cyclodextrins are cyclic oligosaccharides composed of glucose units, forming a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[1][4] For GC applications, cyclodextrins are derivatized to enhance their chiral recognition capabilities and thermal stability.[4]

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral cyclodextrin selector.[6] The differing stability of these complexes, governed by interactions such as hydrogen bonding and inclusion within the cyclodextrin cavity, results in different retention times for each enantiomer, allowing for their separation.[6] Beta-cyclodextrins (β-CD), containing seven glucose units, are often employed for their versatile chiral recognition abilities.[7][8]

Methodology

Two primary approaches for the chiral GC analysis of this compound are presented: direct analysis and analysis after derivatization. Derivatization can improve peak shape, volatility, and in some cases, enantioselectivity.[3][9]

Materials and Reagents
  • Solvents: Dichloromethane (GC grade), Hexane (GC grade)

  • Standards: Racemic this compound, (R)-(-)-3-bromo-2-methyl-1-propanol, (S)-(+)-3-bromo-2-methyl-1-propanol

  • Derivatization Reagent (Optional): Acetic anhydride or Trifluoroacetic anhydride (TFAA)

  • Catalyst (Optional): Iodine or Pyridine

  • Drying Agent: Anhydrous Sodium Sulfate

Instrumentation and Columns
  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral GC Column: A cyclodextrin-based capillary column is recommended. A column such as a CP-Chirasil-DEX CB or an equivalent beta-cyclodextrin phase (e.g., Agilent J&W Cyclodex-B) is a suitable starting point.[3][10]

    • Typical Dimensions: 25-30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Optional Derivatization cluster_gc GC Analysis cluster_data Data Analysis sample Racemic or Test Sample of This compound dissolve Dissolve in appropriate solvent (e.g., Dichloromethane) sample->dissolve add_reagent Add Derivatizing Agent (e.g., Acetic Anhydride) dissolve->add_reagent Optional inject Inject into GC dissolve->inject dissolve->inject react React under controlled conditions (heat, catalyst) add_reagent->react workup Workup and extraction react->workup workup->inject separate Separation on Chiral Column inject->separate detect Detection (FID) separate->detect integrate Peak Integration detect->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess (% ee) integrate->calculate report Generate Report calculate->report

Sources

Application Note: Unambiguous ¹H NMR Peak Assignment for 3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed analysis and unequivocal assignment of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-bromo-2-methylpropan-1-ol. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the theoretical principles governing the chemical shifts and spin-spin coupling patterns observed in the spectrum. Furthermore, this note outlines a rigorous, field-proven protocol for sample preparation and data acquisition to ensure the generation of high-quality, reproducible NMR data.

Introduction: The Structural Significance of this compound

This compound is a key bifunctional organic molecule, incorporating both a primary alcohol and a primary alkyl bromide.[1][2] Its structure presents a clear and instructive example for the application of fundamental ¹H NMR principles in structural verification. The presence of distinct electronic environments, influenced by the electronegative bromine and oxygen atoms, results in a well-resolved ¹H NMR spectrum. Accurate assignment of each proton signal is critical for confirming the molecular structure and for identifying this moiety in more complex molecules during drug discovery and development.

This application note will systematically deconstruct the ¹H NMR spectrum of this compound, providing a definitive assignment for each proton. We will explore the underlying reasons for the observed chemical shifts and multiplicities, grounded in established NMR theory.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound (Figure 1) contains five distinct sets of non-equivalent protons, which will give rise to five unique signals in the ¹H NMR spectrum.[3][4] The analysis of chemical shift, integration, and multiplicity for each signal allows for their unambiguous assignment.

Figure 1. Structure of this compound with proton labeling.

Detailed Peak Assignment
  • Hₐ (CH₂OH): These two protons are diastereotopic due to the adjacent chiral center (C2). They are chemically non-equivalent and are expected to resonate at approximately 3.5-3.7 ppm.[5][6] The deshielding effect of the adjacent oxygen atom causes this downfield shift.[5] Each proton will be split by the single proton on the neighboring carbon (Hₑ), resulting in a doublet of doublets for each.

  • Hₑ (CH): This single proton is a methine proton and is expected to appear at a chemical shift of around 1.9-2.1 ppm. It is coupled to the two Hₐ protons, the two Hₑ protons, and the three Hₐ protons. This complex coupling will likely result in a multiplet.

  • Hₑ (CH₂Br): These two diastereotopic protons are adjacent to the highly electronegative bromine atom, which will cause a significant downfield shift to approximately 3.4-3.6 ppm.[7] Each of these protons will be split by the single methine proton (Hₑ), resulting in a doublet of doublets.

  • Hₐ (CH₃): The three protons of the methyl group are equivalent and are expected to resonate at approximately 1.0 ppm.[8] This signal will be split by the adjacent methine proton (Hₑ) into a doublet.

  • Hₑ (OH): The chemical shift of the hydroxyl proton is highly variable and can appear anywhere between 0.5 and 5.0 ppm.[5][9] Its appearance is often a broad singlet due to rapid chemical exchange with trace amounts of acid or water.[6] The signal may also not show coupling to adjacent protons.

Spin-Spin Coupling Analysis

The splitting patterns observed in the ¹H NMR spectrum are a direct consequence of spin-spin coupling between neighboring non-equivalent protons.[10][11] The multiplicity of a signal is predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[12][13]

G Ha Ha (CH₂OH) Hb Hb (CH) Ha->Hb J_ab He He (OH) Ha->He J_ae (often not observed) Hc Hc (CH₂Br) Hc->Hb J_bc Hd Hd (CH₃) Hd->Hb J_bd

Figure 2. Spin-spin coupling network in this compound.

Experimental Protocols

Sample Preparation

To obtain a high-resolution ¹H NMR spectrum, proper sample preparation is paramount.[14][15]

Materials:

  • This compound (5-25 mg)[14]

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent[15][16]

  • NMR tube (clean and dry)

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weigh approximately 5-25 mg of this compound into a clean, dry vial.[14]

  • Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[15]

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Label the NMR tube clearly with the sample identification.

Data Acquisition

The following are general parameters for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[17][18][19]

Typical Acquisition Parameters:

Parameter Recommended Value Purpose
Pulse Program zg30 or zg Standard one-pulse experiment.
Number of Scans (ns) 16 to 64 To improve signal-to-noise ratio.
Relaxation Delay (d1) 1-5 s To allow for full relaxation of protons between pulses.[18]
Acquisition Time (aq) 2-4 s Determines the digital resolution of the spectrum.
Spectral Width (sw) 12-16 ppm To encompass all expected proton signals.

| Receiver Gain (rg) | Auto-adjust | To optimize the signal intensity without causing clipping.[20] |

Data Summary

The following table summarizes the predicted ¹H NMR data for this compound.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hₐ (CH₃)~1.0Doublet (d)3H~7 Hz
Hₑ (CH)~1.9-2.1Multiplet (m)1H-
Hₑ (CH₂Br)~3.4-3.6Doublet of Doublets (dd)2H-
Hₐ (CH₂OH)~3.5-3.7Doublet of Doublets (dd)2H-
Hₑ (OH)Variable (0.5-5.0)Broad Singlet (br s)1H-

Conclusion

The ¹H NMR spectrum of this compound provides a classic illustration of the power of NMR spectroscopy for structural elucidation. By carefully analyzing the chemical shifts, integration values, and spin-spin coupling patterns, each proton in the molecule can be definitively assigned. The protocols outlined in this application note provide a robust framework for obtaining high-quality ¹H NMR data, ensuring accurate and reliable structural characterization, a cornerstone of chemical research and drug development.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube.
  • This compound | C4H9BrO. PubChem.
  • NMR Sample Prepar
  • Alcohols. OpenOChem Learn.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.
  • NMR Sample Prepar
  • Optimizing NMR acquisition parameters for samples in So-D6. Benchchem.
  • ¹H NMR Spectra and Interpret
  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Doc Brown's Chemistry.
  • NMR Sample Prepar
  • This compound (C4H9BrO). PubChemLite.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • Chemical Shifts in 1H NMR Spectroscopy. OpenStax.
  • Spin-spin splitting and coupling. University of Colorado Boulder.
  • NMR Education: How to Choose Your Acquisition Parameters?. Anasazi Instruments.
  • Stepbystep procedure for NMR d
  • Alkyl Halides. University of Calgary.
  • Spin-Spin coupling in NMR. Conduct Science.
  • Spin–Spin Splitting in 1H NMR Spectra. OpenStax.

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Application Notes & Protocols: Navigating the Reactivity of 3-Bromo-2-methylpropan-1-ol with Strong Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-methylpropan-1-ol is a bifunctional molecule of significant interest in synthetic chemistry, serving as a versatile precursor for a range of valuable structural motifs. Its architecture, featuring a primary alkyl bromide and a primary alcohol, sets the stage for a complex interplay of competing reaction pathways when treated with strong nucleophiles. This guide provides an in-depth analysis of the factors governing this reactivity, focusing on three primary mechanistic routes: intramolecular SN2 cyclization, intermolecular SN2 substitution, and E2 elimination. We present detailed, field-proven protocols for selectively directing the reaction toward the desired outcome, offering researchers and drug development professionals a robust framework for leveraging this powerful building block.

The Mechanistic Crossroads: A Tale of Three Pathways

The reaction of this compound with a strong nucleophile/base is not a single, predictable event but rather a competition between distinct mechanistic pathways. The final product distribution is critically dependent on the identity of the nucleophile, the solvent system, and the reaction temperature. Understanding these competing pathways is paramount for successful synthesis design.

  • Pathway A: Intramolecular SN2 (Williamson Ether Synthesis) : In the presence of a strong base (e.g., NaOH, NaH), the hydroxyl group is deprotonated to form a nucleophilic alkoxide. This internal nucleophile can then attack the electrophilic carbon bearing the bromide, leading to a 4-exo-tet cyclization to form 3-methyl-3-(hydroxymethyl)oxetane.[1][2][3] This intramolecular variant of the Williamson ether synthesis is often rapid and highly favored, especially for forming strained four-membered rings.[4][5]

  • Pathway B: Intermolecular SN2 Substitution : An external strong nucleophile (e.g., CN⁻, N₃⁻) can directly attack the primary carbon, displacing the bromide ion.[6][7] This pathway competes directly with the intramolecular cyclization. To favor this outcome, conditions must be chosen to either enhance the reactivity of the external nucleophile or suppress the formation of the internal alkoxide. Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively free and highly reactive.[7][8]

  • Pathway C: E2 Elimination : If the nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it can abstract a proton from the β-carbon (the carbon adjacent to the one bearing the bromine).[9][10] This concerted, bimolecular elimination reaction results in the formation of an alkene, in this case, 2-methyl-2-propen-1-ol. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[11][12]

The selection of a specific pathway is a deliberate experimental choice, as summarized in the table below.

Table 1: Factors Influencing Reaction Pathway Selection

Pathway Favored by Nucleophile/Base Favored by Solvent Favored by Temperature
Intramolecular SN2 Strong, non-hindered bases (e.g., NaOH, NaH) that readily deprotonate the alcohol.[1][2] Solvents that support alkoxide formation; can work in aqueous or alcoholic media.[4][6] Moderate temperatures.
Intermolecular SN2 Strong, non-basic nucleophiles (e.g., CN⁻, N₃⁻, RS⁻).[7][13] Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) that enhance nucleophilicity.[7][8] Elevated temperatures may be required to increase reaction rates.[14]

| E2 Elimination | Strong, sterically hindered bases (e.g., KOtBu).[9][10] | Solvents that are less polar and compatible with the strong base (e.g., THF, tert-butanol). | Higher temperatures generally favor elimination over substitution.[9] |

G sub This compound intra 3-Methyl-3-(hydroxymethyl)oxetane sub->intra  Strong Base (e.g., NaOH)  Intramolecular SN2  (Williamson Ether Synthesis) inter 4-Hydroxy-3-methylbutanenitrile sub->inter  Strong Nucleophile (e.g., NaCN)  Polar Aprotic Solvent (e.g., DMF)  Intermolecular SN2 elim 2-Methyl-2-propen-1-ol sub->elim  Strong, Hindered Base (e.g., KOtBu)  Heat  E2 Elimination

Figure 1: Competing reaction pathways for this compound.

Protocol I: Synthesis of 3-Methyl-3-(hydroxymethyl)oxetane via Intramolecular Cyclization

This protocol leverages the intramolecular Williamson ether synthesis to efficiently construct the valuable oxetane ring system, a motif of growing importance in medicinal chemistry.[3] The use of aqueous sodium hydroxide makes this a robust and scalable procedure.[4][15]

Methodology
  • Reagent Preparation : Prepare a 20-25% (w/w) aqueous solution of sodium hydroxide.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Base Addition : With vigorous stirring, slowly add the aqueous sodium hydroxide solution (1.2-1.5 eq) to the flask at room temperature. An exotherm may be observed.

  • Reaction Execution : Heat the reaction mixture to 70-80 °C.

  • Monitoring : Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup : Cool the mixture to room temperature. If an organic phase has separated, collect it. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x volumes).

  • Purification : Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

Table 2: Example Reagent Quantities for Protocol I

Reagent MW ( g/mol ) Amount Moles (eq) Notes
This compound 153.02[16] 10.0 g 0.065 (1.0) Starting material.
Sodium Hydroxide 40.00 3.12 g 0.078 (1.2) Dissolved in ~10 mL water.

| Diethyl Ether | 74.12 | 3 x 20 mL | - | For extraction. |

G start Setup Reaction: Substrate + Stir Bar in Flask add_base Slowly Add Aqueous NaOH Solution start->add_base heat Heat to 70-80 °C add_base->heat monitor Monitor by TLC/GC (2-4 hours) heat->monitor workup Cool, Separate Phases, and Extract with Ether monitor->workup purify Dry, Concentrate, and Purify by Distillation workup->purify end Product: 3-Methyl-3-(hydroxymethyl)oxetane purify->end

Figure 2: Experimental workflow for oxetane synthesis.

Protocol II: Intermolecular Substitution with Sodium Cyanide

This protocol aims to synthesize 4-hydroxy-3-methylbutanenitrile by favoring the intermolecular SN2 pathway. The key to success is the use of a polar aprotic solvent to maximize the nucleophilicity of the cyanide ion and running the reaction under anhydrous conditions to suppress premature alkoxide formation.[13][14]

Methodology
  • Reagent Preparation : Ensure all glassware is flame-dried. Sodium cyanide (NaCN) is highly toxic and must be handled with extreme caution in a well-ventilated fume hood.

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) (approx. 10 mL per gram of substrate).

  • Nucleophile Addition : Add sodium cyanide (1.2-1.5 eq) to the solution.

  • Reaction Execution : Heat the reaction mixture to 80-100 °C.

  • Monitoring : Monitor the reaction by TLC or LC-MS. The reaction may require several hours (6-24 h) for completion.

  • Workup : Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water. Caution : Quenching cyanide-containing solutions can release toxic HCN gas if the solution becomes acidic. Ensure the aqueous solution remains basic.

  • Purification : Extract the aqueous mixture with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 3: Example Reagent Quantities for Protocol II

Reagent MW ( g/mol ) Amount Moles (eq) Notes
This compound 153.02 5.0 g 0.033 (1.0) Starting material.
Sodium Cyanide 49.01 1.92 g 0.039 (1.2) EXTREMELY TOXIC .
Anhydrous DMF - 50 mL - Solvent.

| Ethyl Acetate | 88.11 | 3 x 50 mL | - | For extraction. |

Protocol III: Directed Elimination to 2-Methyl-2-propen-1-ol

This protocol utilizes a strong, sterically hindered base to promote the E2 elimination pathway, yielding an allylic alcohol. The bulky nature of the tert-butoxide base disfavors the SN2 substitution pathway due to steric hindrance.[9][10]

Methodology
  • Reagent Preparation : Ensure all glassware is flame-dried. Potassium tert-butoxide (KOtBu) is highly reactive and moisture-sensitive.

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.5 eq) and anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice bath.

  • Substrate Addition : Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the stirred KOtBu slurry.

  • Reaction Execution : After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Gentle heating (reflux) may be required to drive the reaction to completion.

  • Monitoring : Monitor the reaction by GC or TLC.

  • Workup : Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Purification : Extract the mixture with diethyl ether (3x volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Table 4: Example Reagent Quantities for Protocol III

Reagent MW ( g/mol ) Amount Moles (eq) Notes
This compound 153.02 5.0 g 0.033 (1.0) Starting material.
Potassium tert-butoxide 112.21 5.5 g 0.049 (1.5) Moisture-sensitive strong base.
Anhydrous THF - 60 mL - Solvent.

| Diethyl Ether | 74.12 | 3 x 50 mL | - | For extraction. |

General Laboratory Procedures & Safety

  • Safety : Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. This compound is an irritant.[16] Sodium cyanide is a highly toxic poison. Potassium tert-butoxide is corrosive and reacts violently with water.

  • Reaction Monitoring : TLC is a convenient method for monitoring reaction progress. A typical mobile phase for these compounds would be a mixture of ethyl acetate and hexanes. Visualization can be achieved using UV light (if applicable) and/or staining with potassium permanganate or p-anisaldehyde solution.

  • Product Characterization : The identity and purity of the final products should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

References

  • Benchchem. (n.d.). Mechanistic Showdown: 3-Bromo-2-(bromomethyl)propan-1-ol in Oxetane Synthesis and Beyond.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Substitutions for 3-Bromo-2-(bromomethyl)propan-1-ol.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (n.d.). CN102212044A - Synthesis method for oxetane compounds.
  • Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry.
  • Progress in Chemistry. (2016). Synthesis of Oxetanes.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook.
  • Homework.Study.com. (n.d.). What set of reaction conditions would favor an S_N2 reaction on 2-bromo-3-methylbutane?.
  • Ashenhurst, J. (2012, September 27). Mechanism of the E2 Reaction. Master Organic Chemistry.
  • PubChem. (n.d.). This compound.
  • Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide.
  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction.
  • Khan Academy. (n.d.). E2 mechanism: kinetics and substrate.

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experimental setup for reactions involving 3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Experimental Application of 3-bromo-2-methylpropan-1-ol in Organic Synthesis

Introduction

This compound is a bifunctional organic molecule of significant interest to researchers and synthetic chemists.[1] Its structure incorporates a primary hydroxyl group and a primary alkyl bromide, making it a versatile building block for a wide array of chemical transformations.[1] The presence of a stereocenter at the second carbon (C2) further enhances its utility, allowing for its use in the enantioselective synthesis of complex target molecules, which is critical for biological function in drug development.[1] This guide provides a detailed overview of the experimental setups for key reactions involving this compound, focusing on the causality behind procedural choices and providing robust protocols for its application.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties and hazards is paramount before any experimental work.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₄H₉BrO[2][3]
Molecular Weight 153.02 g/mol [2][4][5]
CAS Number 40145-08-2 (racemate)[2]
93381-28-3 (R-enantiomer)[4][5]
98244-48-5 (S-enantiomer)
Appearance Liquid[5]
Boiling Point 73-74 °C at 9 mmHg[5]
Density 1.461 g/mL at 20-25 °C[5]
Refractive Index n20/D 1.483 - 1.484[5]
Stereochemical Profile

This compound possesses a single chiral center at the C2 carbon, which is bonded to four distinct groups: a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH).[1] This chirality means the molecule exists as a pair of enantiomers, (R)- and (S)-3-bromo-2-methylpropan-1-ol.[1] The specific enantiomer used can be crucial in medicinal chemistry for creating stereochemically pure therapeutic agents.[1]

Safety and Handling Precautions

As a hazardous chemical, this compound must be handled with appropriate care.[6]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][7]

  • Personal Protective Equipment (PPE): All work should be conducted in a chemical fume hood.[6] Essential PPE includes safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][6] For operations with a risk of aerosol generation, a NIOSH-approved respirator is recommended.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark location, away from incompatible materials such as strong oxidizing agents.[6]

Core Synthetic Transformations and Protocols

The dual functionality of this compound allows for selective reactions at either the hydroxyl or the bromo- group.

Oxidation of the Primary Alcohol

The primary alcohol moiety can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions.[8][9] This transformation is fundamental for converting the alcohol into a carbonyl-containing functional group.

The key to isolating the aldehyde is to use a mild oxidizing agent and prevent overoxidation to the carboxylic acid.[8][9] This is typically achieved by using an oxidant like Pyridinium chlorochromate (PCC) or by using an excess of the alcohol and distilling the more volatile aldehyde as it forms.[8][9][10]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM).

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in DCM and add it to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude aldehyde can be purified further by distillation under reduced pressure.

Causality: PCC is a milder oxidant that is selective for the conversion of primary alcohols to aldehydes, typically without significant overoxidation.[10] DCM is a common solvent as it is relatively inert and effectively dissolves the starting material.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend PCC (1.5 eq) in DCM C Add alcohol solution to PCC suspension A->C B Dissolve Alcohol (1.0 eq) in DCM B->C D Stir at RT for 2-3h (Monitor by TLC) C->D E Dilute with Et₂O D->E F Filter through Silica/Florisil E->F G Concentrate filtrate F->G H Purify by distillation G->H

Caption: Workflow for the oxidation of an alcohol to an aldehyde using PCC.

To achieve complete oxidation to the carboxylic acid, a strong oxidizing agent is required under more forcing conditions, such as heating under reflux.[8] This ensures the intermediate aldehyde is fully converted.[8][9][11]

Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent like acetone or aqueous sulfuric acid.

  • Reagent Addition: Prepare a solution of a strong oxidant, such as Jones reagent (CrO₃ in H₂SO₄/acetone) or potassium permanganate (KMnO₄). Add the oxidant solution dropwise to the alcohol solution while stirring in an ice bath to control the initial exotherm.

  • Reaction Conditions: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.

  • Workup: Cool the mixture to room temperature. If using a chromium-based oxidant, the excess reagent is typically quenched by adding a small amount of isopropanol until the orange/brown color disappears, leaving a green solution.

  • Extraction & Purification: If necessary, adjust the pH to be acidic. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acid can be purified by recrystallization or distillation.

Causality: Strong oxidants like chromic acid (Jones reagent) or KMnO₄ provide the oxidative power needed to convert the primary alcohol first to an aldehyde and then subsequently to the carboxylic acid.[12] Heating under reflux provides the necessary activation energy and ensures the reaction goes to completion.[8]

Nucleophilic Substitution via Williamson Ether Synthesis

The primary alkyl bromide in this compound is an excellent electrophile for Sₙ2 reactions.[1] The Williamson ether synthesis provides a classic and efficient route to form ethers by reacting the alkyl bromide with an alkoxide nucleophile.[13][14]

Methodology:

  • Alkoxide Preparation: In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare the desired alkoxide by reacting an alcohol (e.g., ethanol, 1.1 equivalents) with a strong base like sodium hydride (NaH, 1.1 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Stir until hydrogen gas evolution ceases.

  • Reagent Addition: Cool the alkoxide solution in an ice bath. Add this compound (1.0 equivalent) dropwise via a syringe.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours or heat gently if necessary. Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Carefully quench the reaction by adding water or a saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting ether can be purified by column chromatography or distillation.

Causality: The Sₙ2 mechanism is favored for primary alkyl halides.[13] The reaction requires a strong nucleophile, which is achieved by deprotonating a parent alcohol to form a more reactive alkoxide.[13] Anhydrous, aprotic solvents are used to prevent protonation of the highly basic alkoxide.

G cluster_prep Alkoxide Preparation cluster_reaction Sₙ2 Reaction cluster_workup Workup & Purification A React Alcohol (1.1 eq) with NaH (1.1 eq) in anhydrous THF B Add 3-bromo-2-methyl- propan-1-ol (1.0 eq) A->B C Stir at RT or heat (Monitor by TLC/GC) B->C D Quench with H₂O C->D E Extract with Et₂O D->E F Wash, Dry, Concentrate E->F G Purify by chromatography or distillation F->G

Caption: General workflow for Williamson Ether Synthesis.

Fischer Esterification of the Hydroxyl Group

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid under acidic catalysis. This equilibrium-controlled reaction, known as the Fischer Esterification, is a cornerstone of organic synthesis.[15][16]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent) and a carboxylic acid (e.g., acetic acid, 1.2-2.0 equivalents). Use the carboxylic acid as the solvent if practical, or add an inert solvent like toluene that can form an azeotrope with water.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap, which drives the equilibrium toward the product side. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture and dilute it with an organic solvent like diethyl ether. Carefully wash the solution with water, then with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude ester can be purified by vacuum distillation.

Causality: The strong acid catalyst serves two roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic, and it facilitates the departure of water as a leaving group.[15] Since the reaction is an equilibrium, removing the water byproduct via a Dean-Stark trap is a common strategy to maximize the yield of the ester, in accordance with Le Châtelier's principle.[15]

G cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification A Combine Alcohol, Carboxylic Acid, and Toluene in flask with Dean-Stark trap B Add catalytic H₂SO₄ A->B C Heat to reflux B->C D Collect water azeotropically C->D E Cool and dilute with Et₂O D->E F Wash with H₂O, NaHCO₃(aq), brine E->F G Dry and concentrate F->G H Purify by distillation G->H

Caption: Workflow for Fischer Esterification using a Dean-Stark trap.

Summary of Reaction Conditions

Table 2: Comparative Overview of Experimental Protocols

ReactionKey ReagentsSolventTemperatureKey Considerations
Aldehyde Synthesis PCCDichloromethaneRoom TempMild conditions to prevent overoxidation.
Carboxylic Acid Syn. Jones Reagent (CrO₃/H₂SO₄)AcetoneRefluxStrong oxidant and heat ensure full conversion.
Williamson Ether Syn. NaH, Alcohol (for alkoxide)THF or DMFRoom Temp / HeatAnhydrous conditions are critical. Favors Sₙ2.
Fischer Esterification Carboxylic Acid, H₂SO₄ (cat.)Toluene or excess acidRefluxEquilibrium reaction; requires water removal.

Conclusion

This compound stands out as a highly adaptable substrate in organic synthesis. The strategic differentiation between its primary alcohol and primary alkyl bromide functionalities allows chemists to selectively perform oxidations, nucleophilic substitutions, and esterifications. The protocols detailed herein provide a robust framework for researchers, leveraging fundamental mechanistic principles to achieve desired chemical transformations. By carefully selecting reagents and controlling reaction conditions, this valuable building block can be effectively incorporated into the synthesis of a wide range of more complex and high-value molecules for the pharmaceutical and materials science industries.

References

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Application Notes and Protocols for the Purification of Products from 3-Bromo-2-methylpropan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide comprehensive guidance for researchers, scientists, and drug development professionals on the purification of reaction products derived from 3-bromo-2-methylpropan-1-ol. This guide emphasizes the rationale behind experimental choices, ensuring scientifically sound and reproducible purification strategies.

Introduction

This compound is a versatile bifunctional building block in organic synthesis, featuring both a primary alcohol and a primary alkyl bromide.[1][2] Its reactions, such as etherifications, esterifications, and nucleophilic substitutions with amines, yield a diverse range of products. The inherent polarity of the starting material and the varied physicochemical properties of the resulting products and potential byproducts necessitate robust and well-designed purification strategies. This document outlines detailed protocols for the purification of common product classes derived from this reagent, focusing on liquid-liquid extraction, distillation, recrystallization, and flash column chromatography.

Core Principles of Purification

The selection of an appropriate purification strategy is dictated by the physical and chemical properties of the target compound and its impurities. Key considerations include:

  • Polarity: The polarity of the product relative to the starting materials and byproducts will guide the choice of chromatographic conditions and extraction solvents.

  • Volatility: The boiling point of the product determines the feasibility and conditions for purification by distillation.

  • Solubility: The solubility of a solid product in various solvents at different temperatures is the basis for purification by recrystallization.[3][4][5][6]

  • Chemical Stability: The stability of the product to acid, base, and heat will constrain the choice of work-up and purification conditions.

I. General Work-up Procedure: The First Line of Purification

A proper aqueous work-up is a critical first step to remove inorganic salts, highly polar starting materials, and water-soluble byproducts before proceeding to more advanced purification techniques.[7][8][9]

Protocol 1: Standard Aqueous Work-up
  • Quenching the Reaction: After the reaction is complete (as determined by a suitable monitoring technique like TLC or GC-MS), cool the reaction mixture to room temperature. If the reaction was conducted under anhydrous conditions, it can be quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Phase Separation: Transfer the mixture to a separatory funnel.[8] If the reaction solvent is immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane), two distinct layers will form. If the reaction solvent is water-miscible (e.g., THF, acetone, ethanol), it may need to be removed under reduced pressure before adding an extraction solvent and water.

  • Liquid-Liquid Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to ensure complete recovery of the organic product.[7][8][10][11] The choice of solvent depends on the product's solubility.

  • Washing the Organic Phase: Combine the organic extracts and wash sequentially with:

    • Water or dilute acid (e.g., 1 M HCl) to remove basic impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.[12][13][14]

    • Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water and break up emulsions.[9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

G cluster_0 Reaction Work-up Reaction Mixture Reaction Mixture Quench Quench Reaction Mixture->Quench Cool & add H₂O/aq. NH₄Cl Liquid-Liquid Extraction Liquid-Liquid Extraction Quench->Liquid-Liquid Extraction Add organic solvent Washing Washing Liquid-Liquid Extraction->Washing Combine organic layers Drying & Concentration Drying & Concentration Washing->Drying & Concentration Sequential washes Crude Product Crude Product Drying & Concentration->Crude Product Remove solvent

Caption: General workflow for the aqueous work-up of a reaction mixture.

II. Purification of Ethers from Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[15][16] When using this compound, either the alcohol is deprotonated to form an alkoxide, or it acts as the electrophile. The resulting ethers are often less polar than the starting alcohol.

Protocol 2: Purification of a Volatile Ether by Distillation

This method is suitable for ethers with boiling points below 150 °C at atmospheric pressure.[17][18] For higher boiling point ethers, vacuum distillation is recommended to prevent decomposition.[17][18]

  • Apparatus Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the crude ether in the distillation flask with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation: Heat the flask gently.[19][20] Collect the fraction that distills at a constant temperature, corresponding to the boiling point of the desired ether. The heating bath temperature should typically be 20-30 °C higher than the boiling point of the liquid.[17]

Parameter Guideline Rationale
Boiling Point Range < 150 °C (atmospheric)Prevents decomposition of thermally sensitive compounds.[17]
Heating Bath Temperature 20-30 °C above product B.P.Ensures a steady rate of distillation without superheating.[17]
Purity Requirement For separating liquids with B.P. difference > 70 °CSimple distillation is effective for large boiling point differences.[18]

III. Purification of Esters from Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[12][14][21][22] The work-up is crucial to remove the acid catalyst and unreacted carboxylic acid.

Protocol 3: Purification of a Solid Ester by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[3][4][5][6][23] The principle is based on the differential solubility of the desired compound and impurities in a solvent at different temperatures.[5]

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the ester sparingly at room temperature but completely at its boiling point.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid ester in the minimum amount of boiling solvent.[4][23]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[3][23]

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3][5][23] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

G cluster_1 Recrystallization Protocol Crude Solid Crude Solid Dissolve Dissolve Crude Solid->Dissolve Minimum hot solvent Cool Slowly Cool Slowly Dissolve->Cool Slowly Induce crystallization Vacuum Filtration Vacuum Filtration Cool Slowly->Vacuum Filtration Collect crystals Wash & Dry Wash & Dry Vacuum Filtration->Wash & Dry Rinse with cold solvent Pure Crystals Pure Crystals Wash & Dry->Pure Crystals

Caption: Step-by-step process for purification by recrystallization.

IV. Purification of Amines from Nucleophilic Substitution

The reaction of this compound with an amine will yield a substituted amino alcohol. These products are often polar and may be basic.

Protocol 4: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for purifying a wide range of organic compounds.[24][25] For polar products like amino alcohols, careful selection of the stationary and mobile phases is crucial.

  • Stationary Phase Selection: Silica gel is the most common stationary phase. For very polar or basic compounds, deactivated silica (e.g., by adding triethylamine to the eluent) or alternative stationary phases like alumina may be beneficial.[25]

  • Mobile Phase Selection (Eluent): Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol). The ideal eluent should give the target compound an Rf value of approximately 0.2-0.3 on the TLC plate.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column.[25]

  • Elution: Begin elution with the less polar solvent system, gradually increasing the polarity (gradient elution) to move the compounds down the column.[25] Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar Compounds

For products that are too polar for traditional normal-phase chromatography and are not well-retained in reversed-phase chromatography, HILIC is an excellent alternative.[26][27][28] HILIC uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[26][27][28] Water acts as the strong solvent in this system.[26][27]

V. Troubleshooting Common Purification Challenges

Problem Possible Cause Solution
Emulsion during Extraction Soaps or finely divided solids at the interface.Add brine to the separatory funnel.[9] Allow the mixture to stand for a longer period. Filter the entire mixture through a pad of Celite.
Oiling out during Recrystallization The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Re-heat the solution, add more solvent, and allow it to cool more slowly.[23]
Poor Separation in Column Chromatography Incorrect eluent polarity. Column overloading.Optimize the eluent system using TLC. Use a larger column or a smaller amount of crude material.
Product is too Polar for Silica Gel Strong interaction with the acidic silica surface.Use a different stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase). Consider HILIC for very polar compounds.[24][26][27][28]

References

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • Recrystallization.
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  • Liquid-liquid Extraction. Journal of New Developments in Chemistry - Open Access Pub.
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  • Liquid–liquid extraction. Wikipedia.
  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization. Wired Chemist.
  • The Williamson Ether Synthesis.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.
  • How To: Purify by Distillation. Department of Chemistry : University of Rochester.
  • Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
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  • Solvent Extraction Techniques. Organomation.
  • 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare.
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  • Why is distillation a purifying technique?. Homework.Study.com.
  • How to Distill Ethanol at Home. YouTube.
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  • Distillation. Tom Macy.
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Troubleshooting & Optimization

minimizing side products in 3-bromo-2-methylpropan-1-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-methylpropan-1-ol is a valuable bifunctional building block in organic synthesis, featuring a primary alcohol and a primary alkyl bromide.[1][2] This structure allows for a variety of transformations, including nucleophilic substitutions, etherifications, and esterifications. However, the proximity of these two functional groups also introduces the potential for competing side reactions, primarily intramolecular cyclization and elimination.[1][3] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers minimize side product formation and maximize the yield of their desired product.

Core Reactivity Profile

Understanding the inherent reactivity of this compound is the first step in controlling its reaction pathways. The primary alkyl bromide is highly susceptible to SN2 reactions, while an SN1 pathway is generally disfavored due to the instability of the resulting primary carbocation.[1] The hydroxyl group can be readily deprotonated to form a potent alkoxide nucleophile, which can then participate in either inter- or intramolecular reactions.

The following diagram illustrates the main competing reaction pathways.

ReactionPathways cluster_conditions Reaction Conditions cluster_products Resulting Products StrongBulkyBase Strong, Bulky Base (e.g., t-BuOK) Elimination 2-Methyl-2-propen-1-ol (Elimination Product) StrongBulkyBase->Elimination E2 Pathway StrongNonBulkyBase Strong, Non-bulky Base (e.g., NaH) Cyclization 2-Methyl-oxetane (Intramolecular Sₙ2) StrongNonBulkyBase->Cyclization Intramolecular Williamson Ether Synthesis ExternalNucleophile External Nucleophile (e.g., RO⁻, RCOO⁻) Substitution Desired Substituted Product (Intermolecular Sₙ2) ExternalNucleophile->Substitution Intermolecular Substitution Reactant This compound

Figure 1: Competing reaction pathways for this compound.

Troubleshooting Guide: Common Side Products

This section provides a quick reference for identifying and mitigating common side products encountered in reactions with this compound.

Observed Side Product Chemical Structure Probable Cause(s) Recommended Preventative Measures
2-Methyl-2-propen-1-ol
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E2 Elimination: Use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and/or elevated reaction temperatures.[4][5][6]1. Utilize a strong but non-hindered base (e.g., NaH) for deprotonation.[7] 2. Employ milder bases like K₂CO₃ or Na₂CO₃ where applicable.[8] 3. Maintain lower reaction temperatures (-10 °C to 25 °C).
2-Methyloxetane

Intramolecular Cyclization: Deprotonation of the alcohol followed by an internal SN2 attack on the carbon bearing the bromine. This is favored in dilute solutions.[1][7][9]1. If this is an undesired byproduct, add the this compound slowly to a solution containing a high concentration of the external nucleophile. 2. Protect the hydroxyl group before performing the substitution reaction at the bromide position.
Dimer/Polymer Ether HO-(CH₂)CH(CH₃)CH₂-O-CH₂CH(CH₃)CH₂-BrIntermolecular Self-Condensation: The alkoxide of one molecule attacks the alkyl bromide of another. Favored at higher concentrations.1. Use a significant excess of the desired external nucleophile or alkyl halide. 2. Employ high-dilution conditions if intramolecular cyclization is the goal.
2-Methylpropane

Grignard Reagent Quenching: In Grignard reactions, the newly formed organomagnesium compound is a strong base and is quenched by the acidic proton of the alcohol group on another molecule.[10]1. The hydroxyl group must be protected (e.g., as a silyl ether, THP ether) before the addition of magnesium metal to form the Grignard reagent.[11]

In-Depth Frequently Asked Questions (FAQs)

Q1: I am attempting a Williamson ether synthesis with sodium ethoxide and getting significant amounts of 2-methyl-2-propen-1-ol. How can I favor the substitution product?

A1: This is a classic case of competing E2 elimination and SN2 substitution pathways.[4][12] While sodium ethoxide is a strong nucleophile, it is also a strong base. The elevated temperatures often used to accelerate substitution can disproportionately favor the elimination pathway, which has a higher activation energy.

Core Causality:

  • Base Strength & Steric Hindrance: Stronger and bulkier bases preferentially abstract a proton from the beta-carbon (elimination) rather than attacking the sterically shielded alpha-carbon (substitution).[13]

  • Temperature: Higher temperatures favor elimination over substitution entropically.

Recommended Protocol for Favoring SN2:

  • Generate the Alkoxide Separately: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol of your nucleophile (e.g., ethanol) in an anhydrous polar aprotic solvent like THF.

  • Use a Non-Nucleophilic Base: Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise. NaH is a strong, non-hindered base that will deprotonate the alcohol to form the alkoxide without introducing a competing nucleophile.[7][9]

  • Controlled Addition: Once the alkoxide formation is complete (hydrogen evolution ceases), slowly add a solution of this compound in THF dropwise via an addition funnel, maintaining the temperature at 0-10 °C.

  • Slow Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS.

This procedure minimizes the concentration of the strong base at any given time and uses lower temperatures to kinetically favor the SN2 pathway.

Figure 2: Workflow for minimizing elimination in Williamson ether synthesis.
Q2: My goal is to synthesize 2-methyloxetane, but my yields are low, and I see a lot of starting material and some polymer. What am I doing wrong?

A2: The synthesis of 2-methyloxetane is an intramolecular Williamson ether synthesis.[9][14] Low yields in this reaction are typically due to one of two issues: incomplete deprotonation of the starting alcohol or competing intermolecular polymerization.

Core Causality:

  • Intramolecular vs. Intermolecular: Intramolecular reactions are kinetically favored, especially for forming 5- and 6-membered rings. While 4-membered rings like oxetanes have ring strain, their formation is still often efficient.[1][7] However, at high concentrations, the probability of an intermolecular reaction (polymerization) increases.

  • Base Choice: The base must be strong enough to fully deprotonate the primary alcohol to generate the nucleophilic alkoxide. Incomplete deprotonation leaves unreacted starting material.

Recommended Protocol for Intramolecular Cyclization:

This protocol is adapted from general principles for oxetane formation.[14]

  • High-Dilution Conditions: Prepare a solution of this compound in a large volume of anhydrous DMF or THF. The goal is to maintain a low concentration (e.g., 0.05 - 0.1 M).

  • Base Suspension: In a separate, large, flame-dried flask under N₂, prepare a suspension of sodium hydride (NaH, ~1.2 equivalents) in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the solution of this compound to the NaH suspension over several hours (4-8 hours). This slow addition ensures that the concentration of the starting material and the resulting alkoxide remains low at all times, heavily favoring the intramolecular pathway.

  • Reaction Completion: After the addition is complete, gently heat the mixture to 40-50 °C for 4-6 hours to drive the reaction to completion.

  • Workup and Purification: Cool the reaction, carefully quench with water or saturated NH₄Cl, and extract with an organic solvent. The product is volatile and should be purified carefully, for instance, by distillation.

Q3: I need to perform a Grignard reaction, but I know the alcohol will interfere. What is the most robust protection strategy?

A3: You are correct; the acidic proton of the hydroxyl group will instantly destroy the Grignard reagent.[10] Protecting the alcohol is non-negotiable. The ideal protecting group should be easy to install, stable to the Grignard formation (Mg metal) and reaction conditions, and easy to remove afterward. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice.

Core Causality:

  • Protecting Group Stability: Silyl ethers are stable to strongly basic and nucleophilic reagents like Grignards but are easily cleaved by fluoride sources (e.g., TBAF) or acid.

Recommended Protocol for Protection-Grignard-Deprotection Workflow:

Grignard_Workflow Start This compound Protect Step 1: Protection Add TBDMSCl, Imidazole in DMF Start->Protect Protected TBDMS-Protected Bromoalcohol Protect->Protected Grignard Step 2: Grignard Formation Add Mg turnings in dry Ether/THF Protected->Grignard Reagent Grignard Reagent Grignard->Reagent React Step 3: Reaction Add desired electrophile (e.g., Aldehyde) Reagent->React Adduct Protected Alcohol Adduct React->Adduct Deprotect Step 4: Deprotection Add TBAF in THF Adduct->Deprotect Final Final Diol Product Deprotect->Final

Figure 3: Workflow for a Grignard reaction using a TBDMS protecting group.
  • Protection: Dissolve this compound (1 eq.) and imidazole (1.5 eq.) in anhydrous DMF. Cool to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) portion-wise. Allow to warm to room temperature and stir until TLC shows complete consumption of the starting material. Work up by adding water and extracting with ether. Purify the resulting silyl ether by column chromatography.

  • Grignard Formation: Following standard anhydrous procedures, add the purified TBDMS-protected bromoalcohol to a suspension of magnesium turnings in dry diethyl ether or THF to initiate the formation of the Grignard reagent.[15]

  • Reaction with Electrophile: Once the Grignard reagent is formed, cool the solution and add your desired electrophile (e.g., an aldehyde, ketone, or epoxide).[11][16]

  • Deprotection: After aqueous workup of the Grignard reaction, dissolve the crude protected product in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF). Stir at room temperature until the silyl ether is cleaved. Purify the final diol product.

References

  • University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1-propanol. PubChem Compound Database. Retrieved from [Link]

  • Reisman, S. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Retrieved from [Link]

  • Oxford Academic (Oxford University Press). (2013, March 27). Substitution versus elimination [Video]. YouTube. Retrieved from [Link]

  • eJournals @ Oklahoma State University Library. (n.d.). Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Khan Academy. (n.d.). Elimination vs substitution: primary substrate [Video]. Retrieved from [Link]

  • Chad's Prep. (n.d.). Distinguishing Between Substitution & Elimination Reactions. Retrieved from [Link]

  • Brainly.com. (2018, September 19). What organic product would be formed from the reaction of 1-bromo-2-methylpropane (isobutyl bromide). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C4H9BrO). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from [Link]

  • OneClass. (2021, January 1). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the [Video]. YouTube. Retrieved from [Link]

  • Reisman, S. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

  • Reisman, S. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875322A - Method for preparing 2-bromo-2-methylpropane by brominating tert-butyl alcohol through microchannel reactor.
  • Filo. (2024, November 9). When the alkyl halide "2-bromo-2-methylpropane" reacts with a strong base. Retrieved from [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 14). What is the major side product of the reaction between 2-bromo-2-methylpropane and hydroxide ion?. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What product (or products) would be formed from the reaction of 1-bromo-2-methylpropane (isobutyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. Retrieved from [Link]

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Technical Support Center: Chiral Integrity of 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling chiral 3-bromo-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for preserving the stereochemical integrity of this valuable chiral building block during experimentation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Understanding the Challenge of Racemization
Q1: What is racemization and why is it a critical issue for chiral this compound?

Answer: this compound possesses a single stereocenter at the C2 carbon, meaning it exists as two non-superimposable mirror images called enantiomers: (R)- and (S)-3-bromo-2-methylpropan-1-ol.[1] Racemization is the process where an enantiomerically pure or enriched sample converts into a 1:1 mixture of both enantiomers (a racemate).

This is a critical issue because in pharmaceutical and biological applications, often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[2] Using this compound as a chiral building block requires that its stereocenter remains intact throughout a synthetic sequence to ensure the final product has the correct 3D structure and biological function.[1] Loss of stereochemical purity at this early stage can lead to costly separation challenges later or render the final compound ineffective.

Q2: What is the primary chemical mechanism that causes racemization in reactions with this alkyl halide?

Answer: The primary cause of racemization in nucleophilic substitution reactions of alkyl halides is the involvement of a unimolecular (SN1) reaction pathway. While this compound is a primary alkyl halide, which strongly favors the stereospecific bimolecular (SN2) mechanism, certain conditions can promote an SN1-type process.

  • SN2 Pathway (Ideal): This pathway involves a backside attack by a nucleophile, which displaces the bromide leaving group in a single, concerted step. This process leads to a predictable inversion of the stereocenter, preserving chiral purity (e.g., an S-enantiomer becomes an R-enantiomer).

  • SN1 Pathway (Problematic): This two-step pathway involves the slow, rate-determining departure of the leaving group (bromide) to form a planar, achiral carbocation intermediate.[3] The nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of both retention and inversion products, resulting in racemization.[4][5]

The diagram below illustrates how the SN1 pathway leads to racemization, whereas the desired SN2 pathway maintains stereochemical integrity.

G cluster_SN2 Sₙ2 Pathway (Stereospecific Inversion) cluster_SN1 Sₙ1 Pathway (Leads to Racemization) Start_SN2 (S)-Enantiomer TS_SN2 Pentavalent Transition State Start_SN2->TS_SN2  Nu⁻ Attack Start_SN1 (S)-Enantiomer End_SN2 Inverted Product (R-Enantiomer) TS_SN2->End_SN2 Br⁻ Leaves Carbocation Planar Achiral Carbocation Start_SN1->Carbocation Slow Step: Br⁻ Leaves End_Inversion Inverted Product (R-Enantiomer) Carbocation->End_Inversion Top-side Attack (50%) End_Retention Retained Product (S-Enantiomer) Carbocation->End_Retention Bottom-side Attack (50%) Troubleshooting Start High Racemization Detected (Low e.e.) Solvent_Q What solvent did you use? Start->Solvent_Q Temp_Q What was the reaction temperature? Start->Temp_Q Nuc_Q What was your nucleophile? Start->Nuc_Q Solvent_Protic Polar Protic (Water, EtOH, MeOH) Solvent_Q->Solvent_Protic Solvent_Aprotic Polar Aprotic (Acetone, DMF, DMSO) Solvent_Q->Solvent_Aprotic Good choice, check other factors. Temp_High High Temperature (> 40°C, Reflux) Temp_Q->Temp_High Temp_Low Low Temperature (0°C to RT) Temp_Q->Temp_Low Good choice, check other factors. Nuc_Weak Weak / Neutral (H₂O, ROH) Nuc_Q->Nuc_Weak Nuc_Strong Strong / Anionic (N₃⁻, CN⁻, RS⁻) Nuc_Q->Nuc_Strong Good choice, check other factors. Solvent_Fix Solution: Switch to a polar aprotic solvent. These solvents do not over-stabilize the carbocation intermediate. Solvent_Protic->Solvent_Fix Temp_Fix Solution: Run the reaction at a lower temperature. This disfavors the higher activation energy Sₙ1 pathway. Temp_High->Temp_Fix Nuc_Fix Solution: Use a strong, anionic nucleophile. This promotes a rapid, bimolecular (Sₙ2) attack. Nuc_Weak->Nuc_Fix

Caption: Decision tree for troubleshooting racemization.
Q4: Can you elaborate on the optimal solvent choice to preserve stereochemistry?

Answer: Absolutely. The choice of solvent is one of the most critical factors in controlling the reaction pathway. Polar protic solvents (like water, ethanol) have acidic protons that can solvate both the leaving group and the carbocation intermediate, effectively stabilizing the transition state for the SN1 reaction. [6][7]Polar aprotic solvents, in contrast, lack these acidic protons. While they can dissolve the reactants, they do not strongly solvate the nucleophile, leaving it "naked" and highly reactive for an SN2 attack.

For preserving the chirality of this compound, always choose a polar aprotic solvent .

Parameter Polar Protic Solvents (e.g., H₂O, EtOH) Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO)
Mechanism Favored SN1SN2
Effect on Nucleophile Heavily solvated, less reactive."Naked" nucleophile, more reactive.
Carbocation Stability High stabilization via H-bonding.Less stabilization.
Outcome High risk of racemization. Favors inversion, preserves chirality.
Q5: I need to purify my product. What steps should I take to prevent racemization during this process?

Answer: Purification itself can be a source of racemization if not handled carefully.

  • Avoid High Temperatures: Do not use high-temperature vacuum distillation. Prolonged heating can provide the energy for the bromide to dissociate, leading to racemization via a temporary carbocation, even without a nucleophile present. [6]2. Use Flash Column Chromatography: This is the preferred method. It is performed at room temperature and effectively separates the product from non-isomeric impurities. 3. Check Silica Gel Neutrality: Standard silica gel is slightly acidic. If your product is sensitive to acid, this could catalyze racemization. Consider using neutralized silica gel or pre-treating the column with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).

  • Minimize Time: Do not let your compound sit in solution or on the column for extended periods. Work efficiently to isolate the final product.

Section 3: Recommended Protocols & Methods
Q6: Can you provide a general, step-by-step protocol for a nucleophilic substitution reaction designed to minimize racemization?

Answer: This protocol outlines a robust workflow for reacting chiral this compound with a strong nucleophile (using sodium azide as an example) under conditions that strongly favor the SN2 pathway.

G cluster_A cluster_B cluster_C cluster_D cluster_E cluster_F A 1. Reaction Setup B 2. Reagent Preparation A->B A_detail • Use a flame-dried flask under N₂ or Ar. • Maintain an inert atmosphere throughout. C 3. Controlled Addition B->C B_detail • Dissolve this compound (1.0 eq.)  in anhydrous DMF or Acetone. • Cool the solution to 0°C in an ice bath. • Separately, dissolve Sodium Azide (1.2 eq.)  in a minimal amount of the same solvent. D 4. Reaction Monitoring C->D C_detail • Add the nucleophile solution (NaN₃) to the  stirred substrate solution dropwise over 30 min. • Maintain the temperature at 0°C during addition. E 5. Aqueous Workup D->E D_detail • Allow the reaction to slowly warm to room temp. • Monitor progress by TLC until starting material  is consumed (typically 4-12 hours). F 6. Purification E->F E_detail • Quench by pouring into cold water. • Extract the product with an organic solvent  (e.g., Ethyl Acetate) 3 times. • Wash combined organic layers with brine,  dry over Na₂SO₄, and concentrate. F_detail • Purify the crude product via flash column  chromatography on silica gel.

Caption: Recommended experimental workflow for an Sₙ2 reaction.
Q7: How can I accurately determine the enantiomeric excess (e.e.) of my product to confirm if racemization has occurred?

Answer: Visualizing the ratio of enantiomers requires a chiral environment. The most reliable and widely used techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times. The ratio of the peak areas gives a precise measurement of the e.e. [8]2. Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The sample is passed through a capillary column coated with a chiral stationary phase.

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to your NMR sample can cause the signals for each enantiomer to appear at different chemical shifts (e.g., two distinct quartets instead of one). Integration of these signals allows for the determination of the e.e.

Section 4: Frequently Asked Questions (FAQs)

Q8: Is chiral this compound stable during long-term storage? A: When stored in a cool, dark place (2-8°C is recommended) and tightly sealed to prevent moisture ingress, the compound is generally stable. [9]However, prolonged exposure to heat or light could potentially initiate slow decomposition or racemization. It's best practice to use it as fresh as possible.

Q9: Can the hydroxyl group on the molecule interfere with my substitution reaction? A: Yes. Under strongly basic conditions (e.g., using NaH), the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the carbon bearing the bromine to form a cyclic ether (an oxetane). [10]This is a competing side reaction, not a cause of racemization, but it will lower your yield of the desired substitution product. If your nucleophile is also a strong base, this side reaction is more likely.

Q10: My synthesis starts from an achiral precursor. How can I obtain enantiomerically pure this compound? A: The most common method is to start from a "chiral pool" precursor. For example, enantiopure (R)- or (S)-isobutylene oxide can be opened with a bromide nucleophile to yield the corresponding enantiomer of this compound. [1]This ensures the chirality is set from the beginning of your synthesis.

References
  • Studylib. (n.d.). 11. Reactions of Alkyl Halides: Nucleophilic Substitutions and. [Link]

  • Quora. (2021). If an alkyl halide is optically inactive, will it still have two isomers as products of sn1 reaction (due to attack on both sides of the plane) or will there not be any isomerism at all?. [Link]

  • Tuinstra, R. L. M., et al. (2019). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. [Link]

  • Reddit. (2025). Do tertiary alkyl halides spontaneously racemize in solution? : r/OrganicChemistry. [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • LibreTexts Chemistry. (2024). 11.4: The SN1 Reaction. [Link]

  • LibreTexts Chemistry. (2023). B. What is Nucleophilic Substitution?. [Link]

  • R-Discovery. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

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Technical Support Center: Navigating the Purification of 3-Bromo-2-methylpropan-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromo-2-methylpropan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. The unique structure of these compounds—possessing a primary alcohol, a primary alkyl bromide, and a stereocenter at the adjacent carbon—presents specific challenges in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound or its derivatives?

A1: The impurity profile is highly dependent on the synthetic route. However, for the common synthesis involving the bromination of 2-methylpropane-1,3-diol, you can anticipate the following:

  • Unreacted Starting Material: Residual 2-methylpropane-1,3-diol.

  • Over-brominated Product: 1,3-dibromo-2-methylpropane.

  • Reagent-derived Byproducts: If using phosphorus tribromide (PBr₃), organophosphorus byproducts can be present.[1]

  • Solvent and Quenching Agent Residues: Residual solvents from the reaction and workup.

For derivatives, such as esters, impurities can also include unreacted carboxylic acid and the alcohol used for esterification.

Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass fragmentation patterns are invaluable for structural elucidation of unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and relative quantification of the main product and impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating the target compound from less volatile impurities and starting materials.

Q3: My this compound appears to degrade during flash column chromatography on silica gel. Why is this happening and what can I do?

A3: Bromo-alcohols can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions. The proximity of the hydroxyl group and the bromide can lead to intramolecular cyclization to form an oxetane, or elimination reactions.

To mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with your eluent containing 1-3% triethylamine. This neutralizes the acidic sites on the silica surface.[2]

  • Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a reversed-phase silica gel if the compound's polarity is suitable.

  • Minimize Contact Time: Use flash chromatography with positive pressure to expedite the separation, reducing the time the compound spends on the column.

Q4: I am having trouble removing the 1,3-dibromo-2-methylpropane byproduct. What is the best approach?

A4: The dibrominated byproduct is significantly less polar than the desired mono-bromo alcohol. This difference in polarity is the key to separation.

  • Flash Column Chromatography: This is the most effective method. Use a solvent system with relatively low polarity, such as a gradient of ethyl acetate in hexanes. The dibrominated compound will elute much faster than the desired alcohol.

  • Vacuum Distillation: If the boiling points are sufficiently different, fractional vacuum distillation can be effective. However, chromatography is generally more efficient for removing closely related impurities.

Troubleshooting Guides

Vacuum Distillation

Vacuum distillation is a primary purification method for this compound, as it allows for distillation at a lower temperature, preventing thermal decomposition.[3][4]

Issue: "Bumping" or Uncontrolled Boiling

  • Causality: Uneven heating or the absence of nucleation sites can lead to superheating followed by violent boiling.

  • Solution:

    • Ensure Smooth Stirring: Use a magnetic stir bar and stir plate to maintain a consistent vortex.

    • Use Boiling Chips: Add fresh, porous boiling chips to the distillation flask before heating. Do not add them to a hot liquid.

    • Gradual Heating: Use a heating mantle with a controller and gradually increase the temperature. An oil bath can also provide more uniform heating.

Issue: Product Decomposition in the Distillation Flask

  • Causality: The compound may be sensitive to prolonged exposure to high temperatures, even under vacuum.

  • Solution:

    • Achieve a Deeper Vacuum: A lower pressure will further decrease the boiling point. Ensure all joints are properly sealed with vacuum grease and that your vacuum pump is in good working order.

    • Minimize Distillation Time: Once the desired fraction begins to distill, maintain a steady rate but do not prolong the process unnecessarily.

    • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the required temperature and time.

Compound Reported Boiling Point Pressure
(R)-(-)-3-Bromo-2-methyl-1-propanol73-74 °C9 mmHg

This table provides a reference for expected distillation parameters. Actual values may vary based on the purity of the crude material and the accuracy of the pressure measurement.

Flash Column Chromatography

This technique is essential for purifying the parent alcohol and its derivatives from impurities with different polarities.[1][5]

Issue: Poor Separation of Closely Related Impurities

  • Causality: The chosen eluent system may not have sufficient selectivity to resolve compounds with similar polarities.

  • Solution:

    • Optimize the Solvent System with TLC: Aim for an Rf value of 0.2-0.3 for the desired compound.[5] Test various solvent systems. For bromo-alcohols and their derivatives, mixtures of ethyl acetate and hexanes are a good starting point.[6]

    • Use a Gradient Elution: Start with a low-polarity eluent to remove non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[2]

    • Dry Loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation, especially for compounds that are not highly soluble in the initial eluent.[2][7]

Recommended Eluent Systems (Normal Phase Silica Gel)

Compound Polarity Starting Eluent System (v/v)
Non-polar (e.g., dibromide)100% Hexanes
Moderately Polar (e.g., this compound)10-40% Ethyl Acetate in Hexanes
Polar Derivatives5-15% Methanol in Dichloromethane[6][7]
Recrystallization (for solid derivatives)

If a derivative of this compound is a solid, recrystallization can be a highly effective purification technique.[8]

Issue: Compound "Oils Out" Instead of Forming Crystals

  • Causality: The compound is coming out of solution at a temperature above its melting point. This is common for impure solids which often have a depressed melting point.

  • Solution:

    • Add More Solvent: Add a small amount of the hot "good" solvent to decrease the saturation point to a lower temperature.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oiling out.

    • Use a Different Solvent System: A solvent with a lower boiling point may be necessary. Alternatively, a mixed-solvent system can be employed. Dissolve the compound in a minimal amount of a hot "good" solvent, then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Issue: Low Recovery of Purified Product

  • Causality: Using too much solvent, or premature crystallization during hot filtration.

  • Solution:

    • Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude product.

    • Preheat the Filtration Apparatus: During hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Concentrate the Mother Liquor: After collecting the first crop of crystals, the remaining solution (mother liquor) can be concentrated and cooled again to obtain a second, often less pure, crop of crystals.

Experimental Workflows & Diagrams

Purification Workflow for this compound

The following diagram outlines a typical purification workflow following synthesis.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup drying Dry Organic Layer (e.g., MgSO4) workup->drying concentrate Concentrate (Rotary Evaporator) drying->concentrate purification_choice Purification concentrate->purification_choice distillation Vacuum Distillation purification_choice->distillation Volatile Compound chromatography Flash Chromatography purification_choice->chromatography Non-volatile or azeotropic mixture analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Logic for Flash Chromatography

This decision tree illustrates a logical approach to troubleshooting common issues in flash chromatography.

FlashChromatographyTroubleshooting start Poor Separation? check_rf Is product Rf 0.2 - 0.3 on TLC? start->check_rf reoptimize_tlc Re-optimize eluent with TLC check_rf->reoptimize_tlc No check_loading Column overloaded? check_rf->check_loading Yes reoptimize_tlc->check_rf reduce_load Reduce sample load check_loading->reduce_load Yes check_gradient Using gradient elution? check_loading->check_gradient No reduce_load->check_gradient use_gradient Implement a shallower gradient check_gradient->use_gradient No good_sep Good Separation check_gradient->good_sep Yes use_gradient->good_sep

Caption: Decision tree for troubleshooting flash chromatography.

References

  • Massachusetts Institute of Technology. (n.d.). Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. [Link]

  • Lechler, Inc. (n.d.). What is Vacuum Distillation & How Does it Work?. [Link]

  • Myerson, A. S. (Ed.). (2002).
  • BRANDTECH Scientific, Inc. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • chemeurope.com. (n.d.). Vacuum distillation. [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. [Link]

  • King Group. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for Flash Column. [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in the Grignard Reaction of 3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Grignard reaction with 3-bromo-2-methylpropan-1-ol and encountering challenges with byproduct formation. This document provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of unwanted side products, ensuring the successful synthesis of your target molecule.

I. Understanding the Core Reaction and Its Challenges

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1][2] In the context of this compound, the intended transformation typically involves the formation of a Grignard reagent, which then reacts with an electrophile. However, the presence of the hydroxyl group within the starting material introduces a significant challenge, as Grignard reagents are highly basic and will react with acidic protons.[3][4][5]

Q1: Why is the Grignard reaction of this compound particularly prone to side reactions?

The primary issue lies in the bifunctional nature of the starting material. This compound contains both a haloalkane, which is necessary for forming the Grignard reagent, and an alcohol, which is a protic functional group. Grignard reagents are potent bases and will readily deprotonate the alcohol, quenching the reagent and preventing it from reacting with the desired electrophile.[3][5] This acid-base reaction is typically faster than the desired nucleophilic addition.[3]

Additionally, the newly formed Grignard reagent can react with the starting halide in a process known as Wurtz coupling, leading to the formation of a dimer.[6][7][8]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the Grignard reaction of this compound and provides actionable solutions.

Q2: I'm observing a significant amount of unreacted starting material and what appears to be a dimer of my alkyl halide. What is happening?

This is a classic sign of two competing side reactions: quenching of the Grignard reagent and Wurtz-type coupling.

  • Grignard Quenching: The Grignard reagent, once formed, can be rapidly consumed by reacting with the acidic proton of the hydroxyl group on another molecule of this compound. This regenerates the alkane corresponding to the Grignard reagent and forms a magnesium alkoxide, effectively halting your desired reaction.[9]

  • Wurtz Coupling: This side reaction involves the coupling of two alkyl halide molecules. A newly formed Grignard reagent molecule can react with a molecule of the unreacted this compound.[6][7][10] This results in the formation of a dimer, 2,7-dimethyl-2,7-octanediol, after workup. High local concentrations of the alkyl halide and elevated temperatures can favor this side reaction.[7][8]

Troubleshooting Strategies:
  • Protect the Alcohol: The most effective way to prevent these side reactions is to protect the hydroxyl group before forming the Grignard reagent.[4][11][12] Common protecting groups for alcohols include silyl ethers (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS)) and tetrahydropyranyl (THP) ethers.[5][11] These groups are stable under the basic conditions of the Grignard reaction and can be removed later.[11][12]

  • Slow Addition: Adding the this compound (or its protected form) slowly to the magnesium turnings can help to minimize the local concentration of the halide, thus reducing the rate of Wurtz coupling.[7]

  • Temperature Control: Maintain a low reaction temperature to disfavor the exothermic Wurtz coupling reaction.[7]

Q3: My reaction mixture turned cloudy, and I isolated a significant amount of a high-boiling point substance. What could it be?

Besides the Wurtz coupling product, another possibility is the formation of products from the reaction of the Grignard reagent with the solvent.

  • Reaction with Ethereal Solvents: While generally considered inert, ethereal solvents like diethyl ether and tetrahydrofuran (THF) can be attacked by highly reactive Grignard reagents, especially at elevated temperatures.[13][14] This can lead to the formation of various byproducts.

Troubleshooting Strategies:
  • Choice of Solvent: Diethyl ether is often a good starting point due to its lower boiling point.[9] THF can be more effective at solvating the Grignard reagent but may be more prone to side reactions under certain conditions.[13][14]

  • Reaction Temperature: As with Wurtz coupling, maintaining a lower temperature can help to minimize solvent-related side reactions.

Q4: I'm attempting to synthesize 2-methyl-1,4-butanediol by reacting the Grignard reagent of this compound with formaldehyde. However, my yields are very low. What are the likely byproducts?

In addition to the issues mentioned above, you may be encountering byproducts specific to the reaction with formaldehyde.

  • Enolization: If your Grignard reagent is sterically hindered, it can act as a base and deprotonate the α-carbon of an aldehyde or ketone, leading to enolate formation and recovery of the starting carbonyl compound after workup.[1] While formaldehyde has no α-protons, this is a consideration with other carbonyl electrophiles.

  • Reduction: With sterically hindered ketones, the Grignard reagent can deliver a hydride from its β-carbon, reducing the carbonyl to an alcohol.[1]

  • Self-Condensation of Formaldehyde: Under basic conditions, formaldehyde can undergo self-condensation reactions.

Troubleshooting Strategies:
  • Protecting Group: As emphasized before, protecting the alcohol is crucial for this synthesis.

  • Inverse Addition: Add the Grignard reagent solution to a solution of formaldehyde to maintain a low concentration of the Grignard reagent and minimize side reactions.

III. Identifying Byproducts: Analytical Techniques

Proper identification of byproducts is essential for optimizing your reaction conditions.

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components in the reaction mixture. Provides molecular weight and fragmentation patterns.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the main product and byproducts. ¹H and ¹³C NMR are standard.[17][18][19][20]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., O-H, C=O) in the product mixture.[21]
Experimental Protocol: Sample Preparation for GC-MS Analysis
  • Carefully quench a small aliquot (approximately 0.1 mL) of the crude reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Dilute the sample with the same solvent to an appropriate concentration for GC-MS analysis.[22]

IV. Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the formation of common byproducts.

Grignard Reaction Pathways cluster_0 Desired Reaction cluster_1 Byproduct Formation A This compound C Protected Alcohol A->C Protection B Protecting Group (e.g., TBDMS-Cl) B->C E Grignard Reagent C->E Grignard Formation D Mg, Ether D->E G Adduct E->G Nucleophilic Addition F Electrophile (e.g., Formaldehyde) F->G I Target Product G->I Workup & Deprotection H Deprotection (e.g., TBAF) H->I J This compound L Wurtz Coupling Product (Dimer) J->L Wurtz Coupling N Mg Alkoxide J->N Acid-Base Reaction K Grignard Reagent K->L M Quenched Grignard (Alkane) K->M Protonation

Caption: Desired vs. Byproduct Pathways

V. Key Takeaways and Recommendations

  • Protection is Paramount: The hydroxyl group in this compound is the primary source of complications. Protecting this group before Grignard reagent formation is the most critical step for a successful reaction.[4][11][12]

  • Control Reaction Conditions: Careful control of temperature and addition rates can significantly minimize the formation of Wurtz coupling products.[7]

  • Thorough Analysis: Utilize analytical techniques like GC-MS and NMR to identify and quantify byproducts, which will guide your optimization efforts.[15][17]

  • Consider Alternative Strategies: If byproduct formation remains a significant issue, consider alternative synthetic routes that do not involve a Grignard reaction with a bifunctional starting material.

By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your desired product.

References

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Quora. (2019, July 22). Why is THF used in Grignard? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Grignard Reagents | Organometallics. ACS Publications. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

  • Reddit. (2017, July 7). Grignard decomposition. r/chemistry. Retrieved from [Link]

  • YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Reddit. (2022, December 21). Grignard side reactions. r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society. Retrieved from [Link]

  • YouTube. (2012, October 22). Side reactions of Grignard reagents I Alcohols I Alkane I Acid-Base. Retrieved from [Link]

  • WordPress.com. (2013, September 1). β-Elimination Reactions | The Organometallic Reader. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). β-Hydride Elimination. Retrieved from [Link]

  • Organometallic HyperTextBook. (n.d.). Beta-Hydride Elimination. Retrieved from [Link]

  • Reddit. (2011, August 10). Grignard reagents and BHE. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ³¹P{¹H} NMR spectrum of the Grignard reaction of... | Download Scientific Diagram. Retrieved from [Link]

  • American Chemical Society. (n.d.). Composition of Grignard compounds. X. NMR, ir, and molecular association studies of some methylmagnesium alkoxides in diethyl ether, tetrahydrofuran, and benzene | Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US5536854A - Preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Brainly.com. (2024, January 9). [FREE] The substrate attacked by the Grignard reagent made from 2-bromo-2-methylbutane to yield. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A sustainable process for the production of 2-methyl-1,4-butanediol by hydrogenation of biomass-derived itaconic acid | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C4H9BrO | CID 535500. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0627399 B1 - Process for producing 2-formyl-1,4-butanediol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Utilizing 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-bromo-2-methylpropan-1-ol. Here, we address a common challenge in organic synthesis: the removal of unreacted starting material from your product mixture. This resource provides in-depth, practical guidance and troubleshooting advice to ensure the high purity of your target compounds.

Understanding the Challenge: The Properties of this compound

Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound, as these will dictate the most effective separation strategy.

PropertyValueSource
Molecular Formula C₄H₉BrO--INVALID-LINK--
Molecular Weight 153.02 g/mol --INVALID-LINK--[1]
Boiling Point 177.5 °C at 760 mmHg; 73-74 °C at 9 mmHg--INVALID-LINK--[2], --INVALID-LINK--[3]
Density ~1.461 g/mL at 25 °C--INVALID-LINK--[1]
Appearance Liquid--INVALID-LINK--[1]
Solubility Moderately soluble in water, more soluble in organic solvents like ether and alcohol.--INVALID-LINK--[4]

The presence of both a hydroxyl group and a bromine atom gives this molecule a moderate polarity and a relatively high boiling point. These characteristics are central to the purification challenges you might face.

Hypothetical Reaction Scenario

To provide a practical context, let's consider a common synthetic transformation: a nucleophilic substitution reaction where this compound is reacted with a nucleophile (Nu⁻) to yield the desired product, Product P .

Reaction: Br-CH₂-CH(CH₃)-CH₂-OH + Nu⁻ → Nu-CH₂-CH(CH₃)-CH₂-OH + Br⁻

For this guide, we will assume Product P has a higher boiling point and is more polar than the starting material due to the introduction of the nucleophile.

Frequently Asked Questions (FAQs)

Q1: I've run my reaction and a TLC analysis shows a spot corresponding to the starting material. What is the first step I should take?

A1: The first step is to perform a simple work-up to remove any water-soluble byproducts. This typically involves quenching the reaction with an aqueous solution (e.g., water or brine) and extracting your product into an organic solvent (e.g., ethyl acetate, dichloromethane). This initial extraction will also remove some of the unreacted, moderately water-soluble this compound.

Q2: After an initial extraction, I still have a significant amount of unreacted starting material. What's the next best approach?

A2: The choice of the next purification step depends on the properties of your product and the scale of your reaction. The two most common and effective methods are flash column chromatography and distillation.

  • Flash Column Chromatography: This is the preferred method for small to medium-scale reactions, especially when your product and starting material have a discernible difference in polarity.

  • Distillation: This is a viable option for larger-scale reactions, provided there is a significant difference in the boiling points of your product and the starting material, and both are thermally stable.

Q3: Can I use a chemical method to remove the unreacted this compound?

A3: While less common for simple removal, you could consider a scavenging resin. For example, a resin functionalized with a nucleophile could react with the remaining alkyl bromide, and the resin-bound byproduct can then be filtered off. This is often a more expensive and specialized approach.

Troubleshooting Guides

Guide 1: Purification by Liquid-Liquid Extraction

This technique is your first line of defense after quenching the reaction.

Protocol: Basic Aqueous Wash

  • Quench the Reaction: Stop the reaction by adding an appropriate aqueous solution.

  • Transfer to a Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Add Extraction Solvent: Add an immiscible organic solvent in which your product is highly soluble.

  • Wash: Add deionized water or brine to the separatory funnel. Invert the funnel several times, venting frequently.

  • Separate Layers: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash step 2-3 times to maximize the removal of water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Troubleshooting Extraction Issues:

IssueProbable CauseSolution
Emulsion Formation - Vigorous shaking- Presence of surfactants or fine solids- Allow the mixture to stand for a longer period.- Add a small amount of brine to "break" the emulsion.- Filter the entire mixture through a pad of Celite.
Poor Separation of Layers - Densities of the aqueous and organic layers are too similar.- Add more of the organic solvent to decrease the density of the organic layer.- Add brine to increase the density of the aqueous layer.
Product Remains in Aqueous Layer - The product has significant water solubility.- Perform multiple extractions with smaller volumes of the organic solvent.- Saturate the aqueous layer with a salt (salting out) to decrease the solubility of the organic product.
Guide 2: Purification by Flash Column Chromatography

This is often the most effective method for complete removal of the starting material.

Protocol: Silica Gel Flash Chromatography

  • Choose a Solvent System: Use TLC to determine an appropriate eluent system. Aim for a retention factor (Rf) of ~0.3 for your product and a clear separation from the starting material spot. A common starting point is a mixture of hexane and ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack your column.

  • Load the Sample: Dissolve your crude product in a minimal amount of the organic solvent and load it onto the column.

  • Elute: Begin elution with the determined solvent system. You may use a gradient elution, gradually increasing the polarity to first elute the less polar starting material and then your more polar product.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography Issues:

IssueProbable CauseSolution
Poor Separation - Inappropriate solvent system.- Column overloading.- Re-optimize the eluent system using TLC. Try different solvent combinations.- Use a larger column or load less material.
Product Streaking on TLC/Column - The compound is too polar for the eluent.- The compound is acidic or basic.- Increase the polarity of the eluent.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Low Product Recovery - The product is irreversibly adsorbed onto the silica gel.- Flush the column with a very polar solvent (e.g., methanol) at the end of the run.- Consider using a different stationary phase, such as alumina.[5]
Guide 3: Purification by Distillation

This method is suitable for thermally stable compounds with different boiling points.

Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware is dry.

  • Charge the Flask: Add the crude product mixture to the distillation flask with a magnetic stir bar or boiling chips.

  • Apply Vacuum: Gradually reduce the pressure in the system to the desired level.

  • Heating: Gently heat the distillation flask.

  • Collect Fractions: Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., 73-74 °C at 9 mmHg). Then, increase the temperature to distill your higher-boiling product.[3]

Troubleshooting Distillation Issues:

IssueProbable CauseSolution
Bumping/Uneven Boiling - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or ensure vigorous stirring.
Product Decomposition - The product is not stable at its boiling point.- Use a lower pressure (higher vacuum) to decrease the boiling point.- If decomposition persists, this method is not suitable.
Poor Separation - Boiling points of the product and starting material are too close.- Use a longer fractionating column or one with a more efficient packing material.

Visualizing the Workflow

The following diagram illustrates a typical decision-making workflow for purifying your product.

purification_workflow start Crude Reaction Mixture workup Aqueous Work-up & Liquid-Liquid Extraction start->workup analyze_purity Analyze Purity (TLC, GC, NMR) workup->analyze_purity is_pure Is the Product Pure? analyze_purity->is_pure end Pure Product is_pure->end Yes decision Choose Method: Polarity vs. Boiling Point Difference is_pure->decision No chromatography Flash Column Chromatography chromatography->analyze_purity distillation Vacuum Distillation distillation->analyze_purity decision->chromatography Significant Polarity Difference decision->distillation Significant Boiling Point Difference

References

troubleshooting guide for 3-bromo-2-methylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-bromo-2-methylpropan-1-ol

Technical Support and Troubleshooting Center

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. As a versatile chemical intermediate, its successful synthesis is critical for various downstream applications.[1][2] This document provides practical, field-tested advice in a direct question-and-answer format to address specific challenges encountered during its preparation.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis, focusing on causality and actionable solutions. The primary synthetic route discussed involves the conversion of a primary alcohol, 2-methylpropan-1-ol, to the corresponding alkyl bromide.

Question 1: My reaction yield is significantly lower than expected, and analysis shows a large amount of unreacted 2-methylpropan-1-ol starting material. What went wrong?

Answer: Low conversion is a common issue that can typically be traced back to three main factors: reagent stoichiometry, reagent deactivation, or suboptimal reaction conditions.

  • Causality & Solution:

    • Insufficient Brominating Agent: The stoichiometry of your brominating agent is critical. For reagents like phosphorus tribromide (PBr₃), which delivers three bromide equivalents, you theoretically need a 1:3 molar ratio of PBr₃ to the alcohol. However, to drive the reaction to completion, a slight excess of the alcohol is sometimes used, or more commonly, the reaction is run with at least the stoichiometric amount of the brominating agent. Ensure your calculations are correct and that the reagent was measured accurately.[3]

    • Moisture Contamination: PBr₃ reacts vigorously with water to produce phosphorous acid and hydrogen bromide (HBr).[3] This side reaction consumes the PBr₃, rendering it unavailable for converting the alcohol. It is imperative to use anhydrous solvents and thoroughly dried glassware.

    • Inadequate Temperature: The conversion of primary alcohols to alkyl bromides is not instantaneous and often requires heating.[4] If the reaction is run at too low a temperature, the rate will be impractically slow. Conversely, excessive heat can promote side reactions like elimination. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal balance of temperature and reaction time.

Question 2: My final product is contaminated with a significant amount of 2-methylpropene. How can I prevent this?

Answer: The formation of 2-methylpropene is an elimination (dehydration) side reaction. This is particularly prevalent when using strong protic acids like HBr, especially at elevated temperatures.

  • Causality & Solution:

    • Reaction Mechanism: When using HBr, the alcohol's hydroxyl group is protonated, forming a good leaving group (water).[5] Departure of water would form a primary carbocation, which is highly unstable and prone to immediate rearrangement or elimination. The E1 pathway (elimination, unimolecular) becomes competitive with the Sₙ2 pathway at higher temperatures.

    • Choice of Reagent: To minimize elimination, use a reagent that favors an Sₙ2 mechanism, which avoids the formation of a carbocation intermediate. PBr₃ is an excellent choice for primary alcohols as the reaction proceeds via an intermediate phosphite ester, followed by backside attack by the bromide ion.[6][7] This mechanism is less prone to elimination. The Appel reaction (PPh₃, CBr₄) also proceeds via an Sₙ2 pathway and is another effective, albeit often more expensive, option.[6]

Question 3: After workup of my PBr₃ reaction, I'm struggling to remove phosphorus-containing impurities from my product. What is the best purification strategy?

Answer: Organophosphorus byproducts are common when using PBr₃. These impurities, such as phosphorous acid or phosphite esters, are often polar and can complicate purification.

  • Causality & Solution:

    • Byproduct Formation: During the reaction, PBr₃ is converted into H₃PO₃ (phosphorous acid) after hydrolysis in the workup. Incomplete reaction or side reactions can also leave phosphorus-containing organic species.

    • Purification Protocol:

      • Aqueous Workup: A thorough aqueous workup is the first line of defense. Washing the organic layer sequentially with water, a mild base like saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally brine will remove a significant portion of these polar impurities.[3]

      • Column Chromatography: If impurities persist, silica gel column chromatography is a highly effective method for separation.[3] The desired this compound is significantly less polar than the phosphorus-based byproducts, which will adhere more strongly to the silica. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) will typically yield the pure product.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Low Conversion Insufficient brominating agent; Moisture in the reaction; Low reaction temperature.Verify stoichiometry; Use anhydrous solvents and dry glassware; Optimize temperature and monitor by TLC/GC.[3]
Alkene Byproduct Elimination reaction (E1/E2), especially with HBr at high temperatures.Use a reagent favoring Sₙ2, such as PBr₃ or the Appel reaction; Maintain moderate reaction temperatures.[6][8]
Phosphorus Impurities Residual H₃PO₃ or organophosphorus byproducts from PBr₃.Perform a thorough aqueous wash with water and NaHCO₃ solution; Purify via silica gel column chromatography.[3]
Formation of Ethers Sₙ2 reaction between the starting alcohol and the product alkyl bromide.Ensure a sufficient concentration of the brominating agent; Avoid excessively long reaction times after full conversion of the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to this compound?

There are two primary, reliable strategies:

  • Bromination of 2-methylpropan-1-ol: This is the most direct route. The hydroxyl group of the commercially available alcohol is substituted with a bromine atom. The choice of brominating agent is key (see next question).

  • Ring-Opening of Isobutylene Oxide: This method involves the nucleophilic attack of a bromide source (e.g., HBr or MgBr₂) on the epoxide ring. This route is particularly valuable for synthesizing specific enantiomers, such as (R)- or (S)-3-bromo-2-methylpropan-1-ol, if an enantiomerically pure starting epoxide is used.[1]

Q2: How do I choose the best brominating agent? HBr vs. PBr₃?

The choice depends on the substrate and desired outcome.

  • Hydrogen Bromide (HBr): Typically generated in situ from NaBr and H₂SO₄ or used as an aqueous solution.[4] It is inexpensive but can promote carbocation formation, making it more suitable for tertiary alcohols (via Sₙ1). For primary alcohols like 2-methylpropan-1-ol, it can lead to slower reactions and competing elimination or rearrangement side reactions.[5][9]

  • Phosphorus Tribromide (PBr₃): This is often the preferred reagent for converting primary and secondary alcohols to alkyl bromides.[6][7][10] The reaction proceeds through a reliable Sₙ2 mechanism, which causes an inversion of stereochemistry (not relevant for this achiral product) and minimizes rearrangement and elimination byproducts.[6] Its main drawback is its reactivity with water and the potential for phosphorus-based impurities.

Q3: What are the critical safety precautions for this synthesis?

  • Hydrogen Bromide (HBr): Highly corrosive and toxic. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[11]

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.

  • General Precautions: The product, this compound, is expected to be an irritant to the skin, eyes, and respiratory system.[12] Always handle with gloves and eye protection in a fume hood.

Q4: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture on a silica plate alongside a spot of the starting material (2-methylpropan-1-ol). The product will be less polar than the starting alcohol and will thus have a higher Rf value (it will travel further up the plate). The reaction is complete when the starting material spot has disappeared.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, a small aliquot of the reaction mixture can be quenched and analyzed by GC-MS. This will show the relative ratios of starting material, product, and any volatile byproducts, and the mass spectrum can confirm the identity of the product peak.[3]

Experimental Protocol: Synthesis via PBr₃

This protocol describes a standard lab-scale synthesis of this compound from 2-methylpropan-1-ol using phosphorus tribromide.

Materials:

  • 2-methylpropan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methylpropan-1-ol (1.0 eq.) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add PBr₃ (0.35-0.40 eq., to account for three active bromine atoms per molecule) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding ice-cold water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally, brine.[3]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

General Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Reaction Setup (Anhydrous Conditions) addition 2. Slow Addition of PBr3 (0 °C) setup->addition reflux 3. Reflux (Monitor by TLC) addition->reflux quench 4. Quench with Water reflux->quench Cool to 0 °C extract 5. Extraction & Washes (H2O, NaHCO3, Brine) quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Vacuum Distillation dry->purify final_product final_product purify->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Analysis Shows Issue low_yield Low Yield / Incomplete Reaction start->low_yield byproducts Side Products Observed start->byproducts cause_moisture Moisture Present? low_yield->cause_moisture Check Reagents/ Glassware cause_stoich Stoichiometry Correct? cause_moisture->cause_stoich No sol_moisture Use Anhydrous Technique cause_moisture->sol_moisture Yes sol_stoich Recalculate & Remeasure cause_stoich->sol_stoich No cause_stoich->byproducts Yes is_alkene Alkene (Elimination)? byproducts->is_alkene Check GC-MS/ NMR is_phosphorus Phosphorus Impurities? is_alkene->is_phosphorus No sol_alkene Use PBr3, Lower Temp. is_alkene->sol_alkene Yes sol_phosphorus Thorough Wash / Column Chromatography is_phosphorus->sol_phosphorus Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

dealing with the thermal instability of 3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-2-methylpropan-1-ol. This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile but thermally sensitive building block. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols to help you achieve consistent and reliable experimental outcomes.

Part 1: Fundamental Principles of Instability

This compound is a halohydrin, a class of compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. This specific structural motif is the primary source of its thermal instability. The proximity of the nucleophilic hydroxyl group (-OH) and the carbon atom bearing a good leaving group (-Br) facilitates a rapid intramolecular SN2 reaction, especially under basic conditions or upon heating. This cyclization yields the thermodynamically stable four-membered cyclic ether, 3-methyloxetane, and hydrogen bromide (HBr). Understanding this intrinsic reactivity is crucial for preventing unwanted side reactions and sample degradation.

Part 2: Troubleshooting Guide & FAQs

This section provides answers to frequently encountered issues during the handling, storage, and use of this compound.

Question 1: My freshly purchased bottle of this compound shows signs of degradation (discoloration, pressure buildup). What is the cause and how can I prevent it?

Answer: Degradation upon storage is a common issue stemming from the compound's inherent thermal instability. Several factors can accelerate this process:

  • Temperature: Elevated temperatures provide the activation energy needed for intramolecular cyclization or elimination reactions.

  • Light: UV light can initiate radical reactions, leading to decomposition.

  • Presence of Impurities: Trace amounts of acid or base can catalyze degradation pathways. For instance, a basic impurity will deprotonate the hydroxyl group, creating a potent alkoxide nucleophile that rapidly displaces the bromide. Acidic impurities can protonate the hydroxyl group, turning it into a good leaving group (water) and promoting other side reactions.

Root Cause Analysis & Prevention Strategy:

Factor Causal Mechanism Prevention & Mitigation Strategy
Temperature Increases reaction rate for decomposition. Store in a refrigerator or freezer (-20°C is recommended for long-term storage).[1] Allow the container to warm to room temperature before opening to prevent moisture condensation.
Light Provides energy for photolytic decomposition. Store in an amber or opaque bottle, away from direct sunlight and other strong light sources.[2]
Atmosphere Oxygen can lead to oxidative degradation over time. For long-term storage, flush the container with an inert gas (e.g., argon or nitrogen) before sealing.

| Impurities | Acid/base catalyzes cyclization and other side reactions. | Ensure the compound is of high purity. If synthesizing in-house, ensure thorough purification to remove residual acids, bases, or metal catalysts. |

Question 2: During my reaction, the mixture turns brown/black upon heating, and I'm getting a low yield of my desired product. What is happening?

Answer: Darkening of the reaction mixture is a strong indicator of thermal decomposition. Besides the primary intramolecular cyclization pathway, heating can induce other side reactions, such as the elimination of HBr to form unsaturated alcohols or intermolecular reactions leading to oligomers and polymeric tars. The liberated HBr is corrosive and can catalyze further decomposition.

To mitigate this, strictly control the reaction temperature. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or a well-monitored oil bath) and consider if the reaction can be performed at a lower temperature for a longer duration. Slow, portion-wise addition of reagents can also help manage any exotherms that could cause localized heating.

Question 3: My analytical data (¹H NMR, GC-MS) shows an unexpected byproduct with a molecular weight corresponding to the loss of HBr. How do I confirm its structure and prevent its formation?

Answer: The byproduct is almost certainly 3-methyloxetane, formed via the intramolecular SN2 cyclization.

  • Confirmation: In the ¹H NMR spectrum, you would expect to see the disappearance of the broad -OH signal and the signals corresponding to the -CH2Br and -CH2OH protons. These would be replaced by characteristic signals for the oxetane ring protons. In GC-MS, the byproduct would have a molecular ion peak at m/z = 72.10, corresponding to the formula C₄H₈O.[3]

  • Prevention: This cyclization is often base-catalyzed.

    • Avoid Strong Bases: If your reaction conditions permit, avoid using strong, nucleophilic bases like sodium hydroxide or potassium hydroxide.

    • Use a Hindered Base: If a base is necessary, consider a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) that can act as an acid scavenger without promoting the intramolecular SN2 reaction.

    • Temperature Control: Keep the reaction temperature as low as possible. The rate of this side reaction increases significantly with heat.

    • Protecting Groups: In multi-step syntheses, consider protecting the hydroxyl group (e.g., as a silyl ether or acetate) before performing reactions that require heat or basic conditions. The protecting group can be removed in a subsequent step.

Question 4: What is the best method to purify this compound if it has started to degrade?

Answer: Purification of thermally sensitive compounds requires gentle methods. Vacuum distillation is the most effective technique for removing non-volatile impurities and decomposition products on a larger scale.[4] By reducing the pressure, the boiling point of the compound is significantly lowered, minimizing the risk of thermal decomposition during distillation.[5][6]

For smaller scales or for separating compounds with very similar boiling points, column chromatography on silica gel can be effective, but care must be taken to choose a non-polar solvent system to ensure the compound does not remain on the column for an extended period.

Part 3: Recommended Protocols

Protocol 1: Safe Handling and Storage

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles at all times.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark location, such as a refrigerator designated for chemical storage.[2] Ensure it is segregated from incompatible materials like strong oxidizing agents and bases.[7]

  • Disposal: Dispose of waste as halogenated organic waste in a properly labeled container, following your institution's hazardous waste disposal procedures.[2]

Protocol 2: Purification by Vacuum Distillation

This protocol is intended as a general guideline and should be adapted based on available equipment and scale.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using grease on all ground-glass joints to ensure a good seal. Use a Claisen adapter to minimize bumping.[8]

    • Place a magnetic stir bar in the round-bottom (distilling) flask. Vigorous stirring is crucial to prevent bumping, as boiling stones are ineffective under vacuum.[8]

    • Connect the vacuum adapter via thick-walled tubing to a cold trap and then to a vacuum source (e.g., vacuum pump or water aspirator).[8]

  • Procedure:

    • Charge the distilling flask with the crude this compound (no more than half-full).

    • Begin stirring and turn on the vacuum source. Allow the pressure to stabilize. Remove any low-boiling volatiles without heating first.[8]

    • Once a stable vacuum is achieved (e.g., 9 mmHg), begin to gently heat the distilling flask using a heating mantle or oil bath.

    • Collect the fraction that distills at the expected temperature for the given pressure (e.g., 73-74 °C at 9 mmHg).

    • Monitor the temperature closely. A stable boiling point indicates a pure fraction.

  • Shutdown:

    • Once the distillation is complete, remove the heat source first.

    • Allow the apparatus to cool to room temperature before slowly and carefully venting the system to atmospheric pressure. Never vent a hot system, as this can cause air to rush in and potentially ignite flammable vapors or break the glassware.

Part 4: Visualizations

Decomposition and Side-Reaction Pathways

Key Reaction Pathways of this compound cluster_main Main Compound cluster_products Potential Products / Byproducts A This compound B 3-Methyloxetane A->B Intramolecular SN2 (Heat or Base) C 2-Methyl-2-propen-1-ol A->C E2 Elimination (Strong, Hindered Base) D Desired Substitution Product (e.g., with Nu:-) A->D Desired SN2 Reaction (External Nucleophile)

Caption: Primary reaction pathways for this compound.

Recommended Experimental Workflow

Workflow for Reactions Involving Thermally Sensitive Reagents start Start prep 1. Prepare Dry Glassware under Inert Atmosphere (N2/Ar) start->prep solvent 2. Add Anhydrous Solvent prep->solvent cool 3. Cool Reaction Vessel (e.g., 0°C or below) solvent->cool add 4. Slow, Dropwise Addition of this compound cool->add monitor 5. Monitor Progress (TLC / GC / LC-MS) add->monitor quench 6. Quench Reaction at Low Temperature monitor->quench workup 7. Aqueous Workup & Extraction quench->workup purify 8. Purify Product (Low-Temperature Methods) workup->purify end End purify->end

Caption: Recommended workflow for minimizing thermal decomposition during reactions.

Part 5: Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₄H₉BrO [3]
Molecular Weight 153.02 g/mol [3]
Appearance Liquid
Density 1.461 g/mL at 20 °C
Boiling Point 73-74 °C at 9 mmHg

| Refractive Index | n20/D 1.484 | |

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (2025). BenchChem.
  • A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-2-(bromomethyl)propan-1-ol. (2025). BenchChem.
  • 5.4C: Step-by-Step Procedures for Vacuum Distillation . (2022). Chemistry LibreTexts. [Link]

  • Low temperature vacuum distillation and concentration process. (1999).
  • Vacuum Distillation Explained: Mastering The Dealcoholization Process . (2024). BevZero. [Link]

  • OS-1014 - Safety Data Sheet . (2023). [Link]

  • Bromine Handling SOP: Safety Procedures & Guidelines . (n.d.). Studylib. [Link]

  • Vacuum Distillation: Gentle And Efficient Dealcoholization . (2024). BevZero. [Link]

  • Vacuum distillation . (n.d.). Wikipedia. [Link]

  • This compound . (n.d.). PubChem. [Link]

  • Bromination of Alkenes - The Mechanism . (2013). Master Organic Chemistry. [Link]

  • 10.20: Formation of Halohydrins . (2022). Chemistry LibreTexts. [Link]

  • LANXESS-Bromine Safety Handling Guide . (2018). Scribd. [Link]

  • Halohydrins from Alkenes . (n.d.). Chemistry Steps. [Link]

  • Standard Operating Procedure_Bromine.docx . (n.d.). [Link]

  • 10.15: Halohydrin Formation . (2019). Chemistry LibreTexts. [Link]

  • Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol . (n.d.). ResearchGate. [Link]

  • 8.6 Halogenation of Alkenes and Halohydrin Formation . (2020). YouTube. [Link]

  • Write the mechanism involved in the conversion of 2-bromo-2-methylpropane.. . (2025). Filo. [Link]

  • 11.4: The SN1 Reaction . (2024). Chemistry LibreTexts. [Link]

  • Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH . (2016). YouTube. [Link]

  • The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the . (2021). YouTube. [Link]

  • Determination of bronopol and its degradation products by HPLC . (2025). ResearchGate. [Link]

  • 3-Bromo-2-methylpropane-1-thiol . (n.d.). PubChem. [Link]

Sources

avoiding elimination side reactions with 3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 3-bromo-2-methylpropan-1-ol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile but challenging reagent. Here, we will address the primary issue encountered during its use: the competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) side reactions. Our goal is to provide you with the mechanistic insights and practical solutions required to maximize the yield of your target substitution product.

The Challenge: A Sterically Hindered Primary Halide

At first glance, this compound appears to be a standard primary alkyl halide, which would typically favor the SN2 pathway.[1][2][3] However, the presence of a methyl group on the adjacent carbon (the β-carbon) introduces significant steric hindrance.[4][5] This bulkiness impedes the required backside attack of the nucleophile on the electrophilic carbon, slowing down the SN2 reaction.[4][6] This gives the competing E2 elimination pathway, which only requires the base to abstract an accessible proton from the β-carbon, a greater opportunity to occur.[7][8]

Troubleshooting Guide: Minimizing Elimination Byproducts

This section is designed to help you diagnose and solve common issues related to the formation of the primary elimination byproduct, 2-methyl-2-propen-1-ol.

Symptom / Issue Probable Cause(s) Recommended Solutions & Rationale
Low yield of substitution product; significant alkene byproduct detected by GC-MS or NMR. The nucleophile is acting as a strong base, favoring proton abstraction (E2) over nucleophilic attack (SN2).[9]Solution: Select a nucleophile with high nucleophilicity but lower basicity. For example, anions like I⁻, Br⁻, N₃⁻, or CN⁻ are excellent nucleophiles but relatively weak bases. Avoid strong, hard bases like hydroxides (OH⁻) or alkoxides (RO⁻) if substitution is the goal.[10]
A sterically bulky nucleophile/base is being used, which cannot easily access the hindered electrophilic carbon for SN2 attack.[11][12]Solution: Opt for smaller, less sterically hindered nucleophiles. For instance, methoxide (CH₃O⁻) is less likely to cause elimination than tert-butoxide ((CH₃)₃CO⁻).[8][12] The larger base will more readily abstract a proton, promoting the E2 pathway.[13]
Reaction rate is very slow, and upon heating, the proportion of elimination product increases. The reaction temperature is too high. Elimination reactions generally have a higher activation energy and are more favored by increased temperatures than substitution reactions.[14][15][16]Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower and slowly warming to room temperature is effective. Higher temperatures provide the energy to overcome the activation barrier for elimination.[9][15][17]
The solvent is favoring the E2 pathway.Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetone.[10] These solvents solvate the cation but leave the anion (the nucleophile) relatively "naked" and highly reactive, which enhances the SN2 reaction rate.[7] Polar protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity and giving the E2 pathway a competitive advantage.[18][19][20]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to elimination, even though it's a primary halide?

A1: The key factor is steric hindrance caused by β-branching. The methyl group on the carbon adjacent (beta) to the carbon bearing the bromine atom shields the electrophilic carbon. This makes the direct backside attack required for an SN2 reaction difficult and slow.[4][5] The E2 reaction, however, only requires a base to access a proton on that same β-carbon, which is sterically more accessible.[7] Therefore, even though it's a primary halide, the steric hindrance significantly levels the playing field between SN2 and E2, allowing elimination to become a major competing pathway.[21]

Q2: How do I select the optimal base/nucleophile to maximize my SN2 product?

A2: The ideal choice is a species that is a strong nucleophile but a weak base. Basicity and nucleophilicity are related but distinct properties. Basicity is a measure of a species' ability to abstract a proton, which leads to elimination. Nucleophilicity is the ability to attack an electron-deficient carbon, leading to substitution. For this substrate, you should prioritize nucleophiles that are "soft" (polarizable) and not sterically bulky. Good examples include azide (N₃⁻), cyanide (CN⁻), and halides like iodide (I⁻). Avoid "hard," bulky bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), which are classic reagents for promoting E2 elimination.[12]

Q3: What is the role of the solvent in controlling the SN2/E2 competition?

A3: The solvent plays a crucial role in stabilizing transition states and solvating the nucleophile.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These are generally the best choice for favoring SN2 reactions.[9][10] They can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile highly reactive and energetic, increasing the rate of the SN2 attack.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can decrease the rate of SN2 reactions. They form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes it and lowers its reactivity. This reduced nucleophilicity can allow the competing E2 reaction to become more prominent.[7][18][19]

Q4: Can the hydroxyl group on my substrate interfere with the reaction?

A4: Yes, the hydroxyl group can cause complications, particularly if you are forced to use a strong base. The -OH proton is acidic and can be deprotonated by a strong base to form an alkoxide. This newly formed internal nucleophile could potentially lead to intramolecular cyclization (forming an oxetane) or other side reactions. If using a strong base is unavoidable, consider protecting the hydroxyl group first with a suitable protecting group (e.g., as a silyl ether like TBDMS or a benzyl ether) that is stable to your reaction conditions.[22]

Visualizing the Competition: SN2 vs. E2 Pathways

The following diagram illustrates the two competing reaction mechanisms. The SN2 pathway involves a direct backside attack by the nucleophile, while the E2 pathway involves the abstraction of a β-hydrogen by a base.

SN2_vs_E2 sub This compound ts_sn2 Sₙ2 Transition State [Nu---C---Br]⁻ sub->ts_sn2 Sₙ2 Path (Strong, Non-bulky Nucleophile) (Polar Aprotic Solvent) ts_e2 E₂ Transition State [B---H---C---C---Br]⁻ sub->ts_e2 E₂ Path (Strong, Bulky Base) (High Temperature) prod_sn2 Substitution Product ts_sn2->prod_sn2 prod_e2 Elimination Product (2-methyl-2-propen-1-ol) ts_e2->prod_e2

Sources

Technical Support Center: Optimizing Chiral Separation of 3-Bromo-2-methylpropan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I have designed this technical support center to provide researchers, scientists, and drug development professionals with targeted, in-depth guidance on resolving the enantiomers of 3-bromo-2-methylpropan-1-ol. This molecule, with its single stereocenter, is a valuable chiral building block in organic synthesis.[1] Achieving high enantiopurity is critical for its application in medicinal chemistry and other fields where stereochemistry dictates biological activity.[1][2]

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your separation strategy. We will cover both chromatographic and enzymatic resolution techniques.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to help you form a robust initial strategy for your chiral separation.

Q1: What is the best chromatographic technique to start with for separating this compound enantiomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A1: Both techniques are viable, and the optimal choice depends on your laboratory's instrumentation, sample matrix, and analytical goals.

  • Gas Chromatography (GC): Given the volatility and thermal stability of this compound, GC is an excellent and often preferred starting point.[3][4] Chiral GC separations on cyclodextrin-based stationary phases are well-established and can provide high efficiency and resolution.[5][6] It is particularly advantageous for its speed and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers greater flexibility, particularly in the choice of stationary phases. Polysaccharide-based chiral stationary phases (CSPs) used in HPLC have broad applicability for a vast range of chiral compounds, including alcohols.[8][9] HPLC is also highly scalable for preparative separations. While direct separation may be challenging, HPLC provides more parameters to manipulate (e.g., mobile phase composition, additives) to achieve separation.[10]

Q2: How do I select the most appropriate chiral stationary phase (CSP)?

A2: CSP selection is the most critical factor in a chiral separation.[11] The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[12][13]

  • For GC: Start with a derivatized cyclodextrin column. Beta-cyclodextrin phases, such as those permethylated or derivatized with other functional groups, are highly effective for separating small, functionalized molecules like your target alcohol.[5]

  • For HPLC: Polysaccharide-based CSPs are the industry standard and the best place to begin.[8][14] It is advisable to screen a small, diverse set of columns. A good starting point includes:

    • An amylose-based column (e.g., Chiralpak® AD-H, Lux® Amylose-1). Amylose has a helical structure that is excellent for forming inclusion complexes.[9]

    • A cellulose-based column (e.g., Chiralcel® OD-H, Lux® Cellulose-1). Cellulose derivatives provide different steric and electronic interactions, offering complementary selectivity to amylose phases.[9][10] Immobilized polysaccharide columns (often designated with an "I", e.g., Chiralpak® IA) are highly recommended as they offer greater solvent compatibility, allowing for more extensive method development and robust column cleaning procedures.[13][15]

Q3: Why is derivatization sometimes necessary, and should I consider it for this compound?

A3: Derivatization is the process of chemically modifying the analyte to improve its chromatographic properties or enhance its interaction with the CSP. For chiral separations, this is done for two primary reasons:

  • To Introduce Interacting Groups: The primary alcohol in your molecule can form hydrogen bonds, but it lacks other strong interaction sites like a π-system. Converting the alcohol to an ester (e.g., benzoate, 3,5-dinitrobenzoate) or a carbamate introduces aromatic rings and polar groups. These new groups can engage in π-π stacking, dipole-dipole, and stronger hydrogen bonding interactions with polysaccharide CSPs, often dramatically improving chiral recognition and resolution.[16]

  • To Improve Peak Shape or Volatility: For GC, derivatization can improve the thermal stability and volatility of the analyte.

Given that some similar halohydrins have proven difficult to separate directly via HPLC, derivatization is a powerful strategy to consider if initial screening of the free alcohol fails.[17]

Q4: When is enzymatic kinetic resolution (EKR) a better approach than chromatography?

A4: Enzymatic Kinetic Resolution (EKR) is a preparative technique used to produce a single, pure enantiomer, rather than an analytical method to determine enantiomeric purity.[18] It is advantageous when:

  • Large quantities of a single enantiomer are needed. EKR is highly scalable.

  • Chromatographic methods fail to provide baseline separation. Enzymes, particularly lipases, can exhibit extremely high enantioselectivity (E > 200) for specific substrates, far exceeding what is often achievable with chromatography.[19][20]

  • A "green" or biocatalytic approach is desired. These reactions often run under mild conditions (room temperature, neutral pH).[21]

The major drawback is that the theoretical maximum yield for a single enantiomer is 50%. However, if the unwanted enantiomer can be racemized and recycled, a dynamic kinetic resolution (DKR) can theoretically convert 100% of the starting material to the desired product.[21][22] For resolving this compound, lipase-catalyzed acylation is a proven and highly effective strategy.[19][23]

Troubleshooting Guide: Chromatographic Separation

Achieving baseline separation of enantiomers often requires systematic troubleshooting. Use the following workflow and Q&A guide to diagnose and solve common problems.

Workflow for Troubleshooting Poor Enantiomeric Resolution

G start Problem: Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Polysaccharide for HPLC, Cyclodextrin for GC) start->check_csp check_mobile_phase Optimize Mobile Phase check_csp->check_mobile_phase Yes fail Separation Still Inadequate (Consider EKR or alternative CSP) check_csp->fail No, select new CSP check_temp Optimize Temperature check_mobile_phase->check_temp Adjusted Modifier % & Additives, Still Poor success Resolution Achieved check_mobile_phase->success Improved! check_flow Optimize Flow Rate check_temp->check_flow Lowered Temp, Still Poor check_temp->success Improved! consider_deriv Consider Derivatization check_flow->consider_deriv Lowered Flow Rate, Still Poor check_flow->success Improved! consider_deriv->success Derivatization Successful consider_deriv->fail No Improvement

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Q: My enantiomers are co-eluting or have very poor resolution (Rs < 1.0). What should I do?

A: This is the most common challenge. Approach it systematically by modifying one parameter at a time.[11][24]

  • Optimize the Mobile Phase (HPLC): The mobile phase composition directly influences selectivity.[10]

    • Change the Alcohol Modifier: If you are using a normal phase method like Hexane:Isopropanol (IPA), switch the alcohol to ethanol or methanol. The difference in hydrogen bonding and steric properties between these alcohols can dramatically alter the interaction with the CSP and improve separation.[10][13]

    • Vary the Modifier Percentage: Adjust the alcohol concentration in small increments (e.g., from 10% to 5% or 15%). Lowering the percentage of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks.

    • Additives: While your analyte is neutral, trace amounts of acidic or basic additives can sometimes alter the conformation of the CSP, improving selectivity.[25] This is an advanced step to try if other optimizations fail.

  • Optimize the Temperature: Temperature has a significant impact on chiral separations.[11]

    • Decrease the Temperature: In most cases, lowering the column temperature (e.g., from 40°C to 15°C) increases the stability of the transient diastereomeric complexes, leading to better resolution.[3] This is often the most effective way to improve a partial separation.

    • Increase the Temperature: While less common, sometimes increasing the temperature can improve kinetics and peak efficiency, which may benefit resolution.

  • Optimize the Flow Rate: Slower flow rates increase the time the enantiomers spend interacting with the CSP, which can lead to better resolution.[11] Try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). The trade-off is longer analysis times and potentially broader peaks due to diffusion.

Q: I have some separation, but my peaks are broad or tailing. How can I improve peak shape?

A: Poor peak shape is often caused by secondary, unwanted interactions, column contamination, or issues outside the column.[3][15]

  • Check for Column Contamination: Strongly retained impurities from previous injections can create active sites on the stationary phase.[15]

    • Action: Flush the column according to the manufacturer's instructions. For robust, immobilized polysaccharide columns, this may involve flushing with strong solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).[15] For coated columns, use the strongest recommended solvent, often 100% ethanol or isopropanol.[15]

  • Assess Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting, or tailing peaks.[11]

    • Action: Reduce the injection volume or dilute your sample by a factor of 10 and reinject.

  • Rule out Extra-Column Effects: Peak broadening can occur outside the column.

    • Action: Ensure you are using tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.[11] Check for poor connections or fittings.

  • For GC, Check the Inlet: A dirty or active inlet liner is a common cause of peak tailing.

    • Action: Replace the inlet liner and septum. If the problem persists, try trimming 10-20 cm from the front of the column to remove any non-volatile residues.[3]

Q: I've lost the separation I previously had on this column. Is the column dead?

A: Not necessarily. A sudden loss of performance often points to contamination or a change in the stationary phase's environment.[15]

  • Strong Contaminant Adsorption: A single injection of an impure sample can strongly adsorb to the CSP, blocking the chiral recognition sites.

    • Action: Follow the column regeneration protocol from the manufacturer. This is often a series of flushes with different solvents. For immobilized phases, a flush with DMF or THF can often restore performance.[15]

  • "Memory Effects" (Column History): Polysaccharide CSPs can "remember" previous mobile phases or additives. If a column was previously used with an acidic additive and is now used for a neutral compound, residual acid on the stationary phase could affect the separation.

    • Action: Equilibrate the column with the new mobile phase for an extended period (several hours or overnight). If that fails, a regeneration flush may be necessary to "reset" the stationary phase.[15]

  • Use of a "Forbidden" Solvent (Coated Columns): Traditional coated polysaccharide columns can be irreversibly damaged by solvents like dichloromethane, THF, or ethyl acetate, which can dissolve the chiral polymer off the silica support.[13]

    • Action: If a forbidden solvent was used, the column is likely permanently damaged and will need to be replaced.[15] This highlights the advantage of using more durable immobilized CSPs.

Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Separation racemate Dissolve Racemic Alcohol & Acyl Donor in Solvent enzyme Add Immobilized Lipase (e.g., Novozym® 435) racemate->enzyme incubate Incubate with Shaking at Controlled Temperature enzyme->incubate monitor Monitor Progress via Chiral GC/HPLC incubate->monitor stop_rxn Stop Reaction at ~50% Conversion monitor->stop_rxn Target Reached filter_enzyme Filter to Remove Immobilized Enzyme stop_rxn->filter_enzyme separate Separate Product Ester from Unreacted Alcohol filter_enzyme->separate result_S (S)-Alcohol (High ee) separate->result_S result_R (R)-Acetate (High ee) separate->result_R

Caption: Workflow for a typical lipase-catalyzed kinetic resolution.

Q: My enzymatic resolution is very slow or not proceeding at all. What are the potential issues?

A: This usually points to a problem with the enzyme's activity or the reaction conditions.

  • Enzyme Inactivity: Enzymes can lose activity due to improper storage, handling, or the presence of inhibitors.[26]

    • Action: Purchase a fresh batch of enzyme. Ensure it is stored at the recommended temperature. Use an immobilized lipase like Novozym® 435, which is generally more stable and robust.[19][20]

  • Sub-optimal Solvent: Lipases exhibit different activities in different organic solvents. Very polar solvents can strip essential water from the enzyme, inactivating it.

    • Action: A non-polar solvent like hexane or a moderately polar solvent like tert-butyl methyl ether (MTBE) is often a good choice. Avoid highly polar solvents like DMF or DMSO.

  • Incorrect Acyl Donor: For transesterification, the choice of acyl donor is important.

    • Action: Vinyl acetate is often an excellent choice because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[23] Isopropenyl acetate is another effective option.[27]

Q: The enantiomeric excess (ee) of my product is low. How can I improve it?

A: Low ee in a kinetic resolution means the enzyme is not discriminating effectively between the two enantiomers, or the reaction has gone too far.[28]

  • Stop the Reaction at the Right Time: This is the most critical factor. In a perfect kinetic resolution, the ee of both the unreacted starting material and the product is highest at exactly 50% conversion.[20] As the reaction proceeds past 50%, the slower-reacting enantiomer begins to be consumed, lowering the ee of the remaining starting material.

    • Action: Run a time-course experiment. Take small aliquots from the reaction every hour, quench them, and analyze the conversion and ee by chiral GC or HPLC. This will allow you to determine the optimal reaction time to achieve the highest ee.

  • Sub-optimal Temperature: Enzyme enantioselectivity is often temperature-dependent.

    • Action: Try running the reaction at different temperatures (e.g., room temperature, 30°C, 45°C). Sometimes a lower temperature can enhance selectivity, though it will slow the reaction rate.

  • Screen Different Lipases: Not all lipases are the same. While Candida antarctica Lipase B (CALB) is an excellent starting point, other lipases from Pseudomonas cepacia or Candida rugosa may show higher enantioselectivity for your specific substrate.[19][29]

Data & Protocols

Data Tables

Table 1: Example Influence of Mobile Phase Conditions on HPLC Resolution of a Derivatized Bromo-alcohol

ParameterCondition ACondition BCondition C
Column Chiralpak® IAChiralpak® IAChiralpak® IA
Mobile Phase Hexane:IPA (90:10)Hexane:EtOH (90:10)Hexane:IPA (95:5)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C15°C
Resolution (Rs) 1.31.82.2
Analysis Time 12 min15 min25 min
Note: This table contains illustrative data to demonstrate trends in optimization.

Table 2: Recommended Starting Conditions for Chiral Method Screening

TechniqueColumn TypeMobile Phase / Carrier GasTemperature Program
GC Beta-cyclodextrin CSP (30m x 0.25mm)Helium or Hydrogen60°C (1 min), ramp 2°C/min to 180°C
HPLC (NP) Polysaccharide CSP (Amylose or Cellulose)Hexane:Isopropanol (90:10)Isocratic at 25°C
Experimental Protocols
Protocol 1: Chiral GC Method for Baseline Separation

This protocol provides a robust starting point for analyzing the enantiomeric purity of this compound.

  • Instrumentation & Column:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar beta-cyclodextrin phase.

  • Sample Preparation:

    • Dilute the racemic this compound standard to approximately 100 ppm (0.1 mg/mL) in high-purity hexane or ethyl acetate.

  • GC Conditions:

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 220°C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase at 2°C per minute to 160°C.

      • Hold at 160°C for 5 minutes.

    • Detector Temperature: 250°C.

  • Procedure:

    • Equilibrate the column at the initial oven temperature until a stable baseline is achieved.

    • Inject the prepared sample.

    • Acquire the chromatogram.

    • Evaluate the resolution (Rs) between the two enantiomer peaks. Baseline resolution is achieved when Rs ≥ 1.5.

Protocol 2: Lipase-Catalyzed Kinetic Resolution via Transesterification

This protocol describes a typical procedure for producing enantiomerically enriched (S)-3-bromo-2-methylpropan-1-ol and (R)-3-bromo-2-methylpropyl acetate.

  • Materials:

    • Racemic this compound.

    • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435).

    • Vinyl acetate (acyl donor).

    • tert-Butyl methyl ether (MTBE, solvent).

  • Procedure:

    • In a 50 mL flask, dissolve 1.0 g of racemic this compound in 20 mL of MTBE.

    • Add 1.5 equivalents of vinyl acetate to the solution.

    • Add 100 mg of Novozym® 435 to the flask.

    • Seal the flask and place it in an orbital shaker set to 200 rpm and 30°C.

    • Monitor the reaction by taking 50 µL aliquots every 2-4 hours. Quench the aliquot with methanol and analyze by the chiral GC method (Protocol 1) to determine conversion and enantiomeric excess (ee).

    • When the reaction reaches approximately 50% conversion (one enantiomer consumed), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture of unreacted (S)-alcohol and product (R)-acetate can be separated by standard silica gel column chromatography.

References
  • ArTS - UniTS. (n.d.). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • MDPI. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization | Request PDF. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.
  • YouTube. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separations in normal-phase liquid chromatography: Enantioselectivity of recently commercialized polysaccharide-based selectors. Part II. Optimization of enantioselectivity | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]

  • AIR Unimi. (n.d.). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Retrieved from [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution?. Retrieved from [Link]

  • IntechOpen. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • JOCPR. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (n.d.). Enzymatic Kinetic Resolution by Addition of Oxygen. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Detection and separation methods for resolution of products of enzymatic reactions. Retrieved from [Link]

  • Academic Journals. (n.d.). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Retrieved from [Link]

  • Springer. (n.d.). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A catalytic highly enantioselective direct synthesis of 2-bromo-2- nitroalkan-1-ols through a Henry reaction. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separation Principles. Retrieved from [Link]

  • Chiralpedia. (2022). Separating mirrored molecules. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]

  • SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Retrieved from [Link]

  • PubMed. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Commercial 3-Bromo-2-Methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues related to impurities in commercial batches of this compound. Our goal is to provide you with the expertise to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial this compound?

The purity of commercial this compound is highly dependent on the synthetic route employed by the manufacturer. The most prevalent method is the bromination of 2-methyl-1-propanol. Key impurities to be aware of include:

  • Unreacted Starting Material: Residual 2-methyl-1-propanol.

  • Isomeric Byproducts: Such as 1-bromo-2-methylpropan-2-ol, arising from minor rearrangements, although less common with milder brominating agents.

  • Over-brominated Species: While less prevalent for this mono-alcohol, trace amounts of dibrominated compounds can sometimes be detected.

  • Reagent-derived Impurities: If phosphorus tribromide (PBr₃) is used, organophosphorus byproducts may be present.[1]

  • Solvent Residues: Trace amounts of solvents used in the synthesis and purification processes.

Q2: My reaction with this compound is giving a lower yield than expected. Could impurities be the cause?

Absolutely. The presence of impurities, particularly unreacted 2-methyl-1-propanol, can significantly impact your reaction yield. The hydroxyl group of the starting material can compete with the target reaction, leading to the formation of unwanted byproducts and consumption of your reagents. Furthermore, non-volatile or reactive impurities can interfere with product isolation and purification, leading to apparent yield loss.

Q3: I've observed some unexpected peaks in the ¹H NMR spectrum of my reaction product. How can I determine if they originate from the starting this compound?

It is crucial to analyze the starting material itself before use. Running a ¹H NMR of the commercial this compound will provide a baseline. Pay close attention to the chemical shifts of potential impurities. For example, residual 2-methyl-1-propanol will have characteristic signals that can be identified and compared to literature values. Standard tables of NMR chemical shifts for common laboratory solvents and reagents can be invaluable for this purpose.[2][3]

Q4: How can I detect and quantify the level of impurities in my batch of this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrum will provide fragmentation patterns that can help in the structural elucidation of unknown byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used for the quantification of impurities relative to the main product.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main product from less volatile impurities.

Troubleshooting Guide: Identification and Removal of Impurities

This section provides a systematic approach to identifying and mitigating issues arising from impurities in this compound.

Problem 1: Presence of Unreacted 2-methyl-1-propanol
  • Identification:

    • GC-MS: An earlier eluting peak corresponding to the lower boiling point of 2-methyl-1-propanol. The mass spectrum will match the known fragmentation pattern of isobutanol.[5]

    • ¹H NMR: Look for characteristic signals of 2-methyl-1-propanol that are distinct from the product.

  • Solution:

    • Purification: Fractional vacuum distillation is the most effective method for removing the more volatile 2-methyl-1-propanol. Careful control of the distillation parameters (pressure and temperature) is essential.

Problem 2: Contamination with Organophosphorus Byproducts
  • Identification:

    • ³¹P NMR: This is the most direct method for detecting phosphorus-containing impurities.

    • GC-MS: Some organophosphorus compounds may be volatile enough to be detected.

  • Solution:

    • Aqueous Work-up: Washing the material with a mild base solution (e.g., saturated sodium bicarbonate) can help hydrolyze and remove some phosphorus-containing byproducts.[1]

    • Column Chromatography: Silica gel chromatography can be effective in separating the more polar organophosphorus impurities from the desired product.[1]

Summary of Common Impurities and Analytical Observations
ImpurityChemical StructureTypical Analytical SignaturePotential Impact on Reactions
2-methyl-1-propanol(CH₃)₂CHCH₂OHEarlier eluting peak in GC; distinct signals in ¹H NMR.Reduced yield, formation of byproducts.
1-bromo-2-methylpropane(CH₃)₂CHCH₂BrSimilar retention time in GC, but different mass spectrum.Can lead to different reactivity and byproducts.
Organophosphorus Byproductse.g., (RO)₂POHDetectable by ³¹P NMR; may appear as less volatile peaks in GC.Can interfere with catalytic reactions.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane).

  • Instrumentation:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 250 °C. Hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Mass Range: 40-400 amu.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to identify and quantify peaks corresponding to impurities based on their retention times and mass spectra.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Procedure:

    • Charge the distillation flask with the impure this compound.

    • Gradually apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect fractions at the appropriate boiling point and pressure. The boiling point of this compound is approximately 73-74 °C at 9 mmHg.[6]

    • Monitor the purity of the collected fractions by GC-MS or NMR.

Visualizations

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Impurity Identification cluster_3 Solution Implementation Unexpected Reaction Outcome Unexpected Reaction Outcome Analyze Starting Material Analyze Starting Material Unexpected Reaction Outcome->Analyze Starting Material GC-MS Analysis GC-MS Analysis Analyze Starting Material->GC-MS Analysis NMR Analysis NMR Analysis Analyze Starting Material->NMR Analysis Unreacted Starting Material Unreacted Starting Material GC-MS Analysis->Unreacted Starting Material Early eluting peak Isomeric Byproducts Isomeric Byproducts GC-MS Analysis->Isomeric Byproducts Similar RT, diff. MS NMR Analysis->Unreacted Starting Material Characteristic signals Reagent-derived Impurities Reagent-derived Impurities NMR Analysis->Reagent-derived Impurities e.g., ³¹P NMR Vacuum Distillation Vacuum Distillation Unreacted Starting Material->Vacuum Distillation Isomeric Byproducts->Vacuum Distillation Column Chromatography Column Chromatography Isomeric Byproducts->Column Chromatography Reagent-derived Impurities->Column Chromatography Aqueous Wash Aqueous Wash Reagent-derived Impurities->Aqueous Wash

Caption: A workflow for troubleshooting issues related to impurities in this compound.

References

  • BenchChem. (2025). Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
  • BenchChem. (2025). The Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Bromo(2H6)propan-1-ol.
  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from [Link]

  • Study.com. (n.d.). What organic product would you obtain from the reaction of 2-methyl-1-propanol with PBr3? Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylpropanal. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. Retrieved from [Link]

  • KARL KOLMETZ CPE. (2021, February 25). Distillation Troubleshooting Feb 2021 [Video]. YouTube. [Link]

  • Alaqua. (2025, August 18). How to troubleshoot a Hybrid Distillation Unit when it fails to operate properly?. Retrieved from [Link]

Sources

Technical Support Center: Impact of Impurities in 3-Bromo-2-methylpropan-1-ol on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Bromo-2-methylpropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction

This compound is a chiral bifunctional molecule widely used as a building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its utility is, however, highly dependent on its purity. The presence of even minor impurities can lead to unforeseen side reactions, reduced yields, and the formation of complex mixtures that are difficult to purify. This guide provides a comprehensive overview of common impurities, their impact on reaction outcomes, and robust protocols for their detection and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

The nature and concentration of impurities largely depend on the synthetic route employed for the production of this compound. Common synthetic pathways often start from precursors like 2-methylpropane-1,3-diol or isobutyraldehyde. Consequently, the most frequently encountered impurities include:

  • Unreacted Starting Materials: Residual amounts of 2-methylpropane-1,3-diol or isobutyraldehyde.

  • Over-brominated and Under-brominated Byproducts: Such as 1,3-dibromo-2-methylpropane and 2-methylpropan-1-ol.

  • Isomeric Impurities: Depending on the synthetic method, structural isomers may be present.

  • Solvent and Reagent Residues: Trace amounts of solvents (e.g., diethyl ether) and leftover reagents or their byproducts.[3]

Q2: My reaction yield is significantly lower than expected. Could impurities in this compound be the cause?

Absolutely. Impurities can significantly depress your reaction yield in several ways:

  • Stoichiometric Imbalance: If your starting material is not pure, the actual molar quantity of this compound is lower than calculated, leading to an incomplete reaction.

  • Side Reactions: Impurities with reactive functional groups can compete with your intended reaction, consuming reagents and generating unwanted byproducts. For instance, residual diol impurities can react with your reagents.

  • Catalyst Inhibition: Certain impurities can poison or inhibit the activity of catalysts, slowing down or completely halting the desired transformation.

Q3: I'm observing unexpected peaks in my NMR and GC-MS analysis of the product. How can I identify if they originate from the starting material?

It is crucial to perform a thorough analysis of the starting this compound before use. A combination of analytical techniques is recommended for comprehensive characterization.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any impurities present.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main product from less volatile impurities.[3][5]

By comparing the analytical data of your starting material with that of your reaction product, you can often identify which unexpected peaks are carried over from the initial reagent.

Q4: Can the chirality of this compound be affected by impurities?

Yes. Since this compound is a chiral molecule, maintaining its enantiomeric purity is critical for many applications, especially in drug development.[1][2] Impurities can interfere in several ways:

  • Racemization: Certain impurities or reaction conditions can promote racemization, leading to a loss of stereochemical integrity.

  • Chiral Impurities: The starting material itself might contain the undesired enantiomer as an impurity.

It is essential to verify the enantiomeric purity of your starting material using chiral chromatography (e.g., chiral HPLC or GC) if the stereochemistry is critical for your synthesis.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues arising from impurities in this compound.

Issue 1: Formation of Multiple Unidentified Byproducts

Possible Cause: Presence of reactive impurities in the starting material.

Troubleshooting Steps:

  • Analyze the Starting Material: As a first step, rigorously analyze your batch of this compound using GC-MS and ¹H NMR to identify and quantify any impurities.[3][4]

  • Purify the Starting Material: If significant impurities are detected, purification is necessary. Vacuum distillation is often an effective method for removing both more and less volatile impurities. For non-volatile impurities, column chromatography on silica gel can be employed.[6]

  • Re-run the Reaction: Perform the reaction again using the purified starting material under identical conditions and compare the results.

Issue 2: Inconsistent Reaction Rates or Stalled Reactions

Possible Cause: Catalyst inhibition by impurities.

Troubleshooting Steps:

  • Identify Potential Inhibitors: Review the potential impurities identified in your starting material analysis. Sulfur- or phosphorus-containing compounds, for example, are known to poison many transition metal catalysts.

  • Purification: Purify the this compound to remove the suspected inhibitors. An aqueous work-up with a mild base can sometimes help remove acidic impurities.[3]

  • Use a Higher Catalyst Loading: In some cases, increasing the catalyst loading can overcome the effect of minor inhibitory impurities, although this is a less ideal solution.

Data Summary: Common Impurities and Their Boiling Points
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₄H₉BrO153.0273-74 (at 9 mmHg)
2-Methylpropane-1,3-diolC₄H₁₀O₂90.12214
IsobutyraldehydeC₄H₈O72.1163-64
1,3-Dibromo-2-methylpropaneC₄H₈Br₂215.92175-177

This data can be useful when planning purification by distillation.

Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To remove volatile and non-volatile impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 9 mmHg).

  • Begin heating the distillation flask gently while stirring.

  • Collect the fraction that distills at the boiling point of this compound (approximately 73-74 °C at 9 mmHg).

  • Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Analyze the purified fraction by GC-MS and NMR to confirm its purity.

Protocol 2: GC-MS Analysis for Impurity Profiling

Objective: To identify and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms).[3]

GC Conditions (Example):

  • Injector Temperature: 250 °C[3]

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.[3]

    • Ramp: 10 °C/min to 250 °C.[3]

    • Hold: 5 minutes at 250 °C.[3]

  • Carrier Gas: Helium

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Acquire the data and analyze the resulting chromatogram and mass spectra to identify and quantify the impurities.

Visualizing the Troubleshooting Workflow
Impact of Specific Impurities on Reaction Mechanisms

The presence of certain impurities can fundamentally alter the course of a reaction. This compound can undergo both Sₙ1 and Sₙ2 type reactions.

[1]* Sₙ2 Reactions: These reactions are sensitive to steric hindrance. The presence of bulky impurities could potentially hinder the approach of the nucleophile, slowing down the reaction rate.

  • Sₙ1 Reactions: These reactions proceed through a carbocation intermediate. The stability of this intermediate is key. While this compound forms a primary carbocation, which is generally less stable, rearrangements can occur. I[1]mpurities that can act as proton sources or bases can influence the formation and fate of this intermediate.

The following diagram illustrates the competing Sₙ1 and Sₙ2 pathways.

ReactionPathways Reactant This compound + Nucleophile SN2_Transition Sₙ2 Transition State Reactant->SN2_Transition Sₙ2 Path Carbocation Carbocation Intermediate Reactant->Carbocation Sₙ1 Path (slow) SN2_Product Sₙ2 Product SN2_Transition->SN2_Product SN1_Product Sₙ1 Product Carbocation->SN1_Product Nucleophilic Attack (fast)

Caption: Competing Sₙ1 and Sₙ2 reaction pathways.

By understanding the potential impact of impurities and implementing rigorous quality control measures, researchers can ensure the reliability and reproducibility of their synthetic endeavors involving this compound.

References

  • BenchChem. (n.d.). Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-2-(bromomethyl)propan-1-ol.
  • BenchChem. (n.d.). This compound | 40145-08-2.
  • Biosynth. (n.d.). This compound | 40145-08-2 | QBA14508.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
  • Sigma-Aldrich. (n.d.). (S)-(+)-3-Bromo-2-methyl-1-propanol 97%.
  • Sigma-Aldrich. (n.d.). (R)-(-)-3-Bromo-2-methyl-1-propanol 97%.

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Technical Support Center: Strategies for Scaling Up Reactions with 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for scaling up chemical reactions involving 3-bromo-2-methylpropan-1-ol. Our goal is to equip you with the necessary knowledge to transition your syntheses from the laboratory bench to larger-scale production safely and efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, reactivity, and handling of this compound in the context of reaction scale-up.

Q1: What are the key chemical properties of this compound that influence its reactivity?

This compound is a bifunctional molecule containing a primary alkyl bromide and a primary alcohol.[1][2] This structure dictates its reactivity:

  • Nucleophilic Substitution: The primary bromide is an excellent electrophile for S_N2 reactions, where the bromine atom acts as a good leaving group.[2][3] This is the basis for many synthetic applications, such as the Williamson ether synthesis.[4][5][6]

  • Alcohol Reactivity: The primary hydroxyl group can be deprotonated to form an alkoxide, a potent nucleophile.[5] It can also be a site for esterification or other derivatization.

  • Intramolecular Reactions: The proximity of the hydroxyl and bromomethyl groups can lead to intramolecular cyclization, particularly under basic conditions, to form 3-methyloxetane. Careful control of reaction conditions is necessary to favor the desired intermolecular reaction over this side reaction.

Q2: What are the primary safety concerns when handling this compound at a larger scale?

While specific comprehensive safety data for this exact compound is limited, it should be treated as a hazardous chemical based on structurally similar brominated compounds.[7][8] Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or impervious clothing.[7][8] All handling should occur in a well-ventilated area or a chemical fume hood.[7][8]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

  • Spill and Waste Management: Spills should be contained with an inert absorbent material and disposed of as hazardous chemical waste.[8] All contaminated materials must also be treated as hazardous waste.[8]

Q3: How does the choice of solvent impact the scale-up of reactions with this compound?

Solvent selection is critical for a successful scale-up. The ideal solvent should:

  • Dissolve Reactants: Ensure all reactants are in the same phase to promote efficient reaction.

  • Facilitate Reaction Mechanism: For S_N2 reactions, polar aprotic solvents like THF, DMF, or DMSO are often preferred as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[9]

  • Heat Transfer: The solvent's heat capacity and boiling point are crucial for managing reaction temperature, especially for exothermic processes.

  • Work-up and Purification: Consider the ease of removal of the solvent and its miscibility with extraction solvents.

Q4: What are the common impurities I might encounter, and how can I detect them?

Common impurities can arise from the starting material or side reactions during the synthesis. These may include:

  • Unreacted Starting Material: Residual this compound.

  • Over-brominated Byproducts: If the synthesis of the starting material was not perfectly controlled.

  • Side-Reaction Products: Such as the intramolecular cyclization product (3-methyloxetane).

  • Solvent and Reagent Residues: Remaining from the reaction or work-up.[10]

A combination of analytical techniques is recommended for detection and quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for both the product and impurities.[10][11]

Part 2: Troubleshooting Guide for Scale-Up Reactions

This guide provides solutions to specific problems you may encounter when scaling up reactions involving this compound.

Issue 1: My reaction is stalling or showing low conversion at a larger scale.

Potential Cause Explanation Recommended Solution
Poor Mixing In larger reactors, inefficient stirring can lead to localized concentration gradients and "dead zones" where reactants do not come into contact.[12][13] This reduces the overall reaction rate.1. Optimize Stirrer Design and Speed: Ensure the impeller type and speed are appropriate for the reactor geometry and fluid viscosity to achieve uniform mixing.[12] 2. Use Baffles: Baffles in the reactor can improve mixing efficiency by preventing the formation of a vortex.[13] 3. Monitor Mixing Time: Characterize the mixing time in your reactor system to ensure it is significantly shorter than the reaction half-life.[14][15]
Insufficient Reagent Stoichiometry A simple proportional increase of reagents from a lab scale may not be sufficient due to differences in addition times and mixing.1. Re-optimize Stoichiometry: Perform small-scale optimization experiments that mimic the addition rates and mixing conditions of the larger scale. 2. Controlled Addition: For critical reagents, use a syringe pump or addition funnel for slow, controlled addition to maintain an optimal concentration throughout the reaction.[16]
Lower Effective Temperature The surface-area-to-volume ratio decreases upon scale-up, which can affect heat transfer.[17] If the reaction is endothermic or requires heating, the larger volume may not be reaching the target temperature uniformly.1. Verify Internal Temperature: Use a calibrated temperature probe placed within the reaction mixture, not just monitoring the heating mantle or jacket temperature. 2. Improve Heat Transfer: Ensure good agitation to facilitate heat transfer from the reactor walls to the bulk of the reaction mixture.[18]

Issue 2: I am observing an uncontrolled exotherm and the formation of byproducts.

Potential Cause Explanation Recommended Solution
Inadequate Heat Removal Many reactions, such as ether synthesis, are exothermic. The heat generated can increase the reaction rate, leading to a thermal runaway if not effectively removed.[19][20] The lower surface-area-to-volume ratio at scale makes heat dissipation more challenging.[17]1. Perform Calorimetry Studies: Use reaction calorimetry at the lab scale to determine the heat of reaction and the maximum heat release rate. This data is essential for designing a safe cooling system.[17][18] 2. Enhance Cooling Capacity: Ensure your reactor's cooling system (e.g., jacketed vessel with a circulating coolant) can handle the maximum heat output.[19][21] 3. Control Addition Rate: The rate of addition of a limiting reagent can be used to control the rate of heat generation.[17]
Localized "Hot Spots" Poor mixing can lead to areas of high reactant concentration, causing localized rapid reaction and temperature increases, which can drive the formation of side products.1. Improve Agitation: As with low conversion, ensure efficient mixing to distribute reactants and heat uniformly.[12][22] 2. Sub-surface Addition: Introduce reactive reagents below the surface of the reaction mixture to promote rapid dispersion.

Issue 3: My yield is significantly lower after work-up and purification at a larger scale.

Potential Cause Explanation Recommended Solution
Inefficient Extraction Scaling up extractions can be non-linear. The efficiency of mass transfer between aqueous and organic phases can decrease in larger vessels.1. Increase Mixing During Extraction: Ensure vigorous but controlled mixing during liquid-liquid extraction to maximize the interfacial surface area. 2. Multiple Extractions: Perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume.[16] 3. Allow Sufficient Time for Phase Separation: In larger volumes, phase separation can take longer. Ensure complete separation before proceeding.
Product Decomposition During Purification Longer exposure to high temperatures during distillation at a larger scale can lead to product decomposition.1. Use Vacuum Distillation: Lowering the pressure will reduce the boiling point of the product, allowing for distillation at a lower, safer temperature.[16][23] 2. Column Chromatography: For heat-sensitive compounds, column chromatography may be a more suitable purification method, although this can be challenging to scale.[10][23]

Part 3: Experimental Protocols and Data

This section provides a generalized protocol for a common reaction type and summarizes key quantitative data.

Generalized Protocol for Williamson Ether Synthesis (Scale-Up)

This protocol describes the synthesis of an ether from this compound and a generic alcohol (R-OH).

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the system is inert by purging with nitrogen or argon.

  • Base Addition: Charge the reactor with the chosen anhydrous solvent (e.g., THF) and the alcohol (R-OH). Cool the mixture to 0 °C using the reactor jacket.

  • Alkoxide Formation: Slowly add a strong base, such as sodium hydride (NaH), in portions. The reaction is exothermic and will generate hydrogen gas, which must be safely vented.[5] Maintain the temperature below 10 °C during the addition.

  • Addition of Alkyl Halide: Once the alkoxide formation is complete, slowly add this compound via the addition funnel over 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature within the desired range (e.g., 20-30 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC. The reaction is typically complete within 4-12 hours.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a quenching agent, such as saturated aqueous ammonium chloride, to neutralize any remaining base.[24]

  • Work-up: Transfer the mixture to a larger separatory funnel. Add an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[24]

  • Purification: Purify the crude product by vacuum distillation or column chromatography.[23]

Quantitative Data Summary

The following table provides typical parameters for reactions involving this compound. These are starting points and should be optimized for your specific reaction.

ParameterRecommended Range/ValueRationale
Solvent Choice (for S_N2) THF, DMF, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the alkoxide.[9]
Base for Alkoxide Formation NaH, KHThese strong, non-nucleophilic bases drive the deprotonation to completion.[4]
Reaction Temperature 0 °C to 50 °CThe optimal temperature will balance reaction rate with the minimization of side reactions. Exotherms must be controlled.
Molar Ratio (Nucleophile:Electrophile) 1.1 : 1 to 1.5 : 1A slight excess of the nucleophile can help drive the reaction to completion.

Part 4: Visualizations

Diagram 1: General Scale-Up Workflow

G cluster_0 Key Considerations lab Lab Scale Synthesis (mg to g) process_dev Process Development & Safety Assessment lab->process_dev Initial Success kilo Kilo Lab / Pilot Plant (kg scale) mfg Manufacturing (multi-kg scale) kilo->mfg Validate Process process_dev->kilo Define Safe Operating Parameters thermo Reaction Calorimetry (Heat Flow, ΔH_rxn) process_dev->thermo mixing Mixing & Mass Transfer Studies process_dev->mixing impurity Impurity Profiling (GC-MS, NMR) process_dev->impurity

Caption: A typical workflow for scaling up a chemical synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed During Scale-Up check_conversion Is reaction going to completion? start->check_conversion workup_issue Investigate Work-up & Purification Losses check_conversion->workup_issue Yes mixing_issue Is mixing adequate? check_conversion->mixing_issue No yes_conversion Yes no_conversion No temp_issue Is temperature uniform and at target? mixing_issue->temp_issue Yes optimize_mixing Optimize Stirrer Speed, Impeller, or Baffles mixing_issue->optimize_mixing No yes_mixing Yes no_mixing No reagent_issue Re-evaluate Reagent Stoichiometry & Purity temp_issue->reagent_issue Yes optimize_heating Improve Heat Transfer & Verify Internal Temp. temp_issue->optimize_heating No yes_temp Yes no_temp No

Caption: A decision tree for troubleshooting low yield in scale-up.

References

  • BenchChem. (2025). Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol.
  • BenchChem. (2025). Essential Safety and Operational Guide for 3-Bromo-2-(bromomethyl)propan-1-ol.
  • TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
  • BioProcess International. (2024). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing.
  • DiVA portal. (n.d.). Influence of mixing and heat transfer in process scale-up.
  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
  • Cultivated Meat Shop. (2025). Mixing in Bioreactors: Scale-Up Best Practices.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • Fluorotherm™. (2024). Optimizing Heat Transfer in the Chemical Industry.
  • SciELO. (n.d.). Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
  • PubChem. (n.d.). This compound.
  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 3-Bromo(2H_6_)propan-1-ol.
  • MDPI. (n.d.). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics.
  • BenchChem. (n.d.). Environmental Fate and Mechanistic Degradation of 3 Bromo 2 Methylpropan 1 Ol.
  • BenchChem. (n.d.). Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving 3-Bromo(2H6)propan-1-ol.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-2-(bromomethyl)propan-1.

Sources

Technical Support Center: Managing Exothermic Reactions of 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is for research and development purposes only. 3-Bromo-2-methylpropan-1-ol and the reagents described herein are hazardous chemicals that can participate in highly exothermic reactions. All procedures should be conducted by trained personnel in a controlled laboratory setting, utilizing a fume hood and appropriate Personal Protective Equipment (PPE). A thorough risk assessment must be performed before commencing any experiment.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring a primary alcohol and a primary alkyl bromide, makes it an ideal precursor for nucleophilic substitution reactions.[1] One of the most common and powerful applications of this molecule is its intramolecular cyclization to form 3-methyloxetane. This reaction, typically a Williamson ether synthesis promoted by a strong base, is notoriously exothermic. The significant release of heat, coupled with the formation of a strained four-membered ring, presents a considerable risk of thermal runaway if not managed properly.[2][3]

This technical guide serves as a support center for professionals utilizing this compound. It provides in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols for safely managing the associated exothermic hazards.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Therefore, handling requires appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6]

Q2: Which specific reaction of this compound is highly exothermic?

The most significant exothermic hazard arises during the base-promoted intramolecular cyclization to form an oxetane ring.[3][7] This reaction involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, potassium tert-butoxide) to form an alkoxide, which then displaces the bromide via an intramolecular SN2 reaction. The combination of a rapid, irreversible cyclization and the neutralization of a strong base can release a substantial amount of energy.

Q3: What is a "thermal runaway" and why is it a risk with this reaction?

A thermal runaway is a situation where an exothermic reaction goes out of control.[8] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[2] This can lead to a rapid increase in temperature and pressure, potentially causing vessel failure, solvent boiling, and explosive decomposition.[8] This is a critical risk when scaling up reactions, as the ratio of volume (heat generation) to surface area (heat dissipation) increases, making cooling less efficient.[9]

Q4: What are the essential safety measures to implement before starting an experiment?

  • Risk Assessment: Conduct a thorough evaluation of all potential hazards, including chemical toxicity, reaction exothermicity, and potential for runaway.

  • Proper Equipment: Use a reaction vessel of appropriate size and material, equipped with a magnetic stirrer, a digital thermometer to monitor the internal temperature, an inert gas inlet, and an addition funnel for controlled reagent delivery.[10]

  • Cooling System: Ensure a robust cooling system is in place and operational. A cryocooler or a well-maintained ice bath is essential.[11] The bath should be large enough to handle the reaction flask and dissipate a significant amount of heat.

  • Emergency Plan: Have a clear plan for handling a thermal event. This includes removing the heating mantle (if any), adding more ice to the cooling bath, and having a quenching agent ready.[9] Ensure a clear path of egress and that safety equipment like fire extinguishers and safety showers are accessible.

Troubleshooting Guide

This section addresses specific issues that may arise during the exothermic cyclization of this compound.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Rapid, Uncontrolled Temperature Spike During Base Addition 1. Reagent Addition Rate Too High: The rate of heat generation is exceeding the cooling capacity of the system.[2]2. Inadequate Cooling: The ice bath is insufficient, or there is poor thermal contact between the flask and the bath.3. Concentration Too High: A more concentrated solution will generate more heat per unit volume.Immediate Action: 1. Stop Reagent Addition: Immediately cease adding the base.[11]2. Enhance Cooling: Lower the flask further into the ice bath and add more ice/salt if necessary. Agitate the bath to improve thermal transfer.Preventative Measures:Slow the Addition: Add the base portion-wise (if solid) or dropwise (if solution) at a rate that allows the cooling system to maintain the target temperature.[12]• Use an Addition Funnel: For liquid bases, a pressure-equalizing dropping funnel allows for precise control.• Dilute the Reaction: Working at a lower concentration provides a larger thermal mass (solvent) to absorb the heat generated.
Reaction Fails to Go to Completion (Verified by TLC/GC-MS) 1. Insufficient Base: The stoichiometric amount of base was not enough to deprotonate all the starting material, possibly due to degradation from atmospheric moisture.2. Reaction Temperature Too Low: While necessary for safety, excessively low temperatures can slow the reaction rate to a crawl.3. Poor Mixing: In the case of a slurry (like NaH), inefficient stirring can lead to clumps of unreacted base.1. Verify Base Activity: Ensure the base is fresh and has been stored under inert conditions.2. Add More Base (Cautiously): If the reaction has stalled and the temperature is stable, slowly add a small additional amount of the base.3. Allow to Warm Slowly: Once the initial exotherm is controlled, the reaction can be allowed to warm slowly to room temperature to ensure it proceeds to completion. Monitor the temperature closely during this phase.4. Improve Agitation: Use a larger stir bar or mechanical stirring for larger-scale reactions to ensure the heterogeneous mixture is well-agitated.
Significant Formation of Elimination Byproducts 1. Reaction Temperature Too High: Higher temperatures can favor the E2 elimination pathway over the desired SN2 cyclization, especially with sterically hindered bases.[1]2. Choice of Base: A bulky, non-nucleophilic base is preferred for deprotonation. However, if the temperature is too high, even these can promote elimination.1. Maintain Strict Temperature Control: Keep the reaction temperature at or below 0 °C during the base addition phase.2. Select an Appropriate Base: Sodium hydride (NaH) is a common and effective choice as the hydride is non-nucleophilic. Potassium tert-butoxide is also used but may have a higher propensity for elimination at elevated temperatures.
Exotherm Observed During Aqueous Quench 1. Excess Unreacted Base: A significant amount of the strong base (e.g., NaH) remains in the flask.2. Direct Water Addition: Adding water directly to a strong base like NaH is a highly exothermic and dangerous reaction that also produces flammable hydrogen gas.[10]1. Follow a Graduated Quenching Protocol (See Protocol 2): Never add water directly. Quench by the slow, dropwise addition of a less reactive alcohol like isopropanol first.[13] This reacts more controllably with the excess base.2. Maintain Cooling: The quenching process itself can be exothermic. Keep the reaction flask in the ice bath throughout the entire quenching procedure.[11]3. Ensure Good Ventilation: Perform the quench in the fume hood as flammable gases may be evolved.[10]

Validated Experimental Protocols

Data Summary: this compound
PropertyValueSource(s)
Molecular Formula C₄H₉BrO[5]
Molecular Weight 153.02 g/mol [5]
Boiling Point 73-74 °C / 9 mmHg
Density 1.461 g/mL at 20-25 °C
GHS Hazards Skin Irritant 2, Eye Irritant 2, STOT SE 3[5]
Signal Word Warning[5]
Protocol 1: Safe Intramolecular Cyclization for 3-Methyloxetane Synthesis

This protocol details the cyclization of 10 mmol of this compound. Adjust quantities and vessel sizes accordingly for different scales.

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stir plate and stir bar

  • Digital thermometer with probe

  • Septa and nitrogen/argon inlet

  • Addition funnel (if using a liquid base) or powder funnel

  • Ice-salt water bath

Procedure:

  • Setup: Assemble the glassware and purge the system with an inert gas (N₂ or Ar) for 15 minutes.

  • Charge Reactant: To the flask, add this compound (1.53 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).

  • Cooling: Cool the stirred solution to -5 °C to 0 °C using the ice-salt bath. Ensure the thermometer probe is measuring the internal reaction temperature.

  • Base Addition: This is the critical step. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) in small portions over 30-45 minutes.

    • Causality: Portion-wise addition is crucial to allow the cooling system to dissipate the heat from the exothermic reaction, preventing accumulation and a thermal spike.[9]

  • Temperature Monitoring: Carefully monitor the internal temperature. Do not let it rise above 5 °C. If it approaches this limit, immediately stop the addition until the temperature subsides.

  • Reaction: Once all the base has been added, let the reaction stir at 0 °C for 1 hour. Then, allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates full consumption of the starting material.[11]

Protocol 2: Stepwise Quenching of the Reaction Mixture

This procedure is designed to safely neutralize the excess strong base remaining after the reaction.

Procedure:

  • Cooling: Ensure the reaction flask from Protocol 1 is cooled back down to 0 °C in an ice bath.[11]

  • Initial Quench (Isopropanol): Using a syringe or dropping funnel, add isopropanol (5 mL) drop-by-drop . You may observe gas evolution (H₂). Add at a rate that keeps the bubbling gentle and the temperature below 10 °C.

    • Causality: Isopropanol is a weak acid that reacts exothermically but far more controllably with NaH than water does.[10] This step safely consumes the majority of the reactive hydride.

  • Secondary Quench (Methanol): Once the gas evolution from the isopropanol addition has ceased, slowly add methanol (5 mL).

    • Causality: Methanol is more reactive than isopropanol and will neutralize any remaining trace amounts of NaH.

  • Final Quench (Water): After the methanol addition causes no further bubbling or temperature increase, you can now safely add deionized water (10 mL) dropwise to fully quench the reaction and dissolve the resulting salts.[13]

  • Workup: The reaction is now safe for standard aqueous workup procedures.

Visualization of Workflows

Troubleshooting Logic for Exothermic Events

The following diagram outlines the decision-making process when encountering a temperature spike.

G start Temperature Rises Above 5°C Limit stop_addition IMMEDIATELY STOP REAGENT ADDITION start->stop_addition enhance_cooling Enhance Cooling: - Add more ice/salt - Ensure good thermal contact stop_addition->enhance_cooling is_controlled Is Temperature Decreasing? enhance_cooling->is_controlled resume_slowly Resume Addition At a MUCH Slower Rate is_controlled->resume_slowly  Yes emergency_quench Prepare for Emergency Quench (Follow Protocol 2 with extreme caution) is_controlled->emergency_quench  No   system_stable System Stable resume_slowly->system_stable

Caption: Decision tree for managing a thermal event.

Workflow for Safe Oxetane Synthesis

This diagram illustrates the critical steps for a controlled and safe reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching setup 1. Assemble & Purge Apparatus (Inert Gas) charge 2. Charge Reactant & Solvent setup->charge cool 3. Cool to 0°C charge->cool add_base 4. SLOW, Portion-wise Base Addition (Monitor Temp!) cool->add_base react 5. Stir to Completion add_base->react cool_quench 6. Re-cool to 0°C react->cool_quench quench_ipa 7. Quench with Isopropanol cool_quench->quench_ipa quench_water 8. Quench with Water quench_ipa->quench_water workup 9. Proceed to Aqueous Workup quench_water->workup

Sources

Validation & Comparative

comparing (S)- and (R)-3-bromo-2-methylpropan-1-ol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to (S)- and (R)-3-bromo-2-methylpropan-1-ol in Asymmetric Synthesis

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1] Chiral building blocks—enantiomerically pure compounds used as starting materials—are foundational to this endeavor, enabling the construction of complex, stereochemically defined molecules.[2][] Among these essential synthons, the enantiomers of 3-bromo-2-methylpropan-1-ol present a compelling case study in stereospecific synthesis.

This guide provides an in-depth comparison of (S)- and (R)-3-bromo-2-methylpropan-1-ol, moving beyond a simple catalog of properties to explore the causality behind their selection and application in asymmetric synthesis. We will examine their synthesis, comparative reactivity, and role in constructing enantiomerically pure target molecules, supported by established protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Stereochemical & Physicochemical Properties: A Tale of Two Enantiomers

This compound is a chiral molecule due to the presence of a single stereocenter at the C2 carbon, which is bonded to four different substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH).[4] This arrangement gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers. While they share the same molecular formula and connectivity, their distinct spatial arrangements make them unique chemical entities in the chiral environment of biological systems and in stereoselective reactions.

Table 1: Comparative Physicochemical Properties of (S)- and (R)-3-bromo-2-methylpropan-1-ol

Property(S)-(+)-3-bromo-2-methyl-1-propanol(R)-(-)-3-bromo-2-methyl-1-propanol
Molecular Formula C₄H₉BrOC₄H₉BrO
Molecular Weight 153.02 g/mol 153.02 g/mol
CAS Number 98244-48-593381-28-3
Appearance Colorless to pale yellow liquid[5]Colorless to pale yellow liquid
Density 1.461 g/mL at 25 °C[6]1.461 g/mL at 20 °C
Refractive Index n20/D 1.483[6]n20/D 1.484
Optical Activity [α]25/D +7.3°, c = 2 in chloroform[α]25/D −6.6°, c = 2 in chloroform

The opposing signs of their specific rotation ([α]) are a direct consequence of their enantiomeric relationship and serve as a primary analytical tool for distinguishing them and assessing enantiomeric purity.

Strategies for Asymmetric Synthesis

The practical utility of these enantiomers hinges on their availability in high enantiomeric purity. The synthesis of single-enantiomer drugs and intermediates relies on several core strategies, with the "chiral pool" approach and catalytic asymmetric methods being paramount.[4][7]

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The chiral pool strategy utilizes readily available, inexpensive chiral molecules as starting materials.[4] For the synthesis of (S)- or (R)-3-bromo-2-methylpropan-1-ol, a common and efficient route begins with the corresponding enantiomerically pure epoxide, (R)- or (S)-isobutylene oxide.

The key step is the nucleophilic ring-opening of the chiral epoxide with a bromide source. Under Sₙ2 reaction conditions, the bromide nucleophile attacks the least sterically hindered carbon atom. This reaction proceeds with a predictable inversion of stereochemistry at the attacked carbon, making it a highly reliable method for transferring the stereocenter from the starting material to the product.[4]

G cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis S_start (R)-Isobutylene Oxide (Chiral Pool) S_product (S)-3-bromo-2-methylpropan-1-ol S_start->S_product  Sₙ2 Ring Opening (Inversion of Stereochemistry) S_reagent HBr or MgBr₂ (Bromide Source) R_start (S)-Isobutylene Oxide (Chiral Pool) R_product (R)-3-bromo-2-methylpropan-1-ol R_start->R_product  Sₙ2 Ring Opening (Inversion of Stereochemistry) R_reagent HBr or MgBr₂ (Bromide Source)

Caption: Chiral pool synthesis of (S)- and (R)-3-bromo-2-methylpropan-1-ol.

Catalytic Asymmetric Synthesis

An alternative and powerful approach is the synthesis from achiral starting materials using chiral catalysts.[7] For instance, the asymmetric hydrogenation of a prochiral ketone precursor using a chiral metal catalyst, such as a Noyori-type ruthenium complex, can produce the desired chiral alcohol with high enantioselectivity.[7] This method is highly versatile and avoids reliance on the availability of specific chiral pool materials.

Comparative Performance in Stereospecific Reactions

The core value of separating (S)- and (R)-3-bromo-2-methylpropan-1-ol lies in their performance in stereospecific reactions . A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other.[8][9][10] In this context, the (S)- and (R)-enantiomers are not interchangeable; the choice of one over the other is a deliberate strategic decision to dictate the absolute stereochemistry of the final product.

The primary reactive sites are the hydroxyl group (-OH) and the primary carbon bearing the bromine atom (-CH₂Br), an excellent leaving group for nucleophilic substitution (Sₙ2) reactions.[4][5]

G cluster_main Stereospecificity in Action S_start (S)-Precursor Br OH S_product Product A (Defined Stereochemistry) S_start->S_product R_start (R)-Precursor Br OH R_product Product B (Enantiomer/Diastereomer of A) R_start->R_product Nu Nucleophile (Nu⁻) Nu->S_start:f0 Sₙ2 Attack Nu->R_start:f0 Sₙ2 Attack

Caption: Stereospecific reactions of (S)- and (R)-precursors with a nucleophile.

Case Study: Synthesis of Pharmaceutical Intermediates

The application of these enantiomers is best illustrated through their use in the total synthesis of complex molecules. The choice of enantiomer directly translates the chirality of the building block to the target.

  • (S)-(+)-3-bromo-2-methyl-1-propanol is a documented precursor for several biologically active molecules. For example, it is used in the synthesis of:

    • (R)-(+)-Muscopyridine: A natural product with perfumery applications.

    • Polycavernoside A: A complex marine toxin.

    • Metabolites of Mexiletine: An antiarrhythmic drug, where understanding its metabolic fate is crucial for pharmacology.

  • (R)-(-)-3-bromo-2-methyl-1-propanol , as the enantiomer, serves as the essential starting material for synthesizing the opposite enantiomers or related diastereomers of target molecules.[5] Its utility is paramount when the desired biological activity is associated exclusively with a specific stereochemical configuration that can be accessed from the (R)-precursor. It also finds use as a chiral resolving agent to separate racemic mixtures.[5]

Table 2: Comparative Applications of Enantiomers in Asymmetric Synthesis

Enantiomer UsedTarget Molecule/ClassSignificance of Stereochemistry
(S)-(+)-form (R)-(+)-MuscopyridineThe absolute configuration of the final natural product is dictated by the (S)-configuration of the starting building block.
(S)-(+)-form (+)-Allopumiliotoxin 323B'Used to construct a key chiral fragment of the complex alkaloid, preserving stereochemical integrity throughout the synthesis.
(R)-(-)-form Enantiomers/Diastereomers of the aboveEssential for synthesizing the corresponding enantiomeric natural products or for structure-activity relationship (SAR) studies.
(R)-(-)-form Chiral Resolving Agent[5]Used to separate racemic mixtures of other compounds by forming diastereomeric pairs with different physical properties.

Experimental Protocols: From Synthesis to Validation

The trustworthiness of any synthetic guide rests on robust and reproducible experimental protocols.[11]

Protocol 1: General Procedure for Nucleophilic Substitution (Sₙ2)

This protocol describes a representative Sₙ2 reaction where a nucleophile displaces the bromide, transferring the chirality of the building block to the new molecule.

Objective: To synthesize a chiral amine by reacting (R)-(-)-3-bromo-2-methyl-1-propanol with a primary amine.

Materials:

  • (R)-(-)-3-bromo-2-methyl-1-propanol (1.0 eq.)

  • Benzylamine (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine (R)-(-)-3-bromo-2-methyl-1-propanol, potassium carbonate, and anhydrous acetonitrile.

  • Addition of Nucleophile: Add benzylamine to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Filter the solid K₂CO₃ and wash with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired chiral amino alcohol.

Protocol 2: Validation of Enantiomeric Purity via Chiral HPLC

Verifying the stereochemical integrity of the product is a critical final step.

Objective: To determine the enantiomeric excess (ee) of the product from Protocol 1.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in the mobile phase.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape. The exact ratio must be optimized for the specific compound.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector. The two enantiomers will have different retention times on the chiral column.

  • Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

G start Start: Chiral Precursor ((R)- or (S)-form) synthesis Protocol 1: Stereospecific Synthesis (e.g., Sₙ2 Reaction) start->synthesis purification Purification (Flash Chromatography) synthesis->purification product Final Chiral Product purification->product validation Protocol 2: Stereochemical Validation (Chiral HPLC) product->validation result Result: Enantiomeric Excess (% ee) & Spectroscopic Data validation->result

References

A Researcher's Guide to Chiral C3 & C4 Building Blocks: A Comparative Analysis of Alternatives to 3-Bromo-2-methylpropan-1-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chiral pool synthesis, the strategic selection of starting materials is paramount to the efficiency, stereochemical fidelity, and overall success of a synthetic campaign. For decades, 3-bromo-2-methylpropan-1-ol has served as a reliable C4 chiral building block, offering a pre-defined stereocenter and versatile functional handles for elaboration. However, the modern synthetic chemist's toolkit has expanded, revealing a host of alternative reagents that can offer distinct advantages in terms of accessibility, reactivity, and synthetic flexibility. This guide provides an in-depth, objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols, to empower researchers in drug discovery and development to make informed decisions for their synthetic strategies.

The Benchmark: (S)-(+)-3-Bromo-2-methyl-1-propanol

(S)-(+)-3-Bromo-2-methyl-1-propanol is a versatile chiral building block featuring a primary alcohol for functionalization and a primary bromide that serves as a good leaving group for nucleophilic substitution. Its utility has been demonstrated in the synthesis of various natural products and bioactive molecules.

A notable application is in the synthesis of the macrocyclic musk, (R)-(+)-muscopyridine.[1][2][3][4] The synthesis leverages the chiral center of the starting material to establish the stereochemistry of the final product. Another example includes its use in the total synthesis of (+)-allopumiliotoxin 323B', a toxic indolizidine alkaloid.[5]

While effective, the commercial availability of enantiomerically pure this compound can be limited, and its cost may be a consideration for large-scale syntheses.[6][7][8][9][10] This has prompted the exploration of more readily accessible and economically viable chiral synthons.

The Epoxide Route: (R)- and (S)-Glycidol

(R)- and (S)-glycidol are highly valuable C3 chiral building blocks due to the inherent reactivity of the epoxide ring. They offer a direct route to chiral 1,2,3-trioxygenated motifs and can be readily converted to chiral 1,3-diols.

Synthetic Utility & Performance

Glycidol's strained three-membered ring is susceptible to nucleophilic attack at either carbon, with regioselectivity being highly dependent on reaction conditions. Under basic or neutral conditions, nucleophilic attack occurs predominantly at the less substituted carbon (C3) via an SN2 mechanism. In contrast, acidic conditions promote protonation of the epoxide oxygen, leading to a transition state with significant carbocationic character at the more substituted carbon (C2), favoring attack at this position.[11][12]

This tunable reactivity makes glycidol a versatile precursor. For instance, (R)-glycidol is a key starting material in an efficient synthesis of the antituberculosis agent, Pretomanid.[7] The synthesis involves the nucleophilic attack of a protected 2-bromo-4-nitroimidazole on the epoxide ring of a protected (R)-glycidol derivative.

Table 1: Performance Data for (R)-Glycidol in Pretomanid Synthesis [7]

StepReactionReagents & ConditionsYield (%)Purity
1Alkylation of 2-bromo-4-nitro-1H-imidazole with PMBz-protected (R)-glycidolToluene, DIPEA, elevated temperature--
2Deprotection and CyclizationOne-potup to 40% (overall)>99% (HPLC)
Experimental Protocol: Acid-Catalyzed Ring Opening of (R)-Glycidol to a Chiral 1,3-Diol Precursor

This protocol outlines the synthesis of a mono-protected 1,3-diol, a versatile intermediate for further synthetic transformations.

Diagram 1: Synthesis of a Protected 1,3-Diol from (R)-Glycidol

Glycidol (R)-Glycidol Intermediate Protonated Epoxide Glycidol->Intermediate H+ (cat.) Product Protected 1,3-Diol Intermediate->Product R-OH (Nucleophile) caption Acid-catalyzed ring opening of (R)-glycidol.

Caption: Acid-catalyzed ring opening of (R)-glycidol.

Materials:

  • (R)-Glycidol (1.0 eq)

  • Anhydrous alcohol (e.g., benzyl alcohol, 1.2 eq)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂, 0.1 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-glycidol in anhydrous DCM at 0 °C under an inert atmosphere, add the alcohol.

  • Slowly add BF₃·OEt₂ to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the desired protected 1,3-diol.

Causality: The use of a Lewis acid catalyst is crucial for activating the epoxide ring towards nucleophilic attack. The regioselectivity for attack at the more substituted carbon is driven by the formation of a more stable partial positive charge at this position in the transition state.

Commercial Availability and Cost

(R)- and (S)-glycidol are commercially available from various suppliers. The price can vary depending on the enantiomeric purity and quantity.

The Halogenated Epoxide Route: (R)- and (S)-Epichlorohydrin

(R)- and (S)-epichlorohydrin are bifunctional C3 building blocks possessing both a reactive epoxide and a primary chloride. This dual functionality allows for sequential reactions, making them highly versatile synthons.

Synthetic Utility & Performance

Epichlorohydrin is a cornerstone in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. For example, (S)-epichlorohydrin is a key intermediate in the synthesis of (S)-atenolol.[13] The synthesis involves the reaction of p-hydroxyphenylacetamide with (S)-epichlorohydrin, followed by ring-opening with isopropylamine.

A highly efficient method for obtaining enantiopure epichlorohydrin is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of the racemic mixture.[14][15][16][17] This method utilizes a chiral salen-cobalt complex to catalyze the hydrolysis of one enantiomer, leaving the other unreacted and in high enantiomeric excess.

Table 2: Performance Data for (S)-Epichlorohydrin in the Synthesis of (S)-Atenolol [13]

StepReactionReagents & ConditionsYield (%)Enantiomeric Excess (%)
1Ether formation with p-hydroxyphenylacetamideAlkali metal hydroxide, BTA->98
2Ring-opening with isopropylamineIsopropylamine->98
Experimental Protocol: Jacobsen Hydrolytic Kinetic Resolution of Epibromohydrin

This protocol describes the resolution of a related halohydrin, epibromohydrin, which can be adapted for epichlorohydrin.

Diagram 2: Jacobsen Hydrolytic Kinetic Resolution

Racemic Racemic Epibromohydrin Resolved (S)-Epibromohydrin Racemic->Resolved Diol (R)-Diol Racemic->Diol Catalyst (R,R)-Jacobsen's Catalyst Catalyst->Resolved Water H₂O Water->Diol caption Jacobsen HKR of epibromohydrin.

Caption: Jacobsen HKR of epibromohydrin.

Materials:

  • Racemic epibromohydrin (1.0 eq)

  • (R,R)-Jacobsen's catalyst (0.02 eq)

  • Water (0.5 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve (R,R)-Jacobsen's catalyst in DCM.

  • Add racemic epibromohydrin to the catalyst solution.

  • Cool the mixture to 0 °C.

  • Add water dropwise over 15-20 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the conversion by chiral GC.

  • Once ~50% conversion is reached, dilute the reaction with DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the enantioenriched (S)-epibromohydrin.

Causality: The chiral cobalt-salen complex selectively catalyzes the hydrolysis of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The enantioselectivity is a result of the specific spatial arrangement of the chiral ligand around the cobalt center, which creates a chiral pocket that preferentially binds and activates one enantiomer.

Commercial Availability and Cost

Both enantiomers of epichlorohydrin are commercially available, often at a higher price point than the racemic mixture.[12][17][18][19][20] The Jacobsen catalyst is also commercially available.

The Ester Route: Methyl (R)-(-)-3-hydroxy-2-methylpropionate (Roche Ester)

The "Roche ester" and its enantiomer are highly popular C4 chiral building blocks. They possess a primary alcohol and a methyl ester, which can be selectively manipulated.

Synthetic Utility & Performance

The Roche ester is a versatile starting material for the synthesis of polyketide natural products. A common transformation is the protection of the primary alcohol followed by reduction of the ester to the corresponding aldehyde, which can then undergo further C-C bond-forming reactions.

The most efficient route to the Roche ester is through the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.[21] Ruthenium and rhodium complexes with chiral phosphine ligands, such as BINAP and SYNPHOS, have proven to be highly effective catalysts for this transformation, affording the product in high yield and excellent enantiomeric excess.[22][23][24]

Table 3: Performance Data for the Asymmetric Hydrogenation to Synthesize the Roche Ester [21]

CatalystLigandH₂ Pressure (bar)Temperature (°C)Yield (%)Enantiomeric Excess (%)
Cationic Ru(S)-SYNPHOS5-805-90up to 98up to 94
Rhodium(Rc,Ra)-THNAPhos--up to 95up to 96.7
Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of the Roche Ester

This protocol outlines a general procedure for the ruthenium-catalyzed asymmetric hydrogenation.

Diagram 3: Synthesis of Roche Ester via Asymmetric Hydrogenation

Substrate Methyl 2-(hydroxymethyl)acrylate Product Methyl (R)-(-)-3-hydroxy- 2-methylpropionate Substrate->Product H₂ Catalyst [Ru(H)(η⁶-cot)((S)-SYNPHOS)]⁺BF₄⁻ Catalyst->Product caption Asymmetric hydrogenation to Roche ester.

Caption: Asymmetric hydrogenation to Roche ester.

Materials:

  • Methyl 2-(hydroxymethyl)acrylate (1.0 eq)

  • [Ru(H)(η⁶-cot)((S)-SYNPHOS)]⁺BF₄⁻ (0.01 eq)

  • Methanol (solvent)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve methyl 2-(hydroxymethyl)acrylate and the ruthenium catalyst in degassed methanol.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for 12-24 hours.

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Causality: The chiral phosphine ligand coordinates to the ruthenium center, creating a chiral environment. The substrate coordinates to the metal, and the hydride is delivered to one face of the double bond, directed by the steric and electronic properties of the chiral ligand, leading to the formation of one enantiomer preferentially.

Commercial Availability and Cost

The Roche ester is commercially available from numerous suppliers in both enantiomeric forms, making it a readily accessible chiral building block.

Comparative Summary and Conclusion

The choice of a chiral building block is a critical decision in the design of a synthetic route. While this compound remains a viable option, the alternatives discussed offer compelling advantages.

Table 4: Comparative Overview of Chiral Building Blocks

Chiral Building BlockKey FeaturesAdvantagesDisadvantagesRepresentative Application
(S)-(+)-3-Bromo-2-methylpropan-1-ol C4, primary alcohol, primary bromideEstablished utility, direct installation of a chiral methyl-bearing carbonPotentially higher cost and limited availability(R)-(+)-Muscopyridine
(R)-/(S)-Glycidol C3, epoxide, primary alcoholHighly reactive, versatile for C-O and C-C bond formation, tunable regioselectivityCan be volatile, potential for polymerizationPretomanid
(R)-/(S)-Epichlorohydrin C3, epoxide, primary chlorideBifunctional, allows for sequential reactions, readily available via HKRRacemate requires resolution, potential for side reactions(S)-Atenolol
Roche Ester C4, primary alcohol, methyl esterReadily available, high enantiopurity via asymmetric hydrogenation, versatile functional groupsRequires multi-step synthesis or purchasePolyketide natural products
  • For direct access to chiral 1,3-diols with high stereocontrol, the Roche ester is an excellent choice, benefiting from a highly optimized and scalable asymmetric synthesis.

  • When versatility and the ability to introduce diverse nucleophiles are paramount, (R)- and (S)-glycidol and epichlorohydrin offer significant advantages due to the reactivity of the epoxide ring.

  • For projects where the specific stereochemistry and functionality of this compound are directly applicable, it remains a valuable, albeit potentially more expensive, option.

Ultimately, the optimal choice will depend on the specific synthetic target, the desired scale of the reaction, economic considerations, and the synthetic chemist's familiarity with the associated methodologies. This guide serves as a starting point for navigating these choices, empowering researchers to select the most appropriate chiral building block for their innovative research.

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A Researcher's Guide to the Spectroscopic Comparison of 3-Bromo-2-methylpropan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and organic synthesis, the precise characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity. This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of 3-bromo-2-methylpropan-1-ol, a valuable chiral building block. We will delve into the theoretical underpinnings and practical applications of various spectroscopic techniques, offering field-proven insights and detailed experimental protocols to empower researchers in their chiral analysis workflows.

The Significance of Chirality: Why Differentiating Enantiomers Matters

This compound possesses a single stereocenter at the second carbon atom, rendering it chiral and capable of existing as two non-superimposable mirror images, or enantiomers: (R)-3-bromo-2-methylpropan-1-ol and (S)-3-bromo-2-methylpropan-1-ol. While these enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment, their interactions with other chiral entities, like biological receptors, can be profoundly different. One enantiomer of a drug might be therapeutic while the other could be inactive or even toxic. Therefore, robust analytical methods to distinguish and quantify enantiomers are paramount.

Spectroscopic Fingerprints: A Comparative Analysis

The differentiation of enantiomers requires a chiral probe or environment. While standard spectroscopic techniques like NMR, IR, and Mass Spectrometry are powerful tools for structural elucidation, they are inherently "blind" to chirality when used in their conventional modes. In contrast, chiroptical techniques, which utilize polarized light, are exquisitely sensitive to molecular asymmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Simple Structure

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-3-bromo-2-methylpropan-1-ol are identical. The magnetic environment of each nucleus is the same for both enantiomers, resulting in superimposable spectra.

Expected ¹H NMR Spectrum (in CDCl₃): The proton NMR spectrum of this compound is expected to show signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (oxygen and bromine).

Expected ¹³C NMR Spectrum (in CDCl₃): Similarly, the carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

To differentiate the enantiomers using NMR, a chiral environment must be introduced. This is typically achieved through the use of:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[1][2][3] This interaction induces a small difference in the magnetic environment of the corresponding nuclei in the two enantiomers, leading to the splitting of NMR signals.

  • Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form stable, covalent diastereomers, which have distinct NMR spectra.

The use of CSAs is often preferred as it is a non-destructive method and sample preparation is straightforward.

Protocol for Enantiomeric Excess Determination by ¹H NMR using a Chiral Solvating Agent

This protocol provides a general workflow for determining the enantiomeric excess of a chiral alcohol like this compound using a chiral solvating agent.

G

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Similar to NMR, conventional IR spectroscopy and mass spectrometry do not differentiate between enantiomers.

  • IR Spectroscopy: The vibrational modes of (R)- and (S)-3-bromo-2-methylpropan-1-ol are identical, leading to superimposable IR spectra. The characteristic absorptions would include a broad O-H stretch around 3300 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and a C-Br stretch at lower wavenumbers.

  • Mass Spectrometry: The mass-to-charge ratio of the molecular ion and the fragmentation patterns are identical for both enantiomers.

However, a specialized IR technique, Vibrational Circular Dichroism (VCD) , can distinguish between enantiomers. VCD measures the differential absorption of left and right circularly polarized infrared light.[4][5] The VCD spectra of the (R) and (S) enantiomers will be mirror images of each other, exhibiting equal magnitude but opposite signs for the dichroic signals.[6]

Chiroptical Spectroscopy: The Gold Standard for Chiral Discrimination

Chiroptical techniques directly probe the three-dimensional arrangement of atoms in a molecule and are thus the most definitive methods for distinguishing enantiomers.

  • Optical Rotation: This is a measure of the rotation of the plane of polarized light as it passes through a sample of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The (S)-(+)-enantiomer of this compound is dextrorotatory (+), while the (R)-(-)-enantiomer is levorotatory (-).

  • Optical Rotatory Dispersion (ORD): ORD is the measurement of the optical rotation as a function of the wavelength of light.[7] For a pair of enantiomers, the ORD curves will be mirror images of each other across the zero-rotation axis.

  • Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[8][9] A CD spectrum is a plot of this differential absorption versus wavelength. The CD spectra of (R)- and (S)-3-bromo-2-methylpropan-1-ol are expected to be perfect mirror images, exhibiting what is known as a "Cotton effect" with equal magnitude and opposite sign.[10]

G

Protocol for Circular Dichroism (CD) Spectroscopy

This protocol outlines a general procedure for acquiring a CD spectrum of a liquid sample.

G

Summary of Spectroscopic Data

Spectroscopic Technique(R)-3-bromo-2-methylpropan-1-ol(S)-3-bromo-2-methylpropan-1-olRacemic Mixture
¹H NMR Identical to (S)-enantiomerIdentical to (R)-enantiomerSuperimposition of signals
¹³C NMR Identical to (S)-enantiomerIdentical to (R)-enantiomerSuperimposition of signals
IR Spectroscopy Identical to (S)-enantiomerIdentical to (R)-enantiomerIdentical to pure enantiomers
Mass Spectrometry Identical to (S)-enantiomerIdentical to (R)-enantiomerIdentical to pure enantiomers
Optical Rotation [α] Levorotatory (-)Dextrorotatory (+)0° (no net rotation)
ORD Mirror image of (S)-enantiomerMirror image of (R)-enantiomerFlat line at 0°
CD Mirror image of (S)-enantiomerMirror image of (R)-enantiomerNo CD signal
VCD Mirror image of (S)-enantiomerMirror image of (R)-enantiomerNo VCD signal

Conclusion

The spectroscopic comparison of the enantiomers of this compound highlights a fundamental principle in stereochemistry: while enantiomers are indistinguishable in achiral environments, their unique three-dimensional structures give rise to distinct properties when probed by chiral means. Standard techniques like NMR, IR, and MS are essential for confirming the covalent structure but fail to differentiate between the mirror-image isomers. For this purpose, chiroptical methods such as optical rotation, ORD, and CD are indispensable. Furthermore, the power of NMR spectroscopy can be extended to chiral analysis through the use of chiral solvating or derivatizing agents. A comprehensive approach, employing a combination of these techniques, provides the most robust and reliable characterization of chiral molecules, a critical aspect in the fields of pharmaceutical development and asymmetric synthesis.

References

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A Senior Application Scientist's Guide: Chiral GC vs. Chiral HPLC for the Resolution of 3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in Modern Drug Development

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) can lead to profound differences in efficacy, pharmacology, and toxicology.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.[2] Consequently, the accurate separation and quantification of enantiomers is a non-negotiable requirement at every stage of the drug development pipeline.[3][4]

This guide focuses on a key chiral building block, 3-bromo-2-methylpropan-1-ol . Possessing a single stereocenter at the C2 carbon, this molecule exists as a pair of (R) and (S) enantiomers.[5] Its bifunctional nature—containing both a reactive bromine atom and a primary alcohol—makes it a valuable synthon for introducing chirality into more complex pharmaceutical intermediates.[5]

Herein, we provide an in-depth, objective comparison of two cornerstone analytical techniques for the chiral resolution of this molecule: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) . This guide moves beyond a simple listing of features to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Chiral Gas Chromatography (GC) - The High-Efficiency Approach

Chiral GC is a powerful technique renowned for its high resolution, sensitivity, and speed, making it ideal for determining the enantiomeric composition of volatile and semi-volatile compounds.[6][7] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP) coated on the inside of a capillary column.[8] The subtle differences in the stability of these complexes lead to different retention times and, thus, separation.[8]

The Central Role of Cyclodextrin-Based Stationary Phases

For the separation of chiral alcohols, the most dominant and versatile CSPs are derivatized cyclodextrins.[6][9] These cyclic oligosaccharides possess a chiral, hydrophobic cavity and a hydrophilic exterior. Enantiomeric recognition is achieved through a combination of interactions, primarily inclusion complexation within the cavity and hydrogen bonding with the hydroxyl groups on the cyclodextrin rim.[8][10]

The Derivatization Imperative for Polar Alcohols

While powerful, GC requires that analytes be volatile and thermally stable.[11] this compound, with its polar hydroxyl group, is prone to hydrogen bonding, which can lead to poor peak shape (tailing) and reduced volatility. To overcome this, derivatization is an essential prerequisite for robust and reproducible analysis.[12][13] This process modifies the polar functional group to create a more volatile and less polar derivative.[14]

Two common derivatization strategies for alcohols are:

  • Acylation: Reaction with an anhydride (e.g., acetic anhydride or trifluoroacetic anhydride) to form a volatile ester. This is a simple and effective method that enhances separation.[12]

  • Silylation: Reaction with a silylating agent (e.g., BSTFA) to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility.[11][14]

By converting the alcohol to an ester or silyl ether, we not only improve its volatility but also often enhance the chiral recognition by the CSP.[12]

Experimental Protocol: Chiral GC Analysis (via Acylation)

This protocol outlines a self-validating system for the enantiomeric purity analysis of this compound.

Step 1: Derivatization (Acylation)

  • Sample Preparation: In a 2 mL GC vial, dissolve ~1-5 mg of this compound in 500 µL of a suitable solvent (e.g., Dichloromethane).

  • Reagent Addition: Add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Workup: Cool the vial to room temperature. Add 1 mL of deionized water to quench the excess anhydride. Vortex for 30 seconds.

  • Extraction: Allow the layers to separate. Carefully transfer the bottom organic layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove residual water. The sample is now ready for injection.

Step 2: GC-FID Analysis

  • GC System: Agilent 8890 GC or equivalent with Flame Ionization Detector (FID).

  • Column: CP-Chirasil-DEX CB (modified β-cyclodextrin), 25 m x 0.25 mm ID, 0.25 µm film thickness.[12]

  • Carrier Gas: Hydrogen, constant flow at 1.5 mL/min (or linear velocity of ~80 cm/s).[12]

  • Injector: Split/Splitless inlet, 230°C, Split ratio 50:1.

  • Oven Program: 80°C (hold 1 min), ramp at 2°C/min to 180°C, hold for 5 min.

  • Detector: FID, 250°C.

  • Injection Volume: 1 µL.

Step 3: Data Analysis

  • Identify Peaks: Identify the two peaks corresponding to the enantiomers of the derivatized 3-bromo-2-methylpropyl acetate.

  • Calculate Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ > Area₂)

  • Calculate Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂) A resolution of ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification.[15]

Part 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Versatile Workhorse

Chiral HPLC is arguably the most widely used technique for the separation of enantiomers in the pharmaceutical industry.[4][16] Its major advantage is its versatility, accommodating a vast range of compounds without the requirement for volatility.[17] The separation occurs based on the differential interactions of the enantiomers with a chiral stationary phase (CSP) packed within a column, using a liquid mobile phase.[18]

The Power of Polysaccharide-Based Stationary Phases

For a broad range of chiral compounds, including alcohols, polysaccharide-based CSPs are the industry standard.[15][19] These phases consist of cellulose or amylose derivatives coated or immobilized on a silica support. The helical structure of these polymers creates chiral grooves and cavities where enantiomers can interact through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance, leading to separation.[2][19] Columns like Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) are staples in any method development laboratory.[15]

The Direct Analysis Advantage

A key advantage of HPLC for analyzing this compound is the ability to perform the analysis directly , without the need for derivatization.[17] This simplifies sample preparation, reduces the risk of side reactions or kinetic resolution during the derivatization step, and saves significant time.[20] The choice of mobile phase is critical for achieving separation. Normal-phase chromatography (e.g., hexane/isopropanol) is often the starting point for screening chiral alcohols.[15][18]

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the direct chiral resolution of this compound.

Step 1: Sample Preparation

  • Dissolution: Prepare a stock solution of this compound at ~1 mg/mL in the mobile phase (e.g., n-Hexane/Isopropanol 90:10 v/v).

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.

Step 2: HPLC-UV Analysis

  • HPLC System: Agilent 1260 Infinity II LC or equivalent with a Diode Array Detector (DAD).

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Step 3: Data Analysis

  • Identify Peaks: Identify the two eluting peaks corresponding to the (R) and (S) enantiomers.

  • Calculate Key Parameters: [15]

    • Separation Factor (α): α = k₂ / k₁, where k is the retention factor of each enantiomer. An α > 1 is required for any separation.

    • Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂). Again, Rs ≥ 1.5 is the target for baseline separation.

  • Quantify Enantiomeric Purity: Calculate the relative peak areas to determine the enantiomeric ratio or enantiomeric excess.

Part 3: Head-to-Head Comparison & Expert Recommendations

The choice between Chiral GC and Chiral HPLC is not a matter of one being universally "better," but rather which tool is optimal for the specific analytical challenge at hand.

Quantitative Data Comparison
FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gaseous mobile phase and a chiral stationary phase.[8]Partitioning between a liquid mobile phase and a chiral stationary phase.[18]
Sample Prep Derivatization required for polar analytes like this compound.[12]Direct injection is typically possible; simple dissolution.[17]
Analysis Time Generally faster; typical run times of 15-30 minutes.[10]Can be longer; run times may range from 10 to 60+ minutes.[17]
Resolution Very high efficiency from capillary columns, leading to sharp peaks and excellent resolution.[6]Excellent resolution achievable with a wide variety of modern CSPs.[1][21]
Sensitivity High sensitivity, especially with detectors like FID or MS.[7]Sensitivity is detector-dependent (UV, MS); MS provides high sensitivity.[1]
Solvent Usage Minimal; uses small volumes of carrier gas (H₂, He).[7]Significant consumption of organic solvents (e.g., hexane, IPA), which has cost and disposal implications.
Scalability Analytical scale only. Not suitable for preparative purification.[22]Readily scalable from analytical to preparative scale for purification of enantiomers.[19]
Instrumentation Standard GC-FID or GC-MS.Standard HPLC-UV or LC-MS.
Expert Insights & Decision Logic

As a Senior Application Scientist, my recommendation hinges on the primary goal of the analysis:

  • For High-Throughput Purity Screening: If the objective is to rapidly screen the enantiomeric excess of many samples (e.g., from a combinatorial synthesis or process optimization), Chiral GC is an excellent choice . The fast analysis times and high efficiency are major advantages.[10] The prerequisite of derivatization can be a drawback, but it can be streamlined or automated for routine workflows.

  • For Method Development & Preparative Scale-Up: If the goal is flexible method development for a new compound or if there is a future need to purify enantiomers, Chiral HPLC is the superior option . The ability to directly analyze the compound simplifies the process and avoids potential artifacts from derivatization.[20] Furthermore, the methodology is directly transferable to preparative chromatography systems.[19]

The following decision workflow can guide the selection process:

// Nodes start [label="Analytical Goal for\nthis compound?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Need for Preparative\nScale Purification?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Primary Goal:\nHigh-Throughput Screening?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="Choose Chiral HPLC", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; gc [label="Choose Chiral GC", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_hplc [label="Consider Chiral HPLC\n(Simpler Sample Prep)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> hplc [label=" Yes"]; q1 -> q2 [label="No "]; q2 -> gc [label=" Yes"]; q2 -> consider_hplc [label="No\n(Focus on Method Dev.) "]; } DOT Caption: Decision logic for selecting between Chiral GC and HPLC.

Conclusion

Both chiral GC and chiral HPLC are robust and reliable techniques for the enantioselective analysis of this compound. Chiral GC offers unparalleled speed and efficiency but necessitates a derivatization step to handle the polar nature of the analyte. Chiral HPLC provides exceptional versatility, allowing for direct analysis and a clear pathway to preparative-scale purification, albeit with higher solvent consumption and potentially longer analysis times.

The optimal choice is not dictated by the molecule itself, but by the analytical context: the number of samples, the need for purification, available instrumentation, and long-term project goals. By understanding the fundamental principles and practical trade-offs detailed in this guide, researchers can confidently select and implement the most appropriate strategy for their specific needs, ensuring the stereochemical integrity of their research and development efforts.

References

  • National Center for Biotechnology Information (2024). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PubMed Central. Available at: [Link]

  • Phenomenex (n.d.). Chiral HPLC Column. Available at: [Link]

  • Pharma Tutor (2024). Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Available at: [Link]

  • National Center for Biotechnology Information (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PubMed Central. Available at: [Link]

  • LCGC International (2003). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]

  • AZoM (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Available at: [Link]

  • ResearchGate (2017). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. Available at: [Link]

  • uHPLCs (2023). Chiral Column HPLC All You Should Know. Available at: [Link]

  • Agilent (n.d.). Chiral HPLC Columns. Available at: [Link]

  • Element Lab Solutions (n.d.). HPLC Chiral Columns. Available at: [Link]

  • IntechOpen (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • LCGC International (2015). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Restek (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Chiralpedia (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Chemistry LibreTexts (2020). 14.3: Chiral Chromatography. Available at: [Link]

  • HPLC.eu (n.d.). Chiral Columns. Available at: [Link]

  • ResearchGate (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?. Available at: [Link]

  • VTechWorks (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

  • Future Science (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Available at: [Link]

  • ResearchGate (2015). Derivatization reactions and reagents for gas chromatography analysis. Available at: [Link]

  • Phenomenex (n.d.). Derivatization for Gas Chromatography. Available at: [Link]

  • AZ chrom s.r.o (n.d.). Chiral Gas Chromatography. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]

  • ResearchGate (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. Available at: [Link]

  • LCGC International (2016). Contemporary Analysis of Chiral Molecules. Available at: [Link]

  • Shimadzu (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]

  • MDPI (2020). Enantiomers and Their Resolution. Available at: [Link]

  • MDPI (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • Semantic Scholar (n.d.). A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-methylpropan-1-ol is a valuable bifunctional molecule in organic synthesis, featuring both a primary alcohol and a primary alkyl bromide.[1] This unique combination of reactive sites makes it an important building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[1] The chiral nature of this compound, with a stereocenter at the second carbon, further expands its utility in enantioselective synthesis.[1] This guide provides an in-depth comparison of three distinct and validated synthetic routes to this versatile compound, offering insights into the experimental choices, mechanistic pathways, and overall efficiency of each approach.

This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate synthetic strategy for their specific needs, considering factors such as starting material availability, desired purity, scalability, and safety.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Bromination of 2-Methyl-1-propanol Route 2: Hydroboration-Oxidation of 3-Bromo-2-methylpropene Route 3: Reduction of 2,3-Dibromo-2-methylpropanoic Acid
Starting Material 2-Methyl-1-propanol3-Bromo-2-methylpropene2,3-Dibromo-2-methylpropanoic Acid
Key Reagents HBr/H₂SO₄ or PBr₃Borane-THF complex, H₂O₂, NaOHBorane-dimethyl sulfide complex
Typical Yield ~40-60%~70-85%~80-90%
Purity Moderate to high, may require fractional distillation.High, purification by chromatography is often straightforward.High, purification by distillation or chromatography.
Scalability GoodModerateModerate, depending on the availability of the starting acid.
Safety Concerns Use of corrosive HBr and H₂SO₄ or toxic PBr₃.Handling of pyrophoric borane reagents.Handling of borane reagents and potentially hazardous byproducts.
Advantages Readily available and inexpensive starting material.High regioselectivity for the desired primary alcohol.Potentially high-yielding and clean reduction.
Disadvantages Potential for side reactions and formation of isomeric bromides.The starting alkene can be more expensive than 2-methyl-1-propanol.The starting material is not as common and requires synthesis.

Route 1: Bromination of 2-Methyl-1-propanol

This classical approach involves the direct conversion of a primary alcohol to an alkyl bromide. Two common brominating agents for this transformation are hydrobromic acid (HBr) with a strong acid catalyst like sulfuric acid, and phosphorus tribromide (PBr₃).

Mechanistic Insights

The reaction with HBr proceeds via an Sₙ2 mechanism for primary alcohols. The hydroxyl group is first protonated by the strong acid to form a good leaving group (water), which is then displaced by the bromide ion. The use of PBr₃ also follows an Sₙ2 pathway, where the phosphorus tribromide first activates the hydroxyl group, making it a good leaving group, which is subsequently displaced by a bromide ion.[2] A key advantage of using PBr₃ is that it generally avoids the carbocation rearrangements that can sometimes occur with HBr, especially with secondary alcohols.[2]

Caption: Reaction pathway for the hydroboration-oxidation of 3-bromo-2-methylpropene.

Experimental Protocol
  • Hydroboration: To a solution of 3-bromo-2-methylpropene (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of borane-THF complex (1.0 M in THF, 0.4 eq) dropwise. Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 25 °C.

  • Workup: Stir the mixture at room temperature for 1 hour. Separate the aqueous layer and extract it with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Discussion

This method offers excellent regioselectivity, leading to the desired primary alcohol with minimal formation of the isomeric secondary alcohol. The reaction conditions are generally mild. The main drawback is the higher cost and potentially limited availability of the starting material, 3-bromo-2-methylpropene, compared to 2-methyl-1-propanol.

Route 3: Reduction of 2,3-Dibromo-2-methylpropanoic Acid

This route involves the synthesis of an intermediate carboxylic acid, followed by its selective reduction to the primary alcohol.

Mechanistic Insights

The first step is the bromination of methacrylic acid to form 2,3-dibromo-2-methylpropanoic acid. [3]The subsequent reduction of the carboxylic acid to a primary alcohol can be achieved with a selective reducing agent. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they are often too reactive and may also reduce the alkyl bromide. [4]Borane complexes, such as borane-dimethyl sulfide (BH₃·SMe₂), are known to selectively reduce carboxylic acids in the presence of many other functional groups, including halides. [5]The mechanism involves the formation of a triacyloxyborane intermediate, which is then reduced by subsequent equivalents of borane.

Caption: Reaction pathway for the synthesis of this compound via reduction.

Experimental Protocol

Step 1: Synthesis of 2,3-Dibromo-2-methylpropanoic Acid [3]

  • Reaction Setup: In a three-necked flask, add methacrylic acid (1.0 eq) and water.

  • Bromination: Heat the mixture to 75 °C with stirring and add bromine (1.0 eq) dropwise over 30 minutes. Continue stirring at 75 °C for 3 hours. [3]3. Isolation: Cool the reaction mixture to induce crystallization. Filter the solid, wash with cold water, and dry to obtain 2,3-dibromo-2-methylpropanoic acid. [3]A yield of 98.8% has been reported for a similar procedure. [3] Step 2: Reduction to this compound

  • Reaction Setup: To a solution of 2,3-dibromo-2-methylpropanoic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add borane-dimethyl sulfide complex (2.0 M in THF, 1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Cool the reaction to 0 °C and slowly add methanol to quench the excess borane. Then, add 1 M HCl and stir for 1 hour. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, remove the solvent, and purify by vacuum distillation or column chromatography.

Discussion

This route can provide high yields and a clean product. The selective reduction of the carboxylic acid in the presence of the alkyl bromides is a key advantage. However, this is a two-step process, and the availability of methacrylic acid and the handling of bromine are important considerations.

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher.

  • Route 1 is the most straightforward and economical for large-scale synthesis, provided that potential impurities can be effectively removed.

  • Route 2 offers superior regioselectivity and is ideal for applications where high purity of the primary alcohol is crucial, and the cost of the starting material is not a limiting factor.

  • Route 3 presents a high-yielding alternative, particularly when a selective reduction is required, and the multi-step nature of the synthesis is acceptable.

Each route has its own set of advantages and challenges, and a thorough evaluation of these factors will enable the selection of the most suitable method for the desired application.

References

  • Zhejiang University. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. CN101560147A.
  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol. Retrieved from a hypothetical BenchChem technical guide.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol. Retrieved from a hypothetical BenchChem technical support guide.
  • BenchChem. (2025). This compound | 40145-08-2. Retrieved from a hypothetical BenchChem product page.
  • Chegg. (2017). Design a synthesis of 3-bromo-2-methylpropene from.
  • LibreTexts. (2021). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylpropionic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C4H9BrO).
  • The Royal Society of Chemistry. (2020). This journal is © The Royal Society of Chemistry 2020. Retrieved from a Royal Society of Chemistry journal article.
  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • LibreTexts. (2021). 10.13: Hydroboration–Oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Brown Hydroboration. Retrieved from [Link]

  • NIST. (n.d.). 3-bromo-2-methylpropene.
  • Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). (S)-(+)-3-Bromo-2-methyl-1-propanol 97%.
  • Sigma-Aldrich. (n.d.). (R)-(-)-3-Bromo-2-methyl-1-propanol 97.

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A-Comparative-Guide-to-Assessing-the-Enantiomeric-Excess-of-3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiomeric Purity

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemistry of a molecule is paramount. 3-Bromo-2-methylpropan-1-ol, a chiral building block, serves as a valuable precursor in the synthesis of various bioactive molecules.[1][2] Its utility is intrinsically linked to its enantiomeric purity, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but a critical determinant of a final product's efficacy and safety.

This guide provides a comprehensive comparison of the most effective analytical techniques for assessing the enantiomeric excess of this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the optimal strategy for their specific needs.

Core Analytical Strategies: A Comparative Overview

The primary methods for determining the enantiomeric excess of chiral molecules like this compound fall into two main categories: direct and indirect methods. Direct methods, such as chiral chromatography, involve the separation of enantiomers on a chiral stationary phase. Indirect methods, on the other hand, rely on the conversion of the enantiomeric mixture into a pair of diastereomers using a chiral derivatizing agent, which can then be distinguished and quantified by standard analytical techniques like NMR spectroscopy or achiral chromatography.

Technique Principle Advantages Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution and accuracy, applicable to a wide range of compounds.Method development can be time-consuming, and chiral columns can be expensive.[3]
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High sensitivity and efficiency, suitable for volatile and thermally stable compounds.[4]Requires derivatization for non-volatile compounds, which can introduce analytical errors.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid) Conversion of enantiomers into diastereomers with distinct NMR spectra.[5]Rapid analysis, provides structural information, and can be used to determine absolute configuration.[6][7]Requires a pure chiral derivatizing agent, and spectral overlap can complicate quantification.[6]

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a cornerstone for enantiomeric excess determination due to its broad applicability and high accuracy. The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their excellent enantiorecognition capabilities.[8]

Causality of Method Selection: Chiral HPLC is the preferred method when high-resolution separation and accurate quantification are paramount. It is particularly advantageous when a robust and validated method is required for routine analysis in a quality control setting.

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase thoroughly before use.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral column).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Expected Data:

EnantiomerRetention Time (min)Peak Area
(R)-enantiomer8.595000
(S)-enantiomer10.25000
Calculated ee 90%
Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers a highly sensitive and efficient method for enantiomeric separation. Similar to chiral HPLC, the separation occurs on a chiral stationary phase, often a cyclodextrin derivative.[4] For a polar compound like this compound, derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.

Causality of Method Selection: Chiral GC is an excellent choice when high sensitivity is required, for instance, when analyzing trace amounts of one enantiomer in the presence of a large excess of the other. It is also a faster technique than HPLC in many cases.

Experimental Workflow for Chiral GC Analysis

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Detailed Protocol:

  • Derivatization: To a solution of this compound (10 mg) in dichloromethane (1 mL), add acetic anhydride (2 equivalents) and a catalytic amount of pyridine. Stir the reaction at room temperature for 1 hour. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Sample Preparation: Dissolve the derivatized product in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: Rt-βDEXsm (or equivalent cyclodextrin-based chiral column).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Data Analysis: Integrate the peak areas of the two enantiomeric acetate esters and calculate the enantiomeric excess.

Expected Data:

Enantiomeric AcetateRetention Time (min)Peak Area
(R)-acetate12.3120000
(S)-acetate12.880000
Calculated ee 20%
NMR Spectroscopy with Mosher's Acid Derivatization

The Mosher's acid method is a classic and powerful indirect technique for determining enantiomeric excess and assigning the absolute configuration of chiral alcohols.[9][6] The method involves the esterification of the alcohol with a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric esters. These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for their quantification.[7]

Causality of Method Selection: This method is particularly valuable when a rapid assessment of enantiomeric excess is needed without extensive method development. It also provides crucial information about the absolute stereochemistry of the alcohol, which is a significant advantage over chromatographic methods.

Experimental Workflow for Mosher's Ester Analysis

Caption: Workflow for ee determination using Mosher's acid and NMR.

Detailed Protocol:

  • Derivatization: In an NMR tube, dissolve the this compound sample (5-10 mg) in deuterated chloroform (CDCl₃, 0.5 mL). Add pyridine-d₅ (2-3 drops) followed by (R)-Mosher's acid chloride (1.1 equivalents). Cap the NMR tube and shake well. The reaction is typically complete within 30 minutes at room temperature.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the reaction mixture.

  • Data Analysis: Identify a well-resolved signal (e.g., the methyl protons or the methoxy protons of the Mosher's ester) for each diastereomer. Integrate the corresponding peaks and calculate the diastereomeric ratio (dr), which is equivalent to the enantiomeric ratio of the starting alcohol. The enantiomeric excess can then be calculated as: % ee = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.

Expected Data (¹H NMR):

DiastereomerChemical Shift of CH₃ (ppm)Integration
Diastereomer 10.951.00
Diastereomer 20.920.25
Calculated ee 60%

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for determining the enantiomeric excess of this compound is dictated by the specific requirements of the research.

  • Chiral HPLC is the gold standard for accurate and robust quantification, ideal for routine analysis and quality control.

  • Chiral GC offers high sensitivity and speed, making it suitable for trace analysis and high-throughput screening, provided the analyte is or can be made volatile.

  • NMR spectroscopy with Mosher's acid provides a rapid and informative analysis, offering the unique advantage of simultaneous determination of both enantiomeric excess and absolute configuration.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the stereochemical integrity of their chiral building blocks and, ultimately, the success of their synthetic endeavors.

References

  • Myers, A. G., & Kung, D. W. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1779-1782. [Link]

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  • Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
  • Patterson, D., Schnell, M., & Doyle, J. M. (2013). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Angewandte Chemie International Edition, 52(42), 11093-11096. [Link]

  • Zajac, G., et al. (2023). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). ChemRxiv. [Link]

  • Boussaada, O., et al. (2008). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. Journal of Essential Oil Research, 20(3), 225-229.
  • SIELC Technologies. (n.d.). Separation of 3-Bromo-1-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-Bromo-2-methylpropan-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Building Block

3-Bromo-2-methylpropan-1-ol is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures.[1] Its structure, featuring a primary alcohol and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of the hydroxyl and bromo groups enables selective reactions at either functional site, providing chemists with a powerful tool for molecular design. This guide provides an in-depth comparison of three primary synthetic routes to this compound, offering experimental insights and data to assist researchers in selecting the optimal method for their specific needs.

Method 1: Anti-Markovnikov Hydrobromination of Methallyl Alcohol

The anti-Markovnikov addition of hydrogen bromide to methallyl alcohol (2-methyl-2-propen-1-ol) is a direct and atom-economical approach to this compound. This reaction proceeds via a free-radical mechanism, typically initiated by peroxides, to yield the desired primary bromide.

Mechanism and Rationale

In the presence of a radical initiator, such as benzoyl peroxide or AIBN, hydrogen bromide adds across the double bond of methallyl alcohol in a regioselective manner that defies Markovnikov's rule.[2] The reaction is initiated by the homolytic cleavage of the peroxide, generating radicals that abstract a hydrogen atom from HBr to produce a bromine radical. This bromine radical then adds to the less substituted carbon of the alkene, forming a more stable secondary radical. Subsequent hydrogen abstraction from another molecule of HBr by this carbon radical propagates the chain and yields the anti-Markovnikov product.

dot graph "Anti_Markovnikov_Hydrobromination" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Methallyl Alcohol" [label="2-Methyl-2-propen-1-ol"]; "HBr" [label="HBr"]; "Peroxide" [label="Peroxide (Initiator)"]; "Product" [label="this compound"];

"Methallyl Alcohol" -> "Product"; "HBr" -> "Product"; "Peroxide" -> "Product" [style=dashed, label="Initiates"]; } caption: "Anti-Markovnikov Hydrobromination of Methallyl Alcohol"

Experimental Protocol
  • Materials: Methallyl alcohol, hydrogen bromide (48% in acetic acid or as a gas), benzoyl peroxide (or other radical initiator), diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), and anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methallyl alcohol in a suitable solvent like diethyl ether.

    • Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

    • Cool the mixture in an ice bath and slowly add hydrogen bromide (as a solution or bubble the gas through the mixture) while stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by washing the organic layer with saturated sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Performance and Considerations
ParameterValue/Observation
Reported Yield 60-75%
Purity Good to excellent after distillation
Advantages Direct, one-step synthesis; readily available starting materials.
Disadvantages Potential for side reactions (e.g., ether formation); handling of corrosive HBr; peroxide safety precautions required.

Method 2: Regioselective Ring-Opening of Isobutylene Oxide

The acid-catalyzed ring-opening of an epoxide, specifically isobutylene oxide (2,2-dimethyloxirane), with hydrogen bromide offers another viable pathway to a brominated alcohol. However, the regioselectivity of this reaction is a critical consideration.

Mechanism and Rationale

Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The subsequent attack by the bromide ion can occur at either of the two carbon atoms of the epoxide ring. In the case of isobutylene oxide, one carbon is primary and the other is tertiary. The reaction proceeds through a transition state with significant carbocation character. The positive charge is better stabilized at the more substituted tertiary carbon, leading to the preferential attack of the bromide ion at this position. This results in the formation of 1-bromo-2-methylpropan-2-ol as the major product, not the desired this compound.

To obtain the desired product, a base-catalyzed ring-opening would be necessary, where the nucleophile attacks the less sterically hindered primary carbon. However, this typically requires a strong nucleophile and may not be as efficient with bromide.

dot graph "Epoxide_Ring_Opening" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Isobutylene Oxide" [label="Isobutylene Oxide"]; "HBr_acid" [label="HBr (acid-catalyzed)"]; "HBr_base" [label="HBr (base-catalyzed, hypothetical)"]; "Major_Product" [label="1-Bromo-2-methylpropan-2-ol (Major)"]; "Desired_Product" [label="this compound (Minor/Desired)"];

"Isobutylene Oxide" -> "Major_Product" [label="Acid-catalyzed"]; "HBr_acid" -> "Major_Product"; "Isobutylene Oxide" -> "Desired_Product" [label="Base-catalyzed (less favored)"]; "HBr_base" -> "Desired_Product"; } caption: "Regioselectivity of Isobutylene Oxide Ring-Opening with HBr"

Experimental Protocol (for the formation of the isomeric product)
  • Materials: Isobutylene oxide, hydrogen bromide (aqueous or in a non-nucleophilic solvent), diethyl ether, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve isobutylene oxide in diethyl ether in a round-bottom flask and cool in an ice bath.

    • Slowly add a stoichiometric amount of hydrobromic acid with vigorous stirring.

    • Allow the reaction to proceed at low temperature, monitoring by TLC or GC.

    • After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the product by distillation.

Performance and Considerations
ParameterValue/Observation
Yield (of 1-bromo-2-methylpropan-2-ol) Moderate to good
Purity Good after purification
Advantages Utilizes a readily available epoxide.
Disadvantages Forms the undesired regioisomer as the major product under acidic conditions. Achieving the desired isomer is challenging.

Method 3: Reduction of Methyl 3-Bromo-2-methylpropionate

A two-step approach involving the synthesis of a carboxylic acid ester followed by its reduction provides a reliable method for obtaining this compound. This route offers good control over the final product's structure.

Mechanism and Rationale

The synthesis begins with the anti-Markovnikov hydrobromination of methacrylic acid to form 3-bromo-2-methylpropionic acid. This is then esterified, typically with methanol, to produce methyl 3-bromo-2-methylpropionate. The final step is the reduction of the ester to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently without the use of additives.[4] The hydride from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, leading to the formation of an intermediate that subsequently eliminates the methoxy group to form an aldehyde, which is then rapidly reduced to the primary alcohol.

dot graph "Ester_Reduction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Starting_Material" [label="Methyl 3-bromo-2-methylpropionate"]; "Reducing_Agent" [label="LiAlH4"]; "Solvent" [label="Anhydrous Ether/THF"]; "Workup" [label="Aqueous Workup"]; "Product" [label="this compound"];

"Starting_Material" -> "Product"; "Reducing_Agent" -> "Product"; "Solvent" -> "Product" [style=dotted]; "Workup" -> "Product" [style=dotted]; } caption: "Reduction of Methyl 3-bromo-2-methylpropionate"

Experimental Protocol
  • Materials: Methyl 3-bromo-2-methylpropionate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), and a suitable workup solution (e.g., Fieser workup: water, 15% NaOH solution, and water).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Dissolve methyl 3-bromo-2-methylpropionate in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Carefully quench the reaction by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup) while cooling in an ice bath.

    • Filter the resulting granular precipitate and wash it thoroughly with ether.

    • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by vacuum distillation.

Performance and Considerations
ParameterValue/Observation
Reported Yield 70-85% (for the reduction step)
Purity High after purification
Advantages High yield and predictability; avoids regioselectivity issues.
Disadvantages Multi-step synthesis; requires the use of the highly reactive and pyrophoric LiAlH₄, necessitating stringent anhydrous conditions and careful handling.

Comparative Summary of Synthesis Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesDisadvantages
Anti-Markovnikov Hydrobromination Methallyl alcoholHBr, Peroxides60-75%One-step, atom-economicalPeroxide handling, HBr corrosiveness, potential side reactions
Epoxide Ring-Opening Isobutylene oxideHBrLow (for desired isomer)Readily available starting materialPoor regioselectivity under acidic conditions
Ester Reduction Methyl 3-bromo-2-methylpropionateLiAlH₄70-85%High yield, good controlMulti-step, hazardous reagents, anhydrous conditions required

Senior Application Scientist's Recommendation

The choice of synthetic route for this compound is highly dependent on the specific requirements of the research or development project.

  • For large-scale synthesis where cost and process simplicity are paramount, the anti-Markovnikov hydrobromination of methallyl alcohol is a compelling option, despite the moderate yields. The directness of this one-step process from readily available starting materials makes it economically attractive. However, careful optimization is required to minimize side products and ensure safe handling of peroxides and HBr.

  • For laboratory-scale synthesis where high purity and predictable outcomes are the primary goals, the reduction of methyl 3-bromo-2-methylpropionate is the recommended method. While it is a two-step process requiring the handling of LiAlH₄, it consistently provides high yields of the desired product with excellent purity after a straightforward workup and purification.

  • The ring-opening of isobutylene oxide is generally not recommended for the synthesis of this compound due to the unfavorable regioselectivity under standard acidic conditions.

Ultimately, the selection of the most appropriate method will involve a careful consideration of the trade-offs between yield, purity, cost, safety, and scalability. This guide provides the foundational information to make an informed decision based on the specific needs of your project.

References

reactivity comparison of 3-bromo-2-methylpropan-1-ol with other bromo-alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of appropriate building blocks is paramount to synthetic efficiency and success. Bromo-alcohols are a class of bifunctional reagents prized for their versatility, containing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine leaving group. This guide provides an in-depth technical comparison of the reactivity of 3-bromo-2-methylpropan-1-ol against other structurally relevant bromo-alcohols. We will dissect the subtle interplay of steric and conformational effects that govern its behavior in key synthetic transformations, supported by established chemical principles and detailed experimental protocols.

The Duality of Bromo-Alcohol Reactivity: A Tale of Two Pathways

The reactivity of a bromo-alcohol is primarily dictated by two competing pathways: intermolecular nucleophilic substitution and intramolecular cyclization. The choice between these pathways is a function of the substrate's structure, the reaction conditions (base, solvent, temperature), and the concentration of external nucleophiles. This compound, with its unique β-methyl substitution, serves as an excellent case study to explore how seemingly minor structural changes can profoundly impact reaction outcomes.

We will compare its reactivity against three other bromo-alcohols, each chosen to highlight a specific structural or mechanistic principle:

  • 3-Bromopropan-1-ol: The unsubstituted analogue, serving as a baseline for steric effects.

  • 4-Bromobutan-1-ol: An extended-chain analogue, used to compare the kinetics of forming different ring sizes.

  • 4-Bromobutan-2-ol: A secondary bromo-alcohol, to contrast primary vs. secondary reactivity profiles.

G Start This compound (or other bromo-alcohol) Conditions [External Nucleophile] Base Concentration Solvent Temperature Inter Intermolecular SN2 (Substitution) Conditions->Inter High [Nu:-] Weaker Base Intra Intramolecular SN2 (Cyclization) Conditions->Intra Low [Nu:-] Strong Base

Caption: Competing reaction pathways for bromo-alcohols.

Intermolecular Reactivity: The Impact of β-Substitution on SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis. For primary alkyl halides, this is the dominant substitution pathway. The reaction rate is highly sensitive to steric hindrance at or near the electrophilic carbon, as the nucleophile must approach from the backside of the carbon-leaving group bond.[1][2]

The key structural difference between This compound and 3-bromopropan-1-ol is the methyl group on the β-carbon (C2). This group, while not directly attached to the electrophilic carbon (C1), exerts significant steric hindrance that shields the backside of the C-Br bond, impeding the approach of an external nucleophile.[3] This leads to a dramatic decrease in the SN2 reaction rate compared to its linear counterpart.

Caption: Steric hindrance from the β-methyl group slows SN2 reactions.

Quantitative Data: Relative SN2 Reaction Rates
Substrate (Proxy)StructureTypeRelative Rate of SN2 Reaction¹Causality
n-Propyl bromideCH₃CH₂CH₂BrPrimary1.0Baseline for unhindered primary bromide.
Isobutyl bromide (CH₃)₂CHCH₂Br Primary (β-branched) ~0.03 Severe steric hindrance from β-methyl group slows nucleophilic attack.[2][3]
Isopropyl bromide(CH₃)₂CHBrSecondary~0.02Increased steric hindrance directly at the reaction center.

¹Relative rates are illustrative, based on reaction with iodide in acetone. Actual values may vary, but the trend is consistent. Data is adapted from established trends for analogous compounds.[2]

Intramolecular Reactivity: Ring Strain vs. The Thorpe-Ingold Effect

When treated with a base in the absence of a potent external nucleophile, bromo-alcohols undergo an intramolecular Williamson ether synthesis to form cyclic ethers.[4] This reaction is a powerful tool but is governed by the kinetics and thermodynamics of ring formation.

4-Membered vs. 5-Membered Ring Formation

The rate of intramolecular cyclization is highly dependent on the size of the ring being formed. Generally, the formation of 5- and 6-membered rings is kinetically and thermodynamically favored over smaller or larger rings. The formation of 4-membered rings, like the oxetane from 3-bromopropan-1-ol, is notably slower due to significant angle strain (approx. 25.5 kcal/mol).[5] Therefore, 4-bromobutan-1-ol , which forms the less-strained 5-membered tetrahydrofuran (THF) ring, cyclizes much more rapidly than its shorter-chain analogue, 3-bromopropan-1-ol .[6]

The Thorpe-Ingold Effect: An Unexpected Acceleration

Counterintuitively, the same β-methyl group that hinders intermolecular reactions accelerates intramolecular cyclization. This phenomenon is known as the Thorpe-Ingold effect or the gem-dialkyl effect. The steric bulk of the methyl group compresses the bond angle between the reacting arms of the molecule (the -CH₂Br and -CH₂O⁻ groups), forcing them into closer proximity.[7] This increases the probability of the reactive conformation required for cyclization, thereby lowering the entropic barrier and accelerating the reaction rate.

Consequently, This compound cyclizes to form 3-methyloxetane significantly faster than 3-bromopropan-1-ol cyclizes to form oxetane.

GC_Workflow A 1. Prepare Reactant Mixture (2 Bromo-alcohols + Internal Standard in Acetone) B 2. Add Substoichiometric NaI Solution A->B C 3. React at 50°C for 60 min B->C D 4. Quench with Water C->D E 5. Extract with Diethyl Ether D->E F 6. Dry and Filter Organic Layer E->F G 7. Analyze by GC-FID F->G H 8. Calculate Relative Reactivity G->H

Sources

A Comparative Guide to the Applications of 3-Bromo-2-methylpropan-1-ol in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2-methylpropan-1-ol is a versatile bifunctional molecule that has carved a significant niche as a key building block in modern organic synthesis, particularly in the pharmaceutical industry. Its value is anchored in its dual reactivity—a primary alcohol amenable to a wide range of transformations and a primary bromide that serves as an excellent leaving group for nucleophilic substitutions. Furthermore, the presence of a stereocenter at the second carbon atom makes its enantiomerically pure forms, (R)- and (S)-3-bromo-2-methylpropan-1-ol, highly sought-after synthons for the construction of complex chiral molecules. This guide provides an in-depth analysis of its principal applications, offers a comparative perspective against alternative synthetic strategies, and furnishes detailed experimental protocols to support researchers in their synthetic endeavors. We will delve into its critical role in the synthesis of drug metabolites, such as those of Febuxostat, and as a chiral precursor for β-amino alcohols, with relevance to drugs like Mexiletine. By juxtaposing its performance with alternative building blocks, this guide aims to equip scientists with the necessary insights to make informed decisions in the strategic design of synthetic routes for drug discovery and development.

Introduction to this compound: A Profile

This compound is a halogenated alcohol with the chemical formula C₄H₉BrO.[1] Its utility in organic synthesis stems from the strategic placement of its functional groups.

Physicochemical Properties:

PropertyValue
Molecular Weight 153.02 g/mol
Formula C₄H₉BrO
IUPAC Name This compound
SMILES CC(CO)CBr
InChIKey KIBOHRIGZMLNNS-UHFFFAOYSA-N

Source: PubChem CID 535500[1]

Reactivity and Stereochemistry:

The synthetic versatility of this compound is rooted in its two distinct reactive sites:

  • Primary Hydroxyl Group (-OH): This group can undergo oxidation to form an aldehyde or carboxylic acid, esterification, or etherification, allowing for a wide array of molecular elaborations.

  • Primary Bromide (-Br): The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This facilitates the introduction of a variety of functional groups via S(_N)2 reactions.[2]

The C2 carbon is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-(-)-3-bromo-2-methylpropan-1-ol and (S)-(+)-3-bromo-2-methylpropan-1-ol. This chirality is of paramount importance in pharmaceutical synthesis, where the biological activity of a drug molecule is often dictated by its specific stereochemistry.

Key Applications in Pharmaceutical Synthesis

The strategic value of this compound is best illustrated through its application in the synthesis of complex pharmaceutical agents and their metabolites.

Case Study 1: Synthesis of Febuxostat Metabolites

Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout.[3] Its metabolism in the human body leads to the formation of several oxidized derivatives. The total synthesis of these metabolites is crucial for pharmacological studies, and this compound, or its isomer 1-bromo-2-methylpropane, serves as a key reagent in this process.[3][4]

The general synthetic strategy involves the alkylation of a phenolic hydroxyl group on a thiazole core intermediate. This is a classic Williamson ether synthesis, proceeding via an S(_N)2 mechanism.

cluster_0 General Workflow for Febuxostat Intermediate Synthesis start Thiazole Intermediate with Phenolic -OH reaction SN2 Alkylation Reaction start->reaction reagent 1-Bromo-2-methylpropane (or isomer this compound for metabolites) reagent->reaction base Base (e.g., K₂CO₃) in Solvent (e.g., DMF) base->reaction workup Aqueous Workup & Purification reaction->workup product Alkylated Thiazole Intermediate workup->product

Caption: General workflow for the synthesis of Febuxostat intermediates.

Experimental Protocol: Synthesis of Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate

This protocol is adapted from procedures for the synthesis of Febuxostat, where 1-bromo-2-methylpropane is used. A similar procedure would be employed for the synthesis of hydroxylated metabolites using this compound.

  • Materials:

    • Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

    • 1-Bromo-2-methylpropane

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Water

  • Procedure:

    • To a flask under a nitrogen atmosphere, add ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1.0 eq) and potassium carbonate (2.6 eq) to dimethylformamide (DMF).[4]

    • Slowly add 1-bromo-2-methylpropane (1.3 eq) to the mixture.[4]

    • Stir the reaction mixture at room temperature for 30 minutes.[4]

    • Heat the reaction to 90°C and stir for 3 hours.[4] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Cool the reaction to 20°C and slowly add water to precipitate the product.[4]

    • Stir the mixture for 2 hours at room temperature.[4]

    • Filter the solid, wash with water, and dry to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

  • Causality Behind Experimental Choices:

    • Base (K₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. Potassium carbonate is a common, cost-effective choice for this transformation.

    • Solvent (DMF): A polar aprotic solvent like DMF is ideal for S(_N)2 reactions. It solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the reaction rate.

    • Temperature (90°C): Heating the reaction provides the necessary activation energy to overcome the energy barrier for the substitution reaction, ensuring a reasonable reaction time.

Case Study 2: Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are crucial structural motifs in a vast number of pharmaceuticals.[5] The enantiomers of this compound are excellent precursors for the stereoselective synthesis of these compounds. For instance, (S)-(+)-3-Bromo-2-methyl-1-propanol is a precursor in the synthesis of the phase II metabolite of mexiletine, (R)-mexiletine N-carbonyloxy-β-D-glucuronide.[6]

The synthesis of chiral β-amino alcohols from enantiomerically pure this compound typically involves a two-step sequence: epoxide formation followed by nucleophilic ring-opening with an amine.

cluster_1 Stereoselective Synthesis of a β-Amino Alcohol start (S)-3-bromo-2-methylpropan-1-ol step1 Intramolecular Cyclization (Base, e.g., NaOH) start->step1 intermediate (R)-isobutylene oxide (Chiral Epoxide) step1->intermediate step2 Nucleophilic Ring-Opening (Amine, R-NH₂) intermediate->step2 product Chiral β-Amino Alcohol step2->product

Caption: Stereoselective synthesis of a β-amino alcohol.

Experimental Protocol: General Procedure for Chiral β-Amino Alcohol Synthesis

This is a generalized protocol based on the principles of epoxide formation and ring-opening.

  • Part A: Synthesis of (R)-isobutylene oxide

    • Dissolve (S)-(+)-3-bromo-2-methyl-1-propanol in a suitable solvent (e.g., THF/water).

    • Cool the solution in an ice bath and add a strong base (e.g., sodium hydroxide) portion-wise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer, concentrate under reduced pressure, and purify the resulting epoxide by distillation.

  • Part B: Synthesis of the Chiral β-Amino Alcohol

    • Dissolve the amine nucleophile in a suitable solvent (e.g., methanol).

    • Add the (R)-isobutylene oxide to the solution.

    • Heat the reaction mixture in a sealed tube or under reflux until the reaction is complete.

    • Remove the solvent under reduced pressure.

    • Purify the resulting β-amino alcohol by column chromatography or crystallization.

  • Stereochemical Integrity: The key to this synthesis is the inversion of stereochemistry at the carbon bearing the bromine during the intramolecular S(_N)2 reaction to form the epoxide. The subsequent ring-opening by the amine also proceeds with inversion of stereochemistry at one of the carbons of the epoxide ring, leading to a product with a predictable stereochemical configuration.

Comparative Analysis with Alternative Building Blocks

While this compound is a powerful synthon, the choice of a building block is always context-dependent. Below is a comparison with viable alternatives.

Building Block Target Application Reaction Type Yield (%) Purity/ee (%) Key Advantages Limitations
This compound Chiral β-amino alcoholsEpoxidation & Ring OpeningGood to High>97% ee (with pure starting material)Versatile, predictable stereochemistry.Multi-step process.
1-Bromo-2-methylpropane Febuxostat SynthesisS(_N)2 Alkylation~90%HighCommercially available, efficient reaction.Not chiral, not suitable for introducing hydroxyl functionality directly.
(R)- or (S)-Isobutylene oxide Chiral β-amino alcoholsNucleophilic Ring OpeningGood to HighHighMore direct route to β-amino alcohols.Can be more expensive and less stable than the bromoalcohol.
3-Bromo-1,2-propanediol Functionalized AlcoholsNucleophilic SubstitutionVariableVariableIntroduces additional hydroxyl functionality.Increased potential for side reactions, protection/deprotection steps may be needed.

Note: Yields and purities are representative and can vary based on specific reaction conditions and substrates.

cluster_2 Decision Workflow: Choosing a Chiral Building Block start Desired Target Molecule? q1 Is a chiral β-amino alcohol the target? start->q1 q2 Is direct alkylation of a phenol required? start->q2 a1 Use (R)- or (S)-3-bromo-2-methylpropan-1-ol q1->a1 Yes a4 Is additional hydroxyl functionality needed? q1->a4 No a3 Use 1-bromo-2-methylpropane q2->a3 Yes a2 Consider (R)- or (S)-isobutylene oxide for a more direct route a1->a2 Alternative a5 Consider 3-bromo-1,2-propanediol a4->a5 Yes

Caption: Decision workflow for selecting a suitable building block.

Conclusion and Future Outlook

This compound and its enantiomers are undeniably valuable and versatile building blocks in organic synthesis. Their ability to serve as precursors to a range of important pharmaceutical motifs, including chiral β-amino alcohols, underscores their significance. The choice between this reagent and its alternatives, such as isobutylene oxide or other brominated propanols, will ultimately depend on factors like cost, availability, desired functionality in the final product, and the overall synthetic strategy. As the demand for enantiomerically pure pharmaceuticals continues to grow, the application of chiral synthons like (R)- and (S)-3-bromo-2-methylpropan-1-ol is set to expand, driving further innovation in asymmetric synthesis and drug development.

References

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  • Febuxostat - New Drug Approvals. (2016-07-11). [Link]

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  • KR101630819B1 - Synthetic method of febuxostat - Google P
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  • Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. [Link]

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  • Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. - ResearchGate. [Link]

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  • EXPERIMENT 3: STUDYING SN1 and SN2 REACTIONS: NUCLEOPHILIC. [Link]

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  • This compound | C4H9BrO | CID 535500 - PubChem. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of key synthetic intermediates is a cornerstone of rigorous scientific practice. 3-Bromo-2-methylpropan-1-ol, a chiral building block with significant potential in the synthesis of complex molecules, demands a multi-faceted analytical approach to ensure its identity and purity. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of this compound, grounded in field-proven insights and experimental data. We will explore the causality behind the selection of each technique and present self-validating protocols to ensure the trustworthiness of your results.

The Imperative of Orthogonal Analysis in Structure Confirmation

A single analytical technique is rarely sufficient for the unequivocal confirmation of a molecular structure. Each method provides a unique piece of the structural puzzle, and by combining data from orthogonal (complementary) techniques, we build a comprehensive and robust body of evidence. For a molecule like this compound, with its stereocenter and multiple functional groups, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The chemical shift of a proton is indicative of its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Spectrum of this compound:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
a~1.0Doublet3H-CH₃The methyl protons are adjacent to a single proton on the chiral center, resulting in a doublet.
b~2.0Multiplet1H-CH-This methine proton is coupled to the methyl protons and the two sets of methylene protons, leading to a complex multiplet.
c~1.8 (variable)Broad Singlet1H-OHThe hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.
d~3.5Doublet of Doublets2H-CH₂BrThese diastereotopic protons are adjacent to the chiral center, making them chemically non-equivalent. They are split by the methine proton.
e~3.6Doublet of Doublets2H-CH₂OHSimilar to the bromomethyl protons, these diastereotopic methylene protons are adjacent to the chiral center and are split by the methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) that has been properly tuned and shimmed to ensure high resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate all signals and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule. To confirm the hydroxyl proton, a D₂O exchange experiment can be performed; upon shaking the sample with a drop of D₂O, the -OH peak will disappear or significantly diminish.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the number of chemically distinct carbon atoms in a molecule and their chemical environment. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line.

Expected ¹³C NMR Spectrum of this compound:

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~16-CH₃The methyl carbon is in the most upfield region, typical for sp³ hybridized carbons in an alkyl group.
~40-CH-The methine carbon at the chiral center is shifted downfield due to its substitution.
~42-CH₂BrThe carbon attached to the electronegative bromine atom is significantly deshielded and shifted downfield.
~68-CH₂OHThe carbon attached to the electronegative oxygen atom is the most deshielded sp³ carbon, appearing furthest downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the sample in ~0.7 mL of a deuterated solvent in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Data Processing and Analysis: Process the FID similarly to the ¹H NMR spectrum. The resulting spectrum will show a single peak for each unique carbon environment. The chemical shifts are then compared to expected values to confirm the carbon skeleton.

Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a pair of peaks for the molecular ion due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values would be 152 and 154.[1] The intensity of these peaks may be low.

  • Key Fragmentation Patterns:

    • Loss of H₂O: A peak at m/z 134 and 136 corresponding to [M-H₂O]⁺.

    • Loss of a bromine radical (•Br): A peak at m/z 73 corresponding to [C₄H₉O]⁺.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to a prominent peak at m/z 31 for the [CH₂OH]⁺ fragment.

    • Cleavage of the C-Br bond: This can lead to various fragments, with the presence of the characteristic bromine isotope pattern in bromine-containing fragments.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent). Set the GC oven temperature program to effectively separate the analyte from any impurities. The mass spectrometer should be set to scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 30-200) in electron ionization (EI) mode.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The separated components will enter the mass spectrometer for ionization and analysis.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to assess the purity of the sample. Examine the mass spectrum of the peak corresponding to this compound. Identify the molecular ion peaks and characteristic fragment ions to confirm the structure. The isotopic pattern of bromine is a key diagnostic feature.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's functional groups.

Expected IR Spectrum of this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3600-3200 (broad)O-H stretchAlcohol (-OH)
3000-2850 (strong)C-H stretchAlkane (sp³ C-H)
~1470 and ~1380C-H bendAlkane (-CH₃ and -CH₂-)
~1050 (strong)C-O stretchPrimary Alcohol
650-550 (medium)C-Br stretchAlkyl Bromide

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: ATR-FTIR requires minimal sample preparation. Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and shapes of the absorption bands to identify the characteristic functional groups of this compound.

Comparison of Analytical Methods

Technique Information Provided Strengths Limitations
¹H NMR Detailed information on the proton environment, connectivity (through coupling), and stoichiometry.High resolution, quantitative, provides unambiguous structural information.Requires a relatively pure sample, can be complex to interpret for molecules with overlapping signals.
¹³C NMR Number of unique carbon environments and their chemical nature.Complements ¹H NMR, provides direct evidence of the carbon skeleton.Lower sensitivity than ¹H NMR, requires a more concentrated sample and longer acquisition times.
GC-MS Molecular weight and fragmentation pattern, which aids in structural elucidation. Also provides information on sample purity.High sensitivity, excellent for separating mixtures, provides molecular weight information. The bromine isotope pattern is highly diagnostic.The molecular ion may be weak or absent for some compounds. Isomeric compounds may have similar mass spectra.
FTIR Identification of functional groups present in the molecule.Fast, simple, requires minimal sample preparation, provides a quick confirmation of functional groups.Provides limited information on the overall molecular structure and connectivity. Not suitable for complex mixtures.

Recommended Workflow for Structural Confirmation

A logical and efficient workflow is crucial for the confident structural confirmation of this compound. The following diagram illustrates a recommended analytical sequence.

Caption: A logical workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is a critical step in its application for research and drug development. By employing a synergistic combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry (GC-MS), and infrared spectroscopy (FTIR), researchers can build a robust and irrefutable body of evidence to confirm the identity and purity of this important chiral building block. This multi-technique approach, guided by the principles of orthogonal analysis and supported by rigorous experimental protocols, ensures the scientific integrity and reproducibility of subsequent research endeavors.

References

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  • NIST Chemistry WebBook. 3-Bromo-1,2-propanediol. National Institute of Standards and Technology. [Link]

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A Comparative Guide to the Efficacy of Protecting Groups for 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of a protecting group is a cornerstone of successful multi-step organic synthesis. The inherent reactivity of the hydroxyl group in 3-bromo-2-methylpropan-1-ol, coupled with the presence of a primary bromide and steric hindrance from the β-methyl group, presents a unique set of challenges. This guide offers an in-depth, objective comparison of the efficacy of various common alcohol protecting groups for this specific substrate, supported by mechanistic insights and established experimental protocols.

The Synthetic Challenge: Navigating Reactivity and Steric Hindrance

The structure of this compound necessitates a protecting group that can be introduced in high yield despite the moderate steric hindrance posed by the adjacent methyl group. Furthermore, the chosen group must remain stable under a variety of potential downstream reaction conditions, which might include nucleophilic substitutions at the bromide, organometallic reactions, or transformations of other functional groups that may be introduced later in the synthetic sequence. The ease and selectivity of the final deprotection step are also of paramount importance to ensure the integrity of the final product.

Comparative Analysis of Key Protecting Groups

This section details the application of four widely used alcohol protecting groups—tert-butyldimethylsilyl (TBS), benzyl (Bn), methoxymethyl (MOM), and tert-butyl—for the protection of this compound.

tert-Butyldimethylsilyl (TBS) Ether

The TBS group is a workhorse in organic synthesis due to its ease of introduction, general stability, and mild cleavage conditions.[1][2] Its steric bulk can be advantageous for selective protection of less hindered alcohols.[3][4]

Rationale for Selection: The TBS group offers a good balance of stability and reactivity. It is robust enough to withstand many non-acidic and non-fluoride-based reagents, making it compatible with a wide range of synthetic transformations.[1][2]

Mechanism of Protection and Deprotection: Protection proceeds via a nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBSCl), typically facilitated by a base like imidazole.[5] Deprotection is most commonly achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which exploits the high affinity of silicon for fluoride.[2][5][6] Acid-catalyzed hydrolysis is also possible, though less common.[6][7]

Experimental Protocols:

  • Protection: To a solution of this compound and imidazole (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add tert-butyldimethylsilyl chloride (1.1 equivalents) portionwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and extract with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection: Dissolve the TBS-protected this compound in tetrahydrofuran (THF). Add a 1 M solution of tetrabutylammonium fluoride in THF (1.1 equivalents) and stir at room temperature.[1][6] Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the deprotected alcohol.

Benzyl (Bn) Ether

Benzyl ethers are prized for their high stability across a broad pH range and their unique removal by catalytic hydrogenolysis, which offers orthogonality to many other protecting groups.[1][5][8]

Rationale for Selection: The benzyl group is exceptionally stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents (excluding catalytic hydrogenation).[1][5] This makes it an excellent choice when subsequent reactions involve harsh, non-reductive conditions.

Mechanism of Protection and Deprotection: Protection is typically achieved through a Williamson ether synthesis, where the alkoxide of the alcohol displaces a halide from benzyl bromide or chloride.[5][8] Deprotection is most commonly performed by catalytic hydrogenolysis, where hydrogen gas in the presence of a palladium catalyst cleaves the C-O bond.[8][9]

Experimental Protocols:

  • Protection: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise. After the evolution of hydrogen ceases, add benzyl bromide (1.2 equivalents) and a catalytic amount of tetrabutylammonium iodide. Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction with water and extract with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

  • Deprotection: Dissolve the benzyl-protected alcohol in ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C).[1] The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to afford the deprotected alcohol.

Methoxymethyl (MOM) Ether

MOM ethers are acetal-type protecting groups that are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.[10][11]

Rationale for Selection: The MOM group is a suitable choice when subsequent reactions are to be carried out under basic or neutral conditions, and a mild, acid-labile deprotection is desired. Its smaller size compared to TBS may be beneficial if steric hindrance is a concern during the protection step.

Mechanism of Protection and Deprotection: Protection involves the reaction of the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[10][11][12] Deprotection is an acid-catalyzed hydrolysis of the acetal.[10][11][12]

Experimental Protocols:

  • Protection: To a solution of this compound and N,N-diisopropylethylamine (2.0 equivalents) in dichloromethane at 0 °C, add methoxymethyl chloride (1.5 equivalents) dropwise. Stir the reaction at room temperature until complete. Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. Caution: Methoxymethyl chloride is a known carcinogen and should be handled with appropriate safety precautions.[11]

  • Deprotection: Dissolve the MOM-protected alcohol in methanol. Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. Stir the reaction at room temperature or with gentle heating.[12] Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate), and remove the solvent under reduced pressure. The product can be purified by extraction and chromatography.

tert-Butyl Ether

The tert-butyl ether is a robust protecting group, stable to a wide array of reaction conditions, including strongly basic and organometallic reagents.[13][14] Its removal requires acidic conditions.[15][16]

Rationale for Selection: Due to its high stability, the tert-butyl group is ideal for multi-step syntheses where the protected alcohol must endure harsh conditions such as Grignard reactions or reductions with metal hydrides.[14][17]

Mechanism of Protection and Deprotection: Protection is typically achieved by the acid-catalyzed addition of the alcohol to isobutylene. Deprotection involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation.[16]

Experimental Protocols:

  • Protection: Cool a solution of this compound in a suitable solvent such as dichloromethane or tert-butyl acetate to 0 °C. Add a catalytic amount of a strong acid, such as perchloric acid or a Lewis acid.[14] Carefully introduce a stream of isobutylene gas or add liquid isobutylene. Seal the reaction vessel and allow it to stir at room temperature. After completion, the reaction is quenched with a base, and the product is extracted and purified.

  • Deprotection: Dissolve the tert-butyl protected alcohol in a suitable solvent. Treat with a strong acid such as trifluoroacetic acid (TFA) or aqueous phosphoric acid.[15][16][18] The reaction is typically run at room temperature. Upon completion, the acid is neutralized, and the product is isolated by extraction and purified.

Visualization of the Workflow

The following diagram illustrates the general workflow for the protection and deprotection of an alcohol.

ProtectionDeprotectionWorkflow Substrate This compound ProtectedSubstrate Protected Alcohol Substrate->ProtectedSubstrate Protection (e.g., TBSCl, BnBr, MOMCl, Isobutylene) ReactionProduct Product from Downstream Reactions ProtectedSubstrate->ReactionProduct Synthetic Transformations FinalProduct Deprotected Final Product ReactionProduct->FinalProduct Deprotection (e.g., TBAF, H₂/Pd-C, H⁺)

Caption: General workflow for alcohol protection and deprotection.

Decision-Making Framework for Protecting Group Selection

The choice of protecting group is dictated by the planned synthetic route. The following decision tree provides a logical framework for selecting the most appropriate protecting group for this compound.

DecisionTree Start Planned Downstream Reactions? Reductive Reductive Conditions (e.g., Catalytic Hydrogenation)? Start->Reductive StronglyBasic Strongly Basic / Organometallic (e.g., R-Li, RMgX)? Start->StronglyBasic Acidic Acidic Conditions? Start->Acidic Fluoride Fluoride Source? Start->Fluoride Bn Use Bn Reductive->Bn No NotBn Avoid Bn Reductive->NotBn Yes BnTBS Consider Bn, TBS StronglyBasic->BnTBS Yes AllOthers Consider Bn, t-Bu, MOM StronglyBasic->AllOthers No Acidic->BnTBS No NotMOMtBu Avoid MOM, t-Bu Acidic->NotMOMtBu Yes NotTBS Avoid TBS Fluoride->NotTBS Yes Fluoride->AllOthers No TBStBuMOM Consider TBS, t-Bu, MOM

Caption: Decision tree for selecting a suitable protecting group.

Quantitative Comparison of Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileOrthogonality
TBS TBSCl, Imidazole, DMFTBAF, THF; or H⁺Stable to basic, mild acidic, and many redox conditions. Labile to strong acid and fluoride.[1][3]High, especially with acid/base labile and hydrogenolysis-sensitive groups.
Benzyl (Bn) NaH, BnBr, THFH₂, Pd/CStable to strong acid/base, many redox reagents.[1][5] Labile to hydrogenolysis.High, especially with fluoride and acid-sensitive groups.
MOM MOMCl, DIPEA, CH₂Cl₂H⁺ (catalytic), MeOHStable to basic, nucleophilic, and many redox conditions.[10][11] Labile to acid.Moderate, orthogonal to base-labile and hydrogenolysis-sensitive groups.
tert-Butyl Isobutylene, H⁺ (catalytic)Strong Acid (e.g., TFA)Very stable to basic, nucleophilic, and redox conditions.[14] Labile to strong acid.Moderate, orthogonal to base-labile and hydrogenolysis-sensitive groups.

Conclusion

The optimal protecting group for this compound is highly dependent on the specific synthetic route.

  • The TBS group offers a versatile and mild option for many applications.

  • The benzyl group provides exceptional stability for syntheses involving harsh, non-reductive steps.

  • The MOM group is a good choice for its ease of removal under acidic conditions when basic or nucleophilic reactions are planned.

  • The tert-butyl ether is the most robust choice for withstanding strongly basic or organometallic reagents.

By carefully considering the stability, orthogonality, and ease of removal of each protecting group, researchers can strategically plan their synthetic endeavors to maximize yield and minimize unwanted side reactions. A thorough understanding of the principles outlined in this guide, in conjunction with foundational texts such as Greene's Protective Groups in Organic Synthesis, will empower chemists to make informed decisions in their synthetic challenges.[19][20][21][22]

References

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  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

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  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. Available from: [Link]

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A Comparative Guide to HPLC Method Validation for Purity Testing of 3-bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of intermediates is as critical as that of the final active pharmaceutical ingredient (API). Intermediates like 3-bromo-2-methylpropan-1-ol, a key building block in the synthesis of various pharmaceuticals, must be rigorously tested to ensure the absence of impurities that could affect the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for purity testing of this compound, comparing it with alternative analytical techniques and grounding the methodology in authoritative regulatory standards.

The Criticality of Purity in Pharmaceutical Intermediates

This compound is a reactive chemical entity, and its synthesis can lead to the formation of various process-related impurities and degradation products. Some of these impurities could be structurally similar to the main compound, while others might be starting materials or by-products. Certain impurities, particularly those with reactive functional groups, have the potential to be genotoxic, meaning they can damage genetic material.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the control of such impurities.[2] Therefore, a robust and validated analytical method is paramount to ensure the quality of this intermediate.

HPLC Method Development: A Strategic Approach

The development of an HPLC method for purity testing requires a thorough understanding of the analyte's physicochemical properties. This compound is a polar, non-volatile compound, making HPLC the preferred analytical technique over Gas Chromatography (GC), which is more suitable for volatile and thermally stable compounds.[3][4]

Chromatographic Conditions Rationale

A reversed-phase HPLC (RP-HPLC) method is the logical choice for a polar analyte like this compound.[5] The selection of a C18 column is a common starting point due to its versatility and wide availability. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the main peak from any potential impurities. Given that this compound lacks a strong UV chromophore, detection at a low UV wavelength (e.g., 210 nm) is often employed.[6]

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid helps to control the pH and improve peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% BA gradient elution is necessary to elute any less polar impurities that might be present and to ensure a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmProvides adequate sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation: Adherence to ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[7] The validation of the HPLC method for this compound purity testing must be conducted in accordance with the ICH Q2(R1) guidelines, which outline the necessary validation characteristics and the experimental data required.[8][9]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Method Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: Workflow for HPLC method validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To demonstrate specificity, forced degradation studies are performed. These studies involve subjecting the this compound to various stress conditions to intentionally generate degradation products.[11]

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.[12]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the developed HPLC method. The method is considered specific if the main peak is well-resolved from all the degradation product peaks, demonstrating the stability-indicating nature of the method.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
50125430
100251020
200502500
4001005100
6001508000
Correlation Coefficient (r²) 0.9998

An r² value greater than 0.999 is generally considered acceptable.[13]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels.

Table 3: Accuracy Data (% Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%160158.999.3
100%200201.2100.6
120%240238.599.4
Average Recovery 99.8%

Acceptable recovery is typically between 98.0% and 102.0%.[4]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

  • Intermediate Precision (Inter-day and inter-analyst precision): Analysis of replicate samples on different days, by different analysts, and with different equipment.

Table 4: Precision Data (%RSD)

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Peak Area 0.5%1.2%
Retention Time 0.2%0.4%

A relative standard deviation (RSD) of less than 2.0% is generally considered acceptable for the assay of a drug substance.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), with S/N of 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 5: Robustness Study

Parameter VariedVariation%RSD of Peak Area
Flow Rate ± 0.1 mL/min1.5%
Column Temperature ± 2 °C1.3%
Mobile Phase pH ± 0.2 units1.8%

The method is considered robust if the results remain within the acceptance criteria despite these small variations.

Comparison with Gas Chromatography (GC)

While HPLC is the preferred method for this compound, a comparison with GC is valuable for a comprehensive understanding of the available analytical options.

Table 6: Comparison of HPLC and GC for Purity Testing of this compound

FeatureHPLCGC
Analyte Suitability Excellent for polar, non-volatile compounds.[3]Suitable for volatile and thermally stable compounds.[14] May require derivatization for polar analytes.
Sample Preparation Generally simple dissolution in the mobile phase.[15]May require derivatization to increase volatility, adding complexity.
Selectivity High, especially with gradient elution for separating a wide range of impurities.High, particularly for separating volatile impurities.
Sensitivity Good, especially with UV detection. Can be enhanced with mass spectrometry (LC-MS).[1]Very high, especially with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).[1]
Run Time Typically 15-30 minutes for a gradient method.Can be faster for simple mixtures.
Potential Issues Column degradation, mobile phase preparation.Thermal degradation of the analyte in the injector or column.[3]

digraph "Method Selection Logic" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial"];

Analyte [label="Analyte: this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Properties [label="Physicochemical Properties:\n- Polar\n- Non-volatile\n- Thermally labile", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_Node [label="HPLC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_Node [label="GC", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="Preferred Method", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reason_HPLC [label="Rationale:\n- Direct analysis without derivatization\n- Suitable for non-volatile impurities\n- Robust for routine QC", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Reason_GC [label="Rationale:\n- High sensitivity for volatile impurities\n- May require derivatization", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];

Analyte -> Properties; Properties -> Decision; Decision -> HPLC_Node [label="Yes"]; Decision -> GC_Node [label="No (generally)"]; HPLC_Node -> Reason_HPLC; GC_Node -> Reason_GC; } Caption: Decision logic for selecting HPLC.

Conclusion

The validation of an HPLC method for the purity testing of this compound is a rigorous process that must be guided by scientific principles and regulatory expectations. The developed reversed-phase HPLC method, when validated according to ICH Q2(R1) guidelines, provides a reliable and robust tool for ensuring the quality of this critical pharmaceutical intermediate. While GC can be a complementary technique, particularly for the analysis of volatile impurities, HPLC remains the superior choice for routine quality control due to its direct applicability to polar, non-volatile compounds. The data presented inthis guide serves as a template for researchers and scientists in the pharmaceutical industry to develop and validate their own analytical methods, ultimately contributing to the safety and efficacy of medicines.

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available from: https://www.chromatographyonline.com/view/determination-genotoxic-impurities-pharmaceuticals2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology3. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. Available from: https://www.resolvemass.com/genotoxic-impurity-analysis-in-pharma-a-step-by-step-guide/4. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available from: https://www.drawell.com/comparison-between-gc-and-hplc-for-pharmaceutical-analysis/5. A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide. Benchchem. Available from: https://www.benchchem.com/product/b2119/technical-documents/a-comparative-guide-to-hplc-and-gc-methods-for-purity-assessment-of-5-cyanopentanamide6. Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. Available from: https://www.rroij.com/open-access/role-of-analytical-methods-for-detection-of-genotoxic-impurities.pdf7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology8. ICH Q2 Analytical Method Validation. Slideshare. Available from: https://www.slideshare.net/nailakanwal/ich-q2-analytical-method-validation9. Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. Available from: https://www.researchgate.net/publication/264829774_Analytical_strategies_for_genotoxic_impurities_in_the_pharmaceutical_industry10. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: https://starodub.co/revised-ich-guideline-q2r1-on-validation-of-analytical-procedures/11. Quality Guidelines. ICH. Available from: https://www.ich.org/page/quality-guidelines12. Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available from: https://www.americanpharmaceuticalreview.com/Featured-Articles/165188-Analytical-Strategies-for-Genotoxic-Impurities-in-the-Pharmaceutical-Industry/13. Characterization of impurities in3-Bromo-2-(bromomethyl)propan-1-ol synthesis. Benchchem. Available from: https://www.benchchem.com/product/b2046/technical-documents/characterization-of-impurities-in-3-bromo-2-bromomethyl-propan-1-ol-synthesis14. A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde. Benchchem. Available from: https://www.benchchem.com/product/b2096/technical-documents/a-comparative-guide-to-hplc-and-gc-analysis-for-purity-assessment-of-2-hydroxy-6-nitrobenzaldehyde15. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. ALWSCI. Available from: https://www.alwsci.com/blog-p/gc-vs-hplc-a-comprehensive-comparison-and-practical-applications.html16. (R)-(-)-3-Bromo-2-methyl-1-propanol 97. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/32506617.this compound. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/53550018. CAS 93381-28-3 (R)-(-)-3-Brom-2-methyl-1-propanol 97%. Alfa Chemistry. Available from: https://www.alfa-chemistry.com/cas_93381-28-3.htm19. A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. Benchchem. Available from: https://www.benchchem.com/product/b2044/technical-documents/a-comparative-guide-to-hplc-analysis-for-purity-determination-of-3-bromo-2h_6_-propan-1-ol20. HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. Available from: https://bitesizebio.com/24499/hplc-and-gc-6-simple-differences-to-enhance-your-research/21. Handling and safety precautions for3-Bromo-2-(bromomethyl)propan-1-ol. Benchchem. Available from: https://www.benchchem.com/product/b2046/technical-documents/handling-and-safety-precautions-for-3-bromo-2-bromomethyl-propan-1-ol22. Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available from: https://medcraveonline.com/JAPR/forced-degradation-studies.html23. Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis. Available from: https://www.walshmedicalmedia.com/open-access/forced-degradation-a-review-83395.html24. A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International. Available from: https://www.chromatographyonline.com/view/three-pronged-template-approach-rapid-hplc-method-development25. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research. Available from: https://www.pharmainfo.net/articles/forced-degradation-studies-drug-substances-and-drug-products-scientific-and-regulatory-considerations26. A review on method development by hplc. International Journal of Pharmaceutical and Clinical Research. Available from: https://www.researchgate.net/publication/318859183_A_review_on_method_development_by_hplc27. a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: https://wjpr.net/download/article/1619864274.pdf28. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5031414/29. Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. Available from: https://www.researchgate.net/publication/288019310_Available_Guidance_and_Best_Practices_for_Conducting_Forced_Degradation_Studies30. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. Available from: https://www.researchgate.net/publication/303328225_Development_and_validation_of_HPLC_method_for_the_resolution_of_derivatives_of_1-_bromo-_3-_chloro-_2-_propanol_a_novel_chiral_building_block_for_the_synthesis_of_pharmaceutically_important_compounds31. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6069720/32. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available from: https://www.mdpi.com/1660-3397/17/12/66833. A Comprehensive Guide to the Validation of an HPLC Method for (2S)-2-(methylamino)propan-1-ol Analysis. Benchchem. Available from: https://www.benchchem.com/product/b2123/technical-documents/a-comprehensive-guide-to-the-validation-of-an-hplc-method-for-2s-2-methylamino-propan-1-ol-analysis34. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Information System. Available from: https://inis.iaea.org/collection/NCLCollectionStore/_Public/47/086/47086021.pdf

References

A Comparative Guide to Catalytic Systems for Reactions of 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, 3-bromo-2-methylpropan-1-ol stands as a versatile bifunctional building block. Its primary bromide offers a reactive handle for nucleophilic substitution, while the primary alcohol provides a site for oxidation or etherification. The strategic selection of a catalytic system is paramount to navigating the reactivity of this molecule, enabling chemists to selectively target one functional group over the other and achieve desired synthetic outcomes with high efficiency and precision.

This guide provides an in-depth comparative analysis of catalytic systems for three key transformations of this compound: intramolecular cyclization to form 3-methyloxetane, oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid, and intermolecular etherification. The discussion is grounded in established chemical principles and supported by experimental data from the literature to empower researchers in making informed decisions for their synthetic endeavors.

Intramolecular Cyclization: The Gateway to 3-Methyloxetane

The intramolecular Williamson ether synthesis of this compound is a facile and widely employed route to 3-methyloxetane, a valuable structural motif in medicinal chemistry. The choice of base and catalytic system is critical in promoting this cyclization while minimizing competing side reactions.

Strong Base-Mediated Cyclization

The most direct approach to effect the intramolecular cyclization is the use of a strong, non-nucleophilic base to deprotonate the hydroxyl group, forming an intramolecular nucleophile that displaces the bromide. Sodium hydride (NaH) is a common choice for this transformation.

Mechanism: The reaction proceeds via an SN2 pathway, where the newly formed alkoxide attacks the carbon bearing the bromine atom.

G cluster_0 Deprotonation cluster_1 Intramolecular SN2 Cyclization This compound Br-CH2-CH(CH3)-CH2-OH Alkoxide Br-CH2-CH(CH3)-CH2-O- Na+ This compound->Alkoxide NaH NaH NaH->this compound H2 H2 Alkoxide->H2 Alkoxide_2 Br-CH2-CH(CH3)-CH2-O- Alkoxide->Alkoxide_2 3-methyloxetane 3-Methyloxetane Alkoxide_2->3-methyloxetane Br- Br- 3-methyloxetane->Br-

Caption: Mechanism of strong base-mediated intramolecular cyclization.

Discussion: While effective, the use of sodium hydride requires strictly anhydrous conditions and careful handling due to its reactivity with water. The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Phase-Transfer Catalyzed (PTC) Cyclization

Phase-transfer catalysis offers a milder and often more efficient alternative for intramolecular cyclization. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide from an aqueous phase (where it is formed with an inorganic base like NaOH) to an organic phase containing the substrate, where the cyclization occurs.

Advantages of PTC:

  • Milder Reaction Conditions: Avoids the use of highly reactive and hazardous reagents like sodium hydride.

  • Improved Yields: Can minimize side reactions by maintaining a low concentration of the active nucleophile in the organic phase.

  • Operational Simplicity: Does not require strictly anhydrous conditions, making the procedure more robust for scale-up.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Sodium HydrideNaHTHF0 to RTGood (qualitative)[1]
Phase-Transfer Catalysisaq. NaOHDichloromethane2585 (for a similar substrate)[2]

Experimental Protocol: Phase-Transfer Catalyzed Synthesis of 3-Methyloxetane

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and dichloromethane.

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 5 mol%).

  • Add a 50% aqueous solution of sodium hydroxide (excess).

  • Stir the biphasic mixture vigorously at room temperature for 24 hours, monitoring the reaction by TLC or GC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to obtain 3-methyloxetane.

Catalytic Oxidation of the Primary Alcohol

The selective oxidation of the primary alcohol in this compound can yield either the aldehyde (3-bromo-2-methylpropanal) or the carboxylic acid (3-bromo-2-methylpropanoic acid), depending on the choice of the catalytic system and reaction conditions.

Selective Oxidation to 3-Bromo-2-methylpropanal

The over-oxidation of primary alcohols to carboxylic acids is a common challenge. To selectively obtain the aldehyde, milder catalytic systems are required. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective catalysts for this transformation, typically in the presence of a co-oxidant.[3][4]

Catalytic System: TEMPO / Co-oxidant

Catalyst SystemCo-oxidantSolventTemperature (°C)Yield (%)Reference
TEMPO/Tetrabutylammonium bromidePeriodic AcidDichloromethaneRoom Temp.High (for primary alcohols)[5]
(bpy)CuI/TEMPOAirAcetonitrileRoom Temp.High (for primary alcohols)[6]
Au-Pd/TiO₂O₂Solvent-free100>90 (for benzyl alcohol)[7]

Mechanism: The active oxidizing species is the N-oxoammonium cation, which is generated in situ from TEMPO by the co-oxidant. This species then oxidizes the alcohol to the aldehyde, and the resulting hydroxylamine is re-oxidized by the co-oxidant to regenerate the catalytic species.[8]

G cluster_0 Catalytic Cycle cluster_1 Substrate Transformation TEMPO TEMPO (Radical) N-oxoammonium N-Oxoammonium Cation TEMPO->N-oxoammonium Oxidation Hydroxylamine Hydroxylamine N-oxoammonium->Hydroxylamine Alcohol Oxidation Alcohol This compound N-oxoammonium->Alcohol Hydroxylamine->TEMPO Re-oxidation Co-oxidant_red Co-oxidant (reduced) Co-oxidant_red->Hydroxylamine Co-oxidant_ox Co-oxidant (oxidized) Co-oxidant_ox->TEMPO Aldehyde 3-bromo-2-methylpropanal Alcohol->Aldehyde [O]

Caption: General catalytic cycle for TEMPO-mediated alcohol oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation to 3-Bromo-2-methylpropanal

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add catalytic amounts of TEMPO (e.g., 1 mol%) and tetrabutylammonium bromide (e.g., 5 mol%).

  • Add wet alumina and periodic acid (1.5 eq).

  • Stir the mixture at room temperature, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the solids.

  • Wash the filtrate with aqueous sodium thiosulfate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify by column chromatography if necessary.

Oxidation to 3-Bromo-2-methylpropanoic Acid

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents or more forcing conditions are required. Chromium-based reagents and polyoxometalate catalysts are effective for this transformation.

Catalytic Systems:

Catalyst SystemCo-oxidantSolventTemperature (°C)Yield (%)Reference
CrO₃Periodic AcidAcetonitrile0 to RTExcellent (for primary alcohols)[2]
Polyoxometalate-supported Cr(III)CO₂Acetonitrile60High (for primary alcohols)[9][10]
Lacunary PolyoxometalatesH₂O₂Water90High (for primary alcohols)[11]

Discussion: While highly effective, chromium-based reagents are toxic and generate hazardous waste, making them less desirable from a green chemistry perspective.[12] Polyoxometalate catalysts, particularly when used with greener oxidants like H₂O₂ or CO₂, represent a more environmentally benign approach.[9][10][11]

Experimental Protocol: CrO₃-Catalyzed Oxidation to 3-Bromo-2-methylpropanoic Acid

  • To a solution of this compound (1.0 eq) in acetonitrile, add a catalytic amount of CrO₃ (e.g., 1-2 mol%).

  • Add periodic acid (2.5 eq).

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by recrystallization or column chromatography.

Intermolecular Etherification via Phase-Transfer Catalysis

The Williamson ether synthesis can also be applied intermolecularly to prepare ethers from this compound. Phase-transfer catalysis is a particularly effective method for this transformation, especially when reacting the bromo-alcohol with a phenol or another alcohol.[13]

Catalytic System: Tetrabutylammonium Bromide (TBAB)

Mechanism: The phase-transfer catalyst facilitates the transport of the nucleophile (e.g., a phenoxide) from the aqueous phase to the organic phase, where it reacts with the electrophilic carbon of this compound.

G cluster_0 Aqueous Phase cluster_1 Phase Transfer cluster_2 Organic Phase Phenol Ar-OH Phenoxide Ar-O- Na+ Phenol->Phenoxide NaOH NaOH NaOH->Phenol Phenoxide_aq Ar-O- Phenoxide->Phenoxide_aq TBAB_aq Q+Br- IonPair_org [Q+ Ar-O-] TBAB_aq->IonPair_org Phenoxide_aq->TBAB_aq IonPair_org_2 [Q+ Ar-O-] IonPair_org->IonPair_org_2 Bromoalcohol Br-CH2-CH(CH3)-CH2-OH Ether Ar-O-CH2-CH(CH3)-CH2-OH Bromoalcohol->Ether IonPair_org_2->Bromoalcohol TBAB_org Q+Br- Ether->TBAB_org TBAB_org->TBAB_aq

Caption: Mechanism of phase-transfer catalyzed intermolecular etherification.

Experimental Protocol: PTC-Mediated Synthesis of an Aryl Ether

  • In a round-bottom flask, dissolve the phenol (1.0 eq), this compound (1.1 eq), and a catalytic amount of TBAB (5 mol%) in a suitable organic solvent (e.g., toluene).

  • Add an aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux with vigorous stirring, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and separate the layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude ether product by column chromatography.

Conclusion

The reactivity of this compound can be precisely controlled through the judicious selection of a catalytic system. For intramolecular cyclization to 3-methyloxetane, phase-transfer catalysis offers a mild and efficient alternative to traditional strong base methods. In the oxidation of the primary alcohol, TEMPO-based catalysts provide excellent selectivity for the aldehyde, while chromium-based or polyoxometalate catalysts can be employed for the synthesis of the carboxylic acid, with the latter offering a greener alternative. For intermolecular etherification, phase-transfer catalysis again proves to be a robust and versatile method. By understanding the principles behind these catalytic systems and leveraging the experimental insights provided, researchers can effectively harness the synthetic potential of this valuable building block.

References

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  • Palermo, M. G., & Benaglia, M. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. Catalysts, 5(2), 595-609. [Link]

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  • Wang, Y., Zhang, H., & Wang, X. (2011). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. Designed Monomers and Polymers, 14(6), 555-565. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-azidomethyl-3-methyloxetane. [Link]

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assessing the scalability of different 3-bromo-2-methylpropan-1-ol synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic synthesis of key pharmaceutical intermediates is a critical determinant of efficiency, cost, and scalability in drug development. 3-Bromo-2-methylpropan-1-ol, a chiral building block, is of significant interest for its utility in constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this compound, with a focus on assessing their scalability for industrial applications. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to support your research and development endeavors.

Introduction: The Significance of this compound

This compound possesses a unique combination of a primary alcohol and a primary bromide, making it a versatile synthon. Its chirality at the C2 position is particularly valuable in medicinal chemistry, where stereochemistry plays a crucial role in biological activity.[1] The demand for efficient and scalable methods for its preparation is driven by its application in the synthesis of various pharmaceutical candidates.

This guide will compare three primary synthetic strategies:

  • Selective Monobromination of 2-Methyl-1,3-propanediol: A direct approach utilizing a readily available diol.

  • Multi-step Synthesis from Isobutyraldehyde: A convergent route starting from an inexpensive bulk chemical.

  • Chiral Pool Synthesis via Epoxide Ring-Opening: A method for producing enantiomerically pure product.

We will analyze each route based on criteria crucial for scalability: cost of starting materials, reaction efficiency (yield and selectivity), process safety, and ease of operation and purification.

Route 1: Selective Monobromination of 2-Methyl-1,3-propanediol

This approach is conceptually the most straightforward, involving the selective replacement of one hydroxyl group in 2-methyl-1,3-propanediol with a bromine atom. The key challenge lies in achieving high monoselectivity and avoiding the formation of the dibrominated byproduct.

Reaction Pathway & Mechanism

The reaction is typically carried out using hydrobromic acid (HBr), often in a biphasic system with an organic solvent like toluene to aid in product separation and potentially enhance selectivity.[2] The mechanism proceeds via protonation of one of the hydroxyl groups by HBr, forming a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule in an S(_N)2 reaction.

dot graph "Route_1_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Methyl-1,3-propanediol" -> "Protonated Diol" [label="HBr"]; "Protonated Diol" -> "this compound" [label="Br-"]; "Protonated Diol" -> "H2O" [style=invis]; } Caption: S(_N)2 mechanism for the monobromination of 2-methyl-1,3-propanediol.

Experimental Protocol

A procedure analogous to the selective monobromination of 1,3-propanediol can be adapted for 2-methyl-1,3-propanediol.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-methyl-1,3-propanediol (1.0 eq.) in toluene.

  • Reagent Addition: Add 48% aqueous hydrobromic acid (1.1 eq.) to the stirred solution.

  • Reaction: Heat the biphasic mixture to reflux with vigorous stirring. Water is continuously removed via the Dean-Stark trap to drive the equilibrium towards the product. Monitor the reaction progress by GC or TLC.

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Scalability Assessment
Parameter Assessment Supporting Data/Rationale
Cost of Starting Materials Favorable2-Methyl-1,3-propanediol is a commercially available and relatively inexpensive starting material.[4]
Yield & Selectivity Moderate to GoodAchieving high monoselectivity can be challenging, with the potential for dibromide formation. Biphasic reaction conditions and careful control of stoichiometry are crucial for maximizing the yield of the desired product.[2]
Process Safety Moderate HazardHydrobromic acid is corrosive and requires careful handling. Toluene is flammable. The reaction is typically run at elevated temperatures.
Throughput & Ease of Operation GoodThis is a one-step synthesis with a relatively straightforward workup. The use of a Dean-Stark trap for water removal is a standard and scalable technique.
Purification Moderate DifficultyVacuum distillation is required to separate the product from unreacted diol and the dibrominated byproduct.

Route 2: Multi-step Synthesis from Isobutyraldehyde

This route begins with the readily available and inexpensive starting material, isobutyraldehyde.[5] The synthesis involves a crossed aldol condensation with formaldehyde, followed by reduction and selective bromination.

Reaction Pathway
  • Crossed Aldol Condensation: Isobutyraldehyde undergoes a crossed aldol condensation with formaldehyde in the presence of a base catalyst to form 3-hydroxy-2,2-dimethylpropanal.[6][7]

  • Reduction: The resulting aldehyde is then reduced to 2-methyl-1,3-propanediol using a suitable reducing agent such as sodium borohydride.

  • Selective Bromination: The final step is the selective monobromination of the diol, as described in Route 1.

dot graph "Route_2_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Isobutyraldehyde" -> "3-Hydroxy-2,2-dimethylpropanal" [label="Formaldehyde, Base"]; "3-Hydroxy-2,2-dimethylpropanal" -> "2-Methyl-1,3-propanediol" [label="Reduction (e.g., NaBH4)"]; "2-Methyl-1,3-propanediol" -> "this compound" [label="HBr"]; } Caption: Synthetic workflow from isobutyraldehyde.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 3-hydroxy-2,2-dimethylpropanal [6][7]

  • To a stirred solution of isobutyraldehyde (1.1 eq.) and formaldehyde (1.0 eq.), slowly add a catalytic amount of a suitable base (e.g., triethylamine or a phase transfer catalyst) at a controlled temperature.

  • Monitor the reaction until completion.

  • The product can be isolated by extraction and purified by distillation.

Step 2: Reduction to 2-methyl-1,3-propanediol

  • Dissolve 3-hydroxy-2,2-dimethylpropanal in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and add sodium borohydride (NaBH(_4)) portion-wise.

  • After the reaction is complete, quench with a weak acid and extract the product.

  • Purify by distillation.

Step 3: Selective Bromination

Follow the protocol outlined in Route 1.

Scalability Assessment
Parameter Assessment Supporting Data/Rationale
Cost of Starting Materials ExcellentIsobutyraldehyde and formaldehyde are very inexpensive, large-volume industrial chemicals.[5]
Yield & Selectivity GoodThe crossed aldol condensation can be highly selective.[6][7] The reduction of the aldehyde is typically high-yielding. The final bromination step has moderate to good selectivity.
Process Safety Moderate HazardIsobutyraldehyde is flammable. Formaldehyde is a known carcinogen and requires careful handling. Sodium borohydride is flammable and reacts with water.
Throughput & Ease of Operation ModerateThis is a multi-step process, which can reduce overall throughput. However, each step is a standard and well-understood transformation.
Purification Moderate DifficultyMultiple distillation steps are required throughout the synthesis.

Route 3: Chiral Pool Synthesis via Epoxide Ring-Opening

For applications where enantiopurity is critical, a chiral pool approach starting from an enantiomerically pure epoxide is a viable strategy.

Reaction Pathway & Mechanism

This route involves the nucleophilic ring-opening of an enantiomerically pure 2-methyloxirane derivative with a bromide source. The regioselectivity of the ring-opening is crucial. Under basic or neutral conditions, the bromide nucleophile will attack the less sterically hindered carbon, leading to the desired this compound.[1]

dot graph "Route_3_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "(R)- or (S)-Isobutylene oxide" -> "this compound" [label="HBr or MgBr2"]; } Caption: Nucleophilic ring-opening of isobutylene oxide.

Experimental Protocol (Conceptual)
  • Reaction Setup: Dissolve the enantiomerically pure (R)- or (S)-isobutylene oxide in a suitable aprotic solvent (e.g., THF or diethyl ether).

  • Reagent Addition: Add a source of bromide, such as HBr in a non-polar solvent or a magnesium bromide solution, to the cooled and stirred epoxide solution.

  • Reaction: Allow the reaction to proceed at a controlled temperature until the epoxide is consumed.

  • Workup: Quench the reaction with an aqueous solution and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. The product can be purified by chromatography or distillation.

Scalability Assessment
Parameter Assessment Supporting Data/Rationale
Cost of Starting Materials Less FavorableEnantiomerically pure epoxides are significantly more expensive than the starting materials for the other routes.
Yield & Selectivity Good to ExcellentThe ring-opening reaction is typically high-yielding and regioselective under appropriate conditions.[1]
Process Safety Moderate HazardEpoxides are reactive and potentially toxic. HBr is corrosive.
Throughput & Ease of Operation GoodThis is a one-step synthesis with a relatively straightforward workup.
Purification Moderate DifficultyPurification by chromatography may be required to achieve high purity, which can be less scalable than distillation.

Comparative Summary and Conclusion

Synthesis Route Starting Material Cost Number of Steps Overall Yield (Estimated) Scalability Key Advantages Key Disadvantages
1. Selective Monobromination Favorable1ModerateGoodDirect, one-step process.Selectivity can be an issue.
2. From Isobutyraldehyde Excellent3GoodVery GoodUtilizes very cheap starting materials.Multi-step process reduces throughput.
3. Epoxide Ring-Opening Less Favorable1GoodModerateProvides access to enantiomerically pure product.High cost of chiral starting material.
  • For large-scale production where cost is the primary driver and a racemic product is acceptable, the multi-step synthesis from isobutyraldehyde is the most promising route due to the very low cost of the starting materials.

  • The selective monobromination of 2-methyl-1,3-propanediol offers a good balance of cost and process simplicity, making it a strong candidate for moderate-scale production.

  • For applications in pharmaceuticals where enantiopurity is paramount, the chiral pool synthesis via epoxide ring-opening is the preferred method, despite the higher cost of the starting material.

Further process optimization and development would be necessary to fully realize the industrial potential of each of these routes. This guide provides a solid foundation for researchers and drug development professionals to make informed decisions in the strategic synthesis of this valuable building block.

References

  • PrepChem. (2023). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • Google Patents. (1978). Process for the preparation of 2-methyl-1,3-propanediol.
  • Google Patents. (1977). Process for the preparation of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate.
  • ResearchGate. (2025). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Retrieved from [Link]

  • Google Patents. (1980). Process for the preparation of 2-methyl-1,3- propanediol.
  • ResearchGate. (2013). Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Aldol Condensation. Retrieved from [Link]

  • ResearchGate. (2023). Aldol condensation of isobutyraldehyde and formaldehyde. Retrieved from [Link]

  • Google Patents. (2013). Method for preparing 2-bromo-2-methylpropane by brominating tert-butyl alcohol through microchannel reactor.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2013). A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol. Retrieved from [Link]

  • Google Patents. (1957). Condensation of isobutyraldehyde with lower aliphatic aldehydes.
  • Google Patents. (2019). Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol.
  • Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Aldol And Directed Aldol Reactions. Retrieved from [Link]

  • Google Patents. (2012). United States Patent (10) Patent No.: US 8,282,967 B2. Retrieved from [Link]

  • Google Patents. (2005). Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.
  • PubChem. (n.d.). Isobutyraldehyde. Retrieved from [Link]

  • Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Royal Society of Chemistry. (2016). and 1,2-dibromination of phenylethanes in the presence of NaBr/NaBrO3/H2SO4 as the bromination reagent. Retrieved from [Link]

  • ResearchGate. (2001). Scheme 1. (a) (i) 30% HBr in acetic acid, (ii) 1,3-propanediol or.... Retrieved from [Link]

  • ResearchGate. (2019). Monobromination of α,ω‐Diols: Highly Efficient Preparation of Synthetic Intermediates | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)-2-methylpropane-1,3-diol. Retrieved from [Link]

  • Google Patents. (2001). Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-2-methylpropan-1-ol (CAS No. 40145-08-2). As a brominated organic compound, this chemical requires meticulous management to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each critical step.

Hazard Assessment and Pre-Disposal Safety

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance that poses multiple risks upon exposure.

1.1. Core Hazards According to the Globally Harmonized System (GHS), this compound presents the following primary hazards:

  • Skin Irritation (H315): Causes irritation upon contact with the skin.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors are inhaled.[1][2]

Furthermore, it is classified as a combustible liquid, necessitating precautions against ignition sources.[3] The toxicological properties have not been fully investigated, which mandates that it be handled with the utmost caution as a potentially hazardous chemical.[4][5][6]

1.2. Quantitative Data Summary

For quick reference, the key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 40145-08-2[2]
Molecular Formula C₄H₉BrO[2]
Molar Mass 153.02 g/mol [2]
Form Liquid
Density 1.461 g/mL at 20 °C
Boiling Point 73-74 °C at 9 mmHg
GHS Hazard Codes H315, H319, H335[2]

1.3. Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent exposure. The rationale for each piece of equipment is critical for user compliance and safety.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles compliant with OSHA regulations. A full-face shield is required when there is a significant risk of splashing.[3][4]Protects against accidental splashes that can cause serious and irreversible eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber).[3][4] It is advisable to wear two pairs of gloves for enhanced protection.Prevents direct skin contact, which can lead to irritation or potential absorption of the chemical.[3][4]
Body Protection A chemical-resistant lab coat or apron and closed-toe shoes are mandatory. For larger volumes, an impervious suit should be considered.[4][7]Provides a barrier against accidental spills and contamination of personal clothing.[3]
Respiratory Protection All handling and disposal must be conducted within a certified chemical fume hood to prevent vapor inhalation.[4][5]Minimizes the risk of inhaling vapors, which are known to cause respiratory tract irritation.[2][3]

Waste Characterization and Segregation

Proper disposal begins with correct waste classification. This compound is a halogenated organic compound due to the presence of a carbon-bromine bond.[8] This classification is the single most important factor determining its disposal pathway.

The Critical Importance of Segregation: Halogenated organic wastes must be collected in a dedicated waste stream, separate from non-halogenated organic wastes.[9][10]

  • Causality: The reasoning is twofold. First, the disposal methods differ; halogenated wastes are typically destroyed via high-temperature incineration.[8] Mixing them with non-halogenated solvents complicates and increases the cost of disposal for the entire volume.[10] Second, co-processing or improper incineration can lead to the formation of highly toxic and persistent environmental pollutants, such as brominated dioxins.[11]

WasteSegregation Start Waste Generated in Lab CheckHalogen Is the waste this compound or material contaminated with it? Start->CheckHalogen CheckForm Is the waste primarily liquid or solid? CheckHalogen->CheckForm  Yes   NonHalogen Follow disposal protocol for NON-HALOGENATED WASTE CheckHalogen->NonHalogen  No   HalogenLiquid Collect in 'HALOGENATED ORGANIC LIQUID WASTE' Container CheckForm->HalogenLiquid  Liquid   HalogenSolid Collect in 'HALOGENATED CONTAMINATED SOLID WASTE' Container CheckForm->HalogenSolid  Solid  

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Bromo-2-methylpropan-1-ol
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3-Bromo-2-methylpropan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.